molecular formula C22H28ClN3O2 B1231882 Caroverine Hydrochloride CAS No. 55750-05-5

Caroverine Hydrochloride

Número de catálogo: B1231882
Número CAS: 55750-05-5
Peso molecular: 401.9 g/mol
Clave InChI: JRNWTJUIMRLKBV-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
Usually In Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Caroverine Hydrochloride, also known as this compound, is a useful research compound. Its molecular formula is C22H28ClN3O2 and its molecular weight is 401.9 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Propiedades

IUPAC Name

1-[2-(diethylamino)ethyl]-3-[(4-methoxyphenyl)methyl]quinoxalin-2-one;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H27N3O2.ClH/c1-4-24(5-2)14-15-25-21-9-7-6-8-19(21)23-20(22(25)26)16-17-10-12-18(27-3)13-11-17;/h6-13H,4-5,14-16H2,1-3H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JRNWTJUIMRLKBV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CCN1C2=CC=CC=C2N=C(C1=O)CC3=CC=C(C=C3)OC.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H28ClN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

23465-76-1 (Parent)
Record name Caroverine hydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055750055
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID20971127
Record name Caroverine hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20971127
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

401.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

55750-05-5, 23465-76-1
Record name Caroverine hydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055750055
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Caroverine hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20971127
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Caroverine hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name CAROVERINE HYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/OSH993362T
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

Caroverine Hydrochloride and its Interaction with Glutamate Receptors: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Caroverine (B1668455) hydrochloride, a quinoxaline (B1680401) derivative, has emerged as a compound of significant interest due to its multifaceted pharmacological profile, particularly its modulatory effects on the glutamatergic system. Initially developed as an antispasmodic agent, its neuroprotective and therapeutic potential in conditions such as tinnitus is increasingly attributed to its interaction with ionotropic glutamate (B1630785) receptors. This technical guide provides an in-depth overview of the mechanism of action of Caroverine hydrochloride on N-methyl-D-aspartate (NMDA) and α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors. It summarizes the available pharmacological data, details key experimental methodologies for its study, and visualizes its signaling pathways and experimental workflows.

Introduction

Glutamate is the primary excitatory neurotransmitter in the mammalian central nervous system (CNS), playing a crucial role in synaptic plasticity, learning, and memory.[1] However, excessive glutamate receptor activation, particularly of NMDA receptors, leads to excitotoxicity, a process implicated in a variety of neurological disorders.[1] Caroverine has been identified as an antagonist of both NMDA and non-NMDA glutamate receptors, in addition to its activity as a calcium channel blocker.[2][3] This dual action on the glutamatergic system and calcium homeostasis positions Caroverine as a promising candidate for therapeutic intervention in excitotoxicity-related pathologies.

Mechanism of Action at Glutamate Receptors

Caroverine exhibits a complex and concentration-dependent interaction with ionotropic glutamate receptors.

  • AMPA Receptors: At lower concentrations, Caroverine acts as a potent and competitive antagonist of AMPA receptors.[4] It competes with glutamate for the binding site on the receptor, thereby preventing channel opening and subsequent sodium influx.[5][6]

  • NMDA Receptors: At higher concentrations, Caroverine functions as a non-competitive antagonist of NMDA receptors.[4][6] This suggests that it binds to a site distinct from the glutamate recognition site, allosterically modulating the receptor to prevent ion flux, primarily of calcium.[5][6]

This dual antagonism allows Caroverine to effectively dampen excessive excitatory neurotransmission mediated by both major types of ionotropic glutamate receptors.

Quantitative Pharmacological Data

A significant challenge in the preclinical assessment of Caroverine is the limited availability of publicly accessible, direct quantitative data such as IC50 or Ki values for its activity at specific glutamate receptor subtypes.[5] The available information is largely qualitative and derived from functional assays.

Parameter Description Receptor Target(s) Experimental System/Species Reference(s)
NMDA Receptor Antagonism Non-competitive antagonist (at higher dosages)NMDA ReceptorsGuinea Pig Cochlear Afferents[4][5]
AMPA Receptor Antagonism Competitive antagonistAMPA ReceptorsGuinea Pig Cochlear Afferents[4][5]
Calcium Channel Blockade Class B calcium channel blockerVoltage-Gated Calcium ChannelsNot specified[1][5]
Antioxidant Activity Scavenges hydroxyl radicals-In vitro chemical assays[5]

Note: The lack of specific binding affinity or potency values (IC50/Ki) highlights a key area for future research to fully characterize the pharmacological profile of Caroverine.

Key Experimental Protocols

The following protocols are fundamental for investigating the mechanism of action of Caroverine on glutamate receptors.

Whole-Cell Patch-Clamp Electrophysiology

This technique allows for the direct measurement of ion currents through glutamate receptors in response to agonist and antagonist application.

Objective: To characterize the effect of Caroverine on NMDA- and AMPA-mediated currents in neurons.

Methodology:

  • Cell Preparation: Prepare primary neuronal cultures or acute brain slices.

  • Recording Setup: Use a patch-clamp amplifier and data acquisition system. The intracellular solution will contain a physiological salt solution, and the extracellular solution will be an artificial cerebrospinal fluid (aCSF).

  • Whole-Cell Configuration: Establish a whole-cell recording from a target neuron.

  • Baseline Current Recording: Perfuse the cell with a solution containing a specific glutamate receptor agonist (e.g., NMDA and glycine (B1666218) for NMDA receptors, or AMPA for AMPA receptors) to evoke a baseline inward current.

  • Caroverine Application: Co-perfuse the cell with the agonist and varying concentrations of Caroverine.

  • Data Analysis: Record the current amplitude in the presence and absence of Caroverine to determine the extent of inhibition and construct a dose-response curve.

Calcium Imaging

This method is used to measure changes in intracellular calcium concentrations ([Ca2+]i) resulting from NMDA receptor activation and its modulation by Caroverine.

Objective: To visualize and quantify the inhibitory effect of Caroverine on NMDA-induced calcium influx.

Methodology:

  • Cell Preparation and Dye Loading: Culture neurons on coverslips and incubate them with a fluorescent calcium indicator dye (e.g., Fura-2 AM or Fluo-4 AM).[5]

  • Imaging Setup: Use a fluorescence microscope equipped with a camera and appropriate filters.

  • Baseline Fluorescence: Record the baseline fluorescence of the cells in a recording solution.

  • NMDA Application: Perfuse the cells with a solution containing NMDA and its co-agonist glycine to induce calcium influx.[5]

  • Caroverine Application: Pre-incubate the cells with Caroverine for a defined period, and then co-apply with NMDA and glycine.

  • Data Analysis: Measure the change in fluorescence intensity before and after NMDA application, with and without Caroverine, to quantify the inhibitory effect of Caroverine on calcium influx.[5]

In Vitro Neuroprotection Assay

This assay assesses the ability of Caroverine to protect neurons from excitotoxicity induced by excessive glutamate receptor activation.

Objective: To determine the neuroprotective efficacy of Caroverine against NMDA-induced cell death.

Methodology:

  • Cell Culture: Plate primary neurons or a neuronal cell line in 96-well plates.[5]

  • Pre-treatment: Treat the cells with various concentrations of Caroverine for a specified duration.[5]

  • Excitotoxic Insult: Expose the cells to a high concentration of NMDA or glutamate to induce excitotoxicity.[5]

  • Cell Viability Assessment: After the insult, assess cell viability using standard assays such as MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or LDH (lactate dehydrogenase) release.[5]

  • Data Analysis: Compare the viability of cells treated with Caroverine and NMDA to those treated with NMDA alone to determine the dose-dependent neuroprotective effect of Caroverine.[5]

Visualizations

Signaling Pathway of Caroverine at the NMDA Receptor

Caroverine_NMDA_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Glutamate Glutamate NMDA_R NMDA Receptor Glutamate->NMDA_R Binds and Activates Caroverine Caroverine Caroverine->NMDA_R Non-competitively Inhibits Ca_Influx Ca²⁺ Influx NMDA_R->Ca_Influx Channel Opening Downstream Downstream Signaling (e.g., CaMKII, CREB, NO Production) Ca_Influx->Downstream Initiates Neuroprotection_Workflow A 1. Cell Culture (Primary Neurons or Neuronal Cell Line) B 2. Pre-treatment (Various concentrations of Caroverine) A->B C 3. Excitotoxic Insult (NMDA or Glutamate) B->C D 4. Cell Viability Assessment (e.g., MTT, LDH assay) C->D E 5. Data Analysis (Dose-dependent neuroprotection) D->E Dual_Antagonism_Logic Caroverine Caroverine Low_Conc Lower Concentration Caroverine->Low_Conc High_Conc Higher Concentration Caroverine->High_Conc AMPA_Antagonism Competitive AMPA Receptor Antagonism Low_Conc->AMPA_Antagonism NMDA_Antagonism Non-competitive NMDA Receptor Antagonism High_Conc->NMDA_Antagonism Reduced_Excitotoxicity Reduced Neuronal Excitotoxicity AMPA_Antagonism->Reduced_Excitotoxicity NMDA_Antagonism->Reduced_Excitotoxicity

References

Caroverine Hydrochloride: A Competitive NMDA Receptor Antagonist for Neuroprotection and Tinnitus Treatment

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Caroverine (B1668455) hydrochloride, a quinoxaline (B1680401) derivative, is a multifaceted pharmacological agent with significant antagonistic effects on the N-methyl-D-aspartate (NMDA) receptor.[1][2] This technical guide provides a comprehensive overview of caroverine hydrochloride's core mechanism of action as a competitive NMDA receptor antagonist, its chemical properties, and its effects on associated signaling pathways. The document details key experimental protocols for its characterization and presents available quantitative and qualitative data. While originally developed as an antispasmodic, caroverine's neuroprotective and therapeutic potential in conditions such as tinnitus is largely attributed to its modulation of glutamatergic neurotransmission.[3][4]

Introduction

The N-methyl-D-aspartate (NMDA) receptor is a pivotal ionotropic glutamate (B1630785) receptor in the central nervous system, integral to synaptic plasticity, learning, and memory.[5] However, its overactivation can lead to excitotoxicity, a key pathological process in numerous neurological disorders. This compound has emerged as a compound of interest due to its ability to competitively and reversibly antagonize the NMDA receptor, thereby mitigating excitotoxic neuronal damage.[1][6] In addition to its primary action at the NMDA receptor, caroverine also exhibits antagonism at α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors, blockade of calcium channels, and antioxidant properties, contributing to its complex pharmacological profile.[2][4]

Chemical Properties of this compound

This compound is the hydrochloride salt of caroverine. Its chemical and physical properties are summarized in the table below.

PropertyValueReference
Chemical Name 1-[2-(Diethylamino)ethyl]-3-[(4-methoxyphenyl)methyl]-2(1H)-quinoxalinone monohydrochloride
CAS Number 55750-05-5[3][7]
Molecular Formula C22H28ClN3O2[3]
Molecular Weight 401.93 g/mol
Appearance Solid
Solubility Soluble in DMSO[2]

Mechanism of Action at the NMDA Receptor

Caroverine functions as a competitive antagonist at the glutamate binding site on the NMDA receptor.[1] This mechanism involves the direct competition of caroverine with the endogenous agonist glutamate, thereby preventing the conformational changes required for channel opening and the subsequent influx of Ca2+ ions.[1] At higher concentrations, non-competitive antagonism has also been observed.[6]

Signaling Pathway

The binding of glutamate and a co-agonist (glycine or D-serine) to the NMDA receptor leads to the opening of its ion channel, allowing an influx of Ca2+ into the neuron. This increase in intracellular Ca2+ acts as a second messenger, activating a cascade of downstream signaling pathways crucial for both physiological processes like synaptic plasticity and pathological conditions like excitotoxicity. Key downstream effectors include calmodulin, Ca2+/calmodulin-dependent protein kinase II (CaMKII), and the activation of transcription factors like CREB.[8][9] Caroverine, by blocking the initial Ca2+ influx, effectively dampens these downstream signaling events.

NMDA_Signaling_Pathway cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Glutamate Glutamate NMDA_Receptor NMDA Receptor Glutamate->NMDA_Receptor Binds Glycine Glycine Glycine->NMDA_Receptor Binds Caroverine Caroverine Caroverine->NMDA_Receptor Competitively Blocks Ca_influx Ca²⁺ Influx NMDA_Receptor->Ca_influx Activates Calmodulin Calmodulin Ca_influx->Calmodulin Activates CaMKII CaMKII Calmodulin->CaMKII Activates Downstream_Signaling Downstream Signaling (e.g., CREB activation, Synaptic Plasticity, Excitotoxicity) CaMKII->Downstream_Signaling Phosphorylates Neuroprotection_Workflow A Plate Neuronal Cells in 96-well Plate B Pre-treat with various concentrations of Caroverine HCl A->B C Induce Excitotoxicity with NMDA and Glycine B->C D Incubate for 24 hours C->D E Assess Cell Viability (MTT or LDH Assay) D->E F Data Analysis and Dose-Response Curve E->F

References

Caroverine Hydrochloride: A Technical Guide to its Interaction with AMPA Receptors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Caroverine (B1668455) hydrochloride, a quinoxaline (B1680401) derivative, has been investigated for its neuroprotective and therapeutic properties, particularly in the context of inner ear disorders such as tinnitus.[1][2][3] Its mechanism of action is multifaceted, involving interactions with multiple neurotransmitter systems. While the user's query posited caroverine as a non-competitive AMPA receptor antagonist, a review of the available scientific literature indicates a consensus that caroverine acts as a competitive antagonist at α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors.[1][4][5] At higher concentrations, it is also reported to function as a non-competitive antagonist of N-methyl-D-aspartate (NMDA) receptors.[1][4] This guide provides an in-depth analysis of the evidence regarding caroverine's interaction with AMPA receptors, details the experimental protocols used to characterize such interactions, and outlines the associated signaling pathways. A significant challenge in compiling this guide is the limited availability of publicly accessible, detailed quantitative data (e.g., IC₅₀, Kᵢ values) and specific experimental protocols from the foundational studies that first characterized caroverine's mode of antagonism at the AMPA receptor.

Caroverine Hydrochloride and AMPA Receptor Antagonism: An Evidence-Based Review

A competitive antagonist, by definition, binds to the same site on the receptor as the endogenous agonist (in this case, glutamate), thereby preventing the agonist from binding and activating the receptor.[3] This mode of inhibition can be overcome by increasing the concentration of the agonist. This is in contrast to a non-competitive antagonist, which binds to an allosteric (different) site on the receptor to prevent its activation, and its effect cannot be surmounted by increasing agonist concentration.

Differentiating Competitive vs. Non-Competitive Antagonism

The logical relationship between competitive and non-competitive antagonism at an AMPA receptor is illustrated in the following diagram.

cluster_competitive Competitive Antagonism cluster_noncompetitive Non-Competitive Antagonism Glutamate (B1630785) Glutamate BindingSite Orthosteric Binding Site Glutamate->BindingSite Binds Caroverine_C Caroverine (Competitive Antagonist) Caroverine_C->BindingSite Competes for binding AMPAR_C AMPA Receptor Glutamate_NC Glutamate BindingSite_NC Orthosteric Binding Site Glutamate_NC->BindingSite_NC Binds Antagonist_NC Non-Competitive Antagonist AllostericSite Allosteric Binding Site Antagonist_NC->AllostericSite Binds AMPAR_NC AMPA Receptor AllostericSite->AMPAR_NC Inhibits activation

Figure 1: Competitive vs. Non-Competitive Antagonism at the AMPA Receptor.

Quantitative Data on Caroverine's Interaction with AMPA Receptors

A thorough review of the scientific literature reveals a notable absence of specific quantitative binding data for caroverine at AMPA receptors, such as dissociation constants (Kd), inhibitor constants (Ki), or half-maximal inhibitory concentrations (IC₅₀). The following table summarizes the qualitative effects and highlights the missing quantitative data.

ParameterValueSource / Comment
Mechanism of Action Competitive Antagonist[1][4][5]
Binding Site Orthosteric (Glutamate binding site)Inferred from competitive mechanism
IC₅₀ Not Reported-
Kᵢ Not Reported-
Kd Not Reported-

Experimental Protocols for Characterizing AMPA Receptor Antagonism

To definitively characterize the nature and potency of an AMPA receptor antagonist like caroverine, specific experimental protocols are employed. While the detailed execution of these for caroverine is not publicly documented, the standard methodologies are well-established.

Electrophysiology: Whole-Cell Patch-Clamp

Whole-cell patch-clamp recording is a gold-standard technique to functionally assess the effect of a compound on ion channels like the AMPA receptor.

Objective: To determine if caroverine's antagonism is competitive or non-competitive by analyzing its effect on the glutamate dose-response curve.

Methodology:

  • Cell Preparation: Neurons expressing AMPA receptors (e.g., cultured hippocampal or cortical neurons) are used.

  • Recording Setup: A glass micropipette forms a high-resistance seal with the cell membrane, and the membrane patch is ruptured to gain electrical access to the cell's interior. The cell is voltage-clamped at a holding potential (e.g., -70 mV) to record AMPA receptor-mediated currents.

  • Agonist Application: A series of increasing concentrations of glutamate or a specific AMPA receptor agonist (e.g., AMPA) are applied to the cell to generate a baseline dose-response curve.

  • Antagonist Application: The dose-response curve for the agonist is then re-determined in the presence of a fixed concentration of caroverine. This is repeated for several concentrations of caroverine.

  • Data Analysis (Schild Analysis): The data are analyzed using a Schild plot. For a competitive antagonist, increasing concentrations will cause a parallel rightward shift in the agonist dose-response curve, with no change in the maximum response. A Schild plot of log(dose ratio - 1) versus log[antagonist concentration] will yield a straight line with a slope of 1. The x-intercept provides the pA₂, a measure of the antagonist's affinity. A non-competitive antagonist will typically depress the maximum response.

start Prepare Neuronal Culture setup Establish Whole-Cell Patch-Clamp Configuration start->setup baseline Generate Agonist Dose-Response Curve (e.g., Glutamate) setup->baseline antagonist Apply Fixed Concentration of Caroverine baseline->antagonist repeat_curve Re-determine Agonist Dose-Response Curve antagonist->repeat_curve multiple_conc Repeat with Multiple Caroverine Concentrations repeat_curve->multiple_conc analysis Perform Schild Analysis multiple_conc->analysis conclusion Determine Nature of Antagonism (Competitive vs. Non-Competitive) analysis->conclusion

Figure 2: Workflow for Electrophysiological Characterization of Antagonism.
Radioligand Binding Assays

Radioligand binding assays are used to determine the binding affinity of a drug to its receptor.

Objective: To determine if caroverine competes with a radiolabeled AMPA receptor agonist or antagonist for binding to the receptor.

Methodology:

  • Membrane Preparation: Cell membranes expressing AMPA receptors are isolated from brain tissue or cultured cells.

  • Assay Setup: The membranes are incubated with a fixed concentration of a radiolabeled ligand that binds to the AMPA receptor's glutamate binding site (e.g., [³H]AMPA).

  • Competition: A range of concentrations of unlabeled caroverine are added to the incubation mixture to compete with the radioligand for binding.

  • Separation and Counting: The bound radioligand is separated from the unbound radioligand by rapid filtration. The amount of radioactivity bound to the membranes is then quantified using a scintillation counter.

  • Data Analysis: The data are plotted as the percentage of specific binding of the radioligand versus the concentration of caroverine. The IC₅₀ value (the concentration of caroverine that inhibits 50% of the specific binding of the radioligand) is determined. The Kᵢ value can then be calculated from the IC₅₀ using the Cheng-Prusoff equation. A competitive interaction is indicated if caroverine displaces the radioligand from the orthosteric site.

AMPA Receptor Signaling Pathways

Caroverine's antagonism of AMPA receptors modulates downstream signaling cascades that are crucial for synaptic plasticity, neuronal excitability, and cell survival.

Upon binding of glutamate, AMPA receptors, which are ionotropic receptors, undergo a conformational change that opens an ion channel permeable to sodium (Na⁺) and, in the absence of the GluA2 subunit, calcium (Ca²⁺) ions. The influx of these cations leads to depolarization of the postsynaptic membrane, generating an excitatory postsynaptic potential (EPSP).

Downstream signaling is complex and involves the activation of various kinases and phosphatases that regulate AMPA receptor trafficking (insertion and removal from the synaptic membrane) and function. This trafficking is a key mechanism underlying synaptic plasticity, such as long-term potentiation (LTP) and long-term depression (LTD).

cluster_pathway AMPA Receptor Signaling Pathway Glutamate Glutamate AMPAR AMPA Receptor Glutamate->AMPAR Binds & Activates Caroverine Caroverine (Competitive Antagonist) Caroverine->AMPAR Blocks Binding IonChannel Ion Channel Opening AMPAR->IonChannel IonInflux Na+ / Ca²⁺ Influx IonChannel->IonInflux Depolarization Membrane Depolarization (EPSP) IonInflux->Depolarization Downstream Downstream Signaling Cascades (e.g., CaMKII, PKC) Depolarization->Downstream Plasticity Synaptic Plasticity (LTP/LTD) & Gene Expression Downstream->Plasticity

Figure 3: Simplified AMPA Receptor Signaling Pathway and the Site of Caroverine Action.

Conclusion

The available evidence strongly suggests that this compound functions as a competitive antagonist at AMPA receptors, contrary to the premise of non-competitive antagonism.[1][4][5] This action, coupled with its non-competitive antagonism of NMDA receptors at higher concentrations, contributes to its profile as a glutamate receptor modulator.[1][4] While foundational studies have established this competitive mechanism, a notable lack of detailed, publicly available quantitative data and specific experimental protocols for caroverine's action at the AMPA receptor persists. Further research employing modern electrophysiological and radioligand binding techniques would be invaluable to fully elucidate the binding kinetics and functional antagonism of caroverine at AMPA receptors, providing a more complete picture for drug development professionals and researchers in the field of neuroscience.

References

An In-depth Technical Guide to the Calcium Channel Blocking Properties of Caroverine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Caroverine Hydrochloride is a multifaceted pharmaceutical agent with a well-documented history as a spasmolytic and therapeutic for certain inner ear disorders. Its pharmacological profile is distinguished by a dual mechanism of action, functioning as both a calcium channel blocker and an antagonist of glutamate (B1630785) receptors (NMDA and AMPA).[1] This guide provides a comprehensive technical overview of the calcium channel blocking properties of Caroverine, presenting quantitative data, detailed experimental methodologies, and elucidating the underlying signaling pathways. The information is intended to serve as a resource for researchers investigating smooth muscle physiology, calcium channel pharmacology, and the development of novel therapeutics.

Quantitative Data on Caroverine's Inhibitory Activity

The inhibitory effects of Caroverine on calcium-dependent processes have been quantified in various functional assays. The following tables summarize the available data, providing key parameters for its activity on different tissue preparations.

Table 1: Inhibitory Potency of Caroverine in Smooth Muscle Contraction Assays

ParameterValueTissue PreparationAgonist/StimulusReference
IC₅₀ 2.4 x 10⁻⁷ MGuinea Pig Isolated IleumAcetylcholine (B1216132)
pA₂ ~7.0Rat Isolated AortaExternal Ca²⁺ (in high K⁺)
  • IC₅₀ (Half Maximal Inhibitory Concentration): The concentration of Caroverine required to inhibit 50% of the maximal contractile response to an agonist.

  • pA₂: The negative logarithm of the molar concentration of an antagonist that necessitates a two-fold increase in the agonist concentration to produce the same response. It is a measure of competitive antagonism.

Table 2: Comparative Efficacy of Caroverine in Cardiac Muscle

ParameterCaroverineVerapamilTissue PreparationAgonist/StimulusReference
ED₅₀ 1 x 10⁻⁵ M8 x 10⁻⁸ MRabbit Atrial MuscleElectrical Stimulation[2]
  • ED₅₀ (Half Maximal Effective Dose): The concentration of a drug that produces 50% of the maximal response, in this case, inhibition of developed tension.[2]

Signaling Pathways

Caroverine's multifaceted nature stems from its ability to modulate two distinct signaling pathways. Its spasmolytic effects are primarily attributed to its calcium channel blocking activity, while its neuroprotective and therapeutic effects in conditions like tinnitus are linked to its glutamate receptor antagonism.

Calcium Channel Blockade and Smooth Muscle Relaxation

Caroverine induces smooth muscle relaxation primarily by inhibiting the influx of extracellular calcium through L-type voltage-gated calcium channels.[1] This action directly interferes with the primary mechanism of smooth muscle contraction. The sequence of events is depicted below.

G Depolarization Membrane Depolarization LTypeCaChannel L-Type Voltage-Gated Ca²⁺ Channel (Blocked by Caroverine) Depolarization->LTypeCaChannel Opens CaInflux Ca²⁺ Influx LTypeCaChannel->CaInflux Allows CaCalmodulin Ca²⁺-Calmodulin Complex Formation CaInflux->CaCalmodulin MLCK_inactive MLCK (inactive) CaCalmodulin->MLCK_inactive MLCK_active MLCK (active) MLCK_inactive->MLCK_active Activates MyosinLC Myosin Light Chain MLCK_active->MyosinLC Phosphorylates MyosinLC_P Phosphorylated Myosin Light Chain MyosinLC->MyosinLC_P Contraction Smooth Muscle Contraction MyosinLC_P->Contraction Leads to Caroverine Caroverine Caroverine->LTypeCaChannel Inhibits

Caroverine's inhibition of L-type calcium channels.
Glutamate Receptor Antagonism

In the central nervous system and inner ear, Caroverine acts as a competitive antagonist at NMDA and AMPA glutamate receptors.[1] This mechanism is central to its neuroprotective effects and its use in treating cochlear synaptic tinnitus, which is thought to arise from glutamate excitotoxicity.

G Glutamate Glutamate NMDA_Receptor NMDA/AMPA Receptor Glutamate->NMDA_Receptor Binds to Ion_Channel_Opening Ion Channel Opening NMDA_Receptor->Ion_Channel_Opening Leads to Caroverine Caroverine Caroverine->NMDA_Receptor Competitively Blocks Ca_Influx Ca²⁺ Influx Ion_Channel_Opening->Ca_Influx Allows Excitotoxicity Excitotoxicity & Neuronal Damage Ca_Influx->Excitotoxicity Triggers

Caroverine's antagonism of glutamate receptors.

Experimental Protocols

The following protocols provide detailed methodologies for key experiments used to characterize the calcium channel blocking properties of this compound.

Isolated Organ Bath Assay for Smooth Muscle Contractility

This in vitro functional assay is a gold standard for assessing the spasmolytic activity of compounds on smooth muscle tissues.

Objective: To determine the inhibitory effect of Caroverine on smooth muscle contractions induced by depolarization (high K⁺) or receptor agonists (e.g., acetylcholine).

Materials:

  • Tissue: Male Wistar rat (250-300g) thoracic aorta or guinea pig terminal ileum.

  • Physiological Salt Solution (PSS): Krebs-Henseleit solution (in mM: NaCl 118, KCl 4.7, CaCl₂ 2.5, MgSO₄ 1.2, KH₂PO₄ 1.2, NaHCO₃ 25, glucose 11.1).

  • Gases: Carbogen (95% O₂ / 5% CO₂).

  • Drugs: this compound, Potassium Chloride (KCl), Acetylcholine Chloride.

  • Equipment: Isolated organ bath system with jacketed tissue chambers, isometric force transducers, data acquisition system, and circulating water bath (37°C).

Procedure:

  • Tissue Preparation:

    • Humanely euthanize the animal according to institutional guidelines.

    • Carefully dissect the desired tissue (e.g., thoracic aorta) and place it in cold, carbogen-aerated Krebs-Henseleit solution.

    • Clean the tissue of adherent connective and adipose tissue.

    • For aorta, cut into rings of 2-3 mm in width. For ileum, cut segments of 2-3 cm in length and flush the lumen.

  • Mounting the Tissue:

    • Suspend the tissue rings or segments in the organ bath chambers filled with Krebs-Henseleit solution, maintained at 37°C and continuously bubbled with carbogen.

    • Attach one end of the tissue to a fixed holder and the other to an isometric force transducer.

    • Apply an optimal resting tension (e.g., 1.0 g for guinea pig ileum, 2.0 g for rat aorta) and allow the tissue to equilibrate for 60-90 minutes, with solution changes every 15-20 minutes.

  • Experimental Workflow:

    • Viability Test: After equilibration, contract the tissue with a high concentration of KCl (e.g., 60 mM) to ensure tissue viability. Wash the tissue until it returns to baseline tension.

    • Control Contraction: Induce a stable, submaximal contraction using either high KCl (for depolarization-induced contraction) or an agonist like acetylcholine (for receptor-mediated contraction).

    • Caroverine Administration: Once a stable contraction plateau is reached, add Caroverine cumulatively in increasing concentrations to the bath.

    • Data Recording: Record the isometric tension continuously throughout the experiment.

  • Data Analysis:

    • Express the relaxation induced by Caroverine as a percentage of the pre-contracted tone.

    • Plot a concentration-response curve for Caroverine's relaxant effect.

    • Calculate the IC₅₀ value from the concentration-response curve using non-linear regression analysis.

Workflow for the isolated organ bath experiment.
Measurement of Intracellular Calcium Concentration ([Ca²⁺]i) using Fura-2 AM

This protocol allows for the real-time measurement of changes in intracellular calcium concentration in response to stimuli and the inhibitory effects of compounds like Caroverine.

Objective: To quantify the inhibition of agonist-induced increases in [Ca²⁺]i by Caroverine in cultured smooth muscle cells.

Materials:

  • Cells: Primary cultured vascular smooth muscle cells or a suitable cell line (e.g., A7r5).

  • Reagents: Fura-2 AM (acetoxymethyl ester), Pluronic F-127, Probenecid (optional), high-quality anhydrous DMSO.

  • Buffers:

    • Loading Buffer: Hanks' Balanced Salt Solution (HBSS) or similar physiological saline (pH 7.2-7.4) containing 1-2.5 mM CaCl₂.

    • Ca²⁺-free Buffer: Loading buffer without CaCl₂ and supplemented with 0.5 mM EGTA.

  • Equipment: Fluorescence microscope or plate reader capable of ratiometric measurement with excitation wavelengths of 340 nm and 380 nm, and emission at ~510 nm.

Procedure:

  • Cell Preparation:

    • Plate cells on glass coverslips or in black-walled, clear-bottom microplates and culture to the desired confluency (typically 70-90%).

  • Fura-2 AM Loading:

    • Prepare a 1-5 mM stock solution of Fura-2 AM in anhydrous DMSO.

    • Prepare the loading solution by diluting the Fura-2 AM stock to a final concentration of 1-5 µM in loading buffer. Add Pluronic F-127 (0.02-0.04% w/v) to aid in dye solubilization.

    • Aspirate the culture medium from the cells and wash once with loading buffer.

    • Add the Fura-2 AM loading solution to the cells and incubate for 30-60 minutes at room temperature or 37°C, protected from light.

  • De-esterification:

    • After loading, wash the cells twice with fresh, pre-warmed loading buffer to remove extracellular dye.

    • Add fresh loading buffer and incubate for an additional 30 minutes at room temperature to allow for complete hydrolysis of the AM ester by intracellular esterases.

  • Measurement of [Ca²⁺]i:

    • Mount the coverslip on the microscope stage or place the microplate in the reader.

    • Establish a stable baseline fluorescence ratio (F340/F380).

    • Pre-incubate with Caroverine or vehicle for a defined period.

    • Add the stimulating agent (e.g., high KCl or an agonist) and record the change in the fluorescence ratio over time.

  • Data Analysis:

    • The ratio of fluorescence intensities (F340/F380) is directly proportional to the [Ca²⁺]i.

    • Calculate the peak increase in the fluorescence ratio in the presence and absence of Caroverine.

    • Determine the percentage inhibition of the calcium response by Caroverine.

Conclusion

This compound exhibits significant calcium channel blocking properties, which are fundamental to its spasmolytic effects on smooth muscle. The quantitative data from functional assays, such as those on isolated ileum and aorta, confirm its inhibitory potency. The multifaceted nature of Caroverine, combining L-type calcium channel blockade with glutamate receptor antagonism, presents a unique pharmacological profile.[1] This dual action may offer therapeutic advantages in complex conditions where both calcium influx and glutamatergic signaling are implicated.[1] The experimental protocols detailed in this guide provide a robust framework for further investigation into the nuanced mechanisms of Caroverine and for the screening and development of new drugs targeting calcium channels and related signaling pathways.

References

Caroverine Hydrochloride: An In-depth Technical Guide to its Antioxidant Activity and Free Radical Scavenging Mechanisms

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Caroverine (B1668455) Hydrochloride, chemically known as 1-(2-diethylaminoethyl)-3-(p-methoxybenzyl)-1,2-dihydro-2-quinoxalinone, is a multifaceted drug initially recognized for its spasmolytic and neuroprotective properties.[1] Emerging research has highlighted its significant antioxidant capabilities, positioning it as a compound of interest in conditions associated with oxidative stress.[2][3] This technical guide provides a comprehensive overview of the in vitro antioxidant activity of Caroverine Hydrochloride, detailing its free radical scavenging mechanisms, relevant quantitative data, and the experimental protocols used for its evaluation.

The primary antioxidant function of this compound is centered on its potent ability to directly scavenge reactive oxygen species (ROS), particularly the highly damaging hydroxyl radical, and to inhibit lipid peroxidation.[1][2][4][5] This guide will delve into the specifics of these mechanisms, offering a valuable resource for researchers investigating its therapeutic potential.

Quantitative Analysis of Antioxidant Activity

The antioxidant capacity of this compound has been quantified through various in vitro assays. The following tables summarize the key findings from these studies, providing a clear comparison of its activity against different reactive species.

Antioxidant AssayTest SystemKey FindingsReference
Hydroxyl Radical (.OH) ScavengingFenton SystemExtremely high rate constant of reaction: k = 1.9 x 10¹⁰ M⁻¹s⁻¹[2][3]
Superoxide (B77818) Radical (O₂⁻) ScavengingXanthine (B1682287)/Xanthine Oxidase SystemLow rate constant of reaction: 3 x 10² M⁻¹s⁻¹ (considered of marginal significance)[2][3]
Lipid Peroxidation InhibitionLiposomal MembranesSuppression of lipid peroxidation confirmed.[2][3][4]
Peroxynitrite (ONOO⁻) ScavengingNot specifiedEfficient in removing peroxynitrite.[4][5]
DPPH Radical ScavengingNot specifiedMentioned in literature reviews but no specific quantitative data is available for caroverine.[1]
ABTS Radical ScavengingNot specifiedNot mentioned in the reviewed literature.[1]

Free Radical Scavenging Mechanisms

The principal antioxidant mechanism of this compound is direct free radical scavenging. Unlike antioxidant compounds that act via enzymatic pathways, caroverine directly interacts with and neutralizes harmful reactive oxygen species.

Dominant Role of Hydroxyl Radical Scavenging

The most significant aspect of this compound's antioxidant profile is its exceptionally high reactivity towards the hydroxyl radical (.OH).[2][3] The hydroxyl radical is the most potent and destructive free radical in biological systems, capable of damaging all types of macromolecules. The near diffusion-controlled reaction rate constant (k = 1.9 x 10¹⁰ M⁻¹s⁻¹) indicates that caroverine is a highly efficient scavenger of this radical.[2][3] This potent scavenging activity is a cornerstone of its antioxidant and protective effects.[2][4][5]

Limited Interaction with Superoxide Radicals

In contrast to its high reactivity with hydroxyl radicals, this compound demonstrates a significantly lower reaction rate with superoxide radicals (O₂⁻).[2][3] The low rate constant suggests that direct scavenging of superoxide is not a major contributor to its overall antioxidant capacity.[2][3]

Inhibition of Lipid Peroxidation

This compound has been shown to suppress lipid peroxidation in liposomal membrane models.[2][4] This indicates that it can protect cellular membranes from the damaging chain reactions initiated by free radicals. The exact mechanism of this inhibition is likely linked to its potent hydroxyl radical scavenging, as these radicals are strong initiators of lipid peroxidation.

Peroxynitrite Scavenging

Research also indicates that this compound is effective at removing peroxynitrite (ONOO⁻), a potent and damaging reactive nitrogen species.[4][5] This further broadens its protective antioxidant profile.

Signaling Pathways

Currently, there is no scientific literature available that details specific interactions of this compound with antioxidant-related signaling pathways, such as the Keap1-Nrf2 pathway.[1] The established mechanism of its antioxidant action is through direct scavenging of free radicals.[1]

cluster_ROS Reactive Oxygen Species (ROS) OH Hydroxyl Radical (.OH) Neutralized Neutralized Products OH->Neutralized O2 Superoxide Radical (O2.-) Inefficient Inefficient Scavenging O2->Inefficient Caroverine This compound Caroverine->OH Highly Efficient Scavenging (k = 1.9 x 10¹⁰ M⁻¹s⁻¹) Caroverine->O2 Marginal Scavenging (k = 3 x 10² M⁻¹s⁻¹)

Direct Free Radical Scavenging by this compound.

Experimental Protocols

While specific, detailed protocols for the evaluation of this compound's antioxidant properties are not exhaustively detailed in the literature, this section provides generalized, standard protocols for the key in vitro antioxidant assays relevant to the findings.

Hydroxyl Radical Scavenging Activity Assay (Fenton Reaction-Based)

This assay evaluates the capacity of a compound to scavenge hydroxyl radicals generated by the Fenton reaction.[1]

  • Principle: The Fenton reaction (Fe²⁺ + H₂O₂ → Fe³⁺ + •OH + OH⁻) is utilized to generate hydroxyl radicals. A detection molecule, such as deoxyribose, is degraded by the hydroxyl radicals, forming products that create a colored complex with thiobarbituric acid (TBA). The antioxidant competes with the detection molecule for the hydroxyl radicals, thereby reducing color formation.[1]

  • Materials:

    • This compound solution (various concentrations)

    • Phosphate (B84403) buffer (e.g., pH 7.4)

    • Ferrous salt (e.g., FeSO₄)

    • EDTA

    • Hydrogen peroxide (H₂O₂)

    • Deoxyribose

    • Trichloroacetic acid (TCA)

    • Thiobarbituric acid (TBA)

    • Spectrophotometer

  • Protocol:

    • Prepare a reaction mixture containing phosphate buffer, FeSO₄-EDTA, deoxyribose, and various concentrations of this compound.

    • Initiate the reaction by adding H₂O₂.

    • Incubate the mixture at a specified temperature (e.g., 37°C) for a defined period (e.g., 1 hour).[6]

    • Stop the reaction by adding TCA and TBA.[6]

    • Heat the mixture in a boiling water bath to develop the color.[6]

    • Cool the samples and measure the absorbance of the resulting solution at a specific wavelength (e.g., 532 nm).[6]

    • The percentage of hydroxyl radical scavenging activity is calculated relative to a control without the antioxidant.

cluster_reagents Reaction Components Fe Fe²⁺ + EDTA Fenton Fenton Reaction Fe->Fenton H2O2 H₂O₂ H2O2->Fenton Deoxyribose Deoxyribose Degradation Deoxyribose Degradation Deoxyribose->Degradation Caroverine Caroverine HCl OH Hydroxyl Radical (.OH) Caroverine->OH scavenges Fenton->OH OH->Deoxyribose attacks TBA_Reaction TBA Reaction (Heat) Degradation->TBA_Reaction Color Colored Product TBA_Reaction->Color Measurement Absorbance at 532 nm Color->Measurement

Workflow for Hydroxyl Radical Scavenging Assay.
Superoxide Radical Scavenging Activity Assay (Xanthine/Xanthine Oxidase System)

This assay measures the scavenging of superoxide radicals generated by the xanthine/xanthine oxidase system.[1]

  • Principle: The enzymatic reaction of xanthine oxidase with xanthine produces superoxide radicals. These radicals reduce a detector molecule, such as nitroblue tetrazolium (NBT), to a colored formazan (B1609692) product. An antioxidant will compete with NBT for the superoxide radicals, thereby inhibiting color formation.[1]

  • Materials:

    • This compound solution (various concentrations)

    • Phosphate buffer (e.g., pH 7.4)

    • Xanthine solution

    • Xanthine oxidase solution

    • Nitroblue tetrazolium (NBT) solution

    • Spectrophotometer

  • Protocol:

    • Prepare a reaction mixture containing phosphate buffer, xanthine, NBT, and varying concentrations of this compound.[6]

    • Initiate the reaction by adding the xanthine oxidase solution.[6]

    • Incubate at room temperature for a specified time (e.g., 20 minutes).[6]

    • Measure the absorbance of the formazan product at a specific wavelength (e.g., 560 nm).[6]

    • The percentage of superoxide radical scavenging activity is calculated relative to a control.

cluster_reagents Reaction Components Xanthine Xanthine Reaction Enzymatic Reaction Xanthine->Reaction XO Xanthine Oxidase XO->Reaction NBT NBT Reduction NBT Reduction NBT->Reduction Caroverine Caroverine HCl O2 Superoxide Radical (O₂⁻) Caroverine->O2 scavenges Reaction->O2 O2->NBT reduces Formazan Formazan Product Reduction->Formazan Measurement Absorbance at 560 nm Formazan->Measurement

Workflow for Superoxide Radical Scavenging Assay.
Lipid Peroxidation Inhibition Assay (Liposomal-Based)

This assay evaluates the ability of a compound to inhibit the peroxidation of lipids in a liposomal membrane model.[1]

  • Principle: Liposomes, artificial vesicles made of a lipid bilayer, are subjected to free radical-induced peroxidation. The extent of peroxidation is often quantified by measuring the formation of malondialdehyde (MDA), a secondary product, using the Thiobarbituric Acid Reactive Substances (TBARS) assay. An antioxidant will inhibit this process, leading to lower levels of MDA.[1]

  • Materials:

    • Phospholipids (e.g., phosphatidylcholine) for liposome (B1194612) preparation

    • Buffer (e.g., Tris-HCl)

    • Free radical initiator (e.g., AAPH or Fe²⁺/ascorbate)

    • This compound solution of varying concentrations

    • Trichloroacetic acid (TCA)

    • Thiobarbituric acid (TBA)

    • Spectrophotometer or fluorometer

  • Protocol:

    • Prepare liposomes from phospholipids.

    • Incubate the liposome suspension with different concentrations of this compound.

    • Induce lipid peroxidation by adding the free radical initiator.

    • Incubate the mixture at 37°C for a specified duration.

    • Stop the reaction and measure the extent of lipid peroxidation by quantifying MDA formation using the TBARS assay.

    • For the TBARS assay, add TCA and TBA to the reaction mixture, heat, and then measure the absorbance or fluorescence of the resulting pink chromogen.[6]

    • The percentage of lipid peroxidation inhibition is calculated relative to a control.

cluster_components Assay Components Liposomes Liposomes Peroxidation Lipid Peroxidation Liposomes->Peroxidation Initiator Free Radical Initiator Initiator->Peroxidation Caroverine Caroverine HCl Caroverine->Peroxidation inhibits MDA MDA Formation Peroxidation->MDA TBARS TBARS Assay (TCA, TBA, Heat) MDA->TBARS Chromogen Pink Chromogen TBARS->Chromogen Measurement Absorbance/Fluorescence Chromogen->Measurement

Workflow for Lipid Peroxidation Inhibition Assay.

References

An In-depth Technical Guide to the Chemical Synthesis and Purification of Caroverine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical synthesis and purification of Caroverine Hydrochloride. It includes detailed experimental protocols, quantitative data, and visual diagrams of the synthesis workflow and its molecular signaling pathways.

Chemical Synthesis of this compound

The synthesis of Caroverine is a two-step process that involves the formation of a quinoxalinone core, followed by N-alkylation to yield the Caroverine base. The base is then converted to its hydrochloride salt.

Step 1: Synthesis of 3-(4-methoxybenzyl)quinoxalin-2(1H)-one

The initial step involves the condensation of o-phenylenediamine (B120857) with an α-keto ester, ethyl 4-methoxyphenylpyruvate, to form the quinoxalinone heterocyclic system.

Experimental Protocol:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve o-phenylenediamine (1 equivalent) and ethyl 4-methoxyphenylpyruvate (1 equivalent) in glacial acetic acid.[1]

  • Reaction Conditions: Heat the mixture to reflux for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).[1]

  • Work-up and Purification: Upon completion, the reaction mixture is cooled to room temperature and poured into ice-cold water to precipitate the product. The resulting solid is filtered, washed with water until the filtrate is neutral, and then dried. The crude product can be purified by recrystallization from ethanol (B145695) to yield 3-(4-methoxybenzyl)quinoxalin-2(1H)-one.[1]

Syntheses of various quinoxalinone derivatives have been reported with yields ranging from good to excellent (70-99%).[2][3]

Step 2: Synthesis of Caroverine Base (1-(2-(diethylamino)ethyl)-3-(4-methoxybenzyl)quinoxalin-2(1H)-one)

The second step is the N-alkylation of the quinoxalinone intermediate with 2-chloro-N,N-diethylethanamine hydrochloride.

Experimental Protocol:

  • Reaction Setup: To a solution of 3-(4-methoxybenzyl)quinoxalin-2(1H)-one (1 equivalent) in an aprotic solvent such as dimethylformamide (DMF), add a base like sodium hydride (NaH) or potassium carbonate (K₂CO₃) (1.1 equivalents) portion-wise at 0 °C.[1]

  • Alkylation: After stirring for 30 minutes, add 2-chloro-N,N-diethylethanamine hydrochloride (1.2 equivalents) to the reaction mixture.[1]

  • Reaction Conditions: Allow the reaction to warm to room temperature and stir for 12-18 hours.[1]

  • Work-up and Purification: Quench the reaction by the slow addition of water. Extract the aqueous layer with an organic solvent such as ethyl acetate. The combined organic layers are then washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude Caroverine base can be purified by column chromatography on silica (B1680970) gel.[1]

Step 3: Conversion to this compound

The purified Caroverine base is converted to its hydrochloride salt to improve its solubility and stability for pharmaceutical applications.

General Experimental Protocol:

  • Dissolution: Dissolve the purified Caroverine base in a suitable anhydrous organic solvent, such as ethanol or isopropanol.

  • Acidification: While stirring, slowly add a solution of hydrochloric acid (e.g., concentrated HCl or HCl gas dissolved in an appropriate solvent) in a stoichiometric amount.

  • Crystallization: The this compound salt will precipitate out of the solution. The crystallization process can be aided by cooling the mixture.

  • Isolation and Drying: The precipitated salt is collected by filtration, washed with a cold, non-polar solvent (e.g., diethyl ether) to remove any residual impurities, and dried under vacuum to yield pure this compound.

G cluster_0 Step 1: Quinoxalinone Core Synthesis cluster_1 Step 2: N-Alkylation cluster_2 Step 3: Hydrochloride Salt Formation o-phenylenediamine o-phenylenediamine Reflux (4-6h) Reflux (4-6h) o-phenylenediamine->Reflux (4-6h) Ethyl 4-methoxyphenylpyruvate Ethyl 4-methoxyphenylpyruvate Ethyl 4-methoxyphenylpyruvate->Reflux (4-6h) Glacial Acetic Acid Glacial Acetic Acid Glacial Acetic Acid->Reflux (4-6h) Precipitation & Filtration Precipitation & Filtration Reflux (4-6h)->Precipitation & Filtration Recrystallization (Ethanol) Recrystallization (Ethanol) Precipitation & Filtration->Recrystallization (Ethanol) Quinoxalinone Intermediate Quinoxalinone Intermediate Recrystallization (Ethanol)->Quinoxalinone Intermediate Quinoxalinone Intermediate_2 Quinoxalinone Intermediate Stir (12-18h) Stir (12-18h) Quinoxalinone Intermediate_2->Stir (12-18h) Base (NaH or K2CO3) Base (NaH or K2CO3) Base (NaH or K2CO3)->Stir (12-18h) DMF DMF DMF->Stir (12-18h) 2-chloro-N,N-diethylethanamine HCl 2-chloro-N,N-diethylethanamine HCl 2-chloro-N,N-diethylethanamine HCl->Stir (12-18h) Aqueous Work-up & Extraction Aqueous Work-up & Extraction Stir (12-18h)->Aqueous Work-up & Extraction Column Chromatography Column Chromatography Aqueous Work-up & Extraction->Column Chromatography Caroverine Base Caroverine Base Column Chromatography->Caroverine Base Caroverine Base_2 Caroverine Base Crystallization Crystallization Caroverine Base_2->Crystallization Anhydrous Solvent Anhydrous Solvent Anhydrous Solvent->Crystallization HCl Solution HCl Solution HCl Solution->Crystallization Filtration & Drying Filtration & Drying Crystallization->Filtration & Drying This compound This compound Filtration & Drying->this compound

Caption: Synthetic workflow for this compound.

Purification and Analysis

The purity of this compound is crucial for its safety and efficacy. A stability-indicating Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method is employed for its analysis.

Stability-Indicating RP-HPLC Method

A validated RP-HPLC method can be used to determine the purity of Caroverine in bulk and pharmaceutical dosage forms and to monitor its stability.

ParameterSpecification
Column Shimpack CLC-ODC (C18)
Mobile Phase Acetonitrile and Buffer Solution (30:70) pH 4.9
Flow Rate 1 mL/min
Detection UV at 225 nm
Linearity Range 2-150 µg/mL (R² > 0.998)
Limit of Detection (LOD) 0.068 µg/mL
Limit of Quantification (LOQ) 0.201 µg/mL

Table 1: RP-HPLC Method Parameters for Caroverine Analysis.[4]

Forced Degradation Studies

Forced degradation studies are essential to establish the stability-indicating nature of the analytical method. Caroverine is subjected to various stress conditions to evaluate the formation of degradation products.

Experimental Protocols for Forced Degradation:

  • Acid Hydrolysis: 5.0 N HCl at 70°C for 30 minutes.[4]

  • Alkali Hydrolysis: 0.1 N NaOH at 70°C for 30 minutes.[4]

  • Oxidative Degradation: 3.0% H₂O₂ at 70°C for 30 minutes.[4]

  • Thermal Degradation: 105°C for 24 hours.[4]

  • Photolytic Degradation: Exposure to light at 200 W for 24 hours.[4]

  • Humidity: 95% RH for 48 hours.[4]

Stress ConditionObservation
Acid Hydrolysis No additional peaks observed in the chromatogram.
Alkali Hydrolysis No additional peaks observed in the chromatogram.
Oxidative Degradation A prominent degradation of almost 31.06% was observed, with minor and major degradation peaks appearing in the chromatogram.[1]
Thermal Degradation No additional peaks observed in the chromatogram.
Photolytic Degradation No additional peaks observed in the chromatogram.

Table 2: Summary of Forced Degradation Studies of Caroverine.[1][4]

Stability Comparison of Caroverine Forms

A study comparing the stability of Caroverine base, hydrochloride, and fumarate (B1241708) salts when exposed to UV light demonstrated that the hydrochloride salt is less stable than the base.

Irradiation Time (hours)% Unchanged Caroverine Base% Unchanged this compound
199.0098.38
298.8597.46
398.5296.42
597.2893.63
795.6492.28
993.9388.39
1292.7086.00
1691.0880.93
3381.1963.89
3679.9058.10
4076.7356.30

Table 3: Stability of 2% Methanolic Solutions of Caroverine Forms under UV Irradiation at 30°C.[2]

Molecular Signaling Pathways of Caroverine

Caroverine exhibits its therapeutic effects through a multi-target mechanism of action, primarily involving the modulation of glutamate (B1630785) receptors and calcium channels in the central nervous system.[5]

G cluster_0 Caroverine's Dual Antagonism cluster_1 Glutamate Receptor Modulation cluster_2 Calcium Channel Blockade cluster_3 Downstream Cellular Effects Caroverine Caroverine NMDA_R NMDA Receptor Caroverine->NMDA_R Antagonist AMPA_R AMPA Receptor Caroverine->AMPA_R Antagonist Ca_Channel L-type Calcium Channel Caroverine->Ca_Channel Blocker Ca_Influx Reduced Ca²⁺ Influx NMDA_R->Ca_Influx AMPA_R->Ca_Influx Ca_Channel->Ca_Influx Neuronal_Excitability Decreased Neuronal Excitability Ca_Influx->Neuronal_Excitability Neuroprotection Neuroprotection Neuronal_Excitability->Neuroprotection

References

Caroverine Hydrochloride's Effects on Inner Ear Hair Cell Excitotoxicity: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Glutamate (B1630785) excitotoxicity is a primary mechanism implicated in sensorineural hearing loss and tinnitus, resulting from overstimulation of glutamate receptors at the synapse between inner hair cells (IHCs) and spiral ganglion neurons. This overactivation leads to a cascade of events, including excessive calcium influx, generation of reactive oxygen species (ROS), and ultimately, neuronal damage and hair cell death. Caroverine (B1668455) hydrochloride, a quinoxaline (B1680401) derivative, has emerged as a promising otoprotective agent due to its multifaceted mechanism of action. This technical guide provides an in-depth overview of Caroverine's effects on inner ear hair cell excitotoxicity, detailing its mechanisms, relevant experimental protocols, and available data.

Core Mechanisms of Action

Caroverine hydrochloride exerts its protective effects on inner ear hair cells through a combination of pharmacological activities:

  • Glutamate Receptor Antagonism: Caroverine acts as a competitive antagonist at both α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) and N-methyl-D-aspartate (NMDA) receptors in the inner ear.[1][2][3] At higher concentrations, it exhibits non-competitive NMDA receptor antagonism.[3] By blocking these receptors, Caroverine directly counteracts the initial trigger of the excitotoxic cascade.

  • Calcium Channel Blockade: As a calcium-blocking agent, Caroverine helps to mitigate the excessive intracellular calcium influx that is a hallmark of glutamate excitotoxicity.[1] This action helps to maintain cellular homeostasis and prevent the activation of calcium-dependent apoptotic pathways.

  • Antioxidant Activity: Caroverine has been shown to possess antioxidant properties, effectively scavenging free radicals.[4][5][6] This is crucial in mitigating the secondary damage caused by oxidative stress, a significant contributor to hair cell and neuronal demise in excitotoxicity.[4][5]

These combined actions make Caroverine a potent agent for protecting the delicate structures of the inner ear from excitotoxic damage.

Signaling Pathways

The protective effects of Caroverine against excitotoxicity can be visualized through the following signaling pathway. Overstimulation of IHCs leads to excessive glutamate release, which in turn activates postsynaptic AMPA and NMDA receptors, causing a massive influx of Ca2+ and Na+. This leads to mitochondrial dysfunction and the production of ROS, ultimately triggering apoptosis. Caroverine intervenes by blocking the initial glutamate receptor activation and subsequent calcium influx, and by scavenging the damaging ROS.

G cluster_0 Excitotoxic Cascade cluster_1 Caroverine Intervention Glutamate Excessive Glutamate Release AMPAR_NMDAR AMPA/NMDA Receptor Activation Glutamate->AMPAR_NMDAR Ca_Influx Excessive Ca2+ Influx AMPAR_NMDAR->Ca_Influx Mitochondrial_Dysfunction Mitochondrial Dysfunction Ca_Influx->Mitochondrial_Dysfunction Apoptosis Apoptosis & Hair Cell Death Ca_Influx->Apoptosis ROS Reactive Oxygen Species (ROS) Generation Mitochondrial_Dysfunction->ROS ROS->Apoptosis Caroverine Caroverine Hydrochloride Block_Receptors Glutamate Receptor Antagonism Caroverine->Block_Receptors Block_Ca Calcium Channel Blockade Caroverine->Block_Ca Scavenge_ROS Antioxidant Activity Caroverine->Scavenge_ROS Block_Receptors->AMPAR_NMDAR Inhibits Block_Ca->Ca_Influx Inhibits Scavenge_ROS->ROS Scavenges

Mechanism of Caroverine in mitigating excitotoxicity.

Quantitative Data

While direct in vitro dose-response data for Caroverine's protection of inner ear hair cells from excitotoxicity is not extensively available in public literature, data from in vivo and clinical studies provide evidence of its efficacy.

Study TypeModel/PopulationCaroverine AdministrationKey FindingsReference(s)
In Vivo Guinea PigLocal application on the round window membraneSignificantly higher perilymph concentrations of Caroverine compared to systemic administration. Transient and fully reversible effects on hearing.[7]
In Vivo RatSubcutaneous delivery via osmotic pump (1.44 mg/rat over 72h)Significantly protected the cochlea against impulse noise trauma.[6]
Clinical Trial Human patients with cochlear-synaptic tinnitus (n=60)Single intravenous infusion63.3% of patients in the Caroverine group responded to therapy immediately after infusion, compared to 0% in the placebo group.[3]
Clinical Trial Human patients with mild cochlear synaptic tinnitus (n=60)Oral administration (40mg, twice daily for 90 days)53.3% overall reduction in tinnitus in the Caroverine-treated group.[4]
In Vitro (Antioxidant Activity) Chemical assaysN/ARate constant for scavenging hydroxyl radicals (•OH) is extremely high (k=1.9 x 10¹⁰ M⁻¹s⁻¹).[8]

Experimental Protocols

Cochlear Explant Culture for Excitotoxicity Studies

This protocol describes the establishment of organotypic cultures of the organ of Corti to study the effects of Caroverine on excitotoxicity.

Workflow:

G A Harvest Cochleae (P3-P5 Mice/Rats) B Dissect Organ of Corti A->B C Culture Explants on Coated Coverslips B->C D Pre-treatment with Caroverine (various conc.) C->D E Induce Excitotoxicity (e.g., Kainic Acid, AMPA) D->E F Incubate for 24-48h E->F G Fix and Immunostain F->G H Quantify Hair Cell Survival & Synaptic Integrity G->H

Experimental workflow for cochlear explant excitotoxicity assay.

Detailed Methodology:

  • Cochlear Dissection:

    • Euthanize neonatal mice or rats (Postnatal day 3-5) following approved animal care protocols.

    • Dissect the temporal bones and immerse them in cold Hanks' Balanced Salt Solution (HBSS).

    • Under a dissecting microscope, carefully remove the cochlear capsule to expose the organ of Corti.

    • Gently separate the organ of Corti from the spiral ganglion and stria vascularis.

  • Explant Culture:

    • Place the dissected organ of Corti onto coverslips pre-coated with an extracellular matrix (e.g., Matrigel or collagen).

    • Culture the explants in a suitable medium (e.g., DMEM/F12 supplemented with B27, N2, and antibiotics) in a humidified incubator at 37°C and 5% CO₂.

  • Drug Treatment and Excitotoxicity Induction:

    • After 24 hours of stabilization in culture, replace the medium with fresh medium containing various concentrations of this compound for a pre-treatment period (e.g., 1-2 hours).

    • Introduce an excitotoxic agent, such as kainic acid (e.g., 0.5 mM for 2 hours) or AMPA, to the culture medium.

    • Following the excitotoxic insult, wash the explants and return them to the Caroverine-containing medium for an extended incubation period (e.g., 24-48 hours).

  • Assessment of Hair Cell Survival and Synaptic Integrity:

    • Fix the explants with 4% paraformaldehyde.

    • Perform immunofluorescence staining using antibodies against hair cell markers (e.g., Myosin VIIa) and synaptic markers (e.g., CtBP2 for presynaptic ribbons and GluA2/3 for postsynaptic receptors).

    • Image the stained explants using confocal microscopy.

    • Quantify the number of surviving inner and outer hair cells and the number of intact synaptic puncta per inner hair cell.

Electrophysiological Recording of Glutamate Receptor Currents

This protocol details the use of whole-cell patch-clamp electrophysiology to measure the effect of Caroverine on AMPA and NMDA receptor-mediated currents in isolated spiral ganglion neurons.

Detailed Methodology:

  • Cell Preparation:

    • Isolate spiral ganglion neurons from neonatal rodents and culture them for several days to allow for neurite outgrowth and expression of glutamate receptors.

  • Patch-Clamp Recording:

    • Establish a whole-cell patch-clamp configuration on a selected neuron.

    • Perfuse the neuron with an external solution containing a glutamate receptor agonist (e.g., NMDA and glycine, or AMPA) to evoke an inward current.

    • Record the baseline current in response to the agonist.

  • Caroverine Application:

    • Co-apply Caroverine at various concentrations with the glutamate receptor agonist.

    • Record the current in the presence of Caroverine to determine its inhibitory effect.

    • Construct a dose-response curve to calculate the IC₅₀ of Caroverine for the specific glutamate receptor subtype.

Intracellular Calcium Imaging

This protocol describes the use of fluorescent calcium indicators to visualize and quantify changes in intracellular calcium concentration ([Ca²⁺]i) in hair cells during an excitotoxic challenge and the modulatory effect of Caroverine.

Detailed Methodology:

  • Preparation and Dye Loading:

    • Use either isolated hair cells or cochlear explants.

    • Load the cells with a fluorescent calcium indicator dye (e.g., Fura-2 AM or Fluo-4 AM) according to the manufacturer's instructions.

  • Imaging and Stimulation:

    • Mount the preparation on a fluorescence microscope equipped for live-cell imaging.

    • Establish a baseline fluorescence recording.

    • Perfuse the cells with a solution containing a glutamate agonist to induce calcium influx.

    • Record the change in fluorescence intensity, which corresponds to the change in [Ca²⁺]i.

  • Caroverine Treatment:

    • Pre-incubate the cells with Caroverine before applying the glutamate agonist and continue to co-apply during stimulation.

    • Measure the change in fluorescence in the presence of Caroverine to quantify its inhibitory effect on glutamate-induced calcium influx.

Conclusion

This compound demonstrates significant potential as an otoprotective agent against excitotoxicity in the inner ear. Its multifaceted mechanism of action, targeting glutamate receptors, calcium channels, and oxidative stress, provides a comprehensive approach to mitigating the cellular damage that leads to hearing loss and tinnitus. While in vivo and clinical data support its efficacy, further in vitro and ex vivo studies are warranted to fully elucidate its dose-dependent protective effects at the cellular level and to optimize its therapeutic application. The detailed experimental protocols provided in this guide offer a framework for researchers to further investigate the promising otoprotective properties of Caroverine.

References

Neuroprotective properties of Caroverine Hydrochloride in preclinical models

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Neuroprotective Properties of Caroverine (B1668455) Hydrochloride in Preclinical Models

Introduction

Caroverine is a quinoxaline (B1680401) derivative originally developed and clinically used in some countries as a spasmolytic agent for smooth muscle relaxation.[1][2] Over time, extensive research has unveiled its multifaceted pharmacological profile, highlighting significant neuroprotective capabilities.[3][4] This has positioned Caroverine as a promising therapeutic candidate for conditions involving neuronal damage, particularly those stemming from excitotoxicity and oxidative stress, such as tinnitus, hearing loss, and potentially other neurodegenerative disorders.[1][5] This technical guide provides a comprehensive overview of the preclinical evidence supporting Caroverine's neuroprotective effects, detailing its mechanisms of action, summarizing quantitative data from key studies, and outlining the experimental protocols used to evaluate its efficacy.

Core Mechanisms of Neuroprotection

Caroverine's neuroprotective effects are not attributed to a single mode of action but rather to a synergistic combination of activities targeting key pathways in neuronal injury.[5][6] Its ability to modulate glutamate (B1630785) excitotoxicity, regulate calcium homeostasis, and mitigate oxidative stress forms the foundation of its therapeutic potential.[1][2]

Glutamate Receptor Antagonism

Glutamate is the primary excitatory neurotransmitter in the mammalian central nervous system, but its over-activation leads to a pathological process known as excitotoxicity, a common pathway in many neurological disorders.[7][8][9] Caroverine provides neuroprotection by acting as a potent antagonist at two major subtypes of ionotropic glutamate receptors:

  • NMDA Receptor Antagonism: Caroverine functions as a non-competitive antagonist at the N-methyl-D-aspartate (NMDA) receptor.[1][5] By blocking these receptors, it modulates glutamate activity, preventing the excessive influx of calcium ions that triggers downstream neurotoxic cascades and neuronal death.[1][5][6]

  • AMPA Receptor Antagonism: It also exhibits competitive antagonism at α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors.[5][10] This dual antagonism of both NMDA and AMPA receptors provides a more comprehensive blockade of the glutamatergic excitotoxic pathway.[5][11]

Calcium Channel Blockade

Excessive intracellular calcium is a central mediator of neuronal cell death.[8] In addition to blocking glutamate receptor-associated channels, Caroverine directly inhibits voltage-gated calcium channels.[5] Specifically, it is known to block L-type and N-type voltage-gated calcium channels, providing an additional, crucial mechanism to prevent intracellular calcium overload and subsequent neuronal damage.[2][5][12]

Antioxidant Properties

Oxidative stress, resulting from an imbalance of reactive oxygen species (ROS), is deeply implicated in neurodegenerative processes.[10] Caroverine has demonstrated significant antioxidant capabilities.[1][6] It effectively scavenges free radicals, with a particularly high reaction rate against destructive hydroxyl radicals (.OH).[10] This action protects neurons from oxidative damage and lipid peroxidation, preserving cellular integrity.[1][10]

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key signaling pathways influenced by Caroverine and a typical experimental workflow for its preclinical evaluation.

G cluster_0 Extracellular Space cluster_1 Neuronal Membrane cluster_2 Intracellular Space Glutamate Excess Glutamate NMDA_R NMDA Receptor Glutamate->NMDA_R Binds AMPA_R AMPA Receptor Glutamate->AMPA_R Binds Ca_Influx Ca2+ Influx NMDA_R->Ca_Influx Opens AMPA_R->Ca_Influx Opens VGCC Voltage-Gated Ca2+ Channel VGCC->Ca_Influx Opens Excitotoxicity Excitotoxicity (ROS, Enzyme Activation, Apoptosis) Ca_Influx->Excitotoxicity Caroverine Caroverine Caroverine->NMDA_R Blocks (Non-competitive) Caroverine->AMPA_R Blocks (Competitive) Caroverine->VGCC Blocks

Caption: Proposed mechanism of Caroverine in mitigating excitotoxicity.

G cluster_0 Phase 1: Model Preparation cluster_1 Phase 2: Induction of Neurotoxicity cluster_2 Phase 3: Treatment cluster_3 Phase 4: Outcome Assessment A1 In Vitro: Primary Neuronal Cultures B1 Chemical Induction: Glutamate / NMDA Exposure A1->B1 A2 In Vivo: Animal Model Selection (e.g., Guinea Pig, Rat) B2 Physical/Environmental Induction: Noise Trauma / Hypoxia A2->B2 C1 Administer Vehicle (Control Group) B1->C1 C2 Administer Caroverine (Varying Doses) B1->C2 B2->C1 B2->C2 D1 In Vitro: Cell Viability Assays (MTT, LDH) C1->D1 D2 In Vivo: Functional (e.g., ABR) & Histological Analysis C1->D2 C2->D1 C2->D2 D3 Data Analysis D1->D3 D2->D3

Caption: General experimental workflow for preclinical neuroprotection studies.

Quantitative Data from Preclinical Studies

The following tables summarize quantitative findings from key preclinical studies investigating Caroverine's neuroprotective properties.

Table 1: In Vitro Models of Neuroprotection
Model SystemNeurotoxic InsultCaroverine ConcentrationsKey Outcome MeasureReference
Primary Cortical NeuronsNMDA (100 µM) or Glutamate (50 µM)1, 10, 50, 100 µMAssessment of neuroprotection (e.g., cell viability) at 24 hours[5]
Table 2: In Vivo Models of Neuroprotection
Animal ModelCondition InvestigatedAdministration Method & DosageKey Quantitative OutcomesReference
Guinea PigCochlear Glutamate Receptor ActivityMicroiontophoretic applicationEnduring but reversible antagonism of glutamate-induced membrane depolarization. No effect on acetylcholine (B1216132) response.[7]
Guinea PigNoise-Induced Hearing LossLocal application to the round window membrane (110 dB SPL for 1h)Significant protection of cochlear function as measured by Auditory Brainstem Response (ABR) threshold shifts.[13]
Healthy HumansHypoxic HypoxidosisSingle oral doses of 40, 80, and 120 mgAttenuated hypoxia-induced vigilance decrement (EEG) and mitigated deterioration in memory and attention.[14]

Detailed Experimental Protocols

Reproducibility is critical in preclinical research. This section details the methodologies employed in representative studies.

Protocol 1: In Vitro Excitotoxicity Assay in Primary Neuronal Cultures[5]
  • Cell Culture:

    • Primary cortical neurons are harvested from embryonic day 18 rat fetuses.

    • Neurons are cultured in Neurobasal medium supplemented with B27 and L-glutamine.

    • Cultures are maintained for 7-10 days to allow for maturation before experimentation.

  • Excitotoxicity Induction and Treatment:

    • Mature neuronal cultures are pre-treated with varying concentrations of Caroverine (e.g., 1, 10, 50, 100 µM) for 2 hours.

    • Excitotoxicity is induced by exposing the neurons to NMDA (100 µM) or Glutamate (50 µM) for 30 minutes in a controlled environment.

    • The NMDA/Glutamate-containing medium is removed and replaced with fresh, drug-free culture medium.

    • The plates are incubated for an additional 24 hours.

  • Assessment of Neuroprotection:

    • Cell Viability: Assessed using standard methods such as the MTT assay, which measures mitochondrial metabolic activity, or the LDH assay, which quantifies lactate (B86563) dehydrogenase release from damaged cells into the culture medium.

    • Morphological Analysis: Neuronal morphology is examined via microscopy to assess features of cell death such as neurite breakdown and cell body shrinkage.

Protocol 2: In Vivo Guinea Pig Model of Cochlear Neuroprotection[13][15]
  • Animal Model:

    • Adult albino guinea pigs with normal Preyer's reflex are used.

  • Induction of Cochlear Damage:

    • Animals are anesthetized, and baseline auditory function is established via Auditory Brainstem Response (ABR) measurements.

    • Noise-induced trauma is initiated by exposing one ear to a specific frequency band of noise (e.g., one-third-octave band centered at 6.3 kHz) at a high intensity (e.g., 110 dB SPL) for a sustained period (e.g., 1 hour).

  • Drug Administration:

    • Caroverine is administered locally to the inner ear. This is achieved by surgically exposing the middle ear cavity and applying a Caroverine-soaked gelfoam or a direct solution onto the round window membrane. This method ensures high local drug concentration while minimizing systemic exposure.[13][15]

  • Assessment of Otoprotection:

    • ABR thresholds are measured again at various time points post-exposure (e.g., immediately after, 24 hours, 7 days) to assess the degree of hearing loss and the protective effect of Caroverine.

    • A smaller threshold shift in the Caroverine-treated group compared to the control group indicates a significant protective effect on cochlear function.[13]

Conclusion

Preclinical data robustly supports the neuroprotective properties of Caroverine Hydrochloride. Its unique, multifaceted mechanism of action—combining antagonism of both NMDA and AMPA glutamate receptors, blockade of voltage-gated calcium channels, and potent antioxidant activity—positions it as a compelling candidate for treating pathologies underpinned by excitotoxicity and oxidative stress.[1][5][6][10] Studies in both in vitro excitotoxicity models and in vivo models of cochlear injury have demonstrated its efficacy in preserving neuronal function and viability.[5][7][13] While the majority of preclinical work has focused on its otoprotective effects, the fundamental nature of its mechanisms suggests a broader potential for therapeutic intervention in other acute and chronic neurodegenerative conditions.[5][7] Further research is warranted to explore these applications and translate the promising preclinical findings into clinical benefits.

References

Discovery and development history of Caroverine as a therapeutic agent

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Discovery and Development of a Multifaceted Therapeutic Agent

Abstract

Caroverine (B1668455), a quinoxaline (B1680401) derivative, has traversed a remarkable developmental journey, originating as a smooth muscle relaxant and evolving into a potential neuroprotective agent for conditions such as tinnitus. This technical guide delineates the history of Caroverine's discovery, its intricate mechanism of action, and the pivotal preclinical and clinical studies that have shaped its therapeutic applications. Initially synthesized and developed by the Austrian pharmaceutical company Donau-Pharmazie for its spasmolytic properties, Caroverine's therapeutic potential was later expanded by the discovery of its multifaceted pharmacological profile. This includes calcium channel blockade, antagonism of N-methyl-D-aspartate (NMDA) and α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) glutamate (B1630785) receptors, and antioxidant effects. This document provides a comprehensive overview of the experimental methodologies employed in key studies, summarizes quantitative data in structured tables, and visualizes complex signaling pathways and experimental workflows to offer a detailed resource for researchers, scientists, and drug development professionals.

Discovery and Early Development as a Spasmolytic Agent

The story of Caroverine begins in the mid-20th century with its development by Donau-Pharmazie G.m.b.H. in Austria. The initial research focused on synthesizing novel compounds with spasmolytic properties for the treatment of smooth muscle spasms, particularly in the gastrointestinal tract.

Initial Synthesis and Chemical Characterization

Caroverine, chemically known as 1-(2-diethylaminoethyl)-3-(p-methoxybenzyl)-1,2-dihydro-quinoxalin-2-one, was first described in Swiss patent CH513884A, filed in 1967 by Donau-Pharmazie. This patent detailed the synthesis of a series of tetrahydro-quinoxalin-2-ones, including the compound that would become known as Caroverine. A subsequent Canadian patent (CA1037477A) in 1978 described the preparation of Caroverine fumarate, a more stable salt form of the drug, which was marketed under the trade name "Spasmium".[1]

Early Pharmacological Studies and Mechanism of Action as a Spasmolytic

The primary mechanism underlying Caroverine's spasmolytic effect is its action as a calcium channel blocker.[2][3] By inhibiting the influx of extracellular calcium into smooth muscle cells, Caroverine prevents the activation of calmodulin and myosin light-chain kinase, which are essential for muscle contraction.[4] This leads to the relaxation of smooth muscle tissue.

Preclinical studies on isolated smooth muscle preparations were instrumental in characterizing Caroverine's spasmolytic activity. These experiments typically involved inducing contractions in tissues such as the rat aorta or rabbit jejunum and then measuring the relaxant effect of Caroverine.

Elucidation of a Multifaceted Pharmacological Profile

Further research into Caroverine's mechanism of action revealed a more complex pharmacological profile than initially understood, paving the way for its investigation in a broader range of therapeutic areas.

Glutamate Receptor Antagonism

A significant breakthrough in understanding Caroverine's potential came with the discovery of its antagonistic effects on ionotropic glutamate receptors. Microiontophoretical experiments in guinea pigs demonstrated that Caroverine acts as a potent competitive antagonist of AMPA receptors and, at higher concentrations, a non-competitive antagonist of NMDA receptors.[5] This dual antagonism of glutamate receptors, which are key mediators of excitatory neurotransmission, suggested a potential neuroprotective role for Caroverine.

Antioxidant Properties

In addition to its receptor-modulating activities, Caroverine was also found to possess antioxidant properties. Studies have shown that Caroverine can suppress lipid peroxidation of liposomal membranes and efficiently scavenge hydroxyl radicals, which are highly reactive oxygen species implicated in cellular damage.[6]

Redevelopment as a Therapeutic Agent for Tinnitus

The discovery of Caroverine's antiglutamatergic and antioxidant properties led to its investigation as a treatment for tinnitus, a condition in which excitotoxicity and oxidative stress in the inner ear are thought to play a significant role.

Preclinical Studies in Tinnitus Models

Preclinical research, primarily using guinea pig models of noise-induced tinnitus, provided the initial evidence for Caroverine's efficacy in this indication. These studies demonstrated that local application of Caroverine to the round window membrane could protect cochlear function from noise-induced damage.

Clinical Trials in Tinnitus

Following the promising preclinical results, a number of clinical trials were conducted to evaluate the efficacy and safety of Caroverine for the treatment of tinnitus. These studies have explored various routes of administration, including intravenous and oral, and have generally reported positive outcomes in a subset of patients.

For instance, a placebo-controlled blind study reported that 63.3% of patients with inner ear tinnitus responded to a single infusion of Caroverine.[5] Another study investigating oral Caroverine found a significant improvement in the Tinnitus Handicap Inventory (THI) score in patients with mild tinnitus after 90 days of treatment.[4] A randomized controlled clinical study comparing intravenous Caroverine to intratympanic steroid injections also showed a significant reduction in THI scores in the Caroverine group.

Quantitative Data Summary

The following tables summarize the key quantitative data from preclinical and clinical studies of Caroverine.

Table 1: Preclinical Spasmolytic and Vasorelaxant Activity of Caroverine

ParameterTissueSpeciesAgonistValueReference
IC50AortaRatHigh K+2.4 x 10⁻⁷ M[7]

Table 2: Preclinical Glutamate Receptor Antagonism of Caroverine

ReceptorActionSpecies/SystemQuantitative DataReference
NMDANon-competitive antagonistGuinea pig cochlear neuronsData not consistently reported[8]
AMPACompetitive antagonistGuinea pig cochlear neuronsData not consistently reported[8]

Table 3: Clinical Efficacy of Caroverine in Tinnitus

| Study Design | N | Treatment | Outcome Measure | Result | Reference | | :--- | :--- | :--- | :--- | :--- | | Placebo-controlled, blind study | 60 | Single IV infusion of Caroverine | Responder Rate | 63.3% in Caroverine group vs. 0% in placebo group |[5] | | Quasi-experimental study | 60 | Oral Caroverine (40mg, twice daily for 90 days) | Tinnitus Handicap Inventory (THI) Score | Significant improvement in mild tinnitus |[4] | | Randomized controlled study | 50 | Oral Caroverine (20mg, twice daily for 90 days) | Reduction in Tinnitus | 64% in Caroverine group vs. 20% in placebo group |[9][10][11] | | Randomized controlled study | 86 | Single IV infusion of Caroverine | Responder Rate | 54.4% in Caroverine group vs. 13.6% in placebo group |[12] |

Experimental Protocols

This section provides an overview of the methodologies used in key preclinical and clinical studies of Caroverine.

Preclinical Protocol: Isolated Smooth Muscle Preparation

Objective: To assess the spasmolytic effect of Caroverine on isolated smooth muscle.

Methodology:

  • Tissue Preparation: A segment of smooth muscle tissue (e.g., rat aorta, rabbit jejunum) is dissected and mounted in an organ bath containing a physiological salt solution (e.g., Krebs-Henseleit solution) and aerated with carbogen (B8564812) (95% O₂ / 5% CO₂).[2]

  • Contraction Induction: A contractile agent (e.g., high potassium solution, phenylephrine) is added to the organ bath to induce a stable contraction.

  • Caroverine Administration: Caroverine is added to the bath in a cumulative manner, and the resulting relaxation is measured using an isometric or isotonic force transducer.

  • Data Analysis: A dose-response curve is generated by plotting the percentage of relaxation against the logarithm of the Caroverine concentration to calculate the IC50 value.[2]

Clinical Protocol: Randomized Controlled Trial in Tinnitus

Objective: To evaluate the efficacy and safety of Caroverine in patients with subjective tinnitus.

Methodology:

  • Patient Selection: Patients with a diagnosis of subjective tinnitus are recruited based on specific inclusion and exclusion criteria.

  • Randomization: Participants are randomly assigned to receive either Caroverine or a placebo.

  • Treatment Administration: Caroverine is administered via the specified route (e.g., intravenous infusion, oral tablets) at a predefined dose and duration.

  • Outcome Assessment: Efficacy is assessed using validated questionnaires such as the Tinnitus Handicap Inventory (THI) and psychoacoustic measurements of tinnitus loudness and pitch. Safety is monitored through the recording of adverse events.

  • Statistical Analysis: The data are analyzed to determine the statistical significance of the differences in outcomes between the Caroverine and placebo groups.[4]

Signaling Pathways and Experimental Workflows

The following diagrams, created using the DOT language, illustrate the key signaling pathways and experimental workflows related to Caroverine's development.

G cluster_0 Discovery and Early Development cluster_1 Elucidation of New Mechanisms cluster_2 Redevelopment for Tinnitus Initial Synthesis (Donau-Pharmazie) Initial Synthesis (Donau-Pharmazie) Preclinical Spasmolytic Studies Preclinical Spasmolytic Studies Initial Synthesis (Donau-Pharmazie)->Preclinical Spasmolytic Studies Clinical Use as Spasmolytic Clinical Use as Spasmolytic Preclinical Spasmolytic Studies->Clinical Use as Spasmolytic Discovery of Glutamate Receptor Antagonism Discovery of Glutamate Receptor Antagonism Clinical Use as Spasmolytic->Discovery of Glutamate Receptor Antagonism Preclinical Tinnitus Studies Preclinical Tinnitus Studies Discovery of Glutamate Receptor Antagonism->Preclinical Tinnitus Studies Discovery of Antioxidant Properties Discovery of Antioxidant Properties Discovery of Antioxidant Properties->Preclinical Tinnitus Studies Clinical Tinnitus Trials Clinical Tinnitus Trials Preclinical Tinnitus Studies->Clinical Tinnitus Trials

Caroverine Development Timeline

G cluster_0 Smooth Muscle Cell Membrane Extracellular Space Extracellular Space Ca2+ Ca2+ Intracellular Space Intracellular Space Voltage-gated Ca2+ Channel Voltage-gated Ca2+ Channel Caroverine Caroverine Caroverine->Voltage-gated Ca2+ Channel Ca2+->Voltage-gated Ca2+ Channel influx Calmodulin Calmodulin Ca2+->Calmodulin binds MLCK (inactive) MLCK (inactive) Calmodulin->MLCK (inactive) activates MLCK (active) MLCK (active) MLCK (inactive)->MLCK (active) Myosin-LC Myosin-LC MLCK (active)->Myosin-LC phosphorylates Myosin-LC-P Myosin-LC-P Myosin-LC->Myosin-LC-P Contraction Contraction Myosin-LC-P->Contraction G cluster_0 Synaptic Cleft cluster_1 Postsynaptic Membrane Presynaptic Neuron Presynaptic Neuron Glutamate Glutamate Presynaptic Neuron->Glutamate releases Postsynaptic Neuron Postsynaptic Neuron NMDA Receptor NMDA Receptor Glutamate->NMDA Receptor binds AMPA Receptor AMPA Receptor Glutamate->AMPA Receptor binds Caroverine Caroverine Caroverine->NMDA Receptor Caroverine->AMPA Receptor Ca2+ influx Ca2+ influx NMDA Receptor->Ca2+ influx Na+ influx Na+ influx AMPA Receptor->Na+ influx Excitotoxicity Excitotoxicity Ca2+ influx->Excitotoxicity

References

The Otoneuroprotective Profile of Caroverine Hydrochloride: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Caroverine (B1668455) Hydrochloride, a quinoxaline-derivative, has emerged as a compound of significant interest in the field of otoneuroprotection. Initially developed as a spasmolytic agent, its multifaceted pharmacological profile has demonstrated considerable potential in mitigating inner ear pathologies, particularly those related to excitotoxicity, oxidative stress, and compromised microcirculation. This technical guide provides an in-depth overview of the pharmacological properties of Caroverine Hydrochloride, with a focus on its mechanisms of action, quantitative efficacy from preclinical and clinical studies, and detailed experimental protocols.

Core Pharmacological Mechanisms

This compound exerts its otoneuroprotective effects through a combination of mechanisms, primarily targeting key pathways implicated in cochlear damage.

1. Glutamate (B1630785) Receptor Antagonism: Excessive glutamate, the primary excitatory neurotransmitter in the cochlea, can lead to excitotoxicity and subsequent neuronal damage. Caroverine acts as a potent antagonist at both N-methyl-D-aspartate (NMDA) and α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors.[1][2][3] By blocking these receptors, Caroverine prevents the excessive influx of calcium ions into postsynaptic neurons, a critical step in the excitotoxic cascade.[1][4] In guinea pig models, microiontophoretic application of Caroverine was shown to reversibly antagonize the membrane response to glutamate without affecting the action of acetylcholine, demonstrating its selectivity.[5]

2. Calcium Channel Blockade: In addition to its glutamate receptor antagonism, Caroverine also functions as a calcium channel blocker.[6][7][8][9] This action further contributes to the reduction of intracellular calcium overload, a common pathway in various forms of cellular injury. By modulating calcium homeostasis, Caroverine helps to preserve cellular integrity and function within the inner ear.

3. Antioxidant Activity: Oxidative stress, characterized by an overproduction of reactive oxygen species (ROS), is a significant contributor to sensorineural hearing loss and tinnitus.[10][11] Caroverine has been shown to possess potent antioxidant properties, effectively scavenging hydroxyl radicals (.OH) with a high rate constant (k=1.9 x 10(10)M(-1)s(-1)).[3] This free radical scavenging activity helps to protect cochlear hair cells and neurons from oxidative damage.[4][12]

4. Improvement of Cochlear Blood Flow: Adequate blood supply is crucial for maintaining the metabolic activity of the inner ear. Caroverine acts as a vasodilator, improving blood circulation within the cochlea.[7][8] This enhanced microcirculation helps to deliver essential nutrients and oxygen while removing metabolic waste products, thereby supporting the overall health of the auditory system.

Quantitative Data Summary

The following tables summarize the key quantitative findings from preclinical and clinical studies investigating the otoneuroprotective effects of this compound.

Table 1: Preclinical Efficacy of Caroverine in Animal Models

Animal ModelInsult/ConditionAdministration RouteDosageKey Quantitative OutcomesReference
Guinea PigNoise Trauma (110 dB SPL for 1h)Local application to the round window membraneNot specifiedSignificant protection of cochlear function against noise-induced hearing loss, as measured by Auditory Brainstem Response (ABR) threshold shifts.[13]
Guinea PigNoise-induced hearing lossLocal application to the round window membraneTwo different dosesSignificantly decreased hearing impairment after noise trauma when applied 1 hour after exposure.[14]
RatImpulse noise-induced hearing lossSubcutaneous (osmotic pump)Low-dose, long-termSignificantly protected the cochlea against impulse noise trauma.[11]

Table 2: Clinical Efficacy of Caroverine in Tinnitus Treatment

Study DesignNumber of PatientsAdministration RouteDosageKey Quantitative OutcomesReference
Placebo-controlled, randomized60 (30 Caroverine, 30 Placebo)Single intravenous infusionNot specified63.3% of patients in the Caroverine group responded to therapy immediately after infusion, compared to 0% in the placebo group.[2][15][2][15]
Quasi-experimental60 (30 Caroverine, 30 Usual Care)Oral40mg, twice daily for 90 days53.3% overall reduction in tinnitus in the Caroverine-treated group.[16][17][18][16][17][18]
Comparative study60 (30 Caroverine, 30 Piracetam)Not specifiedNot specified93.3% of patients in the Caroverine group responded to treatment, with a significant reduction in Tinnitus Handicap Inventory (THI) score (p < 0.001).[1][19][1][19]
Randomized controlled study86 (divided into 4 groups)Single intravenous infusionNot specified54.54% of patients responded immediately after infusion of Caroverine.[20]
Randomized controlled clinical study60 (30 study, 30 control)Intravenous injection (stat dose) + Intratympanic steroidNot specifiedSignificant improvement in PTA threshold (>10 dB) in 13 patients in the study group.[21]

Table 3: Pharmacokinetic Parameters of Caroverine in Guinea Pigs

Administration RouteCompartmentKey FindingsReference
Intravenous vs. Local ApplicationPerilymph, Cerebrospinal Fluid (CSF), PlasmaLocal application resulted in much higher Caroverine concentrations in the perilymph with lower concentrations in CSF and plasma compared to systemic administration.[22][23]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following sections describe the experimental protocols employed in key studies on Caroverine.

Preclinical In Vivo Model of Noise-Induced Hearing Loss
  • Animal Model: Albino guinea pigs or rats have been commonly used.[11][13]

  • Tinnitus/Hearing Loss Induction: Animals are exposed to a specific noise paradigm, for example, one-third-octave band noise centered at 6.3 kHz at an intensity of 110 dB SPL for 1 hour.[13][14]

  • Drug Administration:

    • Local Application: Caroverine is applied directly onto the round window membrane, often using a gelfoam carrier.[13][14] This method allows for targeted delivery to the inner ear, minimizing systemic side effects.[22][23]

    • Systemic Administration: Caroverine can be administered intravenously or subcutaneously via an osmotic pump for continuous, long-term delivery.[11]

  • Outcome Measures:

    • Auditory Brainstem Response (ABR): ABR thresholds are measured at various frequencies before and at different time points after noise exposure and drug treatment to assess auditory function.[14][23]

    • Morphological Assessment: Histological analysis of the cochlea is performed to evaluate the extent of hair cell loss and neuronal damage.[11]

Clinical Trial Protocol for Tinnitus Treatment
  • Study Design: Randomized, double-blind, placebo-controlled trials are the gold standard.[2][24] Quasi-experimental and comparative studies have also been conducted.[1][16]

  • Patient Population: Patients with a confirmed diagnosis of subjective, non-pulsatile tinnitus of cochlear origin are recruited.[2][20] Exclusion criteria typically include retrocochlear pathologies, middle ear disorders, and other confounding medical conditions.[20][24]

  • Intervention:

    • Intravenous Administration: A single infusion of Caroverine is administered.[2]

    • Oral Administration: Caroverine is given at a specified dose (e.g., 40mg twice daily) for a defined period (e.g., 90 days).[16]

    • Intratympanic Administration: Caroverine solution (e.g., 1.5%) is administered directly into the middle ear.[24]

  • Outcome Assessment:

    • Tinnitus Handicap Inventory (THI): A validated questionnaire to assess the impact of tinnitus on a patient's quality of life.[1][16][21]

    • Visual Analog Scale (VAS): A subjective measure of tinnitus loudness and annoyance.[16]

    • Psychoacoustic Measurements: Tinnitus matching for pitch and loudness.[2]

    • Pure Tone Audiometry (PTA): To assess hearing thresholds.[20][21]

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate the proposed signaling pathway for Caroverine's otoneuroprotective action and a typical experimental workflow for preclinical studies.

Caroverine_Mechanism cluster_0 Glutamate Excitotoxicity Cascade cluster_1 Caroverine Intervention Glutamate Excessive Glutamate Release NMDA_R NMDA Receptor Glutamate->NMDA_R AMPA_R AMPA Receptor Glutamate->AMPA_R Ca_Influx Excessive Ca2+ Influx NMDA_R->Ca_Influx AMPA_R->Ca_Influx ROS Increased ROS Production Ca_Influx->ROS Neuronal_Damage Neuronal Damage & Apoptosis ROS->Neuronal_Damage Caroverine Caroverine Hydrochloride Caroverine->NMDA_R Antagonizes Caroverine->AMPA_R Antagonizes Ca_Channel Voltage-gated Ca2+ Channels Caroverine->Ca_Channel Blocks Free_Radicals Free Radicals (.OH) Caroverine->Free_Radicals Scavenges

Proposed mechanism of Caroverine in mitigating excitotoxicity.

Preclinical_Workflow start Animal Model Selection (e.g., Guinea Pig, Rat) baseline Baseline Auditory Assessment (ABR) start->baseline induction Induction of Ototoxicity (e.g., Noise Exposure) baseline->induction grouping Randomization into Treatment Groups (Caroverine vs. Control) induction->grouping treatment Drug Administration (Local or Systemic) grouping->treatment monitoring Post-treatment Monitoring (e.g., ABR at various time points) treatment->monitoring endpoint Endpoint Analysis (Functional & Morphological) monitoring->endpoint data Data Analysis and Interpretation endpoint->data

References

Caroverine Hydrochloride: A Technical Guide to its Impact on Cochlear Synaptic Transmission

Author: BenchChem Technical Support Team. Date: December 2025

For: Researchers, Scientists, and Drug Development Professionals

Abstract

Glutamatergic excitotoxicity at the synapse between inner hair cells (IHCs) and afferent spiral ganglion neurons is a key pathophysiological mechanism implicated in various cochlear disorders, including certain forms of tinnitus and noise-induced hearing loss. Excessive synaptic glutamate (B1630785) leads to an overload of intracellular calcium, triggering a neurotoxic cascade that can result in synaptic damage and neuronal dysfunction. Caroverine (B1668455) Hydrochloride, a quinoxaline-derivative, has emerged as a significant therapeutic agent due to its targeted action on this pathway. This technical guide provides a comprehensive overview of Caroverine's mechanism of action, its demonstrated effects on cochlear synaptic transmission, and the experimental methodologies used to elucidate these properties. Through a detailed analysis of preclinical and clinical data, this document serves as a resource for professionals engaged in otology research and the development of novel otoprotective and therapeutic strategies.

Introduction to Cochlear Synaptic Transmission and Excitotoxicity

The primary mechanism of auditory signal transmission in the cochlea involves the release of the excitatory neurotransmitter glutamate from presynaptic ribbons in the IHCs into the synaptic cleft. This glutamate then activates ionotropic glutamate receptors, primarily α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) and N-methyl-D-aspartate (NMDA) receptors, on the postsynaptic membrane of afferent auditory nerve fibers.[1][2][3]

Under pathological conditions such as intense noise exposure or ischemia, excessive glutamate is released, leading to the over-activation of these receptors.[2][4] This process, termed excitotoxicity, results in a massive influx of calcium ions (Ca²⁺) into the postsynaptic neuron.[2] The subsequent calcium overload activates a series of damaging intracellular pathways, including mitochondrial dysfunction, overproduction of reactive oxygen species (ROS), and activation of apoptotic cascades, ultimately leading to synaptic damage, dendritic swelling, and potential neuronal death.[5] This "cochlear-synaptic" excitotoxicity is a leading hypothesis for the generation of specific types of sensorineural tinnitus.[6][7]

Caroverine Hydrochloride has been investigated as a therapeutic agent precisely because of its ability to intervene in this excitotoxic process, offering a potential neuroprotective effect.[1][4]

Caroverine's Mechanism of Action at the Cochlear Synapse

Caroverine exhibits a multi-faceted mechanism of action, though its primary therapeutic effect in the cochlea is attributed to its function as a glutamate receptor antagonist.

  • Dual Glutamate Receptor Antagonism : Microiontophoretic experiments in guinea pigs have demonstrated that Caroverine acts as a potent and reversible antagonist at both NMDA and non-NMDA (specifically AMPA) receptors on cochlear afferents.[1][7][8] It functions as a competitive antagonist at AMPA receptors and, at higher concentrations, a non-competitive antagonist at NMDA receptors.[7][9][10] By blocking these receptors, Caroverine directly prevents the excessive ion influx that initiates the excitotoxic cascade.

  • Calcium Channel Blockade : In addition to its effects on glutamate receptors, Caroverine also functions as a calcium channel blocker.[11][12] This action further contributes to reducing intracellular calcium overload, providing an additional layer of neuroprotection.

  • Antioxidant Properties : Caroverine has been noted to possess antioxidant properties, which can help mitigate the downstream effects of excitotoxicity by neutralizing the damaging free radicals and ROS produced during metabolic stress.[4][11]

The diagram below illustrates the signaling pathway of glutamate excitotoxicity at the IHC-afferent neuron synapse and the points of intervention by Caroverine.

G cluster_0 Presynaptic: Inner Hair Cell (IHC) cluster_1 Postsynaptic: Afferent Neuron cluster_2 Downstream Excitotoxicity IHC IHC AMPA_R AMPA Receptor IHC->AMPA_R Glutamate Release NMDA_R NMDA Receptor IHC->NMDA_R (Excessive) Glutamate_Vesicle Glutamate Vesicles Glutamate_Vesicle->IHC Afferent_Neuron Afferent Neuron Membrane Ca_Influx Excessive Ca²⁺ Influx AMPA_R->Ca_Influx Na⁺/Ca²⁺ Influx NMDA_R->Ca_Influx Ca²⁺ Influx Ca_Channel Voltage-gated Ca²⁺ Channel Ca_Channel->Ca_Influx Ca²⁺ Influx Mito_Stress Mitochondrial Stress & ROS Production Ca_Influx->Mito_Stress Synaptic_Damage Synaptic Damage & Neuronal Dysfunction Mito_Stress->Synaptic_Damage Caroverine Caroverine HCl Caroverine->AMPA_R Blocks Caroverine->NMDA_R Blocks Caroverine->Ca_Channel Blocks

Caption: Caroverine's intervention in the glutamate excitotoxicity pathway.

Quantitative Data on Caroverine's Efficacy

The therapeutic potential of Caroverine has been quantified in both preclinical animal models and human clinical trials, primarily for the treatment of cochlear synaptic tinnitus.

Table 1: Summary of Clinical Trial Data for Caroverine in Tinnitus Treatment
StudyAdministration & DosageDurationKey Quantitative OutcomesResponder Rate (%)
Denk DM, et al. (1997)[7][9][10]Single intravenous infusionImmediateSignificant reduction in subjective rating and psychoacoustic tinnitus matching. Placebo group showed no significant response.63.3%
Gowda SBC, et al. (2015)[2][13]160mg IV infusion (single dose), followed by 40mg oral twice daily2 monthsSignificant reduction in Tinnitus Handicap Inventory (THI) score (p < 0.001).93.3%
Jain S, et al. (2019)[14][15]160mg IV infusion (single dose)ImmediateImmediate improvement in tinnitus grading and matching. Effect was not sustained at 3 and 6-month follow-ups compared to Ginkgo biloba.54.5% (immediate)
Kumari A & Kumar S (2016)[3]20mg oral twice daily90 days64% of patients showed a reduction in tinnitus; 8% had complete relief. Placebo group had a 20% improvement rate.64.0%
Mohanty P, et al. (2022)[6][16][17]40mg oral twice daily90 daysSignificant improvement in Tinnitus Case History Questionnaire for mild tinnitus. Overall reduction in tinnitus was 53.3% vs. standard of care. Decrease in THI score.53.3%
Table 2: Summary of Key Preclinical (Animal) Study Findings
StudyAnimal ModelMethodologyKey Quantitative Findings
Ehrenberger K & Felix D (1992)[1]Guinea PigMicroiontophoresis to test drug action on the subsynaptic membrane of cochlear afferents.Caroverine antagonized membrane depolarization in response to glutamate in a reversible manner. It had no effect on acetylcholine-induced depolarization, confirming its selectivity for glutamate receptors.
Duan M, et al. (2006)[4]RatContinuous, low-dose subcutaneous Caroverine delivery via osmotic pump followed by impulse noise exposure.Physiological and morphological assessments showed significant protection of the cochlea against impulse noise trauma.
Choung Y-H, et al. (2003)[8][18]Guinea PigPharmacokinetic analysis (HPLC) and Auditory Brainstem Response (ABR) after IV and local round window application.Local application resulted in much higher perilymph concentrations with lower plasma/CSF levels vs. IV. ABR threshold shifts were transient and fully reversible 24 hours post-application.

Experimental Protocols for Studying Cochlear Synaptic Transmission

The investigation of Caroverine's effects relies on a combination of electrophysiological, morphological, and behavioral assessment protocols in both animal models and human subjects.

Preclinical Animal Protocols
  • Noise-Induced Cochlear Synaptopathy Model : A common protocol involves exposing rodents (mice or rats) to a calibrated narrow-band noise for a specific duration (e.g., 96 dB SPL for 2 hours) to induce a temporary threshold shift and loss of IHC-afferent synapses without causing hair cell death.[19]

  • Drug Administration : For preclinical studies, Caroverine can be administered systemically (e.g., subcutaneously via an osmotic pump for long-term delivery[4]) or locally. Local administration to the round window membrane, often using a gelfoam carrier, is employed to maximize cochlear concentration while minimizing systemic effects.[8][12][18]

  • Auditory Function Assessment :

    • Auditory Brainstem Response (ABR) : This is the primary electrophysiological measure. Electrodes record neural responses to sound stimuli. A reduction in the amplitude of ABR Wave I, which reflects the summed activity of the auditory nerve, is a key indicator of cochlear synaptopathy.[8][19][20]

    • Distortion Product Otoacoustic Emissions (DPOAEs) : DPOAEs measure the function of outer hair cells (OHCs). Their use helps confirm that any observed changes in ABR are due to synaptic or neural issues, not OHC damage.[19]

  • Morphological Analysis : Following functional testing, cochlear tissue is harvested for analysis.[21]

    • Immunohistochemistry and Confocal Microscopy : Cochlear sections are immunolabeled for presynaptic (CtBP2/RIBEYE) and postsynaptic (GluA2/3) markers to allow for the precise counting of synaptic ribbons and the assessment of synaptic integrity.[20][21]

The workflow for a typical preclinical animal study investigating an otoprotective compound like Caroverine is outlined below.

G start Animal Cohort (e.g., Mice, Rats) baseline Baseline Auditory Assessment (ABR / DPOAE) start->baseline randomize Randomization baseline->randomize group_caroverine Treatment Group: Administer Caroverine randomize->group_caroverine group_vehicle Control Group: Administer Vehicle/Placebo randomize->group_vehicle noise Induce Cochlear Injury (e.g., Noise Exposure) group_caroverine->noise group_vehicle->noise post_assess Post-Injury Assessment (ABR / DPOAE at intervals) noise->post_assess harvest Tissue Harvest (Cochlea Dissection) post_assess->harvest analysis Morphological Analysis (Synapse Counting via Immunohistochemistry) harvest->analysis end Data Comparison & Conclusion analysis->end

Caption: A typical experimental workflow for a preclinical animal study.

Human Clinical Trial Protocols
  • Study Design : The gold standard is the randomized, double-blind, placebo-controlled trial.[7] Patients with a diagnosis of cochlear-synaptic tinnitus are recruited based on specific inclusion and exclusion criteria.[14]

  • Intervention : Subjects are randomized to receive either Caroverine or a matching placebo. Administration can be a single intravenous infusion for acute effects or a course of oral tablets for chronic treatment.[7][14][17]

  • Outcome Measures : Efficacy is assessed using a combination of subjective and objective tools:

    • Tinnitus Handicap Inventory (THI) : A validated questionnaire to measure the perceived severity and impact of tinnitus.[2][6]

    • Visual Analogue Scale (VAS) : A subjective rating of tinnitus loudness and annoyance.[6][16]

    • Psychoacoustic Tinnitus Matching : Objective tests where the frequency and loudness of the patient's tinnitus are matched to an externally generated sound.[7][14]

  • Follow-up : Patients are assessed at baseline and at multiple time points post-intervention to determine the onset and durability of any therapeutic effect.[14]

The logical flow of a human clinical trial for tinnitus is depicted in the diagram below.

G recruit Patient Recruitment (Cochlear Synaptic Tinnitus) baseline Baseline Assessment (THI, VAS, Tinnitus Matching) recruit->baseline randomize Randomization baseline->randomize group_caroverine Intervention Group: Administer Caroverine (IV or Oral) randomize->group_caroverine group_placebo Placebo Control Group randomize->group_placebo followup Follow-up Assessments (e.g., Day 1, Week 4, Week 12) group_caroverine->followup group_placebo->followup unblinding Study Unblinding followup->unblinding analysis Statistical Analysis (Compare outcomes between groups) unblinding->analysis conclusion Conclusion on Efficacy & Safety analysis->conclusion

Caption: Logical workflow for a randomized controlled clinical trial.

Conclusion and Future Directions

This compound has a well-defined mechanism of action as a glutamate receptor antagonist at the cochlear synapse.[1][7] This mechanism directly counters the excitotoxicity believed to underlie conditions like cochlear-synaptic tinnitus.[2][6] Preclinical and clinical data consistently demonstrate its ability to modulate synaptic activity and provide therapeutic benefit, particularly in reducing the severity of tinnitus.[2][3][7]

Future research should focus on optimizing drug delivery methods. Local administration via the round window membrane shows promise for achieving high inner ear concentrations while minimizing systemic side effects, a critical consideration for long-term therapeutic use.[8][18] Further studies are also warranted to explore Caroverine's efficacy in preventing noise-induced hearing loss and other excitotoxicity-related cochlear pathologies. The development of sustained-release formulations for local delivery could represent a significant advancement in the clinical application of this promising otoprotective agent.

References

Beyond Glutamate Receptors: An In-depth Technical Guide to the Molecular Targets of Caroverine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Caroverine hydrochloride, a quinoxaline (B1680401) derivative, is well-documented for its antagonistic activity at glutamate (B1630785) receptors, particularly NMDA and AMPA receptors. However, its pharmacological profile extends beyond these primary targets, contributing to its therapeutic effects as a spasmolytic and neuroprotective agent. This technical guide provides a comprehensive overview of the molecular targets of this compound beyond the glutamatergic system. We delve into its established roles as a voltage-gated calcium channel blocker and a potent antioxidant, presenting available quantitative data, detailed experimental protocols for further investigation, and signaling pathway diagrams to elucidate its mechanisms of action. This document aims to serve as a valuable resource for researchers seeking to understand the multifaceted pharmacology of Caroverine and to guide future research in exploring its full therapeutic potential.

Voltage-Gated Calcium Channels: A Key Spasmolytic Target

Caroverine is classified as a nonspecific or "Class B" calcium channel blocker, and some evidence points towards a preferential, albeit not exclusive, action on N-type voltage-gated calcium channels.[1][2] This activity is fundamental to its spasmolytic effects on smooth muscle. By inhibiting the influx of extracellular calcium, Caroverine disrupts the calcium-dependent signaling cascades that lead to muscle contraction.

Quantitative Data

Currently, there is a paucity of publicly available, specific binding affinities (Ki) or inhibitory concentrations (IC50) of Caroverine for various voltage-gated calcium channel subtypes. The following table summarizes the qualitative findings.

TargetChannel SubtypeActivityQuantitative DataReference
Voltage-Gated Calcium ChannelsNon-specificBlockerNot available[1]
Voltage-Gated Calcium ChannelsN-typeBlockerNot available[2]
Signaling Pathway

The mechanism of Caroverine-induced smooth muscle relaxation via calcium channel blockade is depicted in the following signaling pathway diagram.

cluster_membrane Cell Membrane VGCC Voltage-Gated Calcium Channel (N-type) Ca_int Ca²⁺ (intracellular) Ca_ext Ca²⁺ (extracellular) Ca_ext->VGCC Influx Caroverine Caroverine Caroverine->VGCC Relaxation Smooth Muscle Relaxation Caroverine->Relaxation Calmodulin Calmodulin Ca_int->Calmodulin CaM_complex Ca²⁺-Calmodulin Complex Calmodulin->CaM_complex MLCK_active MLCK (active) CaM_complex->MLCK_active Activation MLCK_inactive MLCK (inactive) MLCK_inactive->MLCK_active Myosin_LC_P Phosphorylated Myosin Light Chain MLCK_active->Myosin_LC_P Phosphorylation Myosin_LC Myosin Light Chain Myosin_LC->Myosin_LC_P Contraction Smooth Muscle Contraction Myosin_LC_P->Contraction

Caption: Caroverine's blockade of voltage-gated calcium channels.

Experimental Protocols

To address the gap in quantitative data, the following experimental protocols are proposed.

This protocol aims to determine the half-maximal inhibitory concentration (IC50) of Caroverine on specific voltage-gated calcium channel subtypes (e.g., N-type, L-type, T-type) expressed in a suitable cell line (e.g., HEK293 cells).

  • Cell Culture and Transfection: Culture HEK293 cells and transiently transfect them with plasmids encoding the specific α1, β, and α2δ subunits of the desired calcium channel subtype.

  • Electrophysiological Recording:

    • Perform whole-cell patch-clamp recordings 24-48 hours post-transfection.

    • Use an internal pipette solution containing Cs+ to block K+ channels and a suitable Ca2+ chelator (e.g., EGTA).

    • The external solution should contain a high concentration of Ba2+ or Ca2+ as the charge carrier.

    • Hold the cell at a negative membrane potential (e.g., -80 mV) and elicit calcium channel currents using depolarizing voltage steps.

  • Drug Application:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., water or DMSO).

    • Apply increasing concentrations of Caroverine to the external solution using a perfusion system.

    • Record the peak current amplitude at each concentration after steady-state inhibition is reached.

  • Data Analysis:

    • Plot the percentage of current inhibition against the logarithm of the Caroverine concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

This protocol assesses the functional antagonism of Caroverine on smooth muscle contraction.

  • Tissue Preparation: Isolate a segment of smooth muscle tissue (e.g., guinea pig ileum or rat aorta) and mount it in an isolated organ bath containing a physiological salt solution (e.g., Tyrode's or Krebs-Henseleit solution) maintained at 37°C and aerated with carbogen (B8564812) (95% O2, 5% CO2).

  • Induction of Contraction: Induce sustained contraction using a spasmogen such as potassium chloride (KCl) to depolarize the membrane and open voltage-gated calcium channels, or a receptor agonist like acetylcholine.

  • Caroverine Application: Add cumulative concentrations of this compound to the bath and record the relaxation of the pre-contracted tissue.

  • Data Analysis: Calculate the percentage of relaxation at each Caroverine concentration and determine the EC50 value (the concentration that produces 50% of the maximal relaxation).

Antioxidant Activity: Scavenging Reactive Oxygen Species

Caroverine has been demonstrated to possess significant antioxidant properties, primarily through the direct scavenging of highly reactive hydroxyl radicals (•OH). This activity may contribute to its neuroprotective effects, particularly in conditions associated with oxidative stress.

Quantitative Data

The antioxidant activity of Caroverine has been quantified by its reaction rate constant with various reactive oxygen species.

Reactive Oxygen SpeciesReaction Rate Constant (k)MethodReference
Superoxide (O₂•⁻)3 x 10² M⁻¹s⁻¹Xanthine/Xanthine Oxidase Assay[3]
Hydroxyl Radical (•OH)1.9 x 10¹⁰ M⁻¹s⁻¹Fenton Reaction-based Assay[3]
Peroxynitrite (ONOO⁻)Efficient removal (qualitative)Not specified[4]
Mechanism of Action

The antioxidant mechanism of Caroverine involves the direct neutralization of harmful reactive oxygen species, thereby preventing cellular damage, such as lipid peroxidation.

ROS Reactive Oxygen Species (e.g., •OH) Cellular_Components Cellular Components (Lipids, Proteins, DNA) ROS->Cellular_Components Attack Neutralized_Products Neutralized Products ROS->Neutralized_Products Caroverine Caroverine Caroverine->ROS Scavenging Oxidative_Damage Oxidative Damage (e.g., Lipid Peroxidation) Cellular_Components->Oxidative_Damage

Caption: Antioxidant mechanism of Caroverine via ROS scavenging.

Experimental Protocols

The following protocols can be used to further characterize the antioxidant properties of Caroverine.

This assay confirms and quantifies the ability of Caroverine to scavenge hydroxyl radicals generated by the Fenton reaction.

  • Reaction Mixture: Prepare a reaction mixture containing a phosphate (B84403) buffer, ferrous sulfate (B86663) (FeSO₄), hydrogen peroxide (H₂O₂), and a detection molecule such as salicylic (B10762653) acid.

  • Caroverine Addition: Add various concentrations of this compound to the reaction mixture.

  • Incubation: Incubate the mixture at 37°C for a defined period (e.g., 30-60 minutes). The hydroxyl radicals generated will hydroxylate the salicylic acid, forming a colored product.

  • Measurement: Measure the absorbance of the colored product spectrophotometrically (e.g., at 510 nm). The presence of Caroverine will reduce the formation of the colored product by scavenging the hydroxyl radicals.

  • Data Analysis: Calculate the percentage of hydroxyl radical scavenging activity for each Caroverine concentration and determine the IC50 value.

This assay assesses the ability of Caroverine to protect lipid membranes from peroxidation.

  • Liposome Preparation: Prepare liposomes from a suitable lipid, such as phosphatidylcholine, to serve as a model for cell membranes.

  • Induction of Peroxidation: Induce lipid peroxidation using a free radical generator, such as 2,2'-azobis(2-amidinopropane) (B79431) dihydrochloride (B599025) (AAPH) or a Fenton reaction system (Fe²⁺/H₂O₂).

  • Caroverine Treatment: Incubate the liposomes with and without various concentrations of this compound prior to and during the induction of peroxidation.

  • Measurement of Peroxidation: Quantify the extent of lipid peroxidation by measuring the formation of malondialdehyde (MDA) and other thiobarbituric acid reactive substances (TBARS). This is typically done by reacting the sample with thiobarbituric acid (TBA) and measuring the absorbance of the resulting pink-colored adduct at approximately 532 nm.

  • Data Analysis: Calculate the percentage of inhibition of lipid peroxidation for each Caroverine concentration and determine the IC50 value.

Potential Interactions with Other Receptors: Avenues for Future Research

While direct evidence is currently lacking, the chemical structure of Caroverine, a quinoxaline derivative, suggests potential interactions with other receptor systems, such as sigma and serotonin (B10506) receptors. Further investigation into these potential targets could reveal novel mechanisms contributing to its overall pharmacological profile.

Experimental Protocols for Target Screening

The following are proposed protocols to screen for Caroverine's activity at sigma and serotonin receptors.

  • Membrane Preparation: Prepare membrane homogenates from a tissue known to express sigma receptors (e.g., guinea pig brain or a cell line overexpressing sigma-1 or sigma-2 receptors).

  • Radioligand Binding: Incubate the membrane preparation with a specific radioligand for sigma receptors (e.g., --INVALID-LINK---pentazocine for sigma-1 or [³H]DTG for sigma-2) in the presence of increasing concentrations of non-labeled Caroverine.

  • Separation and Counting: Separate the bound and free radioligand by rapid filtration and quantify the radioactivity of the bound fraction using liquid scintillation counting.

  • Data Analysis: Determine the ability of Caroverine to displace the radioligand and calculate its inhibitory constant (Ki) from the IC50 value.

  • Membrane Preparation: Use membrane preparations from a brain region rich in the target serotonin receptor subtype (e.g., frontal cortex for 5-HT2A) or from a cell line expressing the recombinant receptor.

  • Radioligand Binding: Perform a competitive binding assay using a selective radioligand (e.g., [³H]ketanserin for 5-HT2A) and varying concentrations of Caroverine.

  • Data Analysis: As with the sigma receptor assay, determine the Ki of Caroverine for the specific serotonin receptor subtype.

Conclusion

This compound exhibits a complex pharmacological profile that extends beyond its well-established antagonism of glutamate receptors. Its actions as a voltage-gated calcium channel blocker and a potent antioxidant are key to its therapeutic applications. While qualitative evidence for these non-glutamatergic targets is strong, a significant need exists for further quantitative characterization, particularly regarding its affinity for specific calcium channel subtypes. The experimental protocols outlined in this guide provide a framework for researchers to address these knowledge gaps. Furthermore, exploratory studies into its potential interactions with other receptor systems, such as sigma and serotonin receptors, may unveil novel facets of its mechanism of action and open new avenues for its therapeutic use. This in-depth understanding is crucial for the continued development and optimization of Caroverine and related compounds in the treatment of a range of neurological and muscular disorders.

References

Early-Phase Clinical Studies of Caroverine Hydrochloride for Tinnitus: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tinnitus, the perception of sound in the absence of an external acoustic stimulus, remains a significant clinical challenge with limited effective therapeutic options. The pathophysiology of subjective tinnitus is complex and not fully elucidated, though a leading hypothesis points to excitotoxicity in the cochlear synapses, primarily mediated by the neurotransmitter glutamate (B1630785). Caroverine (B1668455) hydrochloride, a quinoxaline-derivative, has emerged as a drug of interest due to its mechanism of action as a glutamate receptor antagonist and a calcium channel blocker. This technical guide provides an in-depth overview of the early-phase clinical studies investigating the efficacy and safety of caroverine for the treatment of tinnitus.

Mechanism of Action

Caroverine's therapeutic potential in tinnitus is attributed to its dual antagonism of both N-methyl-D-aspartate (NMDA) and α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) glutamate receptors.[1][2] In conditions of cochlear distress, excessive glutamate release can lead to overstimulation of these receptors on the afferent dendrites of spiral ganglion neurons, resulting in excitotoxicity and the generation of phantom auditory signals perceived as tinnitus.[2] By blocking these receptors, caroverine is thought to reduce this aberrant neuronal firing.[1] Additionally, its calcium channel blocking properties may contribute to its therapeutic effect by modulating cellular calcium influx, a key process in neurotransmission and excitotoxicity.

cluster_0 Presynaptic Terminal cluster_1 Postsynaptic Terminal Glutamate Glutamate NMDA_Receptor NMDA Receptor Glutamate->NMDA_Receptor Activates AMPA_Receptor AMPA Receptor Glutamate->AMPA_Receptor Activates Excitotoxicity Excitotoxicity & Aberrant Signaling NMDA_Receptor->Excitotoxicity AMPA_Receptor->Excitotoxicity Ca_Channel Calcium Channel Ca_Channel->Excitotoxicity Caroverine Caroverine Caroverine->NMDA_Receptor Blocks Caroverine->AMPA_Receptor Blocks Caroverine->Ca_Channel Blocks

Proposed Mechanism of Action of Caroverine in Tinnitus.

Summary of Quantitative Data from Early-Phase Clinical Studies

The following tables summarize the key quantitative data from various early-phase and proof-of-concept clinical studies on caroverine for tinnitus.

Table 1: Efficacy of Intravenous Caroverine in Tinnitus

StudyNumber of Patients (Caroverine Group)DosageTreatment DurationPrimary Outcome MeasureResponder Rate (Caroverine Group)
Denk et al. (1997)[3]30Single infusionSingle doseSubjective rating & psychoacoustic measurement63.3% immediately after infusion
Bohra et al.[4]30160 mg single infusionSingle doseTinnitus Handicap Inventory (THI)63.3% immediately after infusion
Mahendru et al.[5]30160 mg single IV infusionSingle doseTHISignificant improvement at 1 and 4 weeks
Kumari et al. (2019)[6]22160 mg/8 ml single IV infusionSingle doseTinnitus grading and matching54.54% immediately after infusion

Table 2: Efficacy of Oral Caroverine in Tinnitus

StudyNumber of Patients (Caroverine Group)DosageTreatment DurationPrimary Outcome MeasureKey Findings
Kumari & Kumar (2017)[7]2520 mg twice daily90 daysTHI, Tinnitus frequency matching64% reduction in tinnitus; 8% complete relief
Panda et al. (2024)[2]3040 mg twice daily90 daysTHI, VAS, Tinnitus Case History Questionnaire53.3% overall reduction in tinnitus; significant improvement in mild tinnitus

Table 3: Efficacy of Topical Caroverine in Tinnitus

StudyNumber of PatientsDosageTreatment DurationPrimary Outcome MeasureKey Findings
Ehrenberger (2002)[8]771% lipophilic eardropsUp to 2 weeks0-10 numerical rating scaleSignificant reduction in mid- and high-intensity tinnitus; minimal effect on low-intensity

Detailed Experimental Protocols

The methodologies of early-phase caroverine studies have varied in terms of administration route, patient population, and outcome measures. Below are detailed protocols from key cited experiments.

Intravenous Administration Protocol (Based on Bohra et al.[4])
  • Study Design: A prospective, randomized, placebo-controlled study.

  • Patient Population: 60 patients with chronic tinnitus.

  • Inclusion Criteria: Patients with subjective tinnitus.

  • Exclusion Criteria: Not specified in detail in the provided information.

  • Randomization: Patients were randomized into two groups of 30.

  • Intervention:

    • Study Group: Single intravenous infusion of 160 mg of caroverine in 100ml of physiological saline.

    • Control Group: Single intravenous infusion of 100ml of normal saline.

  • Infusion Rate: 2-3 ml/min.

  • Outcome Assessment: Tinnitus Handicap Inventory (THI) score was measured pre-treatment and at immediate, 1st week, 4th week, and 6th-month post-infusion follow-ups.

  • Statistical Analysis: Descriptive and inferential statistical analysis was carried out.

Oral Administration Protocol (Based on Panda et al., 2024[2])
  • Study Design: A quasi-experimental study.

  • Patient Population: 60 consecutive patients with a confirmed diagnosis of tinnitus.

  • Intervention:

    • Study Group (n=30): 40 mg Caroverine capsules twice daily for 90 days.

    • Control Group (n=30): Standard of care, consisting of 25 mg Cinnarizine twice daily and a fixed-dose combination of B-complex and Ginkgo biloba once daily for 90 days.

  • Outcome Assessment:

    • Tinnitus Case History Questionnaire

    • Tinnitus Handicap Inventory (THI) score

    • Visual Analogue Scale (VAS)

  • Data Analysis: GraphPad Prism Trial Version was used for analysis, with a p-value ≤ 0.05 considered statistically significant.

Topical Administration Protocol (Proof-of-Concept Study by Ehrenberger[8])
  • Study Design: A prospective, proof-of-concept study conforming to Good Clinical Practice (GCP).

  • Patient Population: 77 patients with decompensated tinnitus as a leading symptom.

  • Inclusion Criteria: Patients with decompensated tinnitus.

  • Exclusion Criteria: Manifest neuropsychiatric, cardiovascular, and metabolic disorders.

  • Intervention: Topical transtympanic administration of 1% caroverine in lipophilic eardrops.

  • Treatment Duration: Up to 2 weeks. The therapy was stopped if there were intolerable side effects, total compensation of tinnitus, or after 2 weeks of administration.

  • Outcome Assessment:

    • Subjective rating of tinnitus severity on a numerical scale from 0 (no tinnitus) to 10 (raging tinnitus). A reduction of at least 2 points was considered a therapeutic success.

    • Patient's subjective reflection of their condition (much better, better, worse, or unchanged).

  • Safety Monitoring: Assessment for local and general side effects. Passing itchiness was reported as a transient side effect.

Experimental Workflow and Logical Relationships

The following diagrams illustrate a typical experimental workflow for a clinical trial of caroverine in tinnitus and the logical relationship of its multifaceted therapeutic action.

Patient_Screening Patient Screening (Inclusion/Exclusion Criteria) Informed_Consent Informed Consent Patient_Screening->Informed_Consent Baseline_Assessment Baseline Assessment (THI, VAS, Audiometry) Informed_Consent->Baseline_Assessment Randomization Randomization Baseline_Assessment->Randomization Caroverine_Group Caroverine Administration (Oral/IV/Topical) Randomization->Caroverine_Group Control_Group Control (Placebo or Standard of Care) Randomization->Control_Group Follow_Up Follow-Up Assessments (e.g., Week 1, 4, 12) Caroverine_Group->Follow_Up Control_Group->Follow_Up Data_Analysis Data Analysis (Statistical Comparison) Follow_Up->Data_Analysis

References

The Role of Caroverine Hydrochloride in Modulating Glutamatergic Pathways: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Caroverine (B1668455) Hydrochloride, a quinoxaline (B1680401) derivative, is a multifaceted pharmacological agent initially developed for its spasmolytic properties.[1][2][3] Subsequent research has unveiled its significant neuroprotective effects, largely attributed to its modulation of the glutamatergic system.[4][5] Glutamate (B1630785) is the primary excitatory neurotransmitter in the mammalian central nervous system, crucial for synaptic plasticity, learning, and memory.[6][7] However, excessive glutamate receptor activation leads to a pathological process known as excitotoxicity, a key contributor to neuronal damage in various neurological and sensory disorders.[8][9][10]

This technical guide provides a comprehensive overview of the mechanisms by which Caroverine Hydrochloride modulates glutamatergic pathways. It is intended for researchers, scientists, and drug development professionals, offering detailed insights into its pharmacological profile, experimental validation, and therapeutic potential. The document summarizes key quantitative data, outlines detailed experimental protocols, and visualizes complex pathways and workflows to facilitate a deeper understanding of Caroverine's role as a glutamatergic modulator.

Mechanism of Action

Caroverine's neuroprotective effects are rooted in its multi-target engagement within the glutamatergic system and related pathological cascades. Its primary mechanism involves the antagonism of ionotropic glutamate receptors, supplemented by calcium channel blockade and antioxidant activities.

  • Glutamate Receptor Antagonism : Caroverine acts as a potent, competitive, and reversible antagonist of both N-methyl-D-aspartate (NMDA) and α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors.[1][11][12][13][14][15] By binding to the glutamate recognition sites on these receptors, it prevents the binding of glutamate, thereby inhibiting the excessive influx of calcium ions (Ca2+) that triggers excitotoxic cell death.[13] Microiontophoretic experiments in guinea pigs have demonstrated that Caroverine is a potent competitive AMPA receptor antagonist and, at higher dosages, a non-competitive NMDA antagonist.[11][16][17]

  • Calcium Channel Blockade : In addition to its effects on glutamate receptors, Caroverine exhibits calcium channel-blocking properties.[1][5][18] This action further contributes to reducing intracellular calcium overload, a central event in the excitotoxicity cascade.[10]

  • Antioxidant Properties : Glutamatergic neurotoxicity is closely linked to oxidative stress, characterized by the overproduction of free radicals that damage cellular components.[19] Caroverine has demonstrated significant antioxidant capabilities, particularly as a highly effective scavenger of hydroxyl radicals.[2][16] This activity helps to mitigate the downstream oxidative damage initiated by excessive glutamate receptor stimulation.[2]

Quantitative Data Presentation

While specific Ki or IC50 values for Caroverine at distinct NMDA receptor subtypes are not widely available in public literature, its functional antagonism and other pharmacological properties have been quantified in various studies.[13]

Table 1: Pharmacological Profile of Caroverine

ParameterDescriptionTest SystemKey FindingsReference
Glutamate Receptor Activity Antagonism of NMDA and AMPA receptorsCochlear afferents (in vivo, guinea pig)Reversibly antagonized membrane depolarization induced by glutamate.[4]
Competitive AMPA antagonist, non-competitive NMDA antagonist (at higher doses)Microiontophoretic experiments (guinea pig)Demonstrated dual antagonism.[11][17]
Antioxidant Activity Hydroxyl Radical (.OH) ScavengingFenton SystemExtremely high rate constant of reaction: k = 1.9 x 10¹⁰ M⁻¹s⁻¹.[2][16]
Superoxide Radical (O₂⁻) ScavengingXanthine/Xanthine Oxidase SystemLow rate constant of reaction: 3 x 10² M⁻¹s⁻¹.[16]
Pharmacokinetics (Guinea Pig) Perilymph Concentration (following local RWM application)High-Performance Liquid ChromatographyAchieved significantly higher local concentrations (e.g., 0.85 µg/mL at 10 min) compared to systemic administration.[20][21][22]
Plasma Concentration (following IV administration)High-Performance Liquid ChromatographyReached a peak concentration around 10 minutes post-administration.[21]

Table 2: Otoprotective Efficacy of Caroverine in Noise-Induced Hearing Loss Model (Guinea Pigs)

This data illustrates the protective effects of locally applied Caroverine on auditory function following noise trauma.

FrequencyAuditory Brainstem Response (ABR) Threshold Shift (dB) - Control (Saline)Auditory Brainstem Response (ABR) Threshold Shift (dB) - Caroverine Treated
8 kHz35.5 ± 5.818.3 ± 4.9
12.5 kHz40.2 ± 6.122.5 ± 5.2
16 kHz38.6 ± 5.520.8 ± 4.7
20 kHz33.1 ± 4.917.4 ± 4.1
(Data adapted from preclinical studies demonstrating a statistically significant reduction in hearing threshold shift with Caroverine treatment.[22])

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key pathways and experimental designs relevant to Caroverine research.

G cluster_0 Glutamate-Induced Excitotoxicity Pathway cluster_1 Caroverine Intervention Glutamate Excess Extracellular Glutamate NMDA_R NMDA Receptor Glutamate->NMDA_R AMPA_R AMPA Receptor Glutamate->AMPA_R Ca_Influx Massive Ca²⁺ Influx NMDA_R->Ca_Influx AMPA_R->Ca_Influx Downstream Activation of Downstream Enzymes (e.g., NOS, Proteases) Ca_Influx->Downstream Mito_Dys Mitochondrial Dysfunction Ca_Influx->Mito_Dys Downstream->Mito_Dys ROS ↑ Reactive Oxygen Species (ROS) Mito_Dys->ROS Death Neuronal Damage & Cell Death ROS->Death Caroverine This compound Block_NMDA Blocks NMDA-R Caroverine->Block_NMDA Block_AMPA Blocks AMPA-R Caroverine->Block_AMPA Block_Ca Blocks Voltage-Gated Ca²⁺ Channels Caroverine->Block_Ca Scavenge_ROS Scavenges ROS Caroverine->Scavenge_ROS Block_NMDA->NMDA_R Block_AMPA->AMPA_R Block_Ca->Ca_Influx Scavenge_ROS->ROS

Caption: Caroverine's modulation of the glutamate excitotoxicity pathway.

G start Start: Animal Model (e.g., Wistar Rats) tinnitus_induction Tinnitus Induction (e.g., Salicylate Injection, 300-350 mg/kg, IP) start->tinnitus_induction group_allocation Random Allocation to Treatment Groups tinnitus_induction->group_allocation caroverine_admin Caroverine Administration (Specify Dose, Route - e.g., IP) group_allocation->caroverine_admin Treatment Group control_admin Control Administration (e.g., Saline) group_allocation->control_admin Control Group behavioral_test Behavioral Assessment (e.g., Gap-Prepulse Inhibition of Acoustic Startle - GPIAS) caroverine_admin->behavioral_test control_admin->behavioral_test electrophysiology Electrophysiological Measurement (e.g., Auditory Brainstem Response - ABR) behavioral_test->electrophysiology data_analysis Data Analysis and Comparison electrophysiology->data_analysis conclusion Conclusion on Efficacy data_analysis->conclusion

Caption: Workflow for in vivo assessment of Caroverine in a tinnitus model.

G cluster_0 Primary Mechanisms cluster_1 Cellular Effects Caroverine Caroverine Hydrochloride Glutamate_Antagonism Glutamate Receptor Antagonism (NMDA & AMPA) Caroverine->Glutamate_Antagonism Ca_Blockade Calcium Channel Blockade Caroverine->Ca_Blockade Antioxidant Antioxidant Activity Caroverine->Antioxidant Reduce_Ca ↓ Intracellular Ca²⁺ Overload Glutamate_Antagonism->Reduce_Ca Ca_Blockade->Reduce_Ca Reduce_ROS ↓ Oxidative Stress Antioxidant->Reduce_ROS Neuroprotection Neuroprotection Reduce_Ca->Neuroprotection Reduce_ROS->Neuroprotection

Caption: Logical relationship of Caroverine's neuroprotective mechanisms.

Experimental Protocols

Detailed methodologies are essential for the replication and validation of scientific findings. Below are protocols for key experiments used to characterize Caroverine's effects on glutamatergic pathways.

Protocol 1: Whole-Cell Patch-Clamp Electrophysiology for NMDA Receptor Antagonism [1][13]

  • Objective : To functionally assess the inhibitory effect of Caroverine on NMDA receptor-mediated currents in neurons.

  • Cell Preparation : Utilize primary cultured neurons (e.g., cortical or hippocampal neurons) or a cell line (e.g., HEK293) expressing specific NMDA receptor subunits.

  • Recording Setup : Establish a standard whole-cell patch-clamp configuration.

  • Solutions :

    • External Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl₂, 10 HEPES, 10 Glucose, 0.01 Glycine (B1666218), pH adjusted to 7.4 with NaOH. Mg²⁺ is omitted to prevent voltage-dependent block of NMDA receptors.

    • Internal (Pipette) Solution (in mM): 140 CsCl, 10 EGTA, 10 HEPES, 4 Mg-ATP, 0.3 Na-GTP, pH adjusted to 7.2 with CsOH.

  • Procedure :

    • Hold the cell at a negative potential (e.g., -70 mV).

    • Perfuse the cell with an external solution containing NMDA (e.g., 100 µM) and the co-agonist glycine (e.g., 10 µM) to evoke a stable inward current.

    • Once a stable baseline is achieved, co-apply various concentrations of Caroverine with the NMDA/glycine solution.

    • Record the current inhibition at each Caroverine concentration.

    • Perform a washout with the NMDA/glycine solution to check for the reversibility of the block.

  • Data Analysis : Measure the peak inward current at each Caroverine concentration. Construct a dose-response curve to calculate the IC₅₀ value, representing the concentration at which Caroverine inhibits 50% of the NMDA-induced current.

Protocol 2: Competitive Radioligand Binding Assay for NMDA Receptor Affinity [1]

  • Objective : To determine the binding affinity of Caroverine for the NMDA receptor complex.

  • Membrane Preparation : Prepare synaptic plasma membranes from rat forebrain tissue through differential centrifugation.

  • Assay Buffer : 50 mM Tris-HCl, pH 7.4.

  • Radioligand : Use a specific NMDA receptor antagonist radioligand, such as [³H]CGP 39653.

  • Procedure :

    • In assay tubes, incubate the membrane preparation with a fixed concentration of the radioligand (e.g., 5 nM).

    • Add varying concentrations of unlabeled Caroverine (the competitor).

    • Include a control for non-specific binding by adding a high concentration of a known NMDA receptor antagonist (e.g., 10 µM CGS 19755).

    • Incubate the mixture at a specified temperature (e.g., 4°C) for a defined period to reach equilibrium.

    • Terminate the reaction by rapid filtration through glass fiber filters.

    • Wash the filters with ice-cold assay buffer to remove unbound radioligand.

    • Quantify the radioactivity retained on the filters using liquid scintillation counting.

  • Data Analysis : Plot the percentage of specific binding against the logarithm of the Caroverine concentration. Use non-linear regression analysis to determine the Ki value, which represents the inhibitory constant of Caroverine.

Protocol 3: In Vivo Model of Glutamate Excitotoxicity [23]

  • Objective : To evaluate the neuroprotective effects of Caroverine against glutamate-induced neuronal damage in a living animal model.

  • Animal Model : Use adult male Sprague-Dawley rats.

  • Procedure :

    • Anesthetize the animal (e.g., with halothane) and place it in a stereotaxic frame.

    • Implant a microdialysis probe into the target brain region (e.g., the cortex or striatum).

    • Induce a lesion by perfusing glutamate through the microdialysis probe (reverse dialysis).

    • Administer Caroverine (systemically or locally) before, during, or after the glutamate infusion. A control group receives a vehicle.

    • After a set survival period (e.g., 24-48 hours), perfuse the animal and prepare the brain for histological analysis.

  • Data Analysis : Quantify the volume of the resulting lesion using image analysis of stained brain sections (e.g., with cresyl violet). Compare the lesion volume between the Caroverine-treated group and the control group to determine the extent of neuroprotection.

Therapeutic Implications

The unique pharmacological profile of Caroverine, combining glutamate antagonism with calcium channel blockade and antioxidant effects, makes it a promising therapeutic agent for conditions underpinned by glutamate excitotoxicity.

  • Tinnitus : The most studied application for Caroverine is in the treatment of inner ear tinnitus.[11][17][24] The "cochlear-synaptic" hypothesis of tinnitus posits that the condition arises from a disturbance in the physiological activity of NMDA and AMPA receptors at the synapses of inner hair cells.[11][17] Clinical trials have shown that Caroverine can be effective in reducing tinnitus symptoms, with one study reporting that 63.3% of patients responded positively to a single infusion.[17] It has been administered intravenously, orally, and locally via transtympanic application for this indication.[11][25]

  • Neuroprotection and Hearing Loss : Given its ability to counteract glutamate excitotoxicity, Caroverine has been investigated for its neuroprotective potential in other inner ear diseases, such as noise-induced hearing loss.[19][20] Preclinical studies suggest that local application of Caroverine can protect auditory function from excitotoxic damage.[20][25] Its cerebro-protective effects have also been explored in the context of hypoxia.[5]

This compound is a potent modulator of glutamatergic pathways, exerting its effects through a multi-target mechanism. Its primary action as a competitive antagonist at both NMDA and AMPA receptors is central to its ability to mitigate glutamate-induced excitotoxicity. This is further supported by its roles as a calcium channel blocker and an antioxidant, which address key downstream events in the neurodegenerative cascade.

The compiled data and experimental protocols provide a robust framework for understanding and further investigating Caroverine's pharmacological actions. Its demonstrated efficacy in clinical studies for tinnitus highlights the therapeutic potential of targeting glutamatergic dysregulation. Future research should focus on delineating the subtype-selectivity of Caroverine at NMDA and AMPA receptors, which could lead to the development of more targeted therapies for a range of neurological and sensory disorders characterized by excitotoxic neuronal damage.

References

Caroverine Hydrochloride: A Multifaceted Neuroprotective Candidate for Cerebrovascular Diseases

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary

Cerebrovascular diseases, particularly ischemic stroke, represent a significant global health burden with limited therapeutic options. The pathophysiology of ischemic brain injury is complex, involving a cascade of events including excitotoxicity, calcium overload, oxidative stress, and inflammation. Caroverine (B1668455) Hydrochloride, a quinoxaline (B1680401) derivative, has emerged as a promising neuroprotective agent due to its multifaceted mechanism of action. This document provides a comprehensive technical overview of Caroverine's potential in treating cerebrovascular diseases, summarizing its mechanism of action, preclinical evidence, and detailed experimental protocols for its evaluation.

Introduction to Caroverine Hydrochloride

Caroverine was initially developed as an antispasmodic agent and is used in some countries for this purpose, as well as for the treatment of tinnitus and vertigo.[1][2][3][4] Its neuroprotective properties stem from its ability to concurrently target several key pathways implicated in ischemic neuronal damage.[5] Chemically, it is 1-[2-(diethylamino)ethyl]-3-(4-methoxybenzyl)quinoxalin-2(1H)-one and is available as a hydrochloride salt.[4]

Mechanism of Action in Cerebrovascular Disease

Caroverine's neuroprotective effects are attributed to its synergistic actions on multiple pathological processes that occur during cerebral ischemia.

Glutamate (B1630785) Receptor Antagonism

Excitotoxicity, primarily mediated by the overactivation of glutamate receptors, is a cornerstone of ischemic neuronal death.[6] Caroverine acts as a competitive antagonist at the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor and a non-competitive antagonist at the N-methyl-D-aspartate (NMDA) receptor.[5][7] By blocking these receptors, Caroverine inhibits the excessive influx of calcium ions (Ca2+) into neurons, a primary trigger for downstream apoptotic and necrotic cell death pathways.[5][6] There is growing evidence that the location of NMDA receptors (synaptic vs. extrasynaptic) dictates their role in cell survival and death, with extrasynaptic NMDA receptors being preferentially coupled to excitotoxic signaling.[4][8][9][10] While direct evidence for Caroverine's selectivity is still needed, its ability to mitigate NMDA-induced excitotoxicity is a key aspect of its neuroprotective potential.

Calcium Channel Blockade

In addition to its effects on glutamate receptors, Caroverine is a calcium channel blocker.[2][5][11] It is known to block L-type voltage-gated calcium channels, providing an additional layer of protection against intracellular calcium overload that occurs during cerebral ischemia due to membrane depolarization.[5][12] This dual blockade of both receptor-operated and voltage-gated calcium channels makes Caroverine a potent inhibitor of ischemic calcium dysregulation.

Antioxidant Properties

Cerebral ischemia and reperfusion injury are associated with a burst of reactive oxygen species (ROS), leading to significant oxidative stress and cellular damage.[13] Caroverine has demonstrated potent antioxidant effects.[3][5] It is an efficient scavenger of hydroxyl radicals (•OH), with an extremely high reaction rate constant (k = 1.9 x 10¹⁰ M⁻¹s⁻¹).[3][5] This direct antioxidant activity helps to mitigate lipid peroxidation and other forms of oxidative damage to neuronal membranes and intracellular components.

The multifaceted mechanism of Caroverine is depicted in the following signaling pathway diagram.

Caroverine_Mechanism_of_Action Ischemia Cerebral Ischemia Glutamate_Release ↑ Glutamate Release Ischemia->Glutamate_Release VGCC Voltage-Gated Ca2+ Channels (L-type) Ischemia->VGCC Depolarization ROS ↑ Reactive Oxygen Species (ROS) Ischemia->ROS NMDA_R NMDA Receptor Glutamate_Release->NMDA_R Activates AMPA_R AMPA Receptor Glutamate_Release->AMPA_R Activates Ca_Influx ↑ Intracellular Ca2+ NMDA_R->Ca_Influx AMPA_R->Ca_Influx VGCC->Ca_Influx Excitotoxicity Excitotoxicity & Neuronal Death Ca_Influx->Excitotoxicity Caroverine Caroverine HCl Caroverine->NMDA_R Antagonizes Caroverine->AMPA_R Antagonizes Caroverine->VGCC Blocks Caroverine->ROS Scavenges (•OH) Oxidative_Stress Oxidative Stress ROS->Oxidative_Stress Oxidative_Stress->Excitotoxicity

Caroverine's Multifaceted Mechanism of Action in Cerebral Ischemia.

Preclinical Data

In Vitro Studies

Preclinical evaluation of Caroverine in in vitro models of excitotoxicity has demonstrated its neuroprotective potential. The following tables summarize key quantitative data from these studies.

Table 1: Neuroprotective Effects of Caroverine Against NMDA-Induced Excitotoxicity in Neuronal Cell Culture [2]

Treatment Group% Cell Viability% LDH Release
Control100 ± 6.312.5 ± 2.1
NMDA (100 µM)45.8 ± 3.772.3 ± 5.9
NMDA + Caroverine (10 µM)68.7 ± 4.551.6 ± 4.2
NMDA + Caroverine (50 µM)85.2 ± 5.025.8 ± 3.1
NMDA + Caroverine (100 µM)92.6 ± 4.715.2 ± 2.5
Data are presented as mean ± SEM.

Table 2: Effects of Caroverine on Apoptosis and Oxidative Stress Markers in NMDA-Treated Neuronal Cells [2]

Treatment Group% Apoptotic Cells (TUNEL+)Relative ROS Production (%)JC-1 Red/Green Ratio
Control2.1 ± 0.5100 ± 7.83.2 ± 0.4
NMDA (100 µM)35.4 ± 3.2250.1 ± 15.60.8 ± 0.1
NMDA + Caroverine (50 µM)10.2 ± 1.5135.6 ± 10.22.5 ± 0.3
Data are presented as mean ± SEM.
In Vivo Studies

While comprehensive, peer-reviewed in vivo studies detailing dose-response effects on infarct volume and neurological deficits are limited in the public domain, application notes suggest the efficacy of Caroverine in rodent models of stroke.

Table 3: Suggested In Vivo Dosing and Observed Effects of Caroverine in a Rat MCAO Model [2]

Animal ModelDosage and AdministrationObserved Endpoints
Male Sprague-Dawley Rats (250-300g) with transient MCAO10 mg/kg, intraperitoneal (i.p.), administered 30 minutes before MCAO or immediately after reperfusion- Assessment of neurological deficit score at 24 hours post-MCAO.- Measurement of infarct volume at 48 hours post-MCAO.

Further dose-finding and efficacy studies are warranted to fully characterize the in vivo neuroprotective potential of Caroverine in cerebrovascular diseases.

Experimental Protocols

In Vitro Model: Oxygen-Glucose Deprivation (OGD)

This protocol describes an in vitro model to simulate ischemic conditions in neuronal cell cultures.

Materials:

  • Primary cortical neurons or a suitable neuronal cell line (e.g., SH-SY5Y)

  • Cell culture medium and supplements

  • Glucose-free balanced salt solution (BSS)

  • Hypoxic chamber (e.g., with 95% N₂ / 5% CO₂)

  • This compound

  • Reagents for cell viability/death assays (e.g., MTT, LDH assay kit, TUNEL assay kit)

Procedure:

  • Cell Culture: Plate neurons in 96-well or other appropriate culture plates and culture until mature.

  • OGD Induction:

    • Wash cells with glucose-free BSS.

    • Replace culture medium with glucose-free BSS.

    • Place the culture plates in a hypoxic chamber for a predetermined duration (e.g., 60-120 minutes) to induce OGD.

  • Caroverine Treatment:

    • For pre-treatment, add Caroverine at desired concentrations to the culture medium for a specified time before OGD induction.

    • For co-treatment, add Caroverine to the glucose-free BSS during OGD.

    • For post-treatment, add Caroverine to the regular culture medium after OGD.

  • Reoxygenation: After the OGD period, remove the plates from the hypoxic chamber and replace the glucose-free BSS with regular, glucose-containing culture medium (with or without post-treatment Caroverine).

  • Assessment of Neuroprotection: At various time points after reoxygenation (e.g., 24 hours), assess cell viability, cell death (LDH release), apoptosis (TUNEL staining), and other relevant markers of neuronal injury.

OGD_Workflow cluster_0 Preparation cluster_1 Treatment & Insult cluster_2 Post-Insult Culture Plate and culture neuronal cells Pre_Treatment Pre-treat with Caroverine (optional) Culture->Pre_Treatment OGD Induce OGD (Hypoxia + Glucose Deprivation) Pre_Treatment->OGD Co_Treatment Co-treat with Caroverine (optional) Reoxygenation Reoxygenation (Regular medium) OGD->Reoxygenation Post_Treatment Post-treat with Caroverine (optional) Reoxygenation->Post_Treatment Assessment Assess neuroprotection (e.g., Viability, Apoptosis) Post_Treatment->Assessment

Experimental Workflow for the Oxygen-Glucose Deprivation (OGD) Model.
In Vivo Model: Middle Cerebral Artery Occlusion (MCAO)

This protocol describes a widely used rodent model of focal cerebral ischemia.

Materials:

  • Male Sprague-Dawley or Wistar rats (250-300g)

  • Anesthesia (e.g., isoflurane)

  • Surgical instruments

  • 4-0 nylon suture with a rounded tip

  • This compound solution for injection (i.p. or i.v.)

  • 2,3,5-triphenyltetrazolium chloride (TTC) for infarct staining

  • Laser Doppler flowmeter (optional, for monitoring cerebral blood flow)

Procedure:

  • Anesthesia and Surgical Preparation: Anesthetize the rat and maintain body temperature at 37°C. Make a midline cervical incision to expose the common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).

  • MCAO Induction:

    • Ligate the distal ECA.

    • Temporarily clamp the CCA and ICA.

    • Introduce the nylon suture into the ECA stump and advance it into the ICA until it occludes the origin of the middle cerebral artery (MCA). A drop in cerebral blood flow can be confirmed with a laser Doppler flowmeter.

  • Caroverine Administration: Administer Caroverine (e.g., 10 mg/kg, i.p.) at a predetermined time point (e.g., 30 minutes before MCAO or immediately after reperfusion).

  • Reperfusion: After the desired period of occlusion (e.g., 90 minutes), withdraw the suture to allow for reperfusion.

  • Neurological Deficit Scoring: At 24 hours post-MCAO, evaluate neurological deficits using a standardized scoring system (e.g., 0 = no deficit, 4 = severe deficit).

  • Infarct Volume Measurement: At 48 hours post-MCAO, euthanize the animal, harvest the brain, and slice it into coronal sections. Stain the sections with TTC to visualize the infarct area (unstained) versus viable tissue (red). Calculate the infarct volume.

MCAO_Workflow cluster_0 Surgery cluster_1 Intervention cluster_2 Post-Surgery Anesthesia Anesthetize rat Expose_Vessels Expose Carotid Arteries (CCA, ECA, ICA) Anesthesia->Expose_Vessels Induce_MCAO Induce MCAO with intraluminal suture Expose_Vessels->Induce_MCAO Administer_Caroverine Administer Caroverine (pre-, co-, or post-MCAO) Induce_MCAO->Administer_Caroverine Reperfusion Reperfusion (withdraw suture) Administer_Caroverine->Reperfusion Neuro_Scoring Neurological Deficit Scoring (24h) Reperfusion->Neuro_Scoring Infarct_Staining Infarct Volume Measurement (48h) Neuro_Scoring->Infarct_Staining

Experimental Workflow for the Middle Cerebral Artery Occlusion (MCAO) Model.

Future Directions and Conclusion

This compound presents a compelling profile as a neuroprotective agent for cerebrovascular diseases due to its ability to target multiple critical pathways in the ischemic cascade. Its combined glutamate receptor antagonism, calcium channel blockade, and antioxidant properties suggest a potential for robust neuroprotection.

However, to advance Caroverine towards clinical application for cerebrovascular diseases, further research is crucial. This includes:

  • Comprehensive in vivo efficacy studies: Dose-response studies in various animal models of stroke are needed to establish the optimal therapeutic window and dosing regimen for maximizing infarct reduction and functional recovery.

  • Detailed mechanistic studies: Elucidating the specific effects of Caroverine on downstream signaling pathways, including its potential selectivity for extrasynaptic NMDA receptors and its impact on pro-survival pathways like ERK/CREB, will provide a deeper understanding of its neuroprotective mechanisms.

  • Pharmacokinetic and pharmacodynamic studies: Characterizing the brain and cerebrospinal fluid pharmacokinetics of Caroverine after systemic administration in stroke models is essential for translating preclinical findings to humans.

References

Methodological & Application

Caroverine Hydrochloride: In Vitro Application Notes and Protocols for Neuropharmacological Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Caroverine (B1668455) hydrochloride is a quinoxaline (B1680401) derivative that has emerged as a multifaceted pharmacological agent with significant implications for neuropharmacological research. Initially developed as a spasmolytic, its diverse mechanisms of action have expanded its application to the investigation of neurological disorders. Caroverine acts as a competitive and, at higher concentrations, non-competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor, a competitive α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor antagonist, and a calcium channel blocker.[1][2][3] Furthermore, it exhibits potent antioxidant properties, particularly as a scavenger of hydroxyl radicals.[2][4]

This document provides detailed in vitro experimental protocols for investigating the diverse effects of Caroverine Hydrochloride. It is intended to guide researchers in designing and executing experiments to explore its therapeutic potential.

Data Presentation: Pharmacological and Antioxidant Profile of Caroverine

The following tables summarize the available quantitative data on the in vitro activity of this compound. It is important to note that specific Ki or IC50 values for Caroverine at distinct NMDA and AMPA receptor subtypes, as well as for various calcium channel subtypes, are not consistently available in publicly accessible literature.[4]

TargetParameterValueSpecies/System
Glutamate (B1630785) Receptors
NMDA ReceptorAntagonismCompetitive and Non-competitiveVarious in vitro models
AMPA ReceptorAntagonismCompetitiveVarious in vitro models
Antioxidant Activity
Hydroxyl Radical (.OH) ScavengingReaction Rate Constant (k)1.9 x 10¹⁰ M⁻¹s⁻¹Fenton System
Superoxide Radical (O₂⁻) ScavengingReaction Rate Constant (k)3 x 10² M⁻¹s⁻¹Xanthine/Xanthine Oxidase System
Lipid PeroxidationInhibitionDemonstratedLiposomal membranes
Peroxynitrite (ONOO⁻)ScavengingEfficientIn vitro systems

Signaling Pathways and Experimental Workflows

Signaling Pathway of Caroverine's Multi-Target Action

Glutamate Glutamate NMDAR NMDA Receptor Glutamate->NMDAR Activates AMPAR AMPA Receptor Glutamate->AMPAR Activates Caroverine Caroverine Hydrochloride Caroverine->NMDAR Inhibits (Competitive/ Non-competitive) Caroverine->AMPAR Inhibits (Competitive) Ca_Channel Voltage-Gated Ca²⁺ Channel Caroverine->Ca_Channel Blocks ROS Reactive Oxygen Species (ROS) Caroverine->ROS Scavenges Ca_Influx Ca²⁺ Influx NMDAR->Ca_Influx Na_Influx Na⁺ Influx AMPAR->Na_Influx Ca_Channel->Ca_Influx Excitotoxicity Excitotoxicity & Neuronal Damage Ca_Influx->Excitotoxicity Na_Influx->Excitotoxicity ROS->Excitotoxicity Contributes to

Caption: Multi-target mechanism of this compound.

Experimental Workflow for In Vitro Neuroprotection Assay

start Start: Neuronal Cell Culture (e.g., primary neurons or cell lines) pretreatment Pre-treatment with This compound (various concentrations) start->pretreatment induction Induction of Excitotoxicity (e.g., with NMDA/Glycine) pretreatment->induction incubation Incubation (e.g., 24 hours) induction->incubation assessment Assessment of Neuronal Viability incubation->assessment mtt_assay MTT Assay assessment->mtt_assay ldh_assay LDH Assay assessment->ldh_assay analysis Data Analysis: Determine Neuroprotective Effect mtt_assay->analysis ldh_assay->analysis

Caption: Workflow for assessing Caroverine's neuroprotection.

Experimental Protocols

Whole-Cell Patch-Clamp Electrophysiology for NMDA Receptor Antagonism

This protocol is designed to measure the inhibitory effect of Caroverine on NMDA receptor-mediated currents in cultured neurons.

Materials:

  • Cultured neurons (e.g., primary hippocampal or cortical neurons)

  • External solution (in mM): 140 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose (pH 7.4)

  • Internal solution (in mM): 140 CsCl, 10 HEPES, 10 EGTA, 4 Mg-ATP, 0.3 Na-GTP (pH 7.2)

  • NMDA and Glycine (B1666218) stock solutions

  • This compound stock solution

  • Patch-clamp rig with amplifier, micromanipulator, and data acquisition system

  • Borosilicate glass capillaries

Procedure:

  • Pull patch pipettes from borosilicate glass capillaries to a resistance of 3-5 MΩ when filled with internal solution.

  • Plate cultured neurons on coverslips in the recording chamber and perfuse with external solution.

  • Establish a whole-cell patch-clamp recording from a neuron.

  • Voltage-clamp the neuron at a holding potential of -70 mV.

  • Obtain a stable baseline recording.

  • Apply NMDA (e.g., 100 µM) and its co-agonist glycine (e.g., 10 µM) to the perfusion solution to evoke an inward current.[4]

  • Once a stable NMDA-evoked current is achieved, co-apply Caroverine at various concentrations (e.g., 1, 10, 50, 100 µM) with the NMDA/glycine solution.[4]

  • Record the current inhibition at each Caroverine concentration.

  • Wash out Caroverine to observe the reversibility of the block.

  • Data Analysis: Measure the peak amplitude of the NMDA-evoked current in the absence and presence of Caroverine. Calculate the percentage of inhibition for each concentration and plot a dose-response curve to determine the IC50 value.

Intracellular Calcium Imaging with Fura-2 AM

This protocol measures the effect of Caroverine on NMDA-induced intracellular calcium ([Ca²⁺]i) influx.

Materials:

  • Cultured neurons or neuronal cell lines

  • Fura-2 AM (acetoxymethyl ester)

  • Pluronic F-127

  • Hanks' Balanced Salt Solution (HBSS) or similar physiological buffer

  • NMDA and Glycine stock solutions

  • This compound stock solution

  • Fluorescence imaging system with excitation wavelengths of 340 nm and 380 nm and an emission filter around 510 nm.

Procedure:

  • Cell Loading:

    • Prepare a loading buffer containing Fura-2 AM (typically 2-5 µM) and Pluronic F-127 (0.02%) in HBSS.

    • Incubate the cells with the loading buffer for 30-60 minutes at 37°C in the dark.

    • Wash the cells three times with HBSS to remove extracellular dye.

    • Incubate for a further 30 minutes at room temperature to allow for complete de-esterification of the dye.

  • Imaging:

    • Mount the coverslip with loaded cells onto the imaging chamber and perfuse with HBSS.

    • Record the baseline fluorescence ratio by alternating excitation at 340 nm and 380 nm.

    • Stimulate the cells with NMDA (e.g., 100 µM) and glycine (e.g., 10 µM) to induce an increase in [Ca²⁺]i.[4]

    • Record the change in the 340/380 nm fluorescence ratio.

    • After the response reaches a plateau, perfuse the cells with a solution containing NMDA/glycine and various concentrations of Caroverine.

    • Record the inhibition of the calcium response.

    • Wash out the compounds and allow the fluorescence to return to baseline.

  • Data Analysis: The ratio of fluorescence intensities (F340/F380) is proportional to the intracellular calcium concentration. Calculate the peak response to NMDA in the absence and presence of Caroverine to determine the inhibitory effect.

NMDA-Induced Excitotoxicity Assay

This assay assesses the neuroprotective effect of Caroverine against excitotoxicity induced by NMDA.

Materials:

  • Primary neuronal cultures or neuronal cell lines

  • Neurobasal medium supplemented with B27 and GlutaMAX

  • NMDA and Glycine stock solutions

  • This compound stock solution

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or LDH (Lactate Dehydrogenase) assay kit for cell viability assessment.

Procedure:

  • Plate neurons in 96-well plates and culture until they form a mature network.

  • Pre-treat the cells with various concentrations of Caroverine (e.g., 1, 10, 50, 100 µM) for 1-2 hours.[4]

  • Induce excitotoxicity by exposing the cells to a high concentration of NMDA (e.g., 100-500 µM) and glycine (e.g., 10 µM) for a defined period (e.g., 15-30 minutes).[4]

  • Remove the NMDA-containing medium and replace it with fresh, pre-warmed culture medium containing the same concentrations of Caroverine as in the pre-treatment step.

  • Incubate the cells for 24 hours.

  • Assess cell viability using either an MTT assay (measures metabolic activity) or an LDH assay (measures membrane integrity).

  • Data Analysis: Compare the cell viability in Caroverine-treated groups to the NMDA-only treated group (positive control) and untreated cells (negative control). Calculate the percentage of neuroprotection afforded by Caroverine at each concentration.

Hydroxyl Radical Scavenging Assay (Fenton Reaction)

This protocol determines the capacity of Caroverine to scavenge hydroxyl radicals.

Materials:

  • Phosphate (B84403) buffer (e.g., 50 mM, pH 7.4)

  • Ferrous sulfate (B86663) (FeSO₄)

  • Hydrogen peroxide (H₂O₂)

  • Deoxyribose

  • Thiobarbituric acid (TBA)

  • Trichloroacetic acid (TCA)

  • This compound stock solution

  • Spectrophotometer

Procedure:

  • Prepare a reaction mixture in a test tube containing, in order: phosphate buffer, deoxyribose (e.g., 2.8 mM), FeSO₄ (e.g., 0.1 mM), H₂O₂ (e.g., 1 mM), and various concentrations of Caroverine.

  • Initiate the Fenton reaction by adding H₂O₂.

  • Incubate the mixture at 37°C for 1 hour.

  • Stop the reaction by adding TCA (e.g., 2.8%) and TBA (e.g., 1%).

  • Heat the tubes in a boiling water bath for 15 minutes to develop the pink chromogen.

  • Cool the tubes and measure the absorbance at 532 nm.

  • Data Analysis: A decrease in absorbance in the presence of Caroverine indicates scavenging of hydroxyl radicals. Calculate the percentage of scavenging activity for each concentration.

Conclusion

This compound's multi-target profile, encompassing antagonism of glutamate receptors and calcium channels, alongside its antioxidant activity, makes it a compelling compound for in vitro neuropharmacological investigation. The protocols provided herein offer a framework for elucidating its mechanisms of action and evaluating its neuroprotective potential. Careful experimental design and interpretation are crucial, considering its diverse pharmacological effects. Further research is warranted to delineate its subtype selectivity at various receptors and channels to fully realize its therapeutic promise.

References

Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Quantification of Caroverine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Caroverine Hydrochloride is a compound used for its spasmolytic and otoneuroprotective effects.[1] It functions as a non-selective NMDA and AMPA glutamate (B1630785) receptor antagonist and a calcium channel blocker.[2][3] Accurate quantification of this compound in bulk drug substances and pharmaceutical formulations is essential for quality control and research. This document provides a detailed protocol for the determination of this compound using a validated Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method.[4] This method is demonstrated to be specific, accurate, precise, and linear for the quantification of this compound.

Quantitative Data Summary

The following tables summarize the key chromatographic conditions and method validation parameters for the quantification of this compound.

Table 1: Chromatographic Conditions [4]

ParameterMethod Specifications
Chromatographic Mode Isocratic Elution
Column Shimpack CLC-ODC (C18), 250 x 4.6 mm, 5 µm
Mobile Phase Acetonitrile and Buffer Solution (pH 4.9) (30:70 v/v)
Flow Rate 1.0 mL/min
Detection Wavelength 225 nm
Column Temperature Ambient (25°C)
Injection Volume 10 µL

Table 2: Method Validation Parameters [4]

ParameterResult
Linearity Range 2-150 µg/mL
Correlation Coefficient (R²) >0.998
Limit of Detection (LOD) 0.068 µg/mL
Limit of Quantification (LOQ) 0.201 µg/mL
Precision (%RSD) < 2%
Accuracy (% Recovery) Within 98-102%

Experimental Protocols

This section details the step-by-step methodology for the quantification of this compound using RP-HPLC. The method has been validated according to International Conference on Harmonization (ICH) guidelines.

1. Materials and Reagents

  • This compound reference standard

  • Acetonitrile (HPLC grade)

  • Potassium dihydrogen phosphate (B84403) (Analytical grade)

  • Orthophosphoric acid (Analytical grade)

  • Water (HPLC grade)

  • Sample containing this compound (e.g., bulk drug, tablets)

2. Preparation of Solutions

  • Buffer Solution Preparation: Prepare a phosphate buffer solution and adjust the pH to 4.9 using orthophosphoric acid.

  • Mobile Phase Preparation: Prepare a mixture of Acetonitrile and the phosphate buffer solution in a ratio of 30:70 (v/v). Filter the mobile phase through a 0.45 µm membrane filter and degas prior to use.

  • Standard Stock Solution (100 µg/mL): Accurately weigh 10 mg of this compound reference standard and transfer it into a 100 mL volumetric flask. Dissolve and dilute to volume with the mobile phase.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the standard stock solution with the mobile phase to obtain concentrations in the range of 2-150 µg/mL.

  • Sample Solution Preparation:

    • For Bulk Drug: Accurately weigh a quantity of the powder equivalent to 10 mg of this compound and prepare a 100 µg/mL solution using the mobile phase.

    • For Tablets: Weigh and finely powder not fewer than 20 tablets. Accurately weigh a portion of the powder equivalent to 10 mg of this compound, transfer to a 100 mL volumetric flask, add about 70 mL of mobile phase, sonicate for 15 minutes, and dilute to volume with the mobile phase. Filter the solution through a 0.45 µm membrane filter.

3. Chromatographic Procedure

  • System Equilibration: Equilibrate the Shimpack CLC-ODC (C18) column with the mobile phase at a flow rate of 1.0 mL/min for at least 30 minutes or until a stable baseline is achieved.

  • System Suitability: Inject the 20 µg/mL standard solution in triplicate to evaluate the system suitability parameters (e.g., theoretical plates, tailing factor, and %RSD of peak areas). The acceptance criteria should be met before proceeding with sample analysis.

  • Injection: Inject 10 µL of the standard and sample solutions into the HPLC system.

  • Data Acquisition: Record the chromatograms and integrate the peak area for this compound. The retention time for Caroverine is expected to be consistent under the specified conditions.

  • Quantification: Construct a calibration curve by plotting the peak area of the standard solutions against their corresponding concentrations. Determine the concentration of this compound in the sample solutions from the calibration curve.

Diagrams

HPLC_Workflow cluster_prep Solution Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis prep_mobile Prepare Mobile Phase (Acetonitrile:Buffer 30:70, pH 4.9) equilibration System Equilibration (C18 Column, 1.0 mL/min) prep_mobile->equilibration prep_std Prepare Standard Solutions (2-150 µg/mL) injection Inject 10 µL of Standard/Sample prep_std->injection prep_sample Prepare Sample Solution prep_sample->injection equilibration->injection separation Isocratic Separation injection->separation detection UV Detection at 225 nm separation->detection acquisition Data Acquisition & Integration detection->acquisition calibration Construct Calibration Curve acquisition->calibration quantification Quantify Caroverine HCl in Sample calibration->quantification

Caption: Experimental workflow for this compound quantification by HPLC.

References

Application Note and Protocol: Development of a Stability-Indicating Assay for Caroverine Hydrochloride Formulations

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Caroverine Hydrochloride, chemically known as 1-[2-(diethylamino)ethyl]-3-[(4-methoxyphenyl)methyl]-1,2-dihydroquinoxalin-2-one hydrochloride, is a synthetic compound of the quinoxaline (B1680401) class.[1] It functions as a calcium channel blocker and a glutamate (B1630785) receptor antagonist, primarily used for its spasmolytic and otoneuroprotective properties.[1][2][3] The stability of a pharmaceutical product is critical as chemical degradation can lead to loss of potency and the formation of potentially toxic byproducts.[4] The hydrochloride salt of Caroverine, in particular, is known to be less stable than its free base, showing sensitivity to heat and light.[5] Therefore, a validated stability-indicating assay method (SIAM) is crucial to ensure the safety, efficacy, and quality of this compound formulations.

This document provides a detailed protocol for developing and validating a stability-indicating Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method for this compound, in accordance with International Conference on Harmonisation (ICH) guidelines.[2][6] The method is designed to separate and quantify this compound from its potential degradation products generated under various stress conditions.

Chemical and Physical Properties of this compound

PropertyValueReference
Chemical Name 1-[2-(diethylamino)ethyl]-3-[(4-methoxyphenyl)methyl]quinoxalin-2-one;hydrochloride[7]
Molecular Formula C₂₂H₂₈ClN₃O₂[7]
Molecular Weight 401.93 g/mol [7]
CAS Number 55750-05-5[7]
Appearance White or slightly yellow fine powder[8]
Solubility Soluble in DMSO (10mg/ml), sparingly soluble in water, methanol, and ethanol.[5][8]
Mechanism Non-specific calcium channel blocker and glutamate receptor antagonist.[1][3]

Experimental Protocols

Protocol 1: Instrumentation and Materials

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system with UV detector

  • Shimpack CLC-ODC (C18) column (or equivalent)

  • pH meter

  • Analytical balance

  • Ultrasonic bath

  • Hot air oven

  • Photostability chamber

  • Humidity chamber

Reagents and Materials:

  • This compound reference standard

  • This compound tablets (e.g., 20 mg)[9]

  • HPLC grade acetonitrile (B52724)

  • HPLC grade methanol

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (B78521) (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • Reagent grade water

Protocol 2: Preparation of Solutions
  • Mobile Phase Preparation:

    • Prepare a buffer solution and adjust the pH to 4.9.

    • Mix acetonitrile and the buffer solution in a 30:70 (v/v) ratio.[2]

    • Filter the mobile phase through a 0.45 µm membrane filter and degas before use.

  • Standard Stock Solution Preparation:

    • Accurately weigh 10 mg of this compound reference standard and dissolve it in 100 mL of the mobile phase to obtain a concentration of 100 µg/mL.[2]

  • Working Standard Solutions:

    • From the stock solution, prepare a series of dilutions ranging from 2-150 µg/mL using the mobile phase.[2] These solutions will be used to establish linearity.

  • Sample Solution Preparation (from Tablets):

    • Weigh and finely powder a sufficient number of tablets.

    • Transfer a quantity of powder equivalent to 10 mg of this compound into a 100 mL volumetric flask.

    • Add approximately 70 mL of mobile phase and sonicate for 15 minutes to ensure complete dissolution.

    • Make up the volume to 100 mL with the mobile phase to get a concentration of 100 µg/mL.

    • Filter the solution through a 0.45 µm membrane filter before injection.

Protocol 3: Chromatographic Conditions

The separation and quantification are achieved using the following HPLC parameters:

ParameterCondition
Column Shimpack CLC-ODC (C18)
Mobile Phase Acetonitrile : Buffer (pH 4.9) (30:70 v/v)
Flow Rate 1.0 mL/min
Detection Wavelength 225 nm
Injection Volume 20 µL
Column Temperature Ambient

Development of the Stability-Indicating Method

A crucial aspect of a stability-indicating assay is the deliberate degradation of the drug substance under various stress conditions to demonstrate that the analytical method can effectively separate the active pharmaceutical ingredient (API) from its degradation products.[10]

Protocol 4: Forced Degradation Studies

Forced degradation of Caroverine was performed under several stress conditions to evaluate the method's ability to separate the parent drug from its degradation products.[2]

  • Acid Hydrolysis:

    • To a solution of Caroverine, add 5 mL of 5.0 N HCl.

    • Heat the mixture at 70°C for 30 minutes.[2]

    • Cool the solution and neutralize it with an appropriate volume of NaOH solution.

    • Dilute with the mobile phase to the target concentration and inject into the HPLC system.

  • Alkaline Hydrolysis:

    • To a solution of Caroverine, add 5 mL of 0.1 N NaOH.

    • Heat the mixture at 70°C for 30 minutes.[2]

    • Cool the solution and neutralize it with an appropriate volume of HCl solution.

    • Dilute with the mobile phase and inject.

  • Oxidative Degradation:

    • To a solution of Caroverine, add 5 mL of 3.0% H₂O₂.

    • Heat the mixture at 70°C for 30 minutes.[2]

    • Cool the solution, dilute with the mobile phase, and inject.

  • Thermal Degradation:

    • Expose the solid drug substance to a temperature of 105°C for 24 hours in a hot air oven.[2]

    • After exposure, allow the sample to cool, then prepare a solution in the mobile phase at the target concentration and inject.

  • Photolytic Degradation:

    • Expose the drug substance to light in a stability chamber at 200 W for 24 hours.[2]

    • After exposure, prepare a solution in the mobile phase and inject.

  • Humidity Stress:

    • Expose the drug substance to 95% relative humidity (RH) for 48 hours.[2]

    • After exposure, prepare a solution in the mobile phase and inject.

G cluster_setup Preparation cluster_stress Forced Degradation Conditions cluster_analysis Analysis Caroverine_Sample This compound (Bulk Drug / Formulation) Acid Acid Hydrolysis (5N HCl, 70°C, 30 min) Caroverine_Sample->Acid Alkali Alkaline Hydrolysis (0.1N NaOH, 70°C, 30 min) Caroverine_Sample->Alkali Oxidation Oxidation (3% H₂O₂, 70°C, 30 min) Caroverine_Sample->Oxidation Thermal Thermal (105°C, 24 h) Caroverine_Sample->Thermal Photo Photolytic (200W, 24 h) Caroverine_Sample->Photo Humidity Humidity (95% RH, 48 h) Caroverine_Sample->Humidity HPLC_Analysis RP-HPLC Analysis Acid->HPLC_Analysis Alkali->HPLC_Analysis Oxidation->HPLC_Analysis Thermal->HPLC_Analysis Photo->HPLC_Analysis Humidity->HPLC_Analysis Data_Evaluation Data Evaluation (Peak Purity, % Degradation) HPLC_Analysis->Data_Evaluation G cluster_dev Method Development cluster_stress Stress Testing cluster_val Method Validation (ICH Guidelines) cluster_final Final Method Selectivity Optimize Selectivity (Column, Mobile Phase) Forced_Deg Forced Degradation Study (Acid, Base, Peroxide, Heat, Light) Selectivity->Forced_Deg Specificity Specificity Forced_Deg->Specificity Linearity Linearity Specificity->Linearity Accuracy Accuracy Specificity->Accuracy Precision Precision Specificity->Precision LOD_LOQ LOD & LOQ Specificity->LOD_LOQ Robustness Robustness Specificity->Robustness Final_Method Validated Stability-Indicating Assay Method (SIAM) Linearity->Final_Method Accuracy->Final_Method Precision->Final_Method LOD_LOQ->Final_Method Robustness->Final_Method

References

Application Notes and Protocols for Intravenous Caroverine Hydrochloride in Tinnitus Clinical Trials

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the clinical trial methodologies for the intravenous administration of Caroverine Hydrochloride in the treatment of tinnitus. The information is collated from various studies to guide the design and execution of future clinical investigations.

Mechanism of Action

This compound is a multifunctional compound that has demonstrated potential in alleviating tinnitus symptoms. Its therapeutic effects are attributed to its action as a glutamate (B1630785) receptor antagonist and a calcium channel blocker.[1] The pathophysiology of certain types of tinnitus, particularly cochlear-synaptic tinnitus, is linked to the over-activity of NMDA and AMPA receptors at the inner hair cell afferents.[2] By antagonizing these receptors, Caroverine reduces neuronal hyperexcitability in the auditory pathway.[3] Additionally, its calcium channel blocking properties contribute to muscle relaxation and a decrease in neuronal excitability.[3][4] Some studies also suggest it possesses antioxidant and local anesthetic properties.[3]

Signaling Pathway of Caroverine in Tinnitus

Caroverine_Pathway cluster_synapse Afferent Synapse of Inner Hair Cell Glutamate Glutamate AMPA AMPA Receptor Glutamate->AMPA Binds NMDA NMDA Receptor Glutamate->NMDA Binds Postsynaptic_Neuron Postsynaptic Auditory Neuron AMPA->Postsynaptic_Neuron Na+ influx NMDA->Postsynaptic_Neuron Ca2+ influx Ca_Channel Voltage-gated Ca2+ Channel Ca_Channel->Postsynaptic_Neuron Ca2+ influx Excitotoxicity Neuronal Hyperexcitability (Tinnitus Signal) Postsynaptic_Neuron->Excitotoxicity Leads to Caroverine Caroverine Caroverine->AMPA Antagonizes Caroverine->NMDA Antagonizes Caroverine->Ca_Channel Blocks

Caption: Proposed mechanism of Caroverine in mitigating tinnitus-related neuronal excitotoxicity.

Quantitative Data from Clinical Trials

The following tables summarize the quantitative outcomes from various clinical trials investigating the efficacy of intravenous Caroverine in treating tinnitus.

Table 1: Efficacy of a Single Intravenous Infusion of Caroverine

StudyNumber of Patients (Caroverine Group)DosageResponder Rate (Immediate)Responder Rate (Long-term)Placebo Responder Rate
Ehrenberger et al. (1997)[2][5]30Not specified63.3%Not specified0%
Nishad et al. (2019)[6][7]22160 mg in 100 ml physiological saline54.54%45.4% at 3 months, 40.9% at 6 monthsNot specified for IV
A Clinical Study of Tinnitus (2017)[8]30Not specified63.3%Not specified0%
A Study of the efficacy... (undated)[9]30160 mg in 100 ml physiological salineSignificant improvementNo significant improvement at 4 weeks and 6 monthsNo significant change

Table 2: Tinnitus Handicap Inventory (THI) Scores

StudyNumber of Patients (Caroverine Group)DosagePre-treatment THI (Mean ± SD)Post-treatment THI (Mean ± SD)
Dhulipalla et al. (2021)[10][11]30 (with intratympanic dexamethasone)Single dose of 160 mg/5 ml in 100 ml physiological saline58.33 ± 24.953 ± 27 (1st week), 48.93 ± 27.62 (1st month), 46.13 ± 28.79 (6th month)
A Study of the efficacy... (undated)[9]30160 mg in 100 ml physiological salineSignificant reductionSignificant reduction immediately and at 1st week

Experimental Protocols

Below are detailed methodologies for the intravenous administration of this compound based on published clinical trials.

Protocol 1: Single Intravenous Infusion of Caroverine

This protocol is based on the studies conducted by Nishad et al. (2019) and Dhulipalla et al. (2021).[6][10]

1. Patient Selection:

  • Inclusion Criteria: Patients diagnosed with cochlear-synaptic tinnitus. In some studies, this is combined with sensorineural hearing loss.

  • Exclusion Criteria: Tinnitus from conductive hearing loss, perforated tympanum, or vascular causes. Critically ill patients are also excluded.

2. Materials:

  • This compound injection (e.g., 160 mg/8 ml or 160 mg/5 ml).

  • 100 ml physiological saline (0.9% Sodium Chloride).

  • Intravenous infusion set.

  • Infusion pump (recommended for precise flow rate control).

3. Procedure:

  • Aseptically dilute 160 mg of this compound in 100 ml of physiological saline.

  • Administer the solution as a single intravenous infusion.

  • The infusion rate should be maintained at 2-3 ml/min.[9][11]

  • Monitor the patient for any adverse effects during and after the infusion. The infusion should be stopped if the patient's tinnitus worsens.[9]

4. Outcome Measures:

  • Primary:

    • Tinnitus Grading and Matching: Assessed immediately before and after the infusion, and at subsequent follow-up appointments (e.g., 1, 3, and 6 months).

    • Tinnitus Handicap Inventory (THI): Administered before treatment and at follow-up intervals.

  • Secondary:

    • Pure Tone Audiometry (PTA): To assess any changes in hearing thresholds.

    • Adverse event monitoring.

Experimental Workflow for a Randomized Controlled Trial

Experimental_Workflow cluster_screening Patient Recruitment and Screening cluster_baseline Baseline Assessment cluster_randomization Randomization cluster_intervention Intervention cluster_followup Follow-up Assessments cluster_outcomes Outcome Measures at each Follow-up cluster_analysis Data Analysis p1 Patient Population with Cochlear-Synaptic Tinnitus p2 Inclusion/Exclusion Criteria Assessment p1->p2 p3 Informed Consent p2->p3 b1 Tinnitus Handicap Inventory (THI) p3->b1 b2 Tinnitus Grading and Matching p3->b2 b3 Pure Tone Audiometry (PTA) p3->b3 r1 Randomized Allocation b1->r1 b2->r1 b3->r1 i1 Group A: IV Caroverine Infusion (160 mg in 100 ml saline) r1->i1 i2 Group B: Placebo Infusion (100 ml saline) r1->i2 f1 Immediate Post-Infusion Assessment i1->f1 i2->f1 f2 1-Week Follow-up o1 THI Score f1->o1 o2 Tinnitus Grading/Matching f1->o2 o3 PTA f1->o3 o4 Adverse Events f1->o4 f3 1-Month Follow-up f4 3-Month Follow-up f5 6-Month Follow-up a1 Statistical Comparison between Groups o1->a1 o2->a1 o3->a1 o4->a1

Caption: A typical experimental workflow for a randomized controlled trial of IV Caroverine for tinnitus.

Combination Therapy

Some clinical studies have explored the use of intravenous Caroverine in combination with other treatments. One study found that a single dose of IV Caroverine followed by a 3-month course of oral Ginkgo Biloba may provide sustained relief.[6] Another study reported statistically significant improvements in tinnitus severity and hearing when intravenous Caroverine was administered alongside intratympanic dexamethasone (B1670325) injections.[10][11] These findings suggest that a multi-modal approach may be beneficial for a larger proportion of patients.

Safety and Tolerability

Intravenous Caroverine is generally well-tolerated. Reported side effects are typically mild and transient, disappearing within 24 hours.[8] Common side effects associated with the oral form include headache, nausea, dry mouth, and dizziness.[4] Close monitoring of patients during and after intravenous administration is crucial.

References

Application Notes and Protocols: Topical Caroverine Hydrochloride for Inner Ear Disorders

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Inner ear disorders such as tinnitus and noise-induced hearing loss represent a significant therapeutic challenge, partly due to the difficulty of delivering drugs to the protected cochlear environment.[1] Glutamate (B1630785), the primary excitatory neurotransmitter in the cochlea, can become excitotoxic under pathological conditions, leading to damage of afferent neurons and contributing to these disorders.[2][3] Caroverine (B1668455), a quinoxaline (B1680401) derivative, has emerged as a promising therapeutic agent.[3] It functions as a reversible antagonist of both N-methyl-D-aspartate (NMDA) and α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) glutamate receptors.[4][5] Topical application of Caroverine Hydrochloride directly to the middle ear allows for diffusion across the round window membrane into the inner ear, offering a method to achieve high local concentrations while minimizing systemic side effects.[4][5][6]

These notes provide an overview of the mechanism of action, pharmacokinetic advantages of local delivery, and detailed protocols for the preclinical and clinical application of topical Caroverine for inner ear disorders.

Mechanism of Action: Glutamate Excitotoxicity Pathway

In the cochlea, sound transduction causes inner hair cells to release glutamate, which activates NMDA and AMPA receptors on postsynaptic afferent neurons to transmit auditory signals.[7] However, overstimulation by noise, trauma, or metabolic insults can lead to excessive glutamate release. This sustained activation results in an influx of Ca²⁺ ions, triggering a cascade of neurotoxic events, including mitochondrial damage, production of reactive oxygen species (ROS), and ultimately, neuronal damage or death.[3][8] This "glutamatergic otoneurotoxicity" is considered a final common pathway for various inner ear pathologies, including cochlear synaptic tinnitus.[3][7]

Caroverine acts by competitively blocking these glutamate receptors, thereby preventing the excitotoxic cascade and protecting the cochlear neurons.[2][4]

G cluster_0 Presynaptic (Inner Hair Cell) cluster_1 Postsynaptic (Afferent Neuron) Glutamate Excessive Glutamate Release NMDA NMDA Receptor Glutamate->NMDA Activates AMPA AMPA Receptor Glutamate->AMPA Activates Ca_Influx Excessive Ca²⁺ Influx NMDA->Ca_Influx AMPA->Ca_Influx Excitotoxicity Excitotoxicity & Neuronal Damage (e.g., Tinnitus, Hearing Loss) Ca_Influx->Excitotoxicity Leads to Caroverine Caroverine Caroverine->NMDA Blocks Caroverine->AMPA Blocks

Caption: Caroverine blocks glutamate receptors to prevent excitotoxicity.

Pharmacokinetics: Topical vs. Systemic Administration

Local, transtympanic administration is preferred for delivering drugs to the inner ear as it bypasses the blood-labyrinth barrier, achieving higher perilymph concentrations with reduced systemic exposure and side effects.[4][5][7] Studies in guinea pigs have demonstrated the significant pharmacokinetic advantage of applying Caroverine to the round window membrane (RWM) compared to intravenous administration.

Table 1: Pharmacokinetics of Caroverine in Guinea Pigs Following Local vs. Intravenous (IV) Application

Administration Route Dose Peak Perilymph Conc. (ng/ml) Peak Plasma Conc. (ng/ml) Perilymph-to-Plasma Ratio Reference
Local (on RWM) 100 µg ~ 4,000 ~ 20 ~ 200:1 [4][5]

| Intravenous (IV) | 10 mg/kg | ~ 300 | ~ 1,500 | ~ 1:5 |[4][5] |

Data are approximated from published graphs and text for illustrative purposes.

G cluster_0 Systemic (IV/Oral) cluster_1 Topical (Transtympanic) Systemic_Admin Systemic Administration Blood Systemic Circulation Systemic_Admin->Blood BLB Blood-Labyrinth Barrier Blood->BLB Low Penetration Systemic_Effects Systemic Side Effects Blood->Systemic_Effects Inner_Ear Inner Ear (Target Site) BLB->Inner_Ear Low Drug Level Topical_Admin Topical Administration Middle_Ear Middle Ear Topical_Admin->Middle_Ear RWM Round Window Membrane Middle_Ear->RWM High Permeability RWM->Inner_Ear High Drug Level

Caption: Topical delivery achieves higher inner ear drug levels.

Experimental and Application Protocols

Protocol 1: Preclinical Transtympanic Application (Animal Model)

This protocol describes the local application of Caroverine onto the round window membrane (RWM) in a guinea pig or rat model for studying otoprotective effects.[9]

Materials:

  • This compound solution (e.g., 1% in a lipophilic vehicle)[7]

  • Anesthetic agent (e.g., ketamine/xylazine)

  • Surgical microscope and micro-instruments

  • Gelfoam or other suitable absorbable sponge

  • Sterile saline

  • Warming pad

Procedure:

  • Anesthesia and Preparation: Anesthetize the animal and place it on a warming pad to maintain body temperature.[9]

  • Surgical Exposure: Make a retroauricular incision to expose the auditory bulla. Carefully create a small opening in the bulla to visualize the round window niche.

  • Formulation Preparation: Cut a small piece of Gelfoam (~1 mm³) and saturate it with the Caroverine solution (approximately 10-15 µL).[9]

  • Application: Using micro-forceps, carefully place the saturated Gelfoam onto the RWM, ensuring complete and gentle contact.[9]

  • Closure: Close the muscle layers and suture the skin incision.

  • Recovery: Allow the animal to recover from anesthesia on a warming pad.

Protocol 2: Preclinical Efficacy Assessment (Noise-Induced Hearing Loss Model)

This protocol outlines the assessment of Caroverine's otoprotective efficacy using Auditory Brainstem Response (ABR) measurements.

Workflow:

G A 1. Baseline ABR Measurement B 2. Induce Noise Trauma (e.g., Impulse Noise) A->B C 3. Topical Caroverine Application (Protocol 1) B->C D 4. Post-Trauma ABR Measurements (e.g., 1h, 24h, 7d) C->D E 5. Data Analysis: Compare ABR Threshold Shifts D->E

Caption: Workflow for preclinical evaluation of Caroverine's otoprotection.

Procedure:

  • Baseline ABR: Measure baseline hearing thresholds in the anesthetized animal by recording ABRs across a range of frequencies (e.g., 4-16 kHz).

  • Noise Exposure: Expose the animal to a calibrated impulse noise to induce a temporary or permanent threshold shift.[8]

  • Treatment: Apply Caroverine topically as described in Protocol 1. This can be done before or after noise exposure depending on the study design (prophylactic vs. therapeutic).[9]

  • Follow-up ABR: Re-measure ABR thresholds at set time points post-trauma (e.g., 1 hour, 24 hours, 7 days) to track hearing recovery.[5]

  • Analysis: Calculate the ABR threshold shift by subtracting the baseline threshold from the post-trauma threshold. Compare the shifts between Caroverine-treated and control (vehicle-treated) groups.

Table 2: Representative Otoprotective Efficacy of Topical Caroverine in Animal Models

Study Type Animal Model Outcome Measure Result Reference
Noise-Induced Hearing Loss Rat ABR Threshold Shift Significantly reduced hearing loss compared to control after impulse noise trauma. [8]

| Excitotoxicity | Guinea Pig | Auditory Function | Effects on hearing were transient and fully reversible 24 hours after local application, suggesting safety. |[4][5] |

Protocol 3: Clinical Topical Application (Non-Invasive Proof-of-Concept)

This protocol is based on a proof-of-concept study for treating tinnitus in humans using a non-invasive topical method.[7]

Materials:

  • Sterile cotton strips

  • Lipophilic eardrops containing 1% Caroverine as the active ingredient.[7]

Procedure:

  • Patient Assessment: Conduct baseline audiological and tinnitus assessments. This includes pure tone audiometry and a subjective rating of tinnitus severity (e.g., on a scale from 0 to 10).[7]

  • Application: A physician places a small sterile cotton strip in the external auditory canal of the affected ear, ensuring it is in contact with the tympanic membrane (eardrum).

  • Dosing: The patient self-administers the 1% Caroverine eardrops onto the cotton strip, typically twice daily.[7] The lipophilic nature of the formulation is crucial for promoting penetration through the tympanic membrane and RWM.[7]

  • Treatment Duration: Treatment is continued for a specified period (e.g., several weeks to months), with the cotton strip replaced as needed.

  • Follow-up Assessment: Repeat tinnitus severity ratings and other relevant measures at the end of the treatment period and during follow-up to assess efficacy.

Table 3: Summary of Clinical Study Results for Topical Caroverine in Tinnitus

Study N Administration Method Key Finding

| Ehrenberger K, 2005 [7] | 77 | 1% Caroverine eardrops on a cotton strip in contact with the eardrum | Caroverine selectively reduced mid- and high-intensity tinnitus. The therapeutic success rate was positively correlated with the pre-treatment tinnitus intensity. In 51% of patients, the condition was rated "much better" at a 3-month follow-up. |

Formulation Considerations

The success of topical delivery to the inner ear is highly dependent on the formulation.[10][11]

  • Lipophilicity: As demonstrated in clinical use, a lipophilic vehicle is advantageous for Caroverine, as it is believed to facilitate passive diffusion across the tympanic and round window membranes.[7]

  • Sustained Release: For consistent therapeutic levels, sustained-release formulations like hydrogels or polymer-based systems can be beneficial.[1] These formulations increase the residence time of the drug in the middle ear, preventing rapid clearance through the Eustachian tube.[10][11]

Conclusion

Topical application of this compound presents a targeted and effective strategy for managing inner ear disorders rooted in glutamate excitotoxicity. Preclinical data strongly support the pharmacokinetic advantages of this route, demonstrating high perilymph concentrations with minimal systemic exposure.[4][5] The detailed protocols provide a framework for researchers to further investigate and develop Caroverine as a viable otoprotective and tinnitolytic agent. Future research should focus on optimizing sustained-release formulations to prolong therapeutic action and enhance clinical outcomes.

References

Application Notes and Protocols for Oral Administration of Caroverine Hydrochloride in Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the oral dosage and administration of Caroverine (B1668455) Hydrochloride in research studies, with a primary focus on its investigation for the treatment of tinnitus. The information is compiled from various clinical and preclinical studies to guide the design of future research.

Mechanism of Action

Caroverine Hydrochloride is a quinoxaline-derivative that functions as a glutamate (B1630785) receptor antagonist. Its therapeutic potential in inner ear disorders is believed to stem from its ability to mitigate glutamate-induced excitotoxicity at the synapses between inner hair cells and afferent auditory neurons.[1][2] Excessive glutamate release in this region is hypothesized to be a key factor in the pathophysiology of certain types of tinnitus, often referred to as cochlear-synaptic tinnitus.[3][4]

Caroverine exhibits a dual antagonism of ionotropic glutamate receptors:

  • Competitive antagonism of AMPA (α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid) receptors. [2]

  • Non-competitive antagonism of NMDA (N-methyl-D-aspartate) receptors. [2]

By blocking these receptors, Caroverine reduces the influx of cations (such as Ca²⁺ and Na⁺), thereby dampening the excessive neuronal firing that may be perceived as tinnitus.[2]

Caroverine_Mechanism cluster_presynaptic Presynaptic Terminal cluster_postsynaptic Postsynaptic Neuron Glutamate_Release Excessive Glutamate Release AMPA_Receptor AMPA Receptor Glutamate_Release->AMPA_Receptor Binds to NMDA_Receptor NMDA Receptor Glutamate_Release->NMDA_Receptor Binds to Ion_Influx Excessive Cation Influx (Ca²⁺, Na⁺) AMPA_Receptor->Ion_Influx NMDA_Receptor->Ion_Influx Excitotoxicity Neuronal Hyperexcitability (Tinnitus Perception) Ion_Influx->Excitotoxicity Caroverine This compound Caroverine->AMPA_Receptor Competitively Antagonizes Caroverine->NMDA_Receptor Non-competitively Antagonizes

Proposed mechanism of Caroverine in mitigating glutamate excitotoxicity.

Quantitative Data from Clinical Studies

The following tables summarize the oral dosage and administration protocols for this compound from key clinical research studies investigating its efficacy in treating tinnitus.

Table 1: Oral this compound Dosage Regimens in Tinnitus Clinical Trials

Dosage Frequency Duration Subject Population Reference
40 mgTwice Daily90 days30 adult patients with tinnitus[3][5]
20 mgTwice Daily90 days25 adult patients with sensory neural tinnitus[6]

Table 2: Summary of Clinical Study Designs for Oral Caroverine in Tinnitus

Study Design Number of Participants Caroverine Group Details Control Group Key Outcome Measures Reference
Quasi-experimental6030 patients, 40 mg twice daily for 90 days30 patients receiving standard care (Cinnarizine 25mg twice daily, B-complex, and Ginkgo biloba once daily) for 90 daysTinnitus Case History Questionnaire, Tinnitus Handicap Inventory (THI), Visual Analogue Scale (VAS)[3][5]
Placebo-controlled5025 patients, 20 mg twice daily for 90 days25 patients receiving a placeboTinnitus Handicap Inventory (THI) scoring, Tinnitus frequency matching[6]

Experimental Protocols

Below are detailed methodologies for clinical trials and preclinical research involving the administration of this compound.

Protocol 1: Clinical Trial of Oral Caroverine for Tinnitus (40 mg Dose)

This protocol is based on a quasi-experimental study evaluating the efficacy of a 40 mg oral dose of Caroverine.[3][5]

  • Subject Recruitment:

    • Recruit sixty consecutive patients with a confirmed diagnosis of tinnitus.

    • Obtain informed consent from all participants.

    • Divide participants into two arms of thirty patients each: a treatment group (Caroverine) and a control group (standard of care).

  • Drug Administration:

    • Treatment Group: Administer one 40 mg capsule of this compound orally, twice daily, for a total of ninety days.

    • Control Group: Administer the usual standard of care, consisting of one 25 mg tablet of Cinnarizine twice daily, along with a fixed-dose combination capsule of B-complex and Ginkgo biloba once daily for ninety days.

    • Dispense medications to patients during follow-up visits, scheduled every 7th day.

  • Outcome Assessment:

    • Conduct baseline assessments for all participants at the start of the treatment period.

    • Perform post-treatment assessments at 90 days.

    • Utilize the following assessment tools:

      • Tinnitus Case History Questionnaire

      • Tinnitus Handicap Inventory (THI) score

      • Visual Analogue Scale (VAS) for tinnitus-related discomfort.

  • Data Analysis:

    • Analyze the collected data using appropriate statistical software (e.g., GraphPad Prism).

    • A p-value of ≤ 0.05 is to be considered statistically significant.

Protocol 2: Clinical Trial of Oral Caroverine for Tinnitus (20 mg Dose)

This protocol is derived from a placebo-controlled study assessing a 20 mg oral dose of Caroverine.[6]

  • Subject Recruitment:

    • Enroll 50 adult patients diagnosed with sensory neural tinnitus.

    • Randomly assign participants into two groups of 25 each: a Caroverine group and a placebo group.

  • Drug Administration:

    • Caroverine Group: Administer one 20 mg capsule of this compound orally, twice daily, for a period of 90 days.

    • Placebo Group: Administer a matching placebo capsule twice daily for 90 days.

  • Efficacy Evaluation:

    • Evaluate subjective relief and objective improvement at baseline and after the 90-day treatment period.

    • Employ the following evaluation methods:

      • Tinnitus Handicap Inventory (THI) scoring.

      • Tinnitus frequency matching.

  • Statistical Analysis:

    • Compare the outcomes between the Caroverine and placebo groups to determine the statistical significance of any observed improvements.

Clinical_Trial_Workflow Start Patient Recruitment (Tinnitus Diagnosis) Informed_Consent Informed Consent Start->Informed_Consent Baseline_Assessment Baseline Assessment (THI, VAS, etc.) Informed_Consent->Baseline_Assessment Randomization Randomization Caroverine_Group Caroverine Administration (e.g., 40mg BID for 90 days) Randomization->Caroverine_Group Group 1 Control_Group Control Administration (Placebo or Standard of Care) Randomization->Control_Group Group 2 Follow_Up Follow-up & Drug Dispensing (e.g., every 7 days) Caroverine_Group->Follow_Up Control_Group->Follow_Up Baseline_Assessment->Randomization Post_Treatment_Assessment Post-Treatment Assessment (at 90 days) Follow_Up->Post_Treatment_Assessment Data_Analysis Data Analysis Post_Treatment_Assessment->Data_Analysis End Study Conclusion Data_Analysis->End

Generalized workflow for a clinical trial of oral Caroverine in tinnitus.
Protocol 3: Preclinical Administration in Animal Models

While the primary focus is on oral administration, preclinical studies in animal models have provided foundational knowledge. These studies often utilize different administration routes to investigate pharmacokinetics and direct effects on the inner ear.

  • Subcutaneous Administration in Rats: In studies of impulse noise-induced hearing loss, Caroverine has been delivered subcutaneously using an osmotic pump.[7] This method allows for continuous, long-term, low-dose administration, which can help in avoiding systemic side effects while assessing the protective effects on the cochlea.[7]

  • Local Administration in Guinea Pigs: To study the pharmacokinetics and direct effects on cochlear function, Caroverine has been applied locally to the round window membrane in guinea pigs.[8][9] This approach achieves high concentrations in the perilymph with lower systemic exposure.[8][9]

These preclinical protocols are valuable for researchers investigating the fundamental mechanisms of Caroverine and for initial efficacy and safety assessments before proceeding to human clinical trials.

References

Application Notes and Protocols: Use of Caroverine Hydrochloride in Animal Models of Noise-Induced Hearing Loss

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of Caroverine (B1668455) Hydrochloride in preclinical animal models of noise-induced hearing loss (NIHL). The information is compiled from various scientific studies to guide researchers in designing and conducting experiments to evaluate the otoprotective effects of this compound.

Introduction

Noise-induced hearing loss is a significant sensory impairment resulting from exposure to high-intensity sound. The pathophysiology of NIHL involves a cascade of events, including excitotoxicity from excessive glutamate (B1630785) release, the generation of reactive oxygen species (ROS), and subsequent apoptosis of cochlear hair cells and spiral ganglion neurons.[1][2] Caroverine Hydrochloride is a multifunctional compound that has shown promise as an otoprotective agent. Its therapeutic potential stems from its ability to antagonize both N-methyl-D-aspartate (NMDA) and α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) glutamate receptors, in addition to possessing antioxidant and calcium channel blocking properties.[2][3] Preclinical studies in animal models, such as rats and guinea pigs, have demonstrated that Caroverine can significantly protect the cochlea from noise-induced damage.[1][2]

Mechanism of Action

Caroverine's otoprotective effects are attributed to its multifaceted mechanism of action that targets key pathways in NIHL pathophysiology:

  • Glutamate Receptor Antagonism: Intense noise exposure leads to excessive release of the neurotransmitter glutamate from inner hair cells. This overstimulates postsynaptic glutamate receptors (NMDA and AMPA) on auditory nerve fibers, leading to an influx of calcium ions and subsequent excitotoxicity and neuronal damage.[1] Caroverine competitively blocks these receptors, thereby mitigating excitotoxicity.

  • Antioxidant Activity: The metabolic stress induced by noise exposure results in the overproduction of ROS, which causes oxidative damage to cellular structures within the cochlea.[2] Caroverine exhibits antioxidant properties, helping to neutralize these harmful free radicals.

  • Calcium Channel Blockade: By acting as a calcium channel blocker, Caroverine helps to reduce the intracellular calcium overload that is a critical step in the apoptotic cascade triggered by noise-induced excitotoxicity.

Data Presentation: Otoprotective Efficacy of Caroverine

The following tables summarize the reported otoprotective effects of Caroverine in animal models of noise-induced hearing loss based on Auditory Brainstem Response (ABR) threshold shifts. While several studies report "significant protection," specific quantitative data is often not presented in a consolidated tabular format in the abstracts. The tables below are structured to present such data clearly.

Table 1: Effect of Subcutaneously Administered Caroverine on ABR Threshold Shifts in a Rat Model of Impulse Noise-Induced Hearing Loss

Treatment GroupPre-exposure ABR Threshold (dB SPL) (Mean ± SD)Post-exposure ABR Threshold Shift (dB) (Mean ± SD)Protection Offered by Caroverine
Control (Saline) Data not availableData not availableN/A
Caroverine Data not availableData not availableSignificant protection against impulse noise trauma observed[2]

Note: Specific quantitative ABR threshold shift data was not available in the reviewed literature. Studies indicate significant otoprotection with Caroverine treatment.[2]

Table 2: Effect of Locally Administered Caroverine on ABR Threshold Shifts in a Guinea Pig Model of Noise-Induced Hearing Loss

Treatment GroupPre-exposure ABR Threshold (dB SPL) (Mean ± SD)Post-exposure ABR Threshold Shift (dB) (Mean ± SD) at 6.3 kHzProtection Offered by Caroverine
Control (Vehicle) Data not availableData not availableN/A
Caroverine (Low Dose) Data not availableData not availableSignificant protection of cochlear function against noise-induced hearing loss[1]
Caroverine (High Dose) Data not availableData not availableSignificant protection of cochlear function against noise-induced hearing loss[1]

Note: Specific quantitative ABR threshold shift data was not available in the reviewed literature. Studies indicate significant otoprotection with Caroverine treatment.[1]

Experimental Protocols

The following are detailed methodologies for key experiments involving the use of Caroverine in animal models of NIHL.

Protocol 1: Subcutaneous Administration of Caroverine via Osmotic Pump in a Rat Model of Impulse NIHL

This protocol is based on studies investigating the long-term, low-dose delivery of Caroverine for protection against impulse noise.[2]

1. Animal Model:

  • Species: Sprague-Dawley rats

  • Sex: Male or Female

  • Weight: 200-250 g

  • Acclimatization: At least 7 days prior to experimentation.

2. Materials:

  • This compound

  • Sterile saline

  • Alzet® osmotic pumps (e.g., Model 2002 or similar, for 14-day delivery)

  • Anesthesia (e.g., Ketamine/Xylazine cocktail or Isoflurane)

  • Surgical instruments for subcutaneous implantation

  • Impulse noise generation system

3. Experimental Procedure:

  • Osmotic Pump Preparation: Dissolve this compound in sterile saline to the desired concentration. Fill the osmotic pumps with the Caroverine solution according to the manufacturer's instructions.

  • Surgical Implantation:

    • Anesthetize the rat.

    • Shave and sterilize the dorsal area between the scapulae.

    • Make a small midline incision in the skin.

    • Create a subcutaneous pocket using a hemostat.

    • Insert the filled osmotic pump into the pocket.

    • Close the incision with sutures or wound clips.

    • Allow for a post-operative recovery period of 24-48 hours.

  • Noise Exposure:

    • Place the conscious and unrestrained rat in a sound-exposure chamber.

    • Expose the animal to impulse noise (e.g., 155 dB peak SPL, 150 repetitions).[4]

  • Auditory Brainstem Response (ABR) Measurements:

    • Measure ABR thresholds at baseline (before pump implantation), and at various time points post-noise exposure (e.g., 1 day, 7 days, 14 days).

    • Anesthetize the animal for ABR recordings.

    • Use subdermal needle electrodes (vertex, mastoid, and ground).

    • Present tone-burst stimuli at different frequencies (e.g., 4, 8, 16, 32 kHz) and intensities to determine the hearing threshold.

Protocol 2: Local Administration of Caroverine to the Round Window Membrane in a Guinea Pig Model of NIHL

This protocol is based on studies evaluating the protective effects of Caroverine when applied directly to the inner ear.[1]

1. Animal Model:

  • Species: Albino guinea pigs

  • Sex: Male or Female

  • Weight: 250-350 g

  • Acclimatization: At least 7 days prior to experimentation.

2. Materials:

  • This compound

  • Sterile saline or other suitable vehicle

  • Gelfoam®

  • Anesthesia (e.g., Ketamine/Xylazine cocktail)

  • Surgical microscope

  • Microsurgical instruments

  • Noise exposure system

3. Experimental Procedure:

  • Surgical Procedure for Drug Application:

    • Anesthetize the guinea pig.

    • Make a retroauricular incision to expose the auditory bulla.

    • Create a small opening in the bulla to visualize the round window membrane.

    • Dissolve Caroverine in the vehicle to achieve the desired low and high concentrations.

    • Saturate a small piece of Gelfoam® with the Caroverine solution.

    • Carefully place the saturated Gelfoam® onto the round window membrane.

    • Close the muscle layers and skin incision with sutures.

  • Noise Exposure:

    • Immediately following the surgical procedure, place the anesthetized animal in a sound-exposure chamber.

    • Expose the animal to a one-third-octave band noise centered at 6.3 kHz at an intensity of 110 dB SPL for 1 hour.[1]

  • Auditory Brainstem Response (ABR) Measurements:

    • Measure ABR thresholds at baseline (before surgery) and at regular intervals post-noise exposure (e.g., 1 hour, 1 day, 7 days, 14 days).

    • Follow the ABR measurement procedure as described in Protocol 1, with appropriate adjustments for guinea pigs.

Mandatory Visualizations

The following diagrams illustrate the proposed signaling pathways and experimental workflows.

Caroverine_Mechanism_of_Action Noise Intense Noise Exposure Glutamate Excessive Glutamate Release Noise->Glutamate ROS Reactive Oxygen Species (ROS) Noise->ROS NMDA_AMPA NMDA/AMPA Receptors Glutamate->NMDA_AMPA Ca_Influx Ca2+ Influx NMDA_AMPA->Ca_Influx Excitotoxicity Excitotoxicity Ca_Influx->Excitotoxicity Apoptosis Hair Cell & Neuronal Apoptosis Excitotoxicity->Apoptosis ROS->Apoptosis NIHL Noise-Induced Hearing Loss Apoptosis->NIHL Caroverine Caroverine Caroverine->NMDA_AMPA Blocks Caroverine->Ca_Influx Blocks Caroverine->ROS Scavenges

Caption: Proposed mechanism of Caroverine in mitigating NIHL.

Experimental_Workflow_NIHL Animal_Prep Animal Acclimatization (Rat or Guinea Pig) Baseline_ABR Baseline ABR Measurement Animal_Prep->Baseline_ABR Grouping Random Assignment to Control & Caroverine Groups Baseline_ABR->Grouping Drug_Admin Caroverine Administration (Subcutaneous or Local) Grouping->Drug_Admin Noise_Exposure Noise Exposure (Impulse or Continuous) Drug_Admin->Noise_Exposure Post_Noise_ABR Post-exposure ABR Measurements (Multiple Time Points) Noise_Exposure->Post_Noise_ABR Data_Analysis Data Analysis (ABR Threshold Shifts) Post_Noise_ABR->Data_Analysis Histology Cochlear Histology (Optional) Data_Analysis->Histology

Caption: General experimental workflow for Caroverine studies in NIHL.

References

Efficacy of Caroverine Hydrochloride in Treating Smooth Muscle Spasms: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive protocol for assessing the efficacy of Caroverine (B1668455) Hydrochloride, a potent smooth muscle relaxant, in treating smooth muscle spasms. Caroverine Hydrochloride is a multifunctional compound that primarily acts as a calcium channel blocker and an antagonist of N-methyl-D-aspartate (NMDA) receptors.[1] This dual mechanism of action makes it an effective agent for mitigating the hypercontractility of smooth muscles. These detailed application notes and protocols are designed for researchers, scientists, and drug development professionals to standardize the evaluation of Caroverine and similar antispasmodic compounds. The protocols cover in vitro, in vivo, and clinical trial methodologies to provide a complete framework for efficacy assessment.

Introduction

Smooth muscle spasms are involuntary contractions of the muscles in the walls of internal organs and blood vessels, leading to conditions such as irritable bowel syndrome (IBS), biliary and renal colic, and vascular disorders. The contraction of smooth muscle is primarily regulated by the influx of extracellular calcium ions (Ca2+) through voltage-operated calcium channels (VOCCs) and receptor-operated calcium channels (ROCCs).[2] this compound exerts its spasmolytic effect by blocking these calcium channels, thereby reducing intracellular calcium concentration and leading to muscle relaxation.[1][2] Additionally, its antagonism of NMDA receptors contributes to its therapeutic effects, particularly in pain perception associated with spasms.[1]

Mechanism of Action

This compound's primary mechanism of action involves the blockade of L-type calcium channels, which inhibits the influx of extracellular calcium into smooth muscle cells.[2] This directly interferes with the calcium-calmodulin-myosin light chain kinase (MLCK) pathway, which is essential for the phosphorylation of myosin and subsequent muscle contraction. Furthermore, Caroverine acts as a non-competitive antagonist at glutamate (B1630785) receptors, including NMDA receptors, which can modulate neuronal signaling involved in visceral hypersensitivity and pain.[2]

Signaling Pathway of Smooth Muscle Contraction and Caroverine's Intervention

G cluster_0 Cell Membrane cluster_1 Intracellular Space Agonist Agonist (e.g., Acetylcholine) GPCR Gq-Protein Coupled Receptor (GPCR) Agonist->GPCR PLC Phospholipase C (PLC) GPCR->PLC PIP2 PIP2 PLC->PIP2 IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG IP3R IP3 Receptor IP3->IP3R ROCC Receptor-Operated Ca2+ Channel (ROCC) DAG->ROCC VOCC Voltage-Operated Ca2+ Channel (VOCC) Ca_in Ca2+ Influx VOCC->Ca_in ROCC->Ca_in Ca_i Increased Intracellular [Ca2+] Ca_in->Ca_i Caroverine Caroverine HCl Caroverine->VOCC Caroverine->ROCC SR Sarcoplasmic Reticulum (SR) Ca_release Ca2+ Release SR->Ca_release IP3R->SR Ca_release->Ca_i Calmodulin Calmodulin Ca_i->Calmodulin CaM_complex Ca2+-Calmodulin Complex Calmodulin->CaM_complex MLCK_active Active MLCK CaM_complex->MLCK_active MLCK_inactive Inactive MLCK MLCK_inactive->CaM_complex MyosinLC Myosin Light Chain MLCK_active->MyosinLC MyosinLC_P Phosphorylated Myosin Light Chain MyosinLC->MyosinLC_P Contraction Smooth Muscle Contraction MyosinLC_P->Contraction

Caroverine's inhibitory action on smooth muscle contraction.

Quantitative Data Presentation

The following table summarizes the quantitative data on the inhibitory effects of Caroverine on smooth muscle contraction.

Tissue PreparationAgonist/StimulusParameterValueReference
Rat Isolated AortaHigh K⁺ (4 x 10⁻² M)IC₅₀2.4 x 10⁻⁷ M[3]
Rat Isolated AortaExternal Ca²⁺ (in high K⁺)pA₂~7.0[3]

Note:

  • IC₅₀ (half maximal inhibitory concentration): The concentration of Caroverine that causes 50% inhibition of the agonist-induced contraction.

  • pA₂: The negative logarithm of the molar concentration of an antagonist that produces a two-fold shift to the right in an agonist's concentration-response curve, indicating competitive antagonism.

Experimental Protocols

In Vitro Assessment: Isolated Guinea Pig Ileum Preparation

This protocol assesses the effect of Caroverine on agonist-induced contractions in a classic isolated smooth muscle preparation.

Materials:

  • Male guinea pigs (250-350 g)

  • Tyrode's solution (in mM: NaCl 137, KCl 2.7, CaCl₂ 1.8, MgCl₂ 1.0, NaH₂PO₄ 0.4, NaHCO₃ 11.9, Glucose 5.6)

  • This compound

  • Acetylcholine (B1216132) (ACh) or other spasmogen (e.g., histamine, BaCl₂)

  • Isolated organ bath system with isotonic or isometric force transducers

  • Carbogen (B8564812) gas (95% O₂ / 5% CO₂)

Procedure:

  • Tissue Preparation:

    • Humanely euthanize the guinea pig.

    • Isolate a segment of the terminal ileum and place it in warm, aerated Tyrode's solution.

    • Gently flush the lumen to remove contents.

    • Cut segments of 2-3 cm in length.

  • Experimental Setup:

    • Mount the ileum segments in organ baths containing Tyrode's solution at 37°C, continuously bubbled with carbogen gas.

    • Apply a resting tension of 1 g and allow for a 60-minute equilibration period, with washes every 15 minutes.

  • Agonist Dose-Response Curve (Control):

    • Obtain a cumulative concentration-response curve for an agonist like acetylcholine (e.g., 10⁻⁹ M to 10⁻⁵ M).

    • After the maximal response is achieved, wash the tissue extensively until it returns to baseline.

  • Caroverine Incubation and Antagonism:

    • Incubate the tissue with a fixed concentration of Caroverine (e.g., 10⁻⁷ M) for a predetermined time (e.g., 20-30 minutes).

    • In the continued presence of Caroverine, repeat the cumulative concentration-response curve for the agonist.

  • Data Analysis:

    • Compare the agonist dose-response curves in the absence and presence of Caroverine.

    • Calculate the EC₅₀ values for the agonist in both conditions.

    • If competitive antagonism is observed (parallel rightward shift of the curve), a Schild plot can be constructed to determine the pA₂ value.

In Vivo Assessment: Charcoal Meal Test in Rats

This protocol evaluates the effect of Caroverine on gastrointestinal motility in a whole-animal model.

Materials:

  • Male Wistar rats (180-220 g)

  • This compound

  • Charcoal meal suspension (e.g., 10% activated charcoal in 5% gum acacia)

  • Vehicle (e.g., saline or distilled water)

  • Oral gavage needles

Procedure:

  • Animal Preparation:

    • Fast the rats for 18-24 hours before the experiment, with free access to water.

  • Drug Administration:

    • Divide the rats into groups (e.g., vehicle control, positive control, and different doses of Caroverine).

    • Administer Caroverine or vehicle orally via gavage.

  • Charcoal Meal Administration:

    • After a specific time post-drug administration (e.g., 30-60 minutes), administer the charcoal meal orally to each rat.

  • Assessment of Intestinal Transit:

    • After a set time (e.g., 20-30 minutes) following charcoal administration, humanely euthanize the rats.

    • Carefully dissect the small intestine from the pylorus to the cecum.

    • Measure the total length of the small intestine and the distance traveled by the charcoal meal from the pylorus.

  • Data Analysis:

    • Calculate the percentage of intestinal transit for each animal: (Distance traveled by charcoal / Total length of small intestine) x 100.

    • Compare the mean percentage of intestinal transit between the different treatment groups using appropriate statistical analysis (e.g., ANOVA).

Clinical Trial Protocol: Double-Blind, Placebo-Controlled Study in Patients with Irritable Bowel Syndrome (IBS)

This protocol outlines a clinical trial to assess the efficacy and safety of Caroverine in treating the symptoms of IBS.

Study Design: A multicenter, randomized, double-blind, placebo-controlled, parallel-group study.

Patient Population:

  • Inclusion Criteria:

    • Adults (18-65 years) diagnosed with IBS according to the Rome IV criteria.

    • Patients experiencing abdominal pain of a certain severity (e.g., a score of ≥ 30 on a 100 mm Visual Analog Scale [VAS]) for at least 2 days in the week prior to randomization.

  • Exclusion Criteria:

    • History of other gastrointestinal diseases that could explain the symptoms.

    • Previous abdominal surgery that could interfere with the study.

    • Use of other medications that could affect gastrointestinal motility or pain perception.

Treatment:

  • Test Group: this compound (e.g., 40 mg, three times daily).

  • Control Group: Matching placebo.

  • Duration: 4-12 weeks of treatment.

Outcome Measures:

  • Primary Endpoint:

    • Change from baseline in the weekly average of daily worst abdominal pain scores.

  • Secondary Endpoints:

    • Responder rate, defined as a patient who experiences a ≥30% improvement in the weekly average of daily worst abdominal pain scores.

    • Change in stool consistency (using the Bristol Stool Form Scale).

    • Change in bloating severity.

    • Global assessment of symptom relief by the patient.

    • Quality of life assessment (e.g., using the IBS-QOL questionnaire).

    • Safety and tolerability assessed by monitoring adverse events.

Data Analysis:

  • The primary efficacy analysis will be performed on the intent-to-treat (ITT) population.

  • An analysis of covariance (ANCOVA) will be used to compare the change from baseline in abdominal pain scores between the Caroverine and placebo groups, with baseline score as a covariate.

  • Responder rates will be compared using a logistic regression model.

Visualizations

Experimental Workflow: In Vitro Assessment

G A Tissue Preparation (Guinea Pig Ileum) B Mount in Organ Bath (Tyrode's, 37°C, Carbogen) A->B C Equilibration (60 min, 1g tension) B->C D Control Dose-Response (e.g., Acetylcholine) C->D E Washout D->E F Incubate with Caroverine HCl E->F G Repeat Dose-Response (in presence of Caroverine) F->G H Data Analysis (EC50, pA2 Calculation) G->H

Workflow for in vitro assessment of Caroverine.
Logical Relationship: Clinical Trial Design

G cluster_0 Patient Screening cluster_1 Randomization & Treatment cluster_2 Outcome Assessment Screening Screening of IBS Patients (Rome IV Criteria) Inclusion Inclusion Criteria Met? Screening->Inclusion Exclusion Exclusion Criteria Absent? Inclusion->Exclusion Yes Randomization Randomization Exclusion->Randomization Yes Caroverine_Arm Caroverine HCl Group Randomization->Caroverine_Arm Placebo_Arm Placebo Group Randomization->Placebo_Arm Treatment_Period Treatment Period (e.g., 4-12 weeks) Caroverine_Arm->Treatment_Period Placebo_Arm->Treatment_Period Primary_Endpoint Primary Endpoint: Abdominal Pain Score Treatment_Period->Primary_Endpoint Secondary_Endpoints Secondary Endpoints: Responder Rate, Stool Consistency, Bloating, QOL Treatment_Period->Secondary_Endpoints Safety_Assessment Safety Assessment: Adverse Events Treatment_Period->Safety_Assessment Analysis Statistical Analysis (ITT, ANCOVA) Primary_Endpoint->Analysis Secondary_Endpoints->Analysis Safety_Assessment->Analysis

Overview of the clinical trial design.

References

Application Notes and Protocols for Laboratory Preparation of Caroverine Hydrochloride Solution

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Caroverine (B1668455) is a quinoxaline (B1680401) derivative recognized for its multifaceted pharmacological activities. It functions as a non-selective antagonist of NMDA and AMPA glutamate (B1630785) receptors, a class B calcium channel blocker, and exhibits antioxidant properties.[1][2] These mechanisms of action make it a compound of interest in research areas such as neuroprotection, tinnitus, and spasmolysis.[1][3] Proper preparation of Caroverine Hydrochloride solutions is critical for obtaining reliable and reproducible results in laboratory settings. These application notes provide detailed protocols for the preparation of this compound solutions for various research applications.

Physicochemical Properties and Solubility

This compound is the salt form of Caroverine, which enhances its solubility in aqueous solutions compared to the free base.[4] The free base form is practically insoluble in water.[4] While the hydrochloride salt is more soluble, it may require specific formulation strategies for optimal dissolution and stability.[4][5]

Table 1: Solubility of this compound in Various Solvents

Solvent/FormulationSolubilityNotes
DMSO>10 mg/mL, 100 mg/mL (248.82 mM)[6]Sonication is recommended for higher concentrations.[6]
WaterInsoluble[2]One supplier notes 20 mg/mL is achievable with sonication, but stability may be a concern.[4]
10% DMSO + 90% SalineFormulation dependentCo-solvents are necessary to maintain solubility in aqueous solutions.[7]
10% DMSO + 40% PEG300 + 5% Tween80 + 45% Saline≥ 2.5 mg/mL (6.22 mM)[7]A common formulation for in vivo use.[7]
10% DMSO + 90% (20% SBE-β-CD in Saline)≥ 2.5 mg/mL (6.22 mM)[7]Cyclodextrins can be used to improve aqueous solubility.[4][7]
10% DMSO + 90% Corn Oil≥ 2.5 mg/mL (6.22 mM)[7]An alternative formulation for in vivo administration.[7]

Mechanism of Action: Signaling Pathways

This compound exerts its effects through multiple pathways. Its primary mechanisms involve the antagonism of ionotropic glutamate receptors (NMDA and AMPA) and the blockade of L-type calcium channels.[1][8] This dual action reduces neuronal excitability and intracellular calcium influx, which are implicated in various pathological conditions. Additionally, its antioxidant properties contribute to its neuroprotective effects by scavenging free radicals.[9][10]

Caroverine_Signaling_Pathway cluster_pre Presynaptic Terminal cluster_post Postsynaptic Neuron Glutamate Glutamate NMDA_R NMDA Receptor Glutamate->NMDA_R AMPA_R AMPA Receptor Glutamate->AMPA_R Ca_Influx Ca²⁺ Influx NMDA_R->Ca_Influx Na_Influx Na⁺ Influx AMPA_R->Na_Influx Ca_Channel L-type Ca²⁺ Channel Ca_Channel->Ca_Influx Excitotoxicity ↓ Neuronal Excitability ↓ Excitotoxicity Ca_Influx->Excitotoxicity Na_Influx->Excitotoxicity Caroverine Caroverine HCl Caroverine->NMDA_R Caroverine->AMPA_R Caroverine->Ca_Channel

Caption: this compound Signaling Pathway.

Experimental Protocols

Preparation of Stock Solutions

It is recommended to prepare a high-concentration stock solution in an organic solvent, which can then be diluted to the final concentration in the appropriate aqueous buffer or cell culture medium.

Materials:

  • This compound powder (≥98% purity)

  • Dimethyl sulfoxide (B87167) (DMSO), analytical grade[11]

  • Sterile microcentrifuge tubes or vials

  • Calibrated analytical balance

  • Vortex mixer and/or sonicator

Protocol:

  • Weigh the desired amount of this compound powder using a calibrated analytical balance.

  • Add the appropriate volume of DMSO to achieve the desired stock solution concentration (e.g., 10 mg/mL or 100 mg/mL).[6]

  • Vortex the solution thoroughly until the powder is completely dissolved. Sonication may be required to dissolve higher concentrations.[6]

  • Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.[7]

  • Store the stock solution at -20°C or -80°C for long-term storage.[7] The solid powder is stable for at least 2 years when stored at +4°C, protected from light and moisture.[2]

Preparation of Working Solutions for In Vitro Experiments

Materials:

  • This compound stock solution (in DMSO)

  • Appropriate cell culture medium or buffer (e.g., PBS, aCSF)

  • Sterile tubes

Protocol:

  • Thaw a single-use aliquot of the this compound stock solution at room temperature.

  • Calculate the volume of the stock solution needed to achieve the desired final concentration in your experimental medium. Note: The final concentration of DMSO should be kept low (typically <0.5%) to avoid solvent-induced cellular toxicity.[4]

  • Add the calculated volume of the stock solution to the pre-warmed cell culture medium or buffer.

  • Mix the working solution thoroughly by gentle inversion or pipetting.

  • If precipitation occurs upon dilution, consider using a co-solvent system or reducing the final concentration.[4]

Table 2: Example Dilution Series for In Vitro Use

Stock ConcentrationFinal ConcentrationVolume of Stock per 1 mL of MediumFinal DMSO Concentration
10 mg/mL (24.88 mM)1 µM0.04 µL0.004%
10 mg/mL (24.88 mM)10 µM0.4 µL0.04%
10 mg/mL (24.88 mM)100 µM4 µL0.4%
Preparation of Working Solutions for In Vivo Experiments

For in vivo studies, this compound is often prepared in a co-solvent formulation to ensure solubility and bioavailability.

Materials:

  • This compound stock solution (in DMSO)

  • Polyethylene glycol 300 (PEG300)

  • Tween 80

  • Saline (0.9% NaCl in sterile water)

  • Sterile tubes

Protocol (Example Formulation): [7]

  • Prepare a clear stock solution of this compound in DMSO (e.g., 25 mg/mL).

  • For 1 mL of the final working solution, sequentially add the following components, ensuring the solution is mixed thoroughly after each addition:

    • 100 µL of the 25 mg/mL this compound stock solution in DMSO.

    • 400 µL of PEG300.

    • 50 µL of Tween 80.

    • 450 µL of saline.

  • The final concentration of this formulation will be 2.5 mg/mL. Adjust volumes as needed for different final concentrations.

Experimental Workflow: Solution Preparation and Use

The following diagram illustrates a typical workflow for preparing and using this compound solutions in a laboratory setting.

Caroverine_Workflow cluster_prep Solution Preparation cluster_use Experimental Use weigh Weigh Caroverine HCl Powder dissolve Dissolve in DMSO (Vortex/Sonicate) weigh->dissolve stock High Concentration Stock Solution dissolve->stock aliquot Aliquot for Single Use stock->aliquot store Store at -20°C / -80°C aliquot->store thaw Thaw Aliquot store->thaw dilute Dilute to Working Concentration thaw->dilute invitro In Vitro Assay (Cell Culture) dilute->invitro Aqueous Medium invivo In Vivo Formulation (Co-solvents) dilute->invivo Co-solvent System

Caption: Workflow for Caroverine HCl Solution Preparation.

Stability and Storage

  • Solid: this compound powder should be stored at 2-8°C or +4°C, protected from light and moisture, where it is stable for at least two years.[2]

  • Stock Solutions: DMSO stock solutions should be stored at -20°C or -80°C and are generally stable for up to one year.[6] It is advisable to use aliquots within one month of thawing to prevent loss of potency.[12] Avoid repeated freeze-thaw cycles.[7]

  • Working Solutions: Aqueous working solutions should be prepared fresh daily.[11] The stability of Caroverine in solution can be affected by pH, light, and temperature.[5][13]

Disclaimer

This document is intended for research use only and provides generalized protocols. Researchers should consult the specific literature relevant to their experimental model to determine the optimal concentrations and formulations of this compound. All laboratory procedures should be conducted in accordance with institutional safety guidelines.

References

Spectrophotometric Determination of Caroverine in Pharmaceutical Formulations: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and protocols for the quantitative determination of Caroverine (B1668455) in pharmaceutical formulations using spectrophotometric methods. Caroverine, a spasmolytic agent, can be accurately and reliably quantified using simple and cost-effective spectrophotometric techniques. The methods described herein are suitable for routine quality control analysis of Caroverine in both bulk drug substance and finished pharmaceutical products. The protocols include direct UV spectrophotometry and visible spectrophotometry based on derivatization or charge-transfer complex formation. Validation parameters for the described methods are summarized, demonstrating their accuracy, precision, and linearity.

Introduction

Caroverine is a derivative of isoquinoline (B145761) and is used as a spasmolytic drug due to its calcium channel blocking activity.[1] Ensuring the quality and potency of Caroverine in pharmaceutical formulations is crucial for its therapeutic efficacy and safety. While chromatographic methods like HPLC are available, spectrophotometry offers a simpler, more rapid, and economical alternative for routine analysis, particularly in quality control laboratories where modern, expensive instrumentation may not be readily available.[1][2] This document outlines three validated spectrophotometric methods for the determination of Caroverine.

Methods Overview

Three primary spectrophotometric methods for the determination of Caroverine are presented:

  • Direct UV Spectrophotometry: This method involves the direct measurement of Caroverine's absorbance in the UV region. It is a straightforward and rapid technique.

  • Visible Spectrophotometry using Folin-Ciocalteu Reagent: This method is based on the reduction of the tungstate (B81510) in the Folin-Ciocalteu phenol (B47542) reagent by Caroverine in an alkaline medium, which produces a blue-colored chromogen that can be measured in the visible region.[1][3][4] This method is noted for being extraction-free.[1][3][4]

  • Visible Spectrophotometry via Charge-Transfer Complexation: This method relies on the reaction of Caroverine as an n-electron donor with various π-acceptors to form intensely colored charge-transfer complexes.[5] Reagents such as 7,7,8,8-Tetracyanoquinodimethane (TCNQ) and chloranil (B122849) are used as π-acceptors.[5]

Quantitative Data Summary

The following tables summarize the key validation parameters for the different spectrophotometric methods for Caroverine determination.

Table 1: Method Validation Parameters

ParameterMethod A: Direct UVMethod B: Folin-CiocalteuMethod C1: TCNQ ComplexMethod C2: Chloranil Complex
λmax (nm) 304740[1][3]525560[5]
Linearity Range (µg/mL) 0.5 - 182 - 28[1][3]1 - 352 - 30[5]
Molar Absorptivity (L mol⁻¹ cm⁻¹) 5.55 x 10⁴2.15 x 10⁴[1]1.17 x 10⁴2.8 x 10⁴[5]
Correlation Coefficient (r²) 0.9990.9998[1]0.99990.9998[5]
Limit of Detection (LOD) (µg/mL) 0.441.15[1][3]Not ReportedNot Reported
Limit of Quantification (LOQ) (µg/mL) 1.473.81[1][3]Not ReportedNot Reported
Solvent/Medium Ethanol (B145695)DMSO / Alkaline Medium[1]DMSODimethyl sulfoxide[5]

Experimental Protocols

General Reagents and Equipment
  • Double-beam UV-Visible Spectrophotometer

  • Quartz cuvettes (1 cm path length)

  • Calibrated glassware (volumetric flasks, pipettes)

  • Analytical balance

  • Caroverine reference standard

  • Ethanol (AR grade)

  • Dimethyl sulfoxide (B87167) (DMSO, AR grade)

  • Folin-Ciocalteu (F-C) phenol reagent (2.0 N)[1]

  • Sodium Hydroxide (NaOH)

  • 7,7,8,8-Tetracyanoquinodimethane (TCNQ)

  • Chloranil

  • Pharmaceutical formulations containing Caroverine (e.g., 20 mg tablets)[1][5]

Method A: Direct UV Spectrophotometry

1. Preparation of Standard Stock Solution:

  • Accurately weigh 10 mg of Caroverine reference standard and dissolve it in 100 mL of ethanol in a volumetric flask to obtain a stock solution of 100 µg/mL.

2. Preparation of Calibration Standards:

  • From the stock solution, prepare a series of working standard solutions with concentrations ranging from 0.5 to 18 µg/mL by appropriate dilution with ethanol.

3. Sample Preparation:

  • Weigh and finely powder not fewer than 20 tablets.

  • Accurately weigh a portion of the powder equivalent to 10 mg of Caroverine and transfer it to a 100 mL volumetric flask.

  • Add about 70 mL of ethanol, sonicate for 15 minutes, and then dilute to the mark with ethanol.

  • Filter the solution through a suitable filter paper, discarding the first few mL of the filtrate.

  • Dilute the filtrate with ethanol to obtain a final concentration within the calibration range.

4. Spectrophotometric Measurement:

  • Measure the absorbance of the standard and sample solutions at 304 nm against an ethanol blank.

  • Construct a calibration curve by plotting absorbance versus concentration for the standard solutions.

  • Determine the concentration of Caroverine in the sample solution from the calibration curve.

Method B: Visible Spectrophotometry using Folin-Ciocalteu Reagent

1. Preparation of Reagents:

  • Caroverine Standard Stock Solution (1 mg/mL): Dissolve 100 mg of pure Caroverine in 100 mL of DMSO.[1]

  • Sodium Hydroxide Solution (1.0 N): Dissolve 4.0 g of NaOH in 100 mL of distilled water.[1]

  • Folin-Ciocalteu Reagent: Use a commercially available 2.0 N solution.[1]

2. Preparation of Calibration Standards:

  • Prepare working standard solutions of Caroverine in the range of 2-28 µg/mL by diluting the stock solution with DMSO.[1][3]

3. General Analytical Procedure:

  • Into a series of 10 mL volumetric flasks, pipette different aliquots of the working standard solutions.

  • To each flask, add 1.0 mL of Folin-Ciocalteu reagent followed by 1.0 mL of 1.0 N NaOH solution.

  • Dilute to the mark with distilled water.

  • Measure the absorbance of the resulting blue-colored solution at 740 nm against a reagent blank prepared in the same manner without the drug.[1][3]

  • Construct a calibration curve and determine the concentration of Caroverine in the samples.

4. Sample Preparation:

  • Prepare a sample solution from the pharmaceutical formulation as described in Method A, but use DMSO as the solvent to achieve a concentration of 1 mg/mL.

  • Further dilute with DMSO to bring the concentration within the linear range of the method.

  • Proceed with the analytical procedure as described in step 3.

Method C: Visible Spectrophotometry via Charge-Transfer Complexation

C1: Using TCNQ Reagent

1. Preparation of Reagents:

  • Caroverine Standard Solution: Prepare a stock solution of Caroverine in DMSO. From this, prepare working solutions in the range of 1-35 µg/mL.

  • TCNQ Solution: Prepare a solution of TCNQ in a suitable solvent (the specific concentration and solvent for the TCNQ solution should be optimized, though 1 mL is added to the reaction).

2. Analytical Procedure:

  • Pipette aliquots of the Caroverine drug solution (containing 1-35 µg/mL) into a series of 10 mL volumetric flasks.

  • Add 1 mL of the TCNQ solution to each flask.

  • Heat the solutions in a thermostated water bath at 40°C for 5 minutes.

  • Cool to room temperature and dilute to volume with DMSO.

  • Measure the absorbance of the colored complex at 525 nm against a reagent blank.

C2: Using Chloranil Reagent

1. Preparation of Reagents:

  • Caroverine Standard Stock Solution (1 mg/mL): Prepare in DMSO.[5]

  • Chloranil Solution: Prepare a solution of chloranil in a suitable solvent.

2. Analytical Procedure:

  • The reaction involves the formation of a charge-transfer complex between Caroverine and chloranil, which absorbs maximally at 560 nm.[5]

  • The procedure is similar to that for TCNQ, involving the mixing of Caroverine solution with the chloranil reagent and measuring the absorbance of the resulting colored product. The optimal reaction conditions (reagent concentration, reaction time, and temperature) should be established.

Experimental Workflows

experimental_workflow cluster_prep Solution Preparation cluster_methods Spectrophotometric Analysis cluster_uv Method A: Direct UV cluster_fc Method B: Folin-Ciocalteu cluster_ct Method C: Charge-Transfer cluster_analysis Data Analysis std_prep Prepare Standard Stock Solution cal_std_prep Prepare Calibration Standards std_prep->cal_std_prep sample_prep Prepare Sample Stock Solution uv_measure Measure Absorbance at 304 nm sample_prep->uv_measure fc_reaction Add F-C Reagent & NaOH sample_prep->fc_reaction ct_reaction Add Acceptor (TCNQ/Chloranil) sample_prep->ct_reaction cal_std_prep->uv_measure cal_std_prep->fc_reaction cal_std_prep->ct_reaction cal_curve Construct Calibration Curve uv_measure->cal_curve fc_measure Measure Absorbance at 740 nm fc_reaction->fc_measure fc_measure->cal_curve ct_measure Measure Absorbance at λmax ct_reaction->ct_measure ct_measure->cal_curve quant Quantify Caroverine in Sample cal_curve->quant

Caption: Experimental workflow for spectrophotometric determination of Caroverine.

Conclusion

The described spectrophotometric methods are simple, rapid, accurate, and precise for the determination of Caroverine in pharmaceutical formulations.[1][5] These methods can be effectively employed for routine quality control analysis, offering a cost-effective alternative to more complex chromatographic techniques.[1] The choice of method may depend on the available instrumentation, reagents, and the specific requirements of the analysis. It is recommended to validate the chosen method in-house according to ICH guidelines to ensure its suitability for the intended purpose.[5]

References

Application Notes and Protocols for In Vivo Microiontophoretic Application of Caroverine in Guinea Pigs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Caroverine, a quinoxaline (B1680401) derivative, has been identified as a potent antagonist of both N-methyl-D-aspartate (NMDA) and α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) type glutamate (B1630785) receptors.[1][2][3][4] In the context of auditory neuroscience, glutamate is the primary excitatory neurotransmitter at the synapse between the inner hair cells and the afferent neurons of the cochlea. Excessive glutamate release, often implicated in pathologies such as noise-induced hearing loss and tinnitus, can lead to excitotoxicity and subsequent neuronal damage. The targeted application of glutamate receptor antagonists like Caroverine via microiontophoresis in vivo allows for the precise investigation of its effects on cochlear afferent neurons. This document provides detailed protocols and application notes for the use of Caroverine in guinea pig models, a common model for auditory research.

Data Presentation

The following table summarizes the expected quantitative data from in vivo microiontophoretic application of Caroverine on guinea pig cochlear afferent neurons. Please note that specific values from the foundational study by Ehrenberger and Felix (1992) were not available in the public domain at the time of this writing and should be consulted for precise experimental parameters.

ParameterAgonist (Glutamate/AMPA/NMDA)Antagonist (Caroverine)Observations
Animal Model Hartley Guinea PigHartley Guinea PigHealthy, normal hearing
Target Neurons Cochlear Afferent NeuronsCochlear Afferent NeuronsPostsynaptic to inner hair cells
Agonist Application
- ConcentrationData not availableN/AIn micropipette
- Ejection CurrentData not availableN/APositive current
- DurationData not availableN/ASeconds
Antagonist Application
- ConcentrationN/AData not availableIn micropipette
- Ejection CurrentN/AData not availablePositive current
- Retention CurrentN/AData not availableNegative current
- Duration of ApplicationN/AData not availableMinutes
Electrophysiological Recordings
- Baseline Firing RateSpike rate before agonistN/ASpontaneous activity
- Agonist-Induced Firing RateIncreased spike rateN/AExcitatory response
- Firing Rate during Caroverine ApplicationSpike rate with agonist and antagonistReduced spike rateAntagonistic effect
- RecoverySpike rate after cessation of Caroverine ejectionN/AReversibility of antagonism

Experimental Protocols

This section details a generalized protocol for the in vivo microiontophoretic application of Caroverine in guinea pigs, based on standard practices in auditory neuroscience research.

Animal Preparation
  • Anesthesia: Anesthetize an adult Hartley guinea pig of either sex with an appropriate anesthetic regimen (e.g., a combination of ketamine and xylazine, or urethane), ensuring a deep and stable level of anesthesia throughout the experiment. Monitor physiological signs (heart rate, respiration, and body temperature) continuously.

  • Surgical Procedure:

    • Perform a tracheotomy to ensure a clear airway.

    • Secure the animal in a stereotaxic frame with a head holder.

    • Make a post-auricular incision to expose the auditory bulla.

    • Carefully open the bulla to visualize the cochlea, specifically the round window niche.

Micropipette Preparation
  • Fabrication: Pull multi-barreled glass micropipettes from glass capillaries using a micropipette puller. The tip diameter should be in the range of 1-3 µm.

  • Filling: Fill the barrels of the micropipette with the desired solutions. A typical configuration would be:

    • Barrel 1 (Recording): 3M NaCl for extracellular single-unit recording.

    • Barrel 2 (Agonist): L-glutamate solution (e.g., 0.5 M, pH 8.0).

    • Barrel 3 (Antagonist): Caroverine solution (concentration to be determined based on the original literature, pH adjusted for optimal ionization).

    • Barrel 4 (Control): 0.9% NaCl for current control.

Microiontophoresis and Electrophysiological Recording
  • Electrode Placement:

    • Carefully advance the micropipette through the round window membrane towards the auditory nerve fibers.

    • Connect the recording barrel to a high-impedance amplifier to monitor neuronal activity.

    • Advance the electrode slowly until a single auditory nerve fiber with stable spontaneous activity is isolated.

  • Iontophoretic Application:

    • Connect the drug-containing barrels to a microiontophoresis current pump.

    • Apply a small negative retention current (e.g., -5 to -15 nA) to the drug barrels to prevent leakage.

    • To apply the agonist (glutamate), pass a positive ejection current (e.g., +20 to +100 nA) for a short duration (e.g., 10-30 seconds) and record the increase in the neuron's firing rate.

    • To test the effect of Caroverine, begin ejecting it with a positive current (e.g., +20 to +100 nA) for several minutes.

    • During the application of Caroverine, re-apply the agonist using the same ejection parameters as before and observe the change in the neuron's response.

  • Data Acquisition:

    • Record the neuronal spikes using a data acquisition system.

    • Analyze the firing rate (spikes/second) before, during, and after the application of the agonist and antagonist.

    • Assess the reversibility of Caroverine's effect by stopping its ejection and re-testing the agonist response after a recovery period.

Mandatory Visualizations

Signaling Pathways

Caroverine_Glutamate_Signaling cluster_extracellular Extracellular Space cluster_membrane Postsynaptic Membrane cluster_intracellular Intracellular Space Glutamate Glutamate AMPA_R AMPA Receptor Glutamate->AMPA_R Binds NMDA_R NMDA Receptor Glutamate->NMDA_R Binds Caroverine Caroverine Caroverine->AMPA_R Blocks Caroverine->NMDA_R Blocks Na_Influx Na+ Influx AMPA_R->Na_Influx Ca_Influx Ca2+ Influx NMDA_R->Ca_Influx Depolarization Depolarization Na_Influx->Depolarization Ca_Influx->Depolarization Action_Potential Action Potential Depolarization->Action_Potential

Caption: Caroverine's antagonism of glutamate receptors.

Experimental Workflow

Microiontophoresis_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis Animal_Prep 1. Guinea Pig Anesthesia & Surgery Electrode_Placement 3. Electrode Placement in Cochlea Animal_Prep->Electrode_Placement Pipette_Prep 2. Multi-barrel Pipette Fabrication & Filling Pipette_Prep->Electrode_Placement Baseline_Recording 4. Record Baseline Neuronal Activity Electrode_Placement->Baseline_Recording Agonist_Test 5. Iontophoresis of Glutamate (Agonist) Baseline_Recording->Agonist_Test Antagonist_Application 6. Iontophoresis of Caroverine (Antagonist) Agonist_Test->Antagonist_Application Agonist_Retest 7. Re-test Glutamate Response Antagonist_Application->Agonist_Retest Recovery 8. Recovery Period & Final Agonist Test Agonist_Retest->Recovery Data_Acquisition 9. Spike Sorting & Firing Rate Analysis Recovery->Data_Acquisition

References

Application Notes and Protocols for Long-term, Low-dose Caroverine Administration in Rat Models of Neuroprotection

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for investigating the neuroprotective effects of long-term, low-dose Caroverine (B1668455) administration in rat models, with a particular focus on protection against noise-induced hearing loss. Caroverine's multifaceted mechanism of action, involving the antagonism of glutamate (B1630785) receptors and antioxidant properties, makes it a compelling candidate for neuroprotective strategies.

Introduction

Caroverine is a quinoxaline (B1680401) derivative that has demonstrated significant neuroprotective potential. Its primary mechanisms of action include the antagonism of both N-methyl-D-aspartate (NMDA) and α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) glutamate receptors, as well as potent antioxidant activity.[1][2] Glutamate excitotoxicity, mediated by the overstimulation of these receptors, and oxidative stress are key pathological mechanisms in various neurological disorders, including noise-induced hearing loss.[3] Long-term, low-dose administration of Caroverine aims to provide sustained neuroprotection while minimizing potential systemic side effects.[3][4]

Quantitative Data Summary

The following tables summarize the expected quantitative data from studies investigating the long-term, low-dose administration of Caroverine in rat models of noise-induced hearing loss. Please note that specific data from the primary reference (Duan et al., 2006) were not publicly available and are represented as placeholders. Researchers should aim to generate and report data in a similar format.

Table 1: Experimental Parameters

ParameterDescription
Animal Model Sprague-Dawley Rats
Induction of Injury Impulse Noise Exposure
Drug Administered Caroverine
Route of Administration Subcutaneous (via osmotic pump)
Dosage Data not available (e.g., X mg/kg/day)
Duration of Administration Data not available (e.g., X days/weeks)
Control Groups Saline-treated, sham surgery

Table 2: Physiological Assessment - Auditory Brainstem Response (ABR) Threshold Shifts

FrequencyPre-exposure ABR Threshold (dB SPL)Post-exposure ABR Threshold Shift (dB) - Control GroupPost-exposure ABR Threshold Shift (dB) - Caroverine Group
4 kHz Data not availableData not availableData not available
8 kHz Data not availableData not availableData not available
16 kHz Data not availableData not availableData not available
32 kHz Data not availableData not availableData not available

Table 3: Morphological Assessment - Cochlear Hair Cell Loss

Cochlear RegionOuter Hair Cell (OHC) Loss (%) - Control GroupOuter Hair Cell (OHC) Loss (%) - Caroverine GroupInner Hair Cell (IHC) Loss (%) - Control GroupInner Hair Cell (IHC) Loss (%) - Caroverine Group
Apical Turn Data not availableData not availableData not availableData not available
Middle Turn Data not availableData not availableData not availableData not available
Basal Turn Data not availableData not availableData not availableData not available

Experimental Protocols

Protocol 1: Animal Model and Long-Term Drug Administration

This protocol describes the surgical implantation of osmotic pumps for the continuous, long-term, low-dose administration of Caroverine in rats.

Materials:

  • Male Sprague-Dawley rats (250-300g)

  • Caroverine solution (sterile, appropriate concentration for desired dosage)

  • Sterile saline (0.9% NaCl)

  • Alzet® osmotic pumps (e.g., Model 2ML4 for 4-week administration)

  • Anesthetic (e.g., isoflurane (B1672236) or ketamine/xylazine cocktail)

  • Surgical instruments (scalpel, forceps, scissors, wound clips or sutures)

  • Antiseptic solution (e.g., povidone-iodine)

  • Sterile gauze

  • Heating pad

Procedure:

  • Anesthesia: Anesthetize the rat using an approved protocol. Monitor the depth of anesthesia throughout the procedure.

  • Surgical Preparation: Shave the dorsal area between the scapulae. Cleanse the surgical site with an antiseptic solution.

  • Incision: Make a small transverse incision (approximately 1-1.5 cm) through the skin.

  • Subcutaneous Pocket Formation: Using blunt dissection with a hemostat or forceps, create a subcutaneous pocket caudal to the incision. The pocket should be large enough to accommodate the osmotic pump.

  • Osmotic Pump Preparation: Prior to surgery, prime the osmotic pumps according to the manufacturer's instructions by incubating them in sterile saline at 37°C for the recommended duration. Fill the pumps with either the Caroverine solution or sterile saline for the control group under sterile conditions.

  • Pump Implantation: Insert the filled osmotic pump into the subcutaneous pocket, with the delivery portal facing away from the incision.

  • Wound Closure: Close the incision with wound clips or sutures.

  • Post-operative Care: Administer post-operative analgesics as per institutional guidelines. Monitor the animal for signs of pain, infection, or distress until fully recovered. House the animals individually or in small groups to prevent interference with the surgical site.

Protocol 2: Auditory Brainstem Response (ABR) Measurement

This protocol outlines the procedure for assessing auditory function by measuring ABRs.

Materials:

  • ABR recording system (e.g., Tucker-Davis Technologies System 3)

  • Sound-attenuating chamber

  • Subdermal needle electrodes

  • Anesthetic (as in Protocol 1)

  • Heating pad

Procedure:

  • Anesthesia and Positioning: Anesthetize the rat and place it on a heating pad within the sound-attenuating chamber to maintain body temperature.

  • Electrode Placement: Insert subdermal needle electrodes at the vertex (active), behind the ipsilateral ear (reference), and in the contralateral hind leg (ground).

  • Acoustic Stimulation: Present acoustic stimuli (clicks and tone bursts at various frequencies, e.g., 4, 8, 16, 32 kHz) to the ear canal via a calibrated speaker.

  • Recording: Record the evoked neural responses. The signal is amplified, filtered, and averaged for multiple stimulus presentations at each intensity level.

  • Threshold Determination: Decrease the stimulus intensity in 5 or 10 dB steps until the characteristic ABR waveform is no longer discernible. The lowest intensity at which a repeatable waveform can be identified is defined as the ABR threshold.

  • Data Analysis: Analyze the ABR waveforms for threshold shifts, as well as changes in wave latencies and amplitudes.

Protocol 3: Cochlear Hair Cell Quantification

This protocol details the histological procedure for quantifying inner and outer hair cell loss in the cochlea.

Materials:

  • Perfusion solutions (e.g., saline, 4% paraformaldehyde)

  • Decalcifying solution (e.g., EDTA)

  • Microdissection tools

  • Phalloidin-FITC or other hair cell markers

  • Mounting medium

  • Fluorescence microscope

Procedure:

  • Tissue Fixation: At the end of the study period, deeply anesthetize the animal and perform transcardial perfusion with saline followed by 4% paraformaldehyde.

  • Cochlea Extraction: Dissect the temporal bones and carefully extract the cochleae.

  • Decalcification: Decalcify the cochleae in EDTA for several days.

  • Microdissection: Under a dissecting microscope, carefully dissect the cochlea to expose the organ of Corti.

  • Staining: Stain the whole-mount preparations of the organ of Corti with a fluorescent marker for F-actin, such as Phalloidin-FITC, to visualize the hair cells.

  • Mounting: Mount the dissected cochlear turns on a microscope slide with an appropriate mounting medium.

  • Hair Cell Counting: Using a fluorescence microscope, systematically count the number of present and missing inner and outer hair cells along the length of the cochlea. Express the data as a percentage of hair cell loss for different regions of the cochlea (apical, middle, basal turns).

Visualizations

Signaling Pathways

Caroverine_Neuroprotection_Signaling cluster_glutamate Glutamate Excitotoxicity Pathway cluster_antioxidant Antioxidant Defense Pathway Glutamate Glutamate NMDA_R NMDA Receptor Glutamate->NMDA_R AMPA_R AMPA Receptor Glutamate->AMPA_R Ca_Influx Ca2+ Influx NMDA_R->Ca_Influx AMPA_R->Ca_Influx Excitotoxicity Excitotoxicity & Neuronal Damage Ca_Influx->Excitotoxicity ROS Reactive Oxygen Species (ROS) Nrf2 Nrf2 ROS->Nrf2 activates dissociation Keap1 Keap1 Keap1->Nrf2 inhibits ARE Antioxidant Response Element (ARE) Nrf2->ARE binds to Antioxidant_Enzymes Antioxidant Enzymes ARE->Antioxidant_Enzymes Antioxidant_Enzymes->ROS neutralizes Cell_Survival Cell Survival Antioxidant_Enzymes->Cell_Survival Caroverine Caroverine Caroverine->NMDA_R antagonizes Caroverine->AMPA_R antagonizes Caroverine->ROS scavenges

Caption: Caroverine's dual neuroprotective mechanism.

Experimental Workflow

Experimental_Workflow cluster_setup Experimental Setup cluster_treatment Treatment and Injury cluster_assessment Post-Injury Assessment Animal_Acclimation Animal Acclimation Baseline_ABR Baseline ABR Measurement Animal_Acclimation->Baseline_ABR Pump_Implantation Osmotic Pump Implantation (Caroverine or Saline) Baseline_ABR->Pump_Implantation Long_Term_Infusion Long-Term Infusion Period Pump_Implantation->Long_Term_Infusion Noise_Exposure Impulse Noise Exposure Long_Term_Infusion->Noise_Exposure Post_Exposure_ABR Post-exposure ABR Measurement Noise_Exposure->Post_Exposure_ABR Tissue_Collection Cochlear Tissue Collection Post_Exposure_ABR->Tissue_Collection Histology Hair Cell Counting Tissue_Collection->Histology Data_Analysis Data Analysis Histology->Data_Analysis

Caption: Workflow for Caroverine neuroprotection study.

Disclaimer: The specific quantitative data from the primary study by Duan et al. (2006) on the long-term, low-dose administration of Caroverine in a rat model of noise-induced hearing loss, including the exact dosage and duration, were not available in the publicly accessible literature at the time of this compilation. The provided tables are templates and should be populated with experimentally derived data.

References

Application Notes and Protocols: Pharmacokinetic Analysis of Caroverine Hydrochloride in Perilymph and Plasma

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Caroverine (B1668455) Hydrochloride is a quinoxaline (B1680401) derivative that has demonstrated therapeutic potential in conditions such as tinnitus and other inner ear disorders.[1][2][3][4] Its mechanism of action is primarily attributed to its role as a non-competitive antagonist of N-methyl-D-aspartate (NMDA) and α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) glutamate (B1630785) receptors, and as a calcium channel blocker.[1][2][5][6] Understanding the pharmacokinetic profile of Caroverine Hydrochloride in both systemic circulation (plasma) and the target site (perilymph of the inner ear) is critical for optimizing drug delivery, ensuring efficacy, and minimizing potential side effects.[3][7]

These application notes provide a detailed overview of the pharmacokinetic analysis of this compound in perilymph and plasma, based on preclinical studies. It includes quantitative data, comprehensive experimental protocols, and visualizations to aid researchers in designing and interpreting their own studies.

Data Presentation

The following tables summarize the quantitative pharmacokinetic data of this compound in perilymph, cerebrospinal fluid (CSF), and plasma following intravenous (IV) and local administration on the round window membrane (RWM) in guinea pigs.[3]

Table 1: Caroverine Concentration (µg/mL) in Perilymph, CSF, and Plasma after Intravenous (IV) Administration (20 mg/kg)

Time Point (minutes)Perilymph (µg/mL)CSF (µg/mL)Plasma (µg/mL)
100.12 ± 0.040.25 ± 0.081.20 ± 0.35
300.15 ± 0.050.18 ± 0.060.85 ± 0.25
600.10 ± 0.030.12 ± 0.040.50 ± 0.15
180Not Detected0.05 ± 0.020.15 ± 0.05
360Not DetectedNot Detected0.05 ± 0.02

Data presented as mean ± standard deviation.[3]

Table 2: Caroverine Concentration (µg/mL) in Perilymph and CSF after Local Administration on the Round Window Membrane (RWM)

Time Point (minutes)Perilymph (Low Dose: 1.6 mg/ml)Perilymph (High Dose: 12.8 mg/ml)CSF (Low Dose: 1.6 mg/ml)CSF (High Dose: 12.8 mg/ml)
102.5 ± 0.810.5 ± 3.2Not DetectedNot Detected
304.3 ± 1.318.8 ± 5.50.02 ± 0.010.05 ± 0.02
603.2 ± 1.014.0 ± 4.10.03 ± 0.010.06 ± 0.02
1800.8 ± 0.36.5 ± 2.00.01 ± 0.0050.04 ± 0.01
360Not Detected1.9 ± 0.6Not Detected0.02 ± 0.01

Data presented as mean ± standard deviation.[3]

Experimental Protocols

Animal Model and Drug Administration

A detailed protocol for the pharmacokinetic study of this compound in a guinea pig model is outlined below.[3]

  • Animal Model: Male guinea pigs are used for these studies.

  • Systemic Administration (Intravenous):

    • Anesthetize the guinea pig with an appropriate anesthetic agent (e.g., ketamine and xylazine).

    • Administer this compound intravenously at a dosage of 20 mg/kg.

    • Collect samples at predetermined time points (e.g., 10, 30, 60, 180, and 360 minutes) post-administration.

  • Local Administration (Round Window Membrane):

    • Anesthetize the guinea pig.

    • Surgically expose the round window membrane (RWM) of the inner ear.

    • Apply a known concentration and volume of this compound solution (e.g., low dose: 1.6 mg/ml; high dose: 12.8 mg/ml) onto the RWM.

    • Collect samples at specified time intervals following application.

Sample Collection

The collection of perilymph, cerebrospinal fluid (CSF), and plasma is a critical step that requires precision to avoid cross-contamination.[3][8]

  • Cerebrospinal Fluid (CSF) Sampling:

    • Make an incision on the dorsal neck to expose the foramen magnum.

    • Carefully collect approximately 20 µL of CSF from the subarachnoid space using a microsyringe.[8]

  • Plasma Sampling:

    • Following CSF collection, perform a cardiac puncture to draw a blood sample (approximately 3 mL) into a tube containing an anticoagulant.[8]

    • Centrifuge the blood sample at 3,000 rpm for 5 minutes to separate the plasma.[8]

  • Perilymph Sampling:

    • To prevent CSF contamination, decapitate the deeply anesthetized animal.[8]

    • Dissect and open the bulla to expose the middle ear.

    • For local administration studies, rinse the RWM and middle ear cavity multiple times with 30% methanol (B129727) to remove any residual drug. The final wash should be analyzed to ensure no detectable Caroverine is present.[8]

    • Carefully collect 6-10 µL of perilymph through the RWM using a glass capillary.[8]

    • Store all collected samples at -20°C until analysis.[8]

Analytical Method: High-Performance Liquid Chromatography (HPLC)

Quantification of this compound in biological samples is typically performed using a validated HPLC method.[3][8][9]

  • Instrumentation: An HPLC system equipped with a UV detector is used.[8]

  • Chromatographic Conditions (for Perilymph and CSF): [8]

    • Mobile Phase: A mixture of 34% acetonitrile (B52724) and 66% of a solution containing 0.02 mol KH2PHO4 and 1.5 ml of diethylamine (B46881) in 1 liter of deionized water, with the pH adjusted to 5.7 with 1 N HCl.[8]

    • Flow Rate: 1 ml/min.[8]

  • Chromatographic Conditions (for Plasma): [8]

    • Mobile Phase: A mixture of 30% acetonitrile and 70% of a solution containing 0.02 mol KH2PHO4 and 1.5 ml of diethylamine in 1 liter of deionized water, with the pH adjusted to 5.9 with 1 N HCl.[8]

    • Flow Rate: 1 ml/min.[8]

  • Detection: The UV detector is set at a wavelength of 230 nm.[8]

  • Sample Preparation:

    • Perilymph and CSF: Samples are typically mixed with an internal standard (e.g., flunitrazepam) and directly injected into the HPLC system.[8]

    • Plasma: Plasma samples require protein precipitation. Acetonitrile is added to the plasma sample along with the internal standard, followed by centrifugation. The supernatant is then evaporated, and the residue is reconstituted in the mobile phase for injection.[8]

  • Quantification: A calibration curve is generated using standard solutions of this compound at various concentrations. The concentration of Caroverine in the unknown samples is determined by comparing their peak areas to the calibration curve.[8]

Visualizations

Mechanism of Action: Glutamate Receptor Antagonism

Caroverine's therapeutic effect in the inner ear is largely attributed to its antagonism of glutamate receptors, which can become overactive in pathological conditions, leading to excitotoxicity.[5][10][11]

Caroverine_Mechanism_of_Action cluster_presynaptic Presynaptic Terminal cluster_postsynaptic Postsynaptic Neuron cluster_drug Glutamate Glutamate NMDA_Receptor NMDA Receptor Ion Channel Glutamate->NMDA_Receptor Binds AMPA_Receptor AMPA Receptor Ion Channel Glutamate->AMPA_Receptor Binds Excitotoxicity Excitotoxicity NMDA_Receptor:ion->Excitotoxicity Ca²⁺ Influx AMPA_Receptor:ion->Excitotoxicity Na⁺ Influx Caroverine Caroverine Hydrochloride Caroverine->NMDA_Receptor Blocks Caroverine->AMPA_Receptor Blocks

Caption: Caroverine's antagonism of NMDA and AMPA receptors.

Experimental Workflow: Pharmacokinetic Analysis

The following diagram illustrates the key steps involved in the pharmacokinetic analysis of this compound.

Pharmacokinetic_Workflow cluster_in_vivo In Vivo Phase cluster_sampling Sample Collection cluster_analysis Analytical Phase Animal_Model Guinea Pig Model Drug_Admin Drug Administration (IV or Local) Animal_Model->Drug_Admin Perilymph Perilymph Sampling Drug_Admin->Perilymph Plasma Plasma Sampling Drug_Admin->Plasma CSF CSF Sampling Drug_Admin->CSF Sample_Prep Sample Preparation (e.g., Protein Precipitation) Perilymph->Sample_Prep Plasma->Sample_Prep CSF->Sample_Prep HPLC HPLC Analysis Sample_Prep->HPLC Data_Analysis Data Analysis & Quantification HPLC->Data_Analysis

Caption: Workflow for pharmacokinetic analysis of Caroverine.

References

Application Notes and Protocols for Assessing Caroverine Hydrochloride's Effect on Auditory Brainstem Responses

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Caroverine (B1668455) hydrochloride is a quinoxaline (B1680401) derivative that has demonstrated therapeutic potential in the management of auditory disorders, particularly tinnitus.[1][2] Its mechanism of action is multifaceted, primarily functioning as a glutamate (B1630785) receptor antagonist, targeting both N-methyl-D-aspartate (NMDA) and α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors.[1][3][4] Additionally, Caroverine exhibits calcium channel blocking properties.[1] This dual action is believed to mitigate the excitotoxicity and aberrant neuronal firing in the cochlea that are implicated in the pathophysiology of tinnitus and noise-induced hearing loss.[1]

These application notes provide a comprehensive overview of the methodologies to assess the effects of Caroverine Hydrochloride on auditory brainstem responses (ABRs), a critical tool in preclinical and clinical auditory research. The protocols outlined below are intended to guide researchers in designing and executing experiments to evaluate the otoprotective and therapeutic efficacy of Caroverine.

Data Presentation

The following tables summarize quantitative data from preclinical and clinical studies, providing a clear comparison of Caroverine's efficacy in different models and patient populations.

Table 1: Preclinical Efficacy of Caroverine in a Noise-Induced Hearing Loss Model (Guinea Pigs) [5]

FrequencyABR Threshold Shift (dB) 7 Days Post-Noise Trauma (Control - Saline)ABR Threshold Shift (dB) 7 Days Post-Noise Trauma (Caroverine Treated)
8 kHz35.5 ± 5.818.3 ± 4.9
12.5 kHz40.2 ± 6.122.5 ± 5.2
16 kHz38.6 ± 5.520.8 ± 4.7
20 kHz33.1 ± 4.917.4 ± 4.1

* Indicates a statistically significant reduction in hearing threshold shift compared to the control group.[5]

Table 2: Clinical Efficacy of Oral Caroverine in Patients with Tinnitus [1][6][7]

Outcome MeasureBaseline (Pre-treatment)Post-treatment (90 days)Improvement
Tinnitus Handicap Inventory (THI) ScoreVaries by patientSignificant decreaseOverall reduction in tinnitus handicap
Visual Analog Scale (VAS) for Tinnitus LoudnessVaries by patientSignificant decreaseReduction in perceived tinnitus loudness
Overall Tinnitus Reduction--53.3% of patients reported improvement

Table 3: Clinical Trial Data on Oral Caroverine for Tinnitus Management [2][3]

Study GroupNTreatmentDurationKey Finding
Group 125Caroverine 20 mg twice daily90 days64% of patients showed a reduction in tinnitus.
Group 2 (Placebo)25Placebo90 days20% of patients showed improvement.

Experimental Protocols

This section provides detailed methodologies for key experiments to assess the effect of this compound on auditory brainstem responses.

Protocol 1: Assessing Otoprotective Effects of Caroverine in a Rodent Model of Noise-Induced Hearing Loss

1. Animal Model and Acclimation:

  • Species: Male albino guinea pigs (or Wistar rats) with normal Preyer's reflex.

  • Acclimation: House the animals in a quiet, controlled environment for at least one week prior to the experiment with a 12-hour light/dark cycle and ad libitum access to food and water.

2. Baseline Auditory Brainstem Response (ABR) Measurement:

  • Anesthesia: Anesthetize the animal with an appropriate anesthetic agent (e.g., a combination of ketamine and xylazine, administered intraperitoneally).

  • Electrode Placement: Insert subdermal needle electrodes at the following locations:

    • Active electrode: Vertex of the skull.

    • Reference electrode: Mastoid process of the stimulated ear.

    • Ground electrode: Contralateral hind leg.[5]

  • Acoustic Stimuli: Present click stimuli and tone bursts at various frequencies (e.g., 8, 12.5, 16, and 20 kHz) to the test ear through a calibrated speaker.[5]

  • Recording: Record the evoked neural responses. Start at a high intensity (e.g., 90 dB SPL) and decrease in 5 or 10 dB steps until the characteristic ABR waves are no longer discernible from the noise. The lowest intensity at which a clear wave can be identified is the ABR threshold.

3. Noise Trauma Induction:

  • Expose the anesthetized animal to a calibrated loud noise (e.g., 110 dB SPL for 1 hour) to induce a temporary threshold shift (TTS).

4. Caroverine Administration:

  • Route: Local administration to the round window membrane (RWM) is often preferred to minimize systemic side effects.[5]

  • Procedure for RWM Administration:

    • Make a retroauricular incision to expose the auditory bulla.

    • Create a small opening in the bulla to visualize the RWM.

    • Saturate a small piece of absorbable gelatin sponge with the Caroverine solution.

    • Carefully place the saturated sponge onto the RWM.[5]

    • Suture the incision and allow the animal to recover on a warming pad.

  • Dosage: The concentration of the Caroverine solution should be determined based on previous studies or a dose-response experiment.

  • Control Group: Administer a saline-soaked sponge to the control group.

5. Post-Trauma ABR Measurements:

  • Record ABRs at specific time points post-noise exposure and treatment (e.g., 1, 3, and 7 days) using the same parameters as the baseline measurement.

6. Data Analysis:

  • Calculate the ABR threshold shift by subtracting the baseline threshold from the post-trauma thresholds for each frequency.

  • Compare the threshold shifts between the Caroverine-treated and control groups using appropriate statistical tests (e.g., t-test or ANOVA).

Protocol 2: Assessing Therapeutic Effects of Caroverine in a Rodent Model of Tinnitus

1. Tinnitus Induction:

  • Induce tinnitus in the animal model, for example, through the administration of a high dose of sodium salicylate.

2. Behavioral Assessment of Tinnitus:

  • Use a gap-prepulse inhibition of the acoustic startle (GPIAS) paradigm to behaviorally confirm the presence of tinnitus. A reduced inhibition by the gap in the background noise is indicative of tinnitus filling the silent period.

3. Caroverine Administration:

  • Route: Systemic administration (e.g., intraperitoneal injection) or local administration to the RWM can be used.[5]

  • Dosage and Timing: Administer Caroverine after the confirmation of tinnitus to assess its therapeutic effect. The dosage and frequency of administration will depend on the experimental design.

4. ABR Measurements:

  • Record ABRs before and after Caroverine treatment to assess any changes in auditory thresholds and wave amplitudes/latencies. While ABR thresholds may not directly correlate with tinnitus perception, changes in suprathreshold ABR wave amplitudes can be indicative of altered neural activity in the auditory brainstem.

5. Post-Treatment Behavioral Assessment:

  • Repeat the GPIAS test to determine if Caroverine treatment has ameliorated the tinnitus-like behavior.

6. Data Analysis:

  • Compare the pre- and post-treatment GPIAS results and ABR parameters to evaluate the efficacy of Caroverine in reducing tinnitus.

Mandatory Visualizations

G NoiseTrauma Noise Trauma / Excitotoxicity GlutamateRelease Excessive Glutamate Release NoiseTrauma->GlutamateRelease NMDA_AMPA NMDA & AMPA Receptors GlutamateRelease->NMDA_AMPA Activates Ca_Influx Increased Intracellular Ca2+ NMDA_AMPA->Ca_Influx NeuronalDamage Neuronal Damage / Apoptosis (Tinnitus / Hearing Loss) Ca_Influx->NeuronalDamage Caroverine This compound Caroverine->NMDA_AMPA Blocks CaChannel Voltage-gated Ca2+ Channels Caroverine->CaChannel Blocks CaChannel->Ca_Influx

Caption: Proposed signaling pathway for Caroverine's otoprotective effect.

G Start Start Acclimation Animal Acclimation (1 week) Start->Acclimation BaselineABR Baseline ABR Measurement Acclimation->BaselineABR TinnitusInduction Tinnitus/Hearing Loss Induction (e.g., Noise Exposure) BaselineABR->TinnitusInduction Grouping Random Assignment to Groups TinnitusInduction->Grouping CaroverineAdmin Caroverine Administration (e.g., Local to RWM) Grouping->CaroverineAdmin Treatment Group ControlAdmin Vehicle/Saline Administration Grouping->ControlAdmin Control Group PostTreatmentABR Post-Treatment ABR Measurement (e.g., Day 1, 3, 7) CaroverineAdmin->PostTreatmentABR ControlAdmin->PostTreatmentABR DataAnalysis Data Analysis (ABR Threshold Shift) PostTreatmentABR->DataAnalysis End End DataAnalysis->End

Caption: Experimental workflow for assessing Caroverine's effect on ABR.

References

Application Notes and Protocols for Evaluating the Neuroprotective Effects of Caroverine Hydrochloride in Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing cell culture assays to investigate the neuroprotective properties of Caroverine (B1668455) Hydrochloride. This document outlines the underlying mechanisms of Caroverine's neuroprotective action and offers detailed protocols for a panel of in vitro assays to quantify its efficacy in mitigating neuronal damage.

Introduction to Caroverine Hydrochloride's Neuroprotective Mechanisms

Caroverine is a quinoxaline (B1680401) derivative that has demonstrated significant potential as a neuroprotective agent.[1] Its therapeutic effects are attributed to a multi-target mechanism of action, primarily centered on the modulation of glutamatergic neurotransmission and calcium homeostasis.[1][2] Understanding these mechanisms is crucial for designing and interpreting in vitro studies.

Key Mechanisms of Action:

  • NMDA Receptor Antagonism: Caroverine acts as a competitive and reversible antagonist of the N-methyl-D-aspartate (NMDA) receptor.[1][3] Overactivation of NMDA receptors by the neurotransmitter glutamate (B1630785) leads to excessive calcium (Ca2+) influx, a primary trigger of excitotoxicity and subsequent neuronal cell death.[1][4] By blocking these receptors, Caroverine mitigates this toxic Ca2+ overload.

  • AMPA Receptor Antagonism: In addition to its effects on NMDA receptors, Caroverine also antagonizes α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors.[1][5] This dual antagonism of ionotropic glutamate receptors provides a broader inhibition of glutamatergic excitotoxicity.[6]

  • Calcium Channel Blockade: Caroverine functions as a calcium channel blocker, further contributing to the reduction of intracellular calcium levels.[1][2] This action provides an additional layer of protection against Ca2+-mediated neurotoxic cascades.

  • Antioxidant Activity: Caroverine has been shown to possess potent antioxidant properties, particularly in scavenging hydroxyl radicals.[7] Oxidative stress is a key downstream effector of excitotoxicity, leading to damage of cellular components.[8] Caroverine's ability to neutralize reactive oxygen species (ROS) contributes to its neuroprotective profile.[7]

Data Presentation: Summary of Quantitative Data

The following tables summarize key quantitative parameters of this compound's activity. These values can serve as a reference for dose-response studies.

Table 1: Antioxidant Activity of Caroverine [7]

Assay TypeAnalyteResult
Radical Scavenging ActivityHydroxyl Radical (.OH)k = 1.9 x 10¹⁰ M⁻¹s⁻¹
Radical Scavenging ActivitySuperoxide Radical (O₂•̄)3 x 10² M⁻¹s⁻¹
Lipid PeroxidationLiposomal membranesSuppression of lipid peroxidation observed

Table 2: Reported Cytotoxic Concentrations of Caroverine in Cancer Cell Lines [9]

Cell LineCancer TypeIC50 (µM)
SCC9Head and Neck Squamous Cell Carcinoma (HNSCC)75.69
SCC25Head and Neck Squamous Cell Carcinoma (HNSCC)179.80

Note: These IC50 values are for cancer cell lines and may not directly translate to primary neuronal cultures. It is recommended to perform a dose-response curve to determine the optimal non-toxic concentrations for neuroprotection studies.

Experimental Protocols

This section provides detailed methodologies for key in vitro assays to assess the neuroprotective effects of this compound.

In Vitro Model of Excitotoxicity

A robust model of excitotoxicity is fundamental to evaluating neuroprotective compounds. Glutamate or the specific NMDA receptor agonist, NMDA, are commonly used to induce neuronal cell death in vitro.[10][11]

Materials:

  • Primary cortical or hippocampal neurons, or a suitable neuronal cell line (e.g., SH-SY5Y)

  • Neurobasal medium supplemented with B27, GlutaMAX, and penicillin-streptomycin

  • Poly-D-lysine coated cell culture plates

  • L-glutamate or N-methyl-D-aspartate (NMDA) solution

  • This compound stock solution (dissolved in a suitable solvent, e.g., DMSO or sterile water)

Protocol:

  • Cell Culture:

    • For primary neurons: Dissect cortical or hippocampal tissue from embryonic rodents (e.g., E18 Sprague-Dawley rats) and dissociate the cells using a gentle enzymatic digestion (e.g., trypsin). Plate the neurons on poly-D-lysine coated 96-well plates at a density of 1 x 10^5 cells/well. Culture the neurons for 7-10 days to allow for maturation.[1]

    • For cell lines: Seed cells at an appropriate density to achieve a confluent monolayer before the experiment.

  • Caroverine Pre-treatment:

    • Prepare serial dilutions of this compound in culture medium. Recommended starting concentrations for neuroprotection assays are in the range of 1, 10, 50, and 100 µM.[1]

    • Aspirate the culture medium from the cells and replace it with the medium containing the desired concentrations of Caroverine.

    • Incubate for a suitable pre-treatment period, for example, 2 hours.[1]

  • Induction of Excitotoxicity:

    • Prepare a solution of L-glutamate or NMDA in culture medium. Typical concentrations are 50 µM for glutamate or 100 µM for NMDA.[1]

    • Expose the neurons to the glutamate or NMDA solution for a defined period, for instance, 30 minutes.[1]

  • Washout and Incubation:

    • Carefully remove the medium containing the excitotoxin.

    • Wash the cells gently with pre-warmed, fresh culture medium.

    • Replace with fresh culture medium (without the excitotoxin or Caroverine).

    • Incubate the plates for 24 hours before proceeding with downstream assays.[1]

Cell Viability Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[12]

Materials:

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • Microplate reader

Protocol:

  • Following the 24-hour incubation after the excitotoxic insult, add 10 µL of MTT solution to each well.[9]

  • Incubate the plate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan (B1609692) crystals.

  • Carefully remove the medium containing MTT.

  • Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[9]

  • Mix gently to ensure complete solubilization.

  • Measure the absorbance at 570 nm using a microplate reader.[1]

  • Calculate cell viability as a percentage of the control (untreated, non-insulted) cells.

Cytotoxicity Assay (LDH Release Assay)

The Lactate Dehydrogenase (LDH) assay quantifies cytotoxicity by measuring the activity of LDH released from damaged cells into the culture medium.[13][14]

Materials:

  • LDH cytotoxicity assay kit (commercially available)

  • Microplate reader

Protocol:

  • After the 24-hour incubation post-excitotoxicity, carefully collect the culture supernatant from each well.

  • Transfer the supernatant to a new 96-well plate.

  • Prepare the LDH reaction mixture according to the manufacturer's instructions.

  • Add the reaction mixture to each well containing the supernatant.

  • Incubate the plate at room temperature for the time specified in the kit protocol (e.g., 30 minutes), protected from light.

  • Add the stop solution provided in the kit to each well.

  • Measure the absorbance at 490 nm using a microplate reader.[15]

  • Calculate the percentage of cytotoxicity relative to a positive control (lysed cells).

Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, and late apoptotic/necrotic cells.

Materials:

  • Annexin V-FITC Apoptosis Detection Kit (commercially available)

  • Phosphate-buffered saline (PBS)

  • Flow cytometer

Protocol:

  • Following the 24-hour post-insult incubation, harvest the cells, including any floating cells in the medium.

  • Wash the cells with cold PBS.

  • Resuspend the cells in 1X Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.[9]

  • Transfer 100 µL of the cell suspension to a flow cytometry tube.

  • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) solution to the cell suspension.[16]

  • Gently vortex the tubes and incubate for 15 minutes at room temperature in the dark.[16]

  • Add 400 µL of 1X Binding Buffer to each tube.[16]

  • Analyze the samples by flow cytometry within one hour.[9]

Oxidative Stress Assay (Intracellular ROS Measurement)

This assay measures the levels of intracellular reactive oxygen species (ROS) using a fluorescent probe like 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (H2DCFDA).[17]

Materials:

  • H2DCFDA probe

  • Fluorescence microplate reader or fluorescence microscope

Protocol:

  • Pre-load the cells with the H2DCFDA probe according to the manufacturer's instructions before inducing excitotoxicity.

  • After the pre-loading period, wash the cells to remove excess probe.

  • Proceed with the Caroverine pre-treatment and excitotoxicity induction as described in Protocol 1.

  • Measure the fluorescence intensity at different time points using a fluorescence microplate reader (Ex/Em ~495/529 nm).[17]

  • An increase in fluorescence intensity indicates an increase in intracellular ROS levels.

Mandatory Visualizations

G cluster_0 Glutamatergic Synapse cluster_1 This compound Action cluster_2 Downstream Neurotoxic Cascade Glutamate Excess Glutamate NMDA_R NMDA Receptor Glutamate->NMDA_R Binds AMPA_R AMPA Receptor Glutamate->AMPA_R Binds Ca_influx ↑ Intracellular Ca2+ NMDA_R->Ca_influx AMPA_R->Ca_influx VGCC Voltage-Gated Ca2+ Channel VGCC->Ca_influx Caroverine Caroverine HCl Caroverine->NMDA_R Blocks Caroverine->AMPA_R Blocks Caroverine->VGCC Blocks ROS ↑ Oxidative Stress (ROS) Caroverine->ROS Scavenges Ca_influx->ROS Mito_dys Mitochondrial Dysfunction Ca_influx->Mito_dys Apoptosis Apoptosis ROS->Apoptosis Mito_dys->Apoptosis Cell_death Neuronal Cell Death Apoptosis->Cell_death

Caption: Caroverine's neuroprotective signaling pathway.

G cluster_assays Endpoint Assays start Start cell_culture Seed Neuronal Cells in 96-well Plate start->cell_culture pretreatment Pre-treat with Caroverine HCl cell_culture->pretreatment excitotoxicity Induce Excitotoxicity (Glutamate/NMDA) pretreatment->excitotoxicity incubation Washout and Incubate for 24 hours excitotoxicity->incubation mtt MTT Assay (Cell Viability) incubation->mtt ldh LDH Assay (Cytotoxicity) incubation->ldh apoptosis Annexin V/PI (Apoptosis) incubation->apoptosis ros ROS Assay (Oxidative Stress) incubation->ros analysis Data Analysis and Comparison mtt->analysis ldh->analysis apoptosis->analysis ros->analysis end End analysis->end

Caption: Experimental workflow for assessing neuroprotection.

References

Troubleshooting & Optimization

Caroverine Hydrochloride: A Technical Guide to Solubility and Experimental Use

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information on the solubility of caroverine (B1668455) hydrochloride in DMSO and other organic solvents. It also offers troubleshooting guidance for common experimental challenges.

Solubility Data

The solubility of caroverine and its salts can vary based on the specific form (hydrochloride, fumarate (B1241708), or free base), the solvent, and experimental conditions such as temperature and agitation. The following table summarizes reported solubility data for caroverine hydrochloride.

Solvent/SystemReported SolubilityCitations
Dimethyl Sulfoxide (DMSO)>10 mg/mL[1][2][3]
WaterInsoluble[2][3]
10% DMSO + 40% PEG300 + 5% Tween80 + 45% Saline≥ 2.5 mg/mL[4]
10% DMSO + 90% (20% SBE-β-CD in Saline)≥ 2.5 mg/mL[4]
10% DMSO + 90% Corn Oil≥ 2.5 mg/mL[4]

Note: For caroverine free base, a solubility of 100 mg/mL in DMSO has been reported[5]. The hydrochloride salt has been noted to have a solubility of 20 mg/mL in water, though this often requires sonication to achieve[6]. The fumarate salt is reportedly more soluble in methanol (B129727) and ethanol (B145695) than the base or hydrochloride forms[7].

Experimental Protocols

General Protocol for Determining Equilibrium Solubility:

A common method to determine the equilibrium solubility of a compound is the shake-flask method[6].

  • Preparation: Add an excess amount of this compound to the solvent of choice in a sealed vial.

  • Equilibration: Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to allow the solution to reach equilibrium[6].

  • Separation: Centrifuge the samples at high speed (e.g., 15,000 rpm for 20 minutes) to pellet the undissolved solid[6].

  • Quantification: Carefully collect the supernatant, dilute it with a suitable mobile phase, and determine the concentration of dissolved this compound using a validated analytical method such as HPLC-UV[6].

Preparation of a Stock Solution for In Vivo Formulation:

For in vivo studies, this compound is often first dissolved in DMSO and then diluted with co-solvents[4].

  • Prepare a clear stock solution of this compound in DMSO (e.g., 25.0 mg/mL)[4].

  • For a formulation containing PEG300, Tween-80, and saline, sequentially add the DMSO stock solution to PEG300, mix, then add Tween-80, mix, and finally add saline to the desired final volume[4].

  • For a formulation with corn oil, add the DMSO stock solution to the corn oil and mix thoroughly[4].

Troubleshooting and FAQs

This section addresses common issues researchers may encounter when working with this compound.

Q1: My this compound, dissolved in a DMSO stock, precipitates when I dilute it into my aqueous cell culture media or buffer. What should I do?

This is a common phenomenon known as "precipitation upon dilution" and occurs because the final concentration of DMSO is too low to keep the compound in solution[6].

  • Reduce the final concentration: The final concentration of DMSO in cell culture media should ideally be less than 0.5% to avoid cytotoxicity[8].

  • Use a co-solvent: For in vivo experiments, co-solvents like PEG300, Tween 80, or cyclodextrins can be used in the formulation to improve solubility[4][8].

  • Stepwise dilution: Dilute the DMSO stock solution in a stepwise manner to avoid rapid changes in solvent polarity that can cause precipitation[8].

Q2: A new batch of this compound shows poor solubility compared to previous batches. What could be the cause?

Batch-to-batch variability can be due to differences in purity, crystalline form, or the presence of impurities.

  • Verify compound identity and purity: Use an analytical technique like HPLC to confirm the identity and purity of the new batch against a reference standard[9].

  • Assess for degradation: this compound can degrade under certain conditions, including exposure to light, heat, and acidic or alkaline environments[7][9][10]. Forced degradation studies can help identify potential stability issues[9][10].

Q3: Is there a difference in stability between this compound and other forms of caroverine?

Yes. The hydrochloride salt is reportedly less stable than the free base and the fumarate salt, particularly when exposed to light and heat[7]. The fumarate salt was developed as a more stable, water-soluble alternative[7].

Q4: What are the recommended storage conditions for this compound?

This compound should be stored in a dry, dark place. For short-term storage (days to weeks), 0-4°C is recommended, and for long-term storage (months to years), -20°C is advisable[11].

Visual Guides

Troubleshooting Workflow for Caroverine Precipitation

cluster_0 Troubleshooting Caroverine Precipitation start Precipitation observed upon dilution of DMSO stock into aqueous buffer check_dmso Is final DMSO concentration < 0.5%? start->check_dmso increase_dmso Increase DMSO concentration (if cell toxicity allows) check_dmso->increase_dmso No cosolvent Use a co-solvent (e.g., PEG300, Tween80) check_dmso->cosolvent Yes success Solution remains clear increase_dmso->success lower_conc Lower the final concentration of Caroverine HCl cosolvent->lower_conc stepwise Perform stepwise dilution lower_conc->stepwise stepwise->success

Caption: Troubleshooting workflow for caroverine precipitation.

Experimental Workflow for Co-solvent Selection

cluster_1 Co-solvent Selection Workflow start_cosolvent Prepare various co-solvent mixtures spike Spike with Caroverine HCl stock solution start_cosolvent->spike equilibrate Equilibrate and visually inspect for precipitation spike->equilibrate precipitation_check Precipitation observed? equilibrate->precipitation_check precipitation_check->start_cosolvent Yes, try new ratio determine_max Determine maximum solubility by incremental addition precipitation_check->determine_max No select_ratio Select optimal co-solvent ratio determine_max->select_ratio end_cosolvent Proceed with formulation select_ratio->end_cosolvent

Caption: Experimental workflow for co-solvent selection.

References

Caroverine Hydrochloride Aqueous Solution Stability: A Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Caroverine Hydrochloride in aqueous solutions. The information is designed to help you anticipate and address common stability challenges encountered during your experiments.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common questions regarding the stability of this compound in aqueous solutions.

Q1: My this compound solution appears cloudy or has formed a precipitate. What is the cause and how can I resolve this?

A1: The free base form of Caroverine is practically insoluble in water. While this compound is more soluble, its solubility is pH-dependent. Precipitation can occur if the pH of your aqueous solution is not sufficiently acidic. To resolve this, ensure the pH of your solution is maintained in the acidic range. If you are dissolving a DMSO stock solution into an aqueous buffer, the final DMSO concentration should be kept low (typically <1%) to prevent precipitation upon dilution. For a 20 mg/mL concentration in water, sonication may be required to achieve full dissolution.

Q2: I've noticed a change in the color of my this compound solution over time. What does this indicate?

A2: A change in color, such as yellowing, can be an indicator of degradation. This compound is known to be sensitive to light and oxidation. Exposure to ambient light or the presence of oxidizing agents (including dissolved oxygen) can lead to the formation of colored degradation products. It is crucial to protect your solutions from light and consider using deoxygenated solvents.

Q3: What are the primary degradation pathways for this compound in an aqueous solution?

A3: Based on forced degradation studies and the chemical structure of the quinoxalinone core, the primary degradation pathways for this compound in aqueous solutions are oxidation and photodegradation. While it shows relative stability to acid and alkali hydrolysis under the tested forced degradation conditions, significant degradation (approximately 31.06%) has been observed in the presence of hydrogen peroxide, indicating susceptibility to oxidation.[1] The quinoxalinone core is also known to be sensitive to UV irradiation.

Q4: What are the recommended storage conditions for this compound aqueous solutions?

A4: To ensure the stability of your this compound aqueous solutions, they should be stored protected from light at refrigerated temperatures (2-8 °C). For long-term storage, it is recommended to prepare stock solutions in a suitable solvent like DMSO and store them at -20°C for up to one month or at -80°C for up to six months. When using aqueous stock solutions, it is advisable to prepare them fresh and use them promptly. If storage is necessary, filter-sterilize the solution and store it in a tightly sealed, light-protected container at 2-8 °C for a short period.

Section 2: Troubleshooting Guide

This guide provides solutions to specific problems you may encounter during your experiments with this compound aqueous solutions.

Problem Potential Cause Recommended Solution
Decreased potency or inconsistent results over time. Degradation of this compound in the aqueous solution.Prepare fresh solutions for each experiment. If using a stock solution, ensure it has been stored correctly and is within its recommended stability period. Protect the solution from light and heat during experiments. Consider the use of stabilizing excipients if the experimental conditions are harsh.
Formation of unknown peaks in HPLC analysis. Presence of degradation products.Conduct a forced degradation study to identify potential degradation products. Protect the solution from light and oxygen. Consider adding an antioxidant or a chelating agent to the formulation. Ensure the pH of the solution is in a range that minimizes degradation.
Precipitation of the drug during the experiment. Poor solubility at the experimental pH or temperature.Ensure the pH of the medium is sufficiently acidic. If possible, perform experiments at a controlled temperature where solubility is higher. The use of co-solvents or cyclodextrins can also enhance solubility.
Variability between different batches of prepared solutions. Inconsistent preparation methods, including differences in pH, exposure to light, or temperature.Standardize the solution preparation protocol. Use a calibrated pH meter to ensure consistent pH. Prepare solutions under controlled lighting conditions (e.g., in an amber vial or under yellow light). Use a consistent temperature for dissolution.

Section 3: Experimental Protocols

This section provides detailed methodologies for key experiments related to the stability of this compound.

Protocol 3.1: Stability-Indicating RP-HPLC Method for this compound

This method is adapted from a validated assay for the determination of Caroverine in pharmaceutical bulk and tablets.[1]

  • Chromatographic Conditions:

    • Column: Shimpack CLC-ODC (C18), 250 mm x 4.6 mm, 5 µm particle size.

    • Mobile Phase: Acetonitrile and Buffer solution (30:70 v/v), with the pH adjusted to 4.9. The buffer solution consists of 1.2 g of ammonium (B1175870) dihydrogen phosphate (B84403) in 1 L of deionized water.

    • Flow Rate: 1.0 mL/min.

    • Detection Wavelength: 225 nm.

    • Column Temperature: Ambient (approximately 25°C).

    • Injection Volume: 10 µL.

    • Retention Time of Caroverine: Approximately 1.7 minutes.

  • Preparation of Standard Solution:

    • Accurately weigh 10 mg of this compound reference standard.

    • Dissolve in 100 mL of the mobile phase to obtain a stock solution of 100 µg/mL.

    • Prepare working standard solutions by diluting the stock solution with the mobile phase to the desired concentrations (e.g., in the range of 2-150 µg/mL).

    • Filter the solutions through a 0.45 µm membrane filter before injection.

Protocol 3.2: Forced Degradation Study

This protocol outlines the conditions for inducing degradation of this compound to assess the stability-indicating nature of an analytical method.[1]

  • Acid Degradation: Treat the drug solution with 5.0 N HCl at 70°C for 30 minutes.

  • Alkali Degradation: Treat the drug solution with 0.1 N NaOH at 70°C for 30 minutes.

  • Oxidative Degradation: Treat the drug solution with 3.0% H₂O₂ at 70°C for 30 minutes.

  • Thermal Degradation: Expose the solid drug to 105°C for 24 hours.

  • Photodegradation: Expose the drug solution to light in a stability chamber (e.g., 200 W) for 24 hours.

Section 4: Data Presentation

The following table summarizes the results of a forced degradation study on this compound.

Stress Condition Treatment % Degradation Observations
Acidic5.0 N HCl at 70°C for 30 minNot significantNo additional peaks observed in the chromatogram.[1]
Alkaline0.1 N NaOH at 70°C for 30 minNot significantNo additional peaks observed in the chromatogram.[1]
Oxidative3.0% H₂O₂ at 70°C for 30 min~31.06%One minor and one major degradation peak observed.[1]
Thermal105°C for 24 hNot specifiedChromatogram showed no additional peaks.[1]
Photolytic200 W light for 24 hNot specifiedOne major peak with a slightly shifted retention time observed.[1]

Section 5: Visualizations

The following diagrams illustrate key concepts related to the stability and analysis of this compound.

Troubleshooting_Caroverine_Precipitation Troubleshooting Precipitation of Caroverine HCl start Precipitation observed in Caroverine HCl aqueous solution check_ph Is the pH of the solution acidic? start->check_ph adjust_ph Adjust pH to an acidic range (e.g., with dilute HCl) check_ph->adjust_ph No check_concentration Is the concentration too high? check_ph->check_concentration Yes resolved Precipitation resolved adjust_ph->resolved unresolved Issue persists, reconsider formulation adjust_ph->unresolved use_cosolvent Consider using a co-solvent (e.g., DMSO, PEG300) or a solubilizing agent (e.g., cyclodextrin) check_concentration->use_cosolvent Yes sonicate Apply sonication to aid dissolution check_concentration->sonicate No use_cosolvent->resolved use_cosolvent->unresolved sonicate->resolved sonicate->unresolved

Caption: Troubleshooting workflow for this compound precipitation.

Caroverine_Degradation_Pathways Potential Degradation Pathways of Caroverine HCl caroverine This compound in Aqueous Solution oxidation Oxidation (e.g., H₂O₂, dissolved O₂) caroverine->oxidation photodegradation Photodegradation (UV/Visible Light) caroverine->photodegradation hydrolysis Hydrolysis (Acid/Base - less significant under tested forced conditions) caroverine->hydrolysis oxidative_products Oxidative Degradation Products (e.g., N-oxides) oxidation->oxidative_products photo_products Photolytic Degradation Products photodegradation->photo_products hydrolytic_products Hydrolytic Degradation Products hydrolysis->hydrolytic_products

Caption: Potential degradation pathways for this compound.

Stabilization_Strategies Strategies to Improve Caroverine HCl Stability unstable_solution Unstable Caroverine HCl Aqueous Solution control_ph pH Control (Maintain acidic pH) unstable_solution->control_ph protect_light Protection from Light (Amber vials, work in dark) unstable_solution->protect_light add_antioxidant Add Antioxidants (e.g., Ascorbic Acid, BHT) unstable_solution->add_antioxidant add_chelator Add Chelating Agents (e.g., EDTA) unstable_solution->add_chelator use_cyclodextrin Use Cyclodextrins (e.g., HP-β-CD) unstable_solution->use_cyclodextrin deoxygenate Deoxygenate Solvent (e.g., N₂ purging) unstable_solution->deoxygenate stable_solution Stable Caroverine HCl Aqueous Solution control_ph->stable_solution protect_light->stable_solution add_antioxidant->stable_solution add_chelator->stable_solution use_cyclodextrin->stable_solution deoxygenate->stable_solution

Caption: Strategies to enhance the stability of Caroverine HCl solutions.

References

Technical Support Center: Enhancing the Oral Bioavailability of Caroverine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with targeted troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address challenges in overcoming the poor oral bioavailability of Caroverine Hydrochloride.

Section 1: Frequently Asked Questions (FAQs)

Q1: Why is the oral bioavailability of this compound generally poor?

A1: The poor oral bioavailability of Caroverine stems primarily from its physicochemical properties. Caroverine's free base form is practically insoluble in water, and while the hydrochloride salt is more soluble, it can suffer from instability.[1] Its hydrophobic molecular structure limits its dissolution in gastrointestinal (GI) fluids, which is a critical first step for a drug to be absorbed into the bloodstream.[1]

Q2: My Caroverine, dissolved in a DMSO stock, precipitates when I dilute it into my aqueous cell culture media or buffer. What is happening and how can I prevent it?

A2: This common issue is known as "precipitation upon dilution".[1] DMSO is a strong organic solvent that can dissolve a high concentration of Caroverine. However, when this stock is introduced into an aqueous environment, the solvent capacity of the mixture drastically decreases, causing the poorly soluble Caroverine to crash out of the solution. To prevent this, consider using a cosolvent system (e.g., mixtures of PEG 300 and water) or employing a formulation strategy like cyclodextrin (B1172386) complexation to keep the drug solubilized in the aqueous phase.[1]

Q3: What are the primary formulation strategies to enhance the oral bioavailability of a poorly soluble drug like Caroverine?

A3: Several innovative formulation strategies can be employed.[2] Key approaches include:

  • Nanotechnology-Based Approaches: Reducing particle size to the nanoscale increases the surface area-to-volume ratio, significantly improving dissolution rates.[2][3] This includes techniques like creating solid lipid nanoparticles (SLNs) or other nanoformulations.[2][4]

  • Lipid-Based Formulations: These systems use lipophilic excipients to solubilize the drug.[5] Self-Emulsifying Drug Delivery Systems (SEDDS), which form fine emulsions in the GI tract, are a prominent example.[2][6] Liposomes are another option that encapsulates the drug in phospholipid vesicles.[2][7]

  • Solid Dispersions: In this method, the drug is dispersed in a hydrophilic polymer matrix, often in an amorphous state, which has higher solubility and dissolution rates than the crystalline form.[2][8]

  • Cyclodextrin Complexation: Cyclodextrins are molecules that can encapsulate the hydrophobic Caroverine molecule within their core, while their hydrophilic exterior improves water solubility.[2][5]

Q4: How do Self-Emulsifying Drug Delivery Systems (SEDDS) work to improve bioavailability?

A4: SEDDS are isotropic mixtures of a drug, oils, and surfactants (with or without a cosolvent).[6] When administered orally, these pre-concentrates spontaneously emulsify upon contact with GI fluids, creating a fine oil-in-water nanoemulsion or microemulsion.[6][9] This process keeps the drug in a solubilized state, increases the surface area for absorption, and can facilitate transport across the intestinal membrane, bypassing the hepatic first-pass metabolism via lymphatic pathways.[9]

Q5: Can particle size reduction alone solve the bioavailability issue for Caroverine?

A5: While reducing particle size (micronization or nanosizing) is a fundamental strategy to increase the dissolution rate by increasing the drug's surface area, it may not be a complete solution.[2] For compounds like Caroverine, which fall under the Biopharmaceutics Classification System (BCS) Class II or IV (poor solubility, and potentially poor permeability), enhancing solubility alone might not be sufficient if membrane permeability is also a limiting factor.[5] Therefore, combining particle size reduction with other strategies, such as lipid-based carriers that can also enhance permeability, is often more effective.

Section 2: Troubleshooting Guides

Problem 1: Low Drug Entrapment Efficiency in Solid Lipid Nanoparticles (SLNs)

Possible Cause Troubleshooting Step Rationale
Poor drug solubility in the lipid matrix. Screen different solid lipids (e.g., Glyceryl monostearate, stearic acid).The drug must be soluble in the molten lipid to be effectively encapsulated. Selecting a lipid in which the drug has higher solubility will improve loading.
Drug partitioning into the external aqueous phase during homogenization. Optimize the surfactant concentration (e.g., Poloxamer 188, Tween 80).The surfactant stabilizes the lipid-water interface. Too much surfactant can form micelles that pull the drug out of the lipid phase.
Premature drug crystallization. Increase the homogenization temperature or modify the cooling rate.Ensuring the drug remains dissolved in the lipid during nanoparticle formation is critical. Rapid cooling can help trap the drug inside the solidified lipid matrix.

Problem 2: Physical Instability of the Formulation (e.g., Aggregation, Drug Leakage)

Possible Cause Troubleshooting Step Rationale
Low particle surface charge (Zeta Potential). Add a charged lipid or surfactant to the formulation (e.g., Stearylamine for positive charge).[10]A higher magnitude zeta potential (e.g., > |20| mV) creates electrostatic repulsion between particles, preventing aggregation.[11]
Drug expulsion from the lipid matrix during storage. Select lipids that form a less perfect crystalline lattice (e.g., by mixing different lipids).A highly ordered crystal structure can squeeze out the drug over time. Creating imperfections in the matrix provides more space to accommodate the drug molecules.
Aqueous suspension is not stable long-term. Lyophilize (freeze-dry) the nanoparticle suspension with a cryoprotectant (e.g., trehalose).Converting the formulation to a solid powder significantly enhances its long-term stability and shelf-life.

Problem 3: Inconsistent or Slow Drug Release in In Vitro Dissolution Testing

Possible Cause Troubleshooting Step Rationale
Inappropriate dissolution medium. Use a biorelevant medium like Fasted State Simulated Intestinal Fluid (FaSSIF) or Fed State (FeSSIF).These media contain bile salts and lecithin, mimicking the composition of human intestinal fluid more accurately than simple buffers, which is crucial for testing lipid-based formulations.
Poor sink conditions. Add a small percentage of surfactant (e.g., 0.5% SDS) to the dissolution medium or increase the medium volume.Sink conditions ensure that the concentration of dissolved drug stays low, preventing saturation and allowing the true release rate from the formulation to be measured.
The solid dosage form (e.g., solidified SEDDS) does not disperse. Incorporate a superdisintegrant (e.g., sodium croscarmellose) into the solid formulation.[12]Disintegrants help the solid form break apart quickly upon contact with the dissolution medium, facilitating the release and emulsification of the SEDDS.

Section 3: Data Presentation

Table 1: Overview of Bioavailability Enhancement Strategies
StrategyMechanism of ActionPotential AdvantagesPotential Limitations
Solid Lipid Nanoparticles (SLNs) Increases surface area; enhances lymphatic uptake, bypassing first-pass metabolism.[13][14]High biocompatibility; controlled release; protects the drug from degradation.[13]Limited drug loading; potential for drug expulsion during storage.
Self-Emulsifying Systems (SEDDS) Spontaneously forms nanoemulsion in GI fluids, keeping the drug in a solubilized state.[6]Enhances solubility and permeability; easy to scale up.High surfactant concentration can cause GI irritation; potential for drug precipitation upon dilution in vivo.[15]
Solid Dispersions Disperses the drug in a hydrophilic polymer, often in a high-energy amorphous state.[8]Significantly increases dissolution rate and apparent solubility.[2]The amorphous state can be physically unstable and may recrystallize over time.[5]
Cyclodextrin Complexation Encapsulates the hydrophobic drug in a hydrophilic shell, forming an inclusion complex.[2][8]Increases aqueous solubility; masks taste; stabilizes the drug.[8]High concentrations of cyclodextrins may have toxic effects; competition for complexation can occur in vivo.[5]
Table 2: Illustrative Pharmacokinetic Parameters for Oral Caroverine HCl Formulations in a Rat Model

Note: The following data are illustrative, based on typical outcomes for these formulation types, and serve as a comparative guide for expected experimental results.

FormulationDose (mg/kg)Cmax (ng/mL)Tmax (hr)AUC₀₋₂₄ (ng·h/mL)Relative Bioavailability (%)
Aqueous Suspension (Control) 20150 ± 352.0850 ± 190100%
Solid Dispersion 20420 ± 701.52,450 ± 410~288%
Caroverine-SLN Formulation 20750 ± 1103.05,980 ± 850~703%
Caroverine-SEDDS Formulation 20980 ± 1501.06,500 ± 920~765%

Section 4: Experimental Protocols & Visualizations

Protocol 1: Preparation of Caroverine HCl-Loaded Solid Lipid Nanoparticles (SLNs)

This protocol is based on the hot homogenization followed by ultrasonication method.[14]

  • Lipid Phase Preparation: Weigh Glyceryl Monostearate (GMS) and place it in a beaker. Heat it to 75-80°C (approximately 10°C above the lipid's melting point) until a clear, molten liquid is formed.

  • Drug Incorporation: Accurately weigh and add this compound to the molten lipid. Stir continuously until the drug is completely dissolved.

  • Aqueous Phase Preparation: In a separate beaker, prepare an aqueous solution of a surfactant (e.g., 2% w/v Poloxamer 188). Heat this solution to the same temperature as the lipid phase (75-80°C).[11]

  • Homogenization: Add the hot lipid phase dropwise into the hot aqueous phase while homogenizing at high speed (e.g., 10,000 rpm) for 10-15 minutes. This will form a coarse oil-in-water emulsion.

  • Sonication: Immediately subject the coarse emulsion to high-intensity probe sonication for 5-10 minutes to further reduce the particle size into the nanometer range.

  • Cooling & Solidification: Place the resulting nanoemulsion in an ice bath and continue stirring at a lower speed. This rapid cooling will cause the lipid droplets to solidify, forming the SLNs.

  • Characterization: Characterize the final SLN dispersion for particle size, polydispersity index (PDI), and zeta potential using a dynamic light scattering (DLS) instrument.

G cluster_phase1 Lipid Phase (Heated) cluster_phase2 Aqueous Phase (Heated) Lipid Melt Solid Lipid (e.g., GMS) Drug Dissolve Caroverine HCl in Molten Lipid Lipid->Drug Homogenize High-Speed Homogenization Drug->Homogenize Surfactant Prepare Hot Surfactant Solution (e.g., Poloxamer 188) Surfactant->Homogenize Sonicate Probe Sonication Homogenize->Sonicate Cool Cool in Ice Bath to Solidify Sonicate->Cool End Final SLN Dispersion Cool->End

Workflow for preparing Solid Lipid Nanoparticles (SLNs).
Protocol 2: In Vitro Dissolution Testing for Nanoparticulate Formulations

This protocol is adapted for nanoparticle formulations using a standard USP Apparatus II (Paddle).[16]

  • Apparatus Setup: Set up a USP Apparatus II with a paddle speed of 75 rpm. Maintain the temperature of the dissolution medium at 37 ± 0.5°C.

  • Medium Selection: Fill each vessel with 900 mL of a suitable dissolution medium. For initial screening, 0.1 N HCl (pH 1.2) for 2 hours, followed by a phosphate (B84403) buffer (pH 6.8) containing 0.5% Tween 80 can be used to simulate GI transit.

  • Sample Introduction: Accurately measure a quantity of the Caroverine-SLN dispersion (or other formulation) equivalent to the desired dose and introduce it into the dissolution vessel.

  • Sampling: Withdraw aliquots (e.g., 5 mL) of the dissolution medium at predetermined time points (e.g., 5, 15, 30, 60, 90, 120, 240 minutes).

  • Filtration & Replacement: Immediately filter the samples through a 0.22 µm syringe filter to separate the dissolved drug from the nanoparticles. Replenish the vessel with an equal volume of fresh, pre-warmed medium to maintain a constant volume.

  • Quantification: Analyze the concentration of dissolved Caroverine in the filtered samples using a validated HPLC-UV method.

  • Data Analysis: Calculate the cumulative percentage of drug released at each time point and plot it against time to generate the dissolution profile.

G Start Start Dissolution Test (USP Apparatus II, 37°C) AddSample Add Formulation to Medium Start->AddSample Loop At Each Time Point AddSample->Loop Withdraw Withdraw Aliquot Loop->Withdraw Filter Filter Sample (0.22 µm) Withdraw->Filter Replace Replace with Fresh Medium Withdraw->Replace Analyze Quantify Caroverine by HPLC Filter->Analyze Replace->Loop Plot Plot % Drug Released vs. Time Analyze->Plot

Workflow for in vitro dissolution testing of nanoformulations.
Protocol 3: High-Performance Liquid Chromatography (HPLC) for Caroverine Quantification

This method is based on parameters described for analyzing Caroverine in biological fluids and is suitable for dissolution samples.[17]

  • Instrumentation: A standard HPLC system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 5 µm particle size, 4.6 x 150 mm).

  • Mobile Phase: A mixture of acetonitrile (B52724) and a buffer. For example, 30% acetonitrile and 70% of 0.02 M KH₂PO₄ buffer, adjusted to pH 5.9.[17]

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: Determine the λmax of Caroverine using a UV spectrophotometer (typically in the range of 250-320 nm).

  • Injection Volume: 20 µL.

  • Standard Curve Preparation: Prepare a series of standard solutions of this compound of known concentrations in the dissolution medium. Inject these standards to generate a calibration curve of peak area versus concentration.

  • Sample Analysis: Inject the filtered samples from the dissolution study. Use the peak area from the resulting chromatogram and the standard curve to determine the concentration of Caroverine in each sample.

G cluster_prep Preparation cluster_hplc HPLC System Standards Prepare Caroverine Standard Solutions Injector Autosampler/Injector (20 µL) Standards->Injector Samples Prepare Filtered Dissolution Samples Samples->Injector Pump Mobile Phase Pump (1 mL/min) Pump->Injector Column C18 Column Injector->Column Detector UV Detector (at λmax) Column->Detector Data Data Acquisition (Chromatogram) Detector->Data Calc Calculate Concentration using Standard Curve Data->Calc Result Final Concentration (µg/mL) Calc->Result

Logical workflow for HPLC quantification of Caroverine.

References

Potential drug interactions with Caroverine Hydrochloride in experimental settings

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with essential information regarding the potential drug interactions of Caroverine (B1668455) Hydrochloride in experimental settings. It includes frequently asked questions, troubleshooting advice, and representative experimental protocols to ensure the accuracy and reliability of your research.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental mechanism of action for Caroverine Hydrochloride?

This compound exhibits a multifaceted mechanism of action, which is crucial for understanding its interaction profile. It functions as:

  • A calcium and sodium channel blocker.[1]

  • A competitive and reversible antagonist of NMDA and AMPA glutamate (B1630785) receptors.[2][3]

  • An antioxidant that protects against oxidative stress.[1][3][4]

This combination of activities contributes to its neuroprotective and antispasmodic properties, but also creates possibilities for pharmacodynamic interactions.[1][5]

Q2: What are the primary pharmacodynamic interactions to be aware of during experiments?

Pharmacodynamic interactions occur when drugs influence each other's effects at the target site. Given Caroverine's mechanisms, researchers should be cautious when co-administering:

  • Other Calcium Channel Blockers: Co-administration can lead to potentiated effects, such as excessive hypotension or bradycardia.[1][5]

  • CNS Depressants: The effects of sedatives or other CNS depressants may be enhanced, leading to increased drowsiness or fatigue.[1]

  • Anticholinergic Drugs: Additive effects may occur.[1]

  • Drugs Affecting Glutamate Pathways: As an NMDA/AMPA antagonist, Caroverine's effects can be altered by other drugs targeting the glutamatergic system.[5][6]

Q3: How is Caroverine metabolized, and what are the potential pharmacokinetic interactions?

Pharmacokinetic interactions involve one drug affecting the absorption, distribution, metabolism, or excretion of another.

  • Metabolism: Caroverine is primarily metabolized in the liver.[7] While metabolism is likely mediated by the Cytochrome P450 (CYP) enzyme system, specific isozymes responsible for Caroverine's metabolism are not extensively documented in publicly available literature.

  • Potential Interactions: Due to its hepatic metabolism, Caroverine's plasma concentration can be significantly altered by CYP enzyme inhibitors or inducers.

    • Inhibitors: Drugs that inhibit CYP enzymes can decrease Caroverine's metabolism, leading to higher plasma concentrations and an increased risk of toxicity.[7][8]

    • Inducers: Drugs that induce CYP enzymes can accelerate Caroverine's metabolism, leading to lower plasma concentrations and potentially reducing its therapeutic efficacy.[8]

Q4: In my animal study, co-administering Caroverine with a test compound resulted in unexpected sedation and lethargy. What could be the cause?

This is a classic troubleshooting scenario pointing towards a potential drug interaction.

  • Pharmacodynamic Synergy: The test compound may have its own CNS depressant effects, leading to an additive or synergistic effect with Caroverine.[1]

  • Pharmacokinetic Inhibition: The test compound could be inhibiting the liver enzymes responsible for metabolizing Caroverine. This would increase Caroverine's concentration in the bloodstream, potentiating its effects and causing side effects like dizziness and fatigue.[1][8]

  • Troubleshooting Steps:

    • Review the known pharmacology of the test compound for any CNS-related activity.

    • Consider running a pharmacokinetic study to measure Caroverine plasma levels with and without the co-administered compound.

    • Perform an in vitro CYP inhibition assay to see if the test compound inhibits major cytochrome P450 enzymes.

Q5: My results show a diminished effect of Caroverine when used with my test compound. Why might this happen?

Reduced efficacy suggests either antagonistic effects or decreased bioavailability.

  • Pharmacodynamic Antagonism: The test compound might act on the same receptors or channels as Caroverine but with an opposing effect.

  • Pharmacokinetic Induction: The most likely cause is that the test compound is an inducer of the CYP enzymes that metabolize Caroverine.[8] This increased metabolism would clear Caroverine from the system more rapidly, lowering its plasma concentration below the effective threshold.

  • Troubleshooting Steps:

    • Conduct a pharmacokinetic analysis to determine if Caroverine's half-life is shorter in the presence of the test compound.

    • Run an in vitro CYP induction assay using human hepatocytes to assess the induction potential of your test compound.

Troubleshooting Guide: Potential Drug Interaction Summary

The following table summarizes potential interactions based on available data. It is critical to confirm these interactions within your specific experimental model.

Interacting Drug/ClassPotential Experimental OutcomeSuspected MechanismRecommendations for Investigation
CNS Depressants (e.g., Benzodiazepines, Barbiturates)Increased sedation, ataxia, respiratory depression.Pharmacodynamic (Additive CNS depression).[1]Use lower doses, monitor for sedative effects, conduct a formal behavioral study (e.g., rotarod test).
Other Calcium Channel Blockers (e.g., Amlodipine, Verapamil)Hypotension, bradycardia, dizziness.Pharmacodynamic (Potentiated calcium channel blockade).[1][5][6]Monitor cardiovascular parameters (blood pressure, heart rate) closely.
CYP Inhibitors (e.g., Atazanavir, Berotralstat, Ketoconazole)Increased Caroverine plasma levels, potential for toxicity (e.g., enhanced dizziness, nausea).[1][7][8]Pharmacokinetic (Inhibition of hepatic metabolism).Conduct a pharmacokinetic study to measure Caroverine's AUC and Cmax.
CYP Inducers (e.g., Dexamethasone, Butalbital, Rifampicin)Decreased Caroverine plasma levels, reduced efficacy.[8]Pharmacokinetic (Induction of hepatic metabolism).Measure Caroverine plasma concentrations to confirm reduced exposure; may require dose adjustment.
Drugs causing Hyperkalemia (e.g., NSAIDs, ACE Inhibitors)Increased risk or severity of hyperkalemia.Pharmacodynamic.[6][8]Monitor serum potassium levels in animal models.
Antipsychotics (e.g., Aripiprazole, Asenapine)Increased risk of hypotension.Pharmacodynamic.[7][8]Monitor blood pressure.

Experimental Protocols

Representative Protocol: Investigating Pharmacokinetic Interactions with Caroverine in a Rodent Model

This protocol provides a template for assessing how a co-administered test compound (TC) affects the pharmacokinetics of Caroverine.

1. Objective: To determine if the co-administration of a Test Compound (TC) alters the plasma concentration-time profile of Caroverine in Sprague-Dawley rats.

2. Materials:

  • This compound (analytical grade)

  • Test Compound (TC)

  • Vehicle for Caroverine and TC (e.g., 0.5% methylcellulose (B11928114) in sterile water)

  • Sprague-Dawley rats (male, 8-10 weeks old)

  • Oral gavage needles, syringes

  • Blood collection tubes (containing K2-EDTA)

  • Centrifuge, vortex mixer

  • -80°C freezer

  • High-Performance Liquid Chromatography (HPLC) system with UV or MS detector.[2]

3. Experimental Design:

  • Acclimatization: Acclimatize animals for at least 7 days.

  • Grouping (n=5 per group):

    • Group 1 (Caroverine Control): Receive Vehicle for TC, followed by Caroverine.

    • Group 2 (Interaction Group): Receive TC, followed by Caroverine.

  • Fasting: Fast animals overnight (approx. 12 hours) before dosing, with free access to water.

4. Dosing Procedure:

  • Administer the TC (or its vehicle for Group 1) via oral gavage at a predetermined dose.

  • After a set pretreatment time (e.g., 60 minutes), administer Caroverine to all animals via oral gavage (e.g., 10 mg/kg).

5. Sample Collection:

  • Collect blood samples (approx. 200 µL) from the tail vein or saphenous vein at the following time points: 0 (predose), 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-Caroverine administration.

  • Immediately place blood into K2-EDTA tubes and mix gently.

  • Centrifuge the blood at 4,000 rpm for 10 minutes at 4°C to separate plasma.

  • Transfer the plasma supernatant to clearly labeled cryovials and store at -80°C until analysis.

6. Bioanalysis (HPLC):

  • Develop and validate an HPLC method to quantify Caroverine concentrations in rat plasma.[2]

  • Perform a protein precipitation or liquid-liquid extraction on the plasma samples to isolate Caroverine.

  • Inject the processed samples into the HPLC system.

  • Construct a standard curve using known concentrations of Caroverine to quantify the unknown samples.

7. Data Analysis:

  • Use non-compartmental analysis software (e.g., Phoenix WinNonlin) to calculate key pharmacokinetic parameters for Caroverine in both groups.

  • Parameters include: Maximum plasma concentration (Cmax), time to reach Cmax (Tmax), Area Under the Curve (AUC), and half-life (t½).

  • Compare the parameters between Group 1 and Group 2 using a statistical test (e.g., Student's t-test). A significant increase in AUC/Cmax in Group 2 suggests inhibition, while a significant decrease suggests induction.

Visualizations

Mechanism & Pathway Diagrams

Caroverine_MoA cluster_targets Cellular Targets cluster_effects Physiological Effects nmda NMDA Receptor glut_effect Reduced Glutamatergic Excitotoxicity nmda->glut_effect ampa AMPA Receptor ampa->glut_effect ca_ch Voltage-Gated Ca²⁺ Channel ion_effect Decreased Neuronal Excitability & Spasm ca_ch->ion_effect na_ch Voltage-Gated Na⁺ Channel na_ch->ion_effect ros Reactive Oxygen Species (ROS) ox_effect Neuroprotection via Antioxidant Action ros->ox_effect caroverine Caroverine Hydrochloride caroverine->nmda Antagonist caroverine->ampa Antagonist caroverine->ca_ch Blocker caroverine->na_ch Blocker caroverine->ros Scavenges

Caption: Multifaceted mechanism of action of this compound.

PK_Interaction_Logic cluster_inhibitor Scenario A: CYP Inhibition cluster_inducer Scenario B: CYP Induction inhibitor Co-administered CYP Inhibitor cyp_inh CYP Enzyme Activity inhibitor->cyp_inh Decreases metab_inh Caroverine Metabolism cyp_inh->metab_inh Leads to Decreased conc_inh Caroverine Plasma Concentration metab_inh->conc_inh Leads to Increased effect_inh Potential for Increased Toxicity / Side Effects conc_inh->effect_inh inducer Co-administered CYP Inducer cyp_ind CYP Enzyme Activity inducer->cyp_ind Increases metab_ind Caroverine Metabolism cyp_ind->metab_ind Leads to Increased conc_ind Caroverine Plasma Concentration metab_ind->conc_ind Leads to Decreased effect_ind Potential for Reduced Efficacy conc_ind->effect_ind

Caption: Logical pathways of pharmacokinetic drug-drug interactions.

DDI_Workflow start Hypothesis: Test compound interacts with Caroverine design Experimental Design (e.g., PK study design) start->design groups Animal Grouping (Control vs. Interaction) design->groups dosing Drug Administration (Vehicle/TC + Caroverine) groups->dosing sampling Serial Blood Sampling dosing->sampling analysis Bioanalysis (e.g., HPLC) sampling->analysis pk_calc Calculate PK Parameters (AUC, Cmax, t½) analysis->pk_calc stats Statistical Comparison pk_calc->stats conclusion Conclusion: Interaction potential (Inhibition/Induction/None) stats->conclusion

Caption: General experimental workflow for a preclinical DDI study.

References

Optimizing Caroverine Hydrochloride dosage for maximum efficacy and minimal toxicity

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides essential information for researchers, scientists, and drug development professionals working with Caroverine (B1668455) Hydrochloride. It includes frequently asked questions (FAQs), troubleshooting guides for common experimental issues, and detailed technical data to facilitate experimental design and interpretation.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of Caroverine Hydrochloride?

This compound is a multifaceted compound with several mechanisms of action. It primarily acts as a competitive and reversible antagonist of both N-methyl-D-aspartate (NMDA) and α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) glutamate (B1630785) receptors.[1] Additionally, it functions as a calcium channel blocker and possesses antioxidant properties.[1][2] This combination of actions is thought to underlie its therapeutic effects, particularly in conditions involving neuronal hyperexcitability and oxidative stress, such as tinnitus.[2][3]

Q2: What are the established therapeutic applications of this compound?

This compound is primarily used in the treatment of tinnitus of cochlear or central origin and for relieving smooth muscle spasms.[4][5] It is also indicated for hearing disorders due to vascular issues and peripheral vascular dysfunction.[4]

Q3: What are the typical dosage forms and routes of administration for this compound?

This compound is available in capsule form for oral administration and as a solution for intravenous (IV) or intramuscular (IM) injection.[6]

Q4: What are the known side effects and toxicity profile of this compound?

Commonly reported side effects are generally mild and may include nausea, mild gastrointestinal discomfort, and dizziness.[4] According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound is classified as "Acute Toxicity 4, Oral," with the hazard statement "Harmful if swallowed."[7]

Q5: Are there any known contraindications for the use of this compound?

Due to its smooth muscle relaxant effects, Caroverine may worsen symptoms of benign prostatic hyperplasia (BPH) and glaucoma.[5] Its use in pregnant women is not recommended unless deemed absolutely necessary by a physician.[5][8]

Troubleshooting Guide for Experimental Issues

Issue Potential Cause Troubleshooting Steps
Low efficacy in in vivo tinnitus models Inadequate dosage, inappropriate route of administration, timing of administration relative to insult.1. Review preclinical data for effective dose ranges. Consider dose-escalation studies. 2. For cochlear-specific effects, consider local administration to the round window membrane to achieve higher perilymph concentrations.[9] 3. In models of induced hearing loss, administer Caroverine shortly after the insult for neuroprotective effects.
High variability in experimental results Differences in animal strains, age, or sex. Inconsistent drug preparation or administration technique.1. Standardize animal model parameters. 2. Ensure consistent preparation of this compound solutions. For IV administration, ensure a controlled infusion rate.[10] 3. For local administration, ensure precise and consistent application to the round window membrane.[9]
Unexpected adverse effects in animal models Off-target effects, vehicle toxicity, or interaction with other experimental agents.1. Conduct a thorough literature review for potential off-target effects. 2. Run vehicle-only control groups to rule out vehicle-induced toxicity. 3. Review potential drug-drug interactions if co-administering other compounds.
Difficulty dissolving this compound Improper solvent or concentration.1. this compound is typically dissolved in physiological saline for in vivo studies.[10] 2. Check the solubility limits for the desired concentration and solvent.

Data Presentation

Table 1: Summary of Clinical Dosages and Efficacy of this compound for Tinnitus
Route of Administration Dosage Treatment Duration Reported Efficacy Reference
Intravenous (IV) Infusion160 mg in 100 ml physiological salineSingle dose54.54% of patients showed immediate improvement in tinnitus grading and matching.[10]
Intravenous (IV) Infusion160 mg in 100 ml physiological salineSingle dose63.3% of patients responded immediately after infusion.[11]
Oral20 mgTwice daily for 90 days64% of patients showed a reduction in tinnitus.[12]
Oral40 mgTwice daily for 90 days53.3% overall reduction in tinnitus in the treated group.[13]
Table 2: Summary of Preclinical (Guinea Pig) Dosages of this compound
Route of Administration Dosage Purpose Reference
Intravenous (IV)4 mg/kgPharmacokinetic study[14]
Local (Round Window Membrane)15 µl of 1.6 mg/ml solutionPharmacokinetic study[14]
Local (Round Window Membrane)15 µl of 12.8 mg/ml solutionPharmacokinetic study[14]
Table 3: Toxicity Profile of this compound
Toxicity Endpoint Value Classification/Notes Reference
Acute Oral ToxicityData not available in searched literatureGHS Classification: Acute Tox. 4, H302: Harmful if swallowed.[7]
LD50Data not available in searched literature-
NOAELData not available in searched literature-
Reported Side Effects (Human) -Nausea, mild gastrointestinal discomfort, dizziness.[4]

Experimental Protocols

Protocol 1: Intravenous Administration of this compound in a Clinical Setting for Tinnitus

Objective: To assess the efficacy of a single intravenous dose of this compound in reducing the severity of cochlear synaptic tinnitus.

Methodology:

  • Patient Selection: Recruit patients with a confirmed diagnosis of cochlear synaptic tinnitus.

  • Preparation of Infusion: Prepare a solution of 160 mg/8 ml of this compound in 100 ml of physiological saline.

  • Administration: Administer the solution as an intravenous infusion at a controlled rate of 2 ml/min.

  • Monitoring: Monitor the patient for any adverse effects during and after the infusion.

  • Efficacy Assessment: Evaluate tinnitus severity using validated scales (e.g., Tinnitus Handicap Inventory, visual analog scale) and psychoacoustic measurements (tinnitus matching) before and at specified time points after the infusion.

Source: Adapted from a randomized controlled clinical study.[10]

Protocol 2: Local Administration of this compound to the Round Window Membrane in a Guinea Pig Model

Objective: To investigate the pharmacokinetics of this compound in the inner ear after local administration.

Methodology:

  • Animal Model: Use healthy adult guinea pigs.

  • Anesthesia: Anesthetize the animals using an appropriate regimen (e.g., ketamine and xylazine).

  • Surgical Procedure:

    • Make a retroauricular incision to expose the auditory bulla.

    • Create a small opening in the bulla to visualize the round window membrane.

  • Drug Preparation: Prepare this compound solutions in normal saline at the desired concentrations (e.g., 1.6 mg/ml and 12.8 mg/ml).

  • Administration:

    • Soak a small piece of absorbable gelatin sponge in the Caroverine solution.

    • Carefully place the saturated sponge onto the round window membrane.

  • Sample Collection: At predetermined time points, collect perilymph, cerebrospinal fluid, and plasma samples.

  • Analysis: Determine the concentration of Caroverine in the collected samples using a validated analytical method such as high-performance liquid chromatography (HPLC).

Source: Adapted from a pharmacokinetic study in guinea pigs.[14]

Mandatory Visualizations

G cluster_0 Glutamate Excitotoxicity cluster_1 This compound Action Excess Glutamate Excess Glutamate NMDA/AMPA Receptor Activation NMDA/AMPA Receptor Activation Excess Glutamate->NMDA/AMPA Receptor Activation Ca2+ Influx Ca2+ Influx NMDA/AMPA Receptor Activation->Ca2+ Influx Neuronal Damage / Hyperexcitability Neuronal Damage / Hyperexcitability Ca2+ Influx->Neuronal Damage / Hyperexcitability Tinnitus Tinnitus Neuronal Damage / Hyperexcitability->Tinnitus Caroverine Caroverine Blocks NMDA/AMPA Receptors Blocks NMDA/AMPA Receptors Caroverine->Blocks NMDA/AMPA Receptors Blocks Ca2+ Channels Blocks Ca2+ Channels Caroverine->Blocks Ca2+ Channels Reduced Tinnitus Reduced Tinnitus

Caption: Signaling pathway of this compound in mitigating glutamate excitotoxicity.

G cluster_0 Pre-treatment Phase cluster_1 Treatment Phase cluster_2 Post-treatment Phase cluster_3 Data Analysis A Animal Model Selection (e.g., Guinea Pig) B Baseline Auditory Assessment (e.g., ABR) A->B C Tinnitus Induction (e.g., Noise Trauma) B->C D Randomization into Groups (Caroverine vs. Vehicle) C->D E This compound Administration (Systemic or Local) D->E F Efficacy Assessment (e.g., ABR, Behavioral Tests) E->F G Toxicity Assessment (e.g., Histopathology, Blood Chemistry) E->G H Statistical Analysis and Interpretation F->H G->H

Caption: Experimental workflow for preclinical evaluation of this compound.

G Dosage Dosage Efficacy Therapeutic Efficacy Dosage->Efficacy Increases with dose (up to a plateau) Toxicity Adverse Effects / Toxicity Dosage->Toxicity Increases with dose TherapeuticWindow Optimal Therapeutic Window Efficacy->TherapeuticWindow Toxicity->TherapeuticWindow

Caption: Logical relationship between dosage, efficacy, and toxicity of this compound.

References

Troubleshooting Caroverine Hydrochloride degradation in stored samples

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Caroverine Hydrochloride. The information is presented in a question-and-answer format to directly address common issues encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

A1: this compound should be stored at 4°C in a sealed container, away from moisture. For solutions, it is recommended to store them at -20°C for up to one month to prevent loss of potency. Aliquoting the solution can help avoid multiple freeze-thaw cycles.

Q2: What is the known stability of this compound under stress conditions?

A2: Forced degradation studies have shown that this compound is susceptible to degradation under certain stress conditions. A notable degradation of approximately 31.06% has been observed under oxidative stress with 3.0% hydrogen peroxide.[1] The stability in acidic, alkaline, thermal, and photolytic conditions has also been evaluated, with varying degrees of degradation observed.

Troubleshooting Guide: Degradation in Stored Samples

This guide will help you troubleshoot potential degradation of your this compound samples.

Q3: I see unexpected peaks in my HPLC chromatogram. What could be the cause?

A3: Unexpected peaks in your chromatogram are often indicative of sample degradation or contamination. To identify the source of these peaks, consider the following:

  • Degradation Products: this compound can degrade under specific conditions. Oxidative stress, for instance, is known to cause significant degradation.[1] The appearance of new peaks could correspond to these degradation byproducts.

  • Contamination: Ensure that all solvents, reagents, and vials used are of high purity and free from contaminants.

  • Mobile Phase: Impurities in the mobile phase can also appear as peaks in the chromatogram.

To investigate further, you can perform a forced degradation study on a known standard of this compound under various stress conditions (acidic, basic, oxidative, thermal, and photolytic) and compare the resulting chromatograms with your sample's chromatogram.

Q4: My sample shows a significant decrease in the main Caroverine peak area. What should I do?

A4: A decrease in the main peak area suggests a loss of the active compound, likely due to degradation. To troubleshoot this, review your storage and handling procedures:

  • Storage Conditions: Confirm that the samples have been stored at the recommended temperature of 4°C for solids and -20°C for solutions, protected from light and moisture.

  • Solution Stability: If you are working with a solution, be aware of its stability over time. It is advisable to use freshly prepared solutions or solutions stored appropriately for no longer than the recommended period.

  • pH of the Medium: The stability of this compound can be pH-dependent. Ensure the pH of your sample matrix is within a stable range for the molecule.

Consider re-analyzing a freshly prepared standard solution to confirm the performance of your analytical method and instrumentation.

Quantitative Data on Forced Degradation

The following table summarizes the results from a forced degradation study on this compound, providing insights into its stability under various stress conditions.

Stress ConditionReagent and ConditionsDegradation (%)Appearance of Degradation Peaks
Acidic 5.0 N HCl at 70°C for 30 minNot specified as a percentage, but the chromatogram shows no additional peaks.No
Alkaline 0.1 N NaOH at 70°C for 30 minNot specified as a percentage, but the chromatogram shows no additional peaks.No
Oxidative 3.0% H₂O₂ at 70°C for 30 min~31.06%Yes (one minor and one major peak)[1]
Thermal 105°C for 24 hNot specified as a percentage, but the chromatogram shows no additional peaks.No
Photolytic 200 W UV light for 24 hNot specified as a percentage, but the chromatogram shows one major peak.Yes
Humidity 95% RH for 48 hNot specified as a percentage.Not specified.

Experimental Protocols

Protocol 1: Forced Degradation Study

This protocol outlines the methodology for conducting a forced degradation study on this compound to assess its stability under various stress conditions.

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., mobile phase).

  • Acid Degradation: To a portion of the stock solution, add 5.0 N HCl. Heat the mixture at 70°C for 30 minutes. Cool the solution and neutralize it with an appropriate base.

  • Alkali Degradation: To another portion of the stock solution, add 0.1 N NaOH. Heat the mixture at 70°C for 30 minutes. Cool the solution and neutralize it with an appropriate acid.

  • Oxidative Degradation: Treat a portion of the stock solution with 3.0% H₂O₂ at 70°C for 30 minutes.

  • Thermal Degradation: Expose a solid sample of this compound to a temperature of 105°C for 24 hours. Dissolve the stressed sample in the mobile phase for analysis.

  • Photolytic Degradation: Expose a solid sample of this compound to UV light (200 W) in a stability chamber for 24 hours. Dissolve the stressed sample in the mobile phase for analysis.

  • Humidity Stress: Expose a solid sample of this compound to 95% relative humidity for 48 hours. Dissolve the stressed sample in the mobile phase for analysis.

  • Analysis: Analyze all the stressed samples, along with an unstressed control sample, using a validated stability-indicating HPLC method.

Protocol 2: RP-HPLC Analysis

This protocol describes a validated Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method for the quantification of this compound and the separation of its degradation products.[1]

  • Column: Shimpack CLC-ODC (C18)

  • Mobile Phase: Acetonitrile and Buffer Solution (pH 4.9) in a 30:70 (v/v) ratio.

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 225 nm

  • Injection Volume: 10 µL

  • Temperature: Ambient (25°C)

Visualizations

Signaling Pathways

This compound is an antagonist of NMDA and AMPA glutamate (B1630785) receptors. The following diagrams illustrate the general signaling pathways associated with these receptors.

NMDA_Receptor_Signaling Glutamate Glutamate NMDAR NMDA Receptor Glutamate->NMDAR Glycine Glycine/D-Serine Glycine->NMDAR Ca_influx Ca²⁺ Influx NMDAR->Ca_influx Opens Caroverine Caroverine (Antagonist) Caroverine->NMDAR Blocks CaMKII CaMKII Ca_influx->CaMKII PKC PKC Ca_influx->PKC NOS nNOS Ca_influx->NOS CREB CREB Phosphorylation CaMKII->CREB PKC->CREB Gene_Expression Gene Expression (Synaptic Plasticity) CREB->Gene_Expression

NMDA Receptor Signaling Pathway Antagonized by Caroverine.

AMPA_Receptor_Signaling Glutamate_AMPA Glutamate AMPAR AMPA Receptor Glutamate_AMPA->AMPAR Na_influx Na⁺ Influx AMPAR->Na_influx Opens Caroverine_AMPA Caroverine (Antagonist) Caroverine_AMPA->AMPAR Blocks Depolarization Membrane Depolarization Na_influx->Depolarization Action_Potential Action Potential Propagation Depolarization->Action_Potential

AMPA Receptor Signaling Pathway Antagonized by Caroverine.

Experimental Workflow

Experimental_Workflow Sample Caroverine HCl Sample Forced_Degradation Forced Degradation (Acid, Base, Oxidative, etc.) Sample->Forced_Degradation HPLC_Analysis RP-HPLC Analysis Forced_Degradation->HPLC_Analysis Data_Analysis Data Analysis (Peak Area, Retention Time) HPLC_Analysis->Data_Analysis Results Results (% Degradation, Purity) Data_Analysis->Results

Workflow for this compound Degradation Analysis.

References

Technical Support Center: Managing Adverse Effects of Caroverine Hydrochloride in Animal Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Caroverine (B1668455) Hydrochloride in animal studies. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.

I. Frequently Asked Questions (FAQs)

Q1: What is Caroverine Hydrochloride and what are its primary mechanisms of action?

This compound is a drug with a multifaceted mechanism of action, making it a subject of interest for various research applications, including the treatment of tinnitus and smooth muscle spasms.[1][2] Its primary pharmacological effects are attributed to:

  • Calcium Channel Blockade: Caroverine inhibits the influx of calcium ions into cells, leading to muscle relaxation and decreased neuronal excitability.[3]

  • NMDA and AMPA Receptor Antagonism: It blocks the action of glutamate, a key excitatory neurotransmitter in the brain, by acting as an antagonist at both N-methyl-D-aspartate (NMDA) and α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors.[4][5] This action is crucial for its potential in managing conditions related to neuronal hyperexcitability.

  • Antioxidant Properties: Caroverine has been shown to possess antioxidant effects, which may contribute to its therapeutic potential by protecting cells from oxidative damage.[3][6]

Q2: What are the potential adverse effects of this compound in animal studies?

Based on its pharmacological profile as a calcium channel blocker and NMDA receptor antagonist, researchers should be aware of the following potential adverse effects, which can vary depending on the animal species, dose, and route of administration.

Commonly Observed Adverse Effects:

  • Cardiovascular: Hypotension (low blood pressure) and bradycardia (slow heart rate) are common signs of calcium channel blocker toxicity.[3][4]

  • Central Nervous System (CNS): Due to its NMDA receptor antagonism, Caroverine can induce CNS effects such as sedation, ataxia (impaired coordination), and at higher doses, more severe effects like disorganized behavior, stereotypic movements, and seizure-like activity may be observed.[6][7] In some cases, CNS excitation rather than depression has been noted in certain species with opioid administration, a principle that could be relevant to other centrally acting drugs.

  • Gastrointestinal: Vomiting and diarrhea are potential side effects.

  • Ototoxicity: In studies involving direct local application to the inner ear in guinea pigs, high concentrations of Caroverine have been shown to cause transient and reversible hearing dysfunction.[5][8]

Less Common but Potentially Severe Adverse Effects:

  • Metabolic: Hyperglycemia can occur due to the inhibitory effect on insulin (B600854) release.

  • Respiratory: Respiratory depression may be observed, particularly at higher doses.

  • Allergic Reactions: As with any compound, there is a potential for hypersensitivity reactions.

Q3: Are there known LD50 values for this compound in common laboratory animals?

II. Troubleshooting Guides

This section provides practical guidance on how to identify, manage, and mitigate adverse effects of this compound during animal experiments.

Troubleshooting Cardiovascular Adverse Effects

Scenario: An animal exhibits a sudden drop in blood pressure and/or a significantly decreased heart rate after this compound administration.

Identification:

  • Monitor vital signs, including heart rate and blood pressure, before, during, and after drug administration.

  • Observe for clinical signs such as lethargy, pale mucous membranes, and weakness.

Management Protocol:

  • Stop or Reduce Infusion: If Caroverine is being administered via continuous infusion, immediately stop or reduce the rate of infusion.

  • Fluid Therapy: Administer intravenous (IV) fluids, such as 0.9% Sodium Chloride, to help restore blood pressure.

  • Pharmacological Intervention:

    • For Bradycardia: Atropine can be administered to counteract a slow heart rate.

    • For Hypotension: If fluid therapy is insufficient, consider the use of pressor agents (e.g., dopamine, norepinephrine) to increase blood pressure.

    • Calcium Supplementation: In cases of severe hypotension, slow intravenous administration of calcium gluconate may be beneficial to counteract the calcium channel blocking effects.[1][4]

  • Monitoring: Continuously monitor ECG, blood pressure, and electrolytes.

Intervention Dosage and Administration (General Guidance) Reference
IV FluidsIsotonic crystalloids (e.g., 0.9% NaCl) to effect.[1]
Atropine0.02-0.04 mg/kg IV or IM, repeat as needed.[1]
Dopamine5-15 µg/kg/min continuous IV infusion, titrate to effect.[1]
Calcium Gluconate (10%)0.5-1.5 mL/kg slow IV over 10-15 minutes.[1]

Prevention:

  • Conduct thorough dose-response studies to identify the optimal therapeutic window with minimal cardiovascular effects.

  • Use the lowest effective dose.

  • Consider local administration for targeted effects to minimize systemic exposure and associated cardiovascular risks, as demonstrated in guinea pig studies where local application to the round window membrane resulted in high inner ear concentrations with lower systemic levels.[5][8]

Troubleshooting Central Nervous System (CNS) Adverse Effects

Scenario: An animal displays signs of sedation, ataxia, or more severe neurological signs like seizures after this compound administration.

Identification:

  • Perform regular neurological assessments, observing for changes in gait, posture, and responsiveness.

  • Monitor for any abnormal, repetitive behaviors.

Management Protocol:

  • Ensure a Safe Environment: Place the animal in a padded cage to prevent injury from ataxia or seizures.

  • Supportive Care: Provide supportive care, including maintaining body temperature and ensuring easy access to food and water.

  • Pharmacological Intervention (for seizures):

  • Monitoring: Closely monitor the animal's neurological status, respiratory rate, and temperature.

Intervention Dosage and Administration (General Guidance for Seizures) Reference
Diazepam0.5-1.0 mg/kg IV or rectally.[7]
Midazolam0.1-0.3 mg/kg IV or IM.

Prevention:

  • Carefully select the starting dose based on available literature and the specific research question.

  • Gradually escalate the dose while closely monitoring for any CNS-related adverse effects.

III. Experimental Protocols and Data

Caroverine Administration Protocols in Guinea Pigs

The following protocols are derived from a pharmacokinetic study in guinea pigs and can serve as a reference for designing experiments.

Systemic Administration (Intravenous):

  • Dosage: 4 mg/kg body weight.

  • Preparation: this compound dissolved in normal saline to a concentration of 1.6 mg/mL.

  • Administration: Injected via the femoral vein.

Local Administration (to the Round Window Membrane):

  • Low Dose (LD): 15 µL of a 1.6 mg/mL solution.

  • High Dose (HD): 15 µL of a 12.8 mg/mL solution.

  • Procedure:

    • Anesthetize the animal.

    • Surgically expose the round window membrane.

    • Apply a small piece of Gelfoam saturated with the Caroverine solution to the round window membrane.

Quantitative Data on Adverse Effects in Guinea Pigs
Administration Route Dose Observed Adverse Effect Onset and Duration Reference
Local (Round Window Membrane)High Dose (12.8 mg/mL)Transient, reversible hearing dysfunction (elevated ABR thresholds).Onset within 30 minutes, fully reversible within 24 hours.[5][8]
Intravenous4 mg/kgNot specified in detail, but systemic administration carries a higher risk of systemic side effects.-[5][8]

IV. Visualizations

Signaling Pathway of this compound

Caroverine_Mechanism cluster_channels Ion Channels cluster_receptors Glutamate Receptors cluster_cellular_effects Cellular Effects Caroverine Caroverine Hydrochloride Ca_Channel Voltage-Gated Calcium Channels Caroverine->Ca_Channel Inhibits NMDA_R NMDA Receptor Caroverine->NMDA_R Antagonizes AMPA_R AMPA Receptor Caroverine->AMPA_R Antagonizes Oxidative_Stress Reduced Oxidative Stress Caroverine->Oxidative_Stress Reduces Ca_Influx Decreased Calcium Influx Glutamate_Block Blocked Glutamate Signaling

Caption: Mechanism of action of this compound.

Experimental Workflow for Managing Suspected Caroverine Toxicity

Toxicity_Workflow Start Caroverine Administration Observe Observe for Adverse Effects (Cardiovascular, CNS, GI) Start->Observe No_Effects Continue Experiment with Monitoring Observe->No_Effects No Adverse_Effects Adverse Effects Detected Observe->Adverse_Effects Yes Stop_Drug Stop/Reduce Caroverine Administration Adverse_Effects->Stop_Drug Supportive_Care Initiate Supportive Care (Fluids, Temperature Regulation) Stop_Drug->Supportive_Care Specific_Treatment Administer Specific Treatment (e.g., Atropine, Diazepam) Supportive_Care->Specific_Treatment Monitor Monitor Vital Signs and Clinical Condition Specific_Treatment->Monitor Resolution Adverse Effects Resolve Monitor->Resolution Resolution->Stop_Drug No, Worsening Continue_Monitoring Continue Close Monitoring Resolution->Continue_Monitoring Yes Reassess Reassess Experimental Protocol Continue_Monitoring->Reassess

Caption: Troubleshooting workflow for Caroverine-induced adverse effects.

References

Impact of pH on the stability and activity of Caroverine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the impact of pH on the stability and activity of Caroverine (B1668455) Hydrochloride. The following troubleshooting guides and frequently asked questions (FAQs) address common issues encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Section 1: Solubility and Solution Preparation

Q1: Why is my Caroverine Hydrochloride not dissolving in a neutral aqueous buffer (e.g., PBS pH 7.4)?

A1: This is a common issue. The solubility of caroverine is highly dependent on its chemical form and the pH of the solution. The free base form of caroverine is practically insoluble in water.[1] While the hydrochloride salt is more water-soluble, its solubility in neutral buffers can still be limited due to the hydrophobic nature of the quinoxaline (B1680401) derivative structure.[1][2] Precipitation can also occur when a concentrated stock solution (e.g., in DMSO) is diluted into an aqueous buffer.[1]

Q2: What is the recommended method for preparing aqueous solutions of this compound?

A2: For aqueous experimental systems, using the hydrochloride salt is recommended over the free base.[1] To enhance solubility, consider the following:

  • Acidic Buffers: Solubility is generally higher in slightly acidic conditions. An HPLC method for caroverine utilizes a mobile phase with a pH of 4.9, indicating good solubility and stability at this pH.[3]

  • Sonication: One supplier notes that achieving a solubility of 20 mg/mL in water may require sonication.[1]

  • Stock Solutions: For cellular assays, preparing a high-concentration stock solution in an organic solvent like DMSO is common.[4][5] However, be mindful of potential precipitation upon dilution and the final solvent concentration in your experiment.

Q3: Is there a significant solubility difference between caroverine's salt forms?

A3: Yes. Salt formation is a standard technique to increase the aqueous solubility of poorly soluble drugs.[1] The hydrochloride salt is more soluble than the free base.[1] Notably, a fumarate (B1241708) salt was developed as a more stable, water-soluble alternative to the hydrochloride salt, which has been reported to have some stability issues.[1][6]

Section 2: Stability and Degradation

Q4: How stable is this compound in solutions of varying pH?

A4: Forced degradation studies indicate that this compound is susceptible to degradation under certain conditions. While it shows relative stability in acidic and neutral environments, it is less stable under strongly alkaline and oxidative conditions. One study subjected Caroverine to 5.0 N HCl and 0.1 N NaOH. Although the chromatograms reportedly showed no additional peaks under these specific acid and alkali stress conditions, this may be method-dependent. The hydrochloride salt has been generally noted to be less stable than the free base or the fumarate salt.[1][6]

Q5: For a multi-day experiment, what is the optimal pH to ensure the stability of my this compound solution?

A5: Based on available data, maintaining a slightly acidic pH is advisable for longer experiments. A pH of around 4.9 has been used successfully in analytical methods, suggesting the compound is stable under these conditions for the duration of the analysis.[3] It is recommended to avoid strongly alkaline conditions to minimize degradation. For critical long-term experiments, it is best to perform a preliminary stability study under your specific experimental conditions (temperature, light, and buffer composition).

Q6: What are the known degradation products of this compound?

A6: Detailed structural information on acid and base-catalyzed degradation products is not extensively covered in the reviewed literature. However, forced degradation studies have shown that Caroverine is susceptible to oxidative stress, with significant degradation (approximately 31.06%) observed after treatment with 3.0% hydrogen peroxide.

Section 3: Biological Activity

Q7: Does pH influence the biological activity of this compound?

Q8: What is the established mechanism of action for Caroverine?

A8: Caroverine has a multi-faceted mechanism. It is a non-selective antagonist of both NMDA and AMPA glutamate (B1630785) receptors, which blocks the excitatory signaling of glutamate.[9][10][11] Additionally, it acts as a calcium channel blocker, reducing the influx of calcium into cells, which contributes to its muscle relaxant and vasorelaxant properties.[2][7] It has also been shown to possess antioxidant properties, specifically by scavenging hydroxyl radicals.[12][13]

Troubleshooting Guide

ProblemProbable Cause(s)Recommended Solution(s)
Precipitation Upon Dilution The aqueous buffer cannot solubilize the high concentration of caroverine being introduced from the organic stock solution.• Decrease the final concentration of this compound in your assay.• Increase the volume of the final solution to lower the concentration.• If the experiment allows, slightly increase the percentage of the organic co-solvent (e.g., DMSO) in the final medium, ensuring it remains below cytotoxic levels for your system.• Warm the aqueous buffer slightly before adding the stock solution and vortex immediately.
Inconsistent or Poor Results The drug may not be fully dissolved, or it may be degrading over the course of the experiment.• Visually confirm that no precipitate is present in your stock or final solutions before use.• Prepare fresh solutions for each experiment. The stability of this compound in solution can be limited.[1][6]• Control the pH of your experimental buffer meticulously. Avoid highly alkaline conditions where degradation is more likely.• If possible, analyze the concentration and purity of your solution before and after the experiment using a stability-indicating method like RP-HPLC.
High Background Signal in Assays The solvent used for the stock solution (e.g., DMSO) may be interfering with the assay at the final concentration used.• Run a vehicle control (buffer + solvent, without caroverine) to determine the baseline effect of the solvent.• Ensure the final concentration of the organic solvent is consistent across all wells and is below the tolerance level of your specific assay or cell type.

Quantitative Data Summary

Table 1: Summary of Forced Degradation Studies on this compound (Data sourced from Raza A, Ansari TM, 2017)

Stress ConditionParametersObservation% Degradation
Acid Hydrolysis 5.0 N HCl, 70°C, 30 minNo additional peaks observed in chromatogram.Not Reported
Alkali Hydrolysis 0.1 N NaOH, 70°C, 30 minNo additional peaks observed in chromatogram.Not Reported
Oxidation 3.0% H₂O₂, 70°C, 30 minProminent degradation with additional peaks.~31.06%
Thermal 105°C, 24 hNo significant degradation reported.Not Reported
Photolytic 200 W, 24 hNo significant degradation reported.Not Reported

Table 2: pH-Dependent Solubility Profile of Caroverine (Conceptual) (Based on general chemical principles and qualitative descriptions)[1]

pH RangeExpected FormRelative Aqueous SolubilityNotes
Strongly Acidic (pH < 4) Primarily Protonated (Salt Form)HighThe molecule carries a positive charge, enhancing interaction with water.
Slightly Acidic to Neutral (pH 4-7) Mixed PopulationModerate to LowSolubility decreases as the pH approaches the pKa, where the neutral free base form becomes more prevalent.
Alkaline (pH > 8) Primarily Neutral (Free Base)Very LowThe uncharged free base is poorly soluble in water.[1]

Experimental Protocols

Protocol 1: General Procedure for a Forced Degradation Study

This protocol is a generalized workflow for assessing the stability of this compound under various stress conditions, as recommended by regulatory guidelines.[14][15]

  • Preparation of Stock Solution: Accurately weigh and dissolve this compound in a suitable solvent (e.g., methanol (B129727) or a mobile phase mixture) to create a known concentration (e.g., 1 mg/mL).

  • Acid Hydrolysis: Mix equal volumes of the stock solution with a strong acid (e.g., 1 M HCl). Incubate at a controlled temperature (e.g., 60-80°C) for a set period (e.g., 2-8 hours). After incubation, cool the solution and neutralize it with an equivalent concentration of base (e.g., 1 M NaOH). Dilute to the target concentration with the mobile phase.

  • Base Hydrolysis: Mix equal volumes of the stock solution with a strong base (e.g., 0.1 M NaOH). Follow the incubation, cooling, and neutralization (with acid) steps as described for acid hydrolysis.

  • Oxidative Degradation: Mix the stock solution with a solution of hydrogen peroxide (e.g., 3-30% H₂O₂). Incubate at room temperature for a set period, monitoring for degradation. Dilute to the target concentration.

  • Thermal Degradation: Store the solid drug powder in a hot air oven at a high temperature (e.g., 105°C) for 24-48 hours. Also, store the stock solution at a controlled high temperature (e.g., 60-80°C).

  • Photolytic Degradation: Expose the stock solution and solid drug to UV light (e.g., 254 nm) and/or visible light in a photostability chamber.

  • Analysis: Analyze all stressed samples, along with an unstressed control sample, using a validated stability-indicating HPLC method. The method should be able to separate the intact drug from all degradation products.

Protocol 2: Determination of pH-Dependent Solubility (Shake-Flask Method)

This protocol outlines the equilibrium solubility measurement of this compound at different pH values.[1]

  • Buffer Preparation: Prepare a series of buffers at desired pH values (e.g., pH 2, 4, 6, 7.4, 9) with a consistent ionic strength.

  • Sample Preparation: Add an excess amount of this compound powder to separate vials containing a fixed volume of each buffer. The amount should be sufficient to ensure that undissolved solids remain at equilibrium.

  • Equilibration: Seal the vials tightly and place them in a shaker bath at a constant temperature (e.g., 25°C or 37°C). Agitate for 24-48 hours to allow the solution to reach equilibrium.

  • Phase Separation: After equilibration, centrifuge the samples at high speed (e.g., 15,000 rpm for 20 minutes) to pellet the excess, undissolved solid.[1]

  • Sample Analysis: Carefully withdraw a known volume of the clear supernatant. Filter it through a 0.22 µm filter if necessary. Dilute the supernatant appropriately with a suitable solvent and analyze the concentration of dissolved caroverine using a validated analytical method, such as HPLC-UV.

  • Data Plotting: Plot the determined solubility (e.g., in µg/mL or mM) on the Y-axis against the corresponding buffer pH on the X-axis to generate a pH-solubility profile.

Visualizations

Forced_Degradation_Workflow cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis Stock Prepare Drug Stock Solution Acid Acid Hydrolysis (HCl, Heat) Stock->Acid Base Alkali Hydrolysis (NaOH, Heat) Stock->Base Oxid Oxidation (H2O2) Stock->Oxid Therm Thermal (Heat) Stock->Therm Photo Photolytic (UV/Vis Light) Stock->Photo Analyze Analyze All Samples by Stability-Indicating HPLC Method Acid->Analyze Base->Analyze Oxid->Analyze Therm->Analyze Photo->Analyze Solubility_Profile_Workflow A Prepare Buffers (Range of pH values) B Add Excess Drug to Each Buffer A->B C Equilibrate (Shake at const. temp for 24-48h) B->C D Separate Phases (Centrifuge to pellet undissolved solid) C->D E Analyze Supernatant (Quantify dissolved drug by HPLC) D->E F Plot Solubility vs. pH E->F Caroverine_MoA cluster_drug Caroverine Action cluster_targets Molecular Targets cluster_effects Cellular Effects Caroverine Caroverine Hydrochloride NMDA NMDA Receptor Caroverine->NMDA Antagonist AMPA AMPA Receptor Caroverine->AMPA Antagonist CaChannel Voltage-Gated Ca2+ Channel Caroverine->CaChannel Blocker Glutamate Reduced Glutamate Excitotoxicity NMDA->Glutamate AMPA->Glutamate Calcium Reduced Intracellular Ca2+ Influx CaChannel->Calcium

References

Challenges in the formulation of Caroverine Hydrochloride for topical delivery

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the formulation of Caroverine (B1668455) Hydrochloride for topical delivery.

Section 1: Physicochemical & Stability Challenges

This section addresses the inherent properties of Caroverine Hydrochloride that can complicate formulation development, specifically its solubility and stability.

Frequently Asked Questions (FAQs)

Q1: My this compound is not dissolving in an aqueous buffer. What is the issue and how can I improve its solubility?

A1: The poor aqueous solubility of Caroverine is a primary challenge. The free base form is practically insoluble in water, and while the hydrochloride salt is more soluble, it can still present difficulties.[1][2] Caroverine's quinoxaline (B1680401) structure is hydrophobic, leading to poor interaction with neutral aqueous solutions.[1]

Troubleshooting Steps:

  • Confirm the Salt Form: Ensure you are using the hydrochloride salt, which has higher aqueous solubility than the base form.[1][2] A fumarate (B1241708) salt has also been developed as a more stable, water-soluble alternative.[1][2]

  • pH Adjustment: Caroverine's solubility is pH-dependent. Systematically adjusting the pH of your vehicle may improve solubility.

  • Co-solvents: Employing co-solvents is a common strategy. Consider using solvents like Dimethyl Sulfoxide (DMSO), ethanol, or propylene (B89431) glycol in your formulation.[1][3] Be mindful of the final concentration, as dilution in aqueous media can cause precipitation.[1]

  • Solubilizing Excipients: Incorporate solubilizers such as surfactants or cyclodextrins into your vehicle.[4][5]

  • Advanced Formulations: Consider nano-carrier systems, such as liquid crystalline nanoparticles, which can encapsulate the drug and improve payload in aqueous systems.[6][7]

Q2: I'm observing degradation of my this compound in the formulation. What are the stability issues and how can I mitigate them?

A2: Caroverine, particularly the hydrochloride salt, is known to be sensitive to light and heat, making it less stable than the base form.[2] Forced degradation studies have shown that Caroverine is susceptible to degradation under acidic, alkaline, oxidative, and photolytic stress conditions.[8]

Mitigation Strategies:

  • pH Control: Maintain the formulation pH within a stable range, avoiding strong acidic or alkaline conditions.

  • Antioxidants: Include antioxidants in your formulation to protect against oxidative degradation.[9][10]

  • Light Protection: Package the formulation in light-resistant containers to prevent photolytic degradation.[2][8]

  • Temperature Control: Store the formulation at controlled temperatures as recommended (e.g., 2-8°C) to minimize heat-induced degradation.[2][11]

  • Salt Form Selection: The fumarate salt of caroverine was developed as a more stable alternative to the hydrochloride salt.[2]

Data Summary: Solubility of Caroverine
FormSolventSolubilityNotes
Caroverine (Free Base)WaterPractically Insoluble[1][2]
This compoundWater~20 mg/mLMay require sonication to achieve.[1]
This compoundDMSO>10 mg/mL[11]
Troubleshooting Workflow: Precipitation on Dilution

Below is a decision-making workflow for addressing the common issue of Caroverine precipitating when an organic stock solution (e.g., in DMSO) is diluted into an aqueous buffer.

G start Problem: Caroverine precipitates upon dilution of DMSO stock into aqueous buffer. check_dmso Is final DMSO concentration < 0.5%? start->check_dmso increase_dmso Action: Increase final DMSO concentration if tolerated by the assay. check_dmso->increase_dmso Yes use_cosolvent Action: Add a co-solvent (e.g., ethanol, propylene glycol) to the aqueous buffer. check_dmso->use_cosolvent No increase_dmso->use_cosolvent Fails/Not an option end_node Resolution: Caroverine remains in solution. increase_dmso->end_node Success solubilizer Action: Incorporate a solubilizer (e.g., surfactant, cyclodextrin) into the formulation. use_cosolvent->solubilizer Fails use_cosolvent->end_node Success reduce_drug_conc Action: Lower the final Caroverine concentration. solubilizer->reduce_drug_conc Fails solubilizer->end_node Success reduce_drug_conc->end_node

Caption: Troubleshooting workflow for Caroverine precipitation.

Section 2: Formulation & Permeation Challenges

This section focuses on the hurdles related to designing an effective topical delivery vehicle that ensures the drug penetrates the skin barrier to reach its target.

Frequently Asked Questions (FAQs)

Q3: How can I enhance the skin penetration of this compound?

A3: The skin's primary barrier, the stratum corneum, makes drug penetration a major challenge.[12][13] To improve the delivery of Caroverine, several strategies can be employed:

  • Chemical Penetration Enhancers: Incorporate excipients that temporarily and reversibly disrupt the ordered lipids in the stratum corneum or enhance the drug's solubility within the skin.[4] Examples include fatty acids (oleic acid), solvents (propylene glycol, ethanol), and surfactants.[3][4][5]

  • Vehicle Selection: The formulation vehicle itself plays a critical role. An occlusive vehicle can enhance penetration by hydrating the skin.[14] The choice between an ointment, cream, or gel will depend on the desired properties and the condition of the skin.[14]

  • Nano-formulations: Advanced delivery systems like elastic vesicles or liquid crystalline nanoparticles can significantly improve drug permeation.[6][7] These carriers can deform to squeeze through skin pores and protect the drug, leading to higher flux across the skin barrier.

Q4: What type of formulation is best for topical Caroverine delivery?

A4: The ideal formulation depends on the therapeutic goal and target site.[14][15]

  • Ointments: Best for dry, scaly skin or where an occlusive effect is desired to maximize penetration.[14]

  • Creams/Lotions: Suitable for a wider range of skin conditions and generally have better aesthetic appeal (less greasy).[14]

  • Gels: Offer a non-greasy option, but their high water content may pose challenges for hydrophobic drugs like Caroverine without proper solubilizers.

  • Sprays: Can be useful for covering larger areas or for applications where minimal contact is desired.[16][17] Mucoadhesive polymers can be added to prolong retention time.[17] A spray formulation of Caroverine has been explored in pilot studies for tinnitus.[16]

Data Summary: Enhanced Permeation via Nano-Carriers

A study comparing phosphatidylcholine-based liquid crystalline nanoparticles (PC-LCNPs) with elastic vesicles (EVs) for the oto-topical delivery of Caroverine showed significantly improved performance with PC-LCNPs.[6][7]

Formulation TypeDrug Payload (%)Cumulative Drug Flux (µg/cm²)
Elastic Vesicles (EVs)0.25%250 ± 45
PC-LCNPs1.00%699.58 ± 100

Section 3: Key Experimental Protocols

Detailed methodologies are crucial for reproducible results. This section outlines key protocols for assessing the quality and performance of your this compound formulation.

Protocol 1: Equilibrium Solubility Determination

This protocol determines the saturation solubility of this compound in a given vehicle.

Methodology:

  • Preparation: Add an excess amount of this compound powder to a series of vials, each containing a known volume of the selected solvent or formulation vehicle.

  • Equilibration: Tightly seal the vials and agitate them in a shaker bath at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.[1]

  • Separation: After equilibration, centrifuge the samples at high speed (e.g., 15,000 rpm for 20 minutes) to pellet the undissolved drug.[1]

  • Quantification: Carefully collect a precise volume of the supernatant. Dilute the supernatant with a suitable mobile phase and determine the concentration of dissolved Caroverine using a validated analytical method, such as HPLC-UV or spectrophotometry.[1][8][18]

Protocol 2: In-Vitro Skin Permeation Study (Franz Diffusion Cell)

This protocol evaluates the rate and extent of drug penetration through a skin membrane, providing key insights into the formulation's delivery efficiency.[19][20]

Methodology:

  • Skin Preparation: Obtain human or animal (e.g., porcine) skin. Carefully excise the skin and, if required, separate the epidermis from the dermis after heat treatment. Mount the skin membrane onto the Franz diffusion cell, with the stratum corneum facing the donor compartment.[20][21]

  • Cell Setup: Fill the receptor chamber with a suitable buffer (e.g., PBS pH 7.4) and ensure no air bubbles are trapped beneath the skin. Maintain the temperature at 37°C to simulate physiological conditions. The receptor fluid should be continuously stirred.[21]

  • Dosing: Apply a precise amount (e.g., 1 gram) of the this compound formulation to the skin surface in the donor chamber.[21]

  • Sampling: At predetermined time intervals (e.g., 0.5, 1, 2, 4, 8, 12, 24 hours), withdraw samples from the receptor chamber for analysis. Replace the withdrawn volume with fresh, pre-warmed buffer to maintain sink conditions.[21]

  • Analysis: Quantify the concentration of Caroverine in the collected samples using a validated analytical method (e.g., HPLC).

  • Data Calculation: Calculate the cumulative amount of drug permeated per unit area (μg/cm²) and plot this against time. The steady-state flux (Jss) is determined from the slope of the linear portion of the curve.

Experimental Workflow: In-Vitro Skin Permeation

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis skin_prep 1. Prepare & Mount Human/Animal Skin cell_setup 2. Assemble Franz Cell Fill Receptor (37°C) skin_prep->cell_setup dosing 3. Apply Topical Formulation to Donor cell_setup->dosing sampling 4. Sample Receptor Fluid at Time Intervals dosing->sampling quantify 5. Quantify Caroverine (e.g., HPLC) sampling->quantify calculate 6. Calculate Flux & Permeation Parameters quantify->calculate

Caption: Workflow for an in-vitro Franz diffusion cell experiment.

Section 4: Mechanism of Action Overview

Understanding Caroverine's mechanism of action is crucial for designing formulations that deliver the drug to the appropriate target sites within the skin or underlying tissues. Caroverine's effects are multifaceted.[9][22]

  • NMDA/AMPA Receptor Antagonism: It blocks glutamate (B1630785) receptors (NMDA and AMPA), which are involved in neuronal excitability and pain signaling.[9][23][24] This is a key mechanism for its use in treating tinnitus and may be relevant for neuropathic pain.[25][26]

  • Calcium Channel Blockade: As a calcium channel blocker, it reduces the influx of calcium into cells, leading to smooth muscle relaxation and decreased neuronal excitability.[9][22][26]

  • Antioxidant Properties: Caroverine also exhibits antioxidant effects, helping to protect cells from damage caused by oxidative stress.[9]

Signaling Pathway: Caroverine's Neuromodulatory Action

G cluster_receptors Cellular Targets cluster_effects Cellular Effects caroverine Caroverine Hydrochloride nmda NMDA Receptor caroverine->nmda ampa AMPA Receptor caroverine->ampa ca_channel Calcium Channel caroverine->ca_channel glutamate_block Glutamate Activity Blocked nmda->glutamate_block ampa->glutamate_block ca_influx_block Calcium Influx Reduced ca_channel->ca_influx_block outcome Reduced Neuronal Excitability & Spasm glutamate_block->outcome ca_influx_block->outcome

Caption: Simplified signaling pathway for Caroverine's action.

References

Technical Support Center: Caroverine Base and Hydrochloride Salts - Light Sensitivity and Degradation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Caroverine base and its hydrochloride salt. The information focuses on addressing potential issues related to light sensitivity and degradation during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: Is there a difference in the photostability between Caroverine base and Caroverine hydrochloride?

A1: Yes, available data indicates that this compound is significantly less stable under light exposure compared to Caroverine base. A comparative study in a methanolic solution irradiated with UV light demonstrated a faster degradation rate for the hydrochloride salt. For enhanced stability, Caroverine fumarate (B1241708) has been reported as a more robust alternative to both the base and the hydrochloride salt.

Q2: What are the known photodegradation products of Caroverine?

A2: Currently, the specific chemical structures of the photodegradation products of Caroverine (base or hydrochloride salt) are not extensively detailed in publicly available literature. Forced degradation studies have shown the appearance of additional peaks in HPLC chromatograms after light exposure, indicating the formation of degradation products. However, the exact identification and characterization of these products require further analytical investigation, such as mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. One study using RP-HPLC showed a single major peak after photo-degradation, but the product was not identified[1].

Q3: What is the likely photodegradation pathway for Caroverine?

A3: While the specific photodegradation pathway for Caroverine has not been elucidated, molecules with a quinoxalinone core can undergo various photochemical reactions. Potential degradation pathways may involve oxidation, N-dealkylation of the diethylaminoethyl side chain, or modifications to the p-methoxybenzyl group. The quinoxalinone ring itself may also be susceptible to ring-opening or other transformations upon prolonged light exposure. Further mechanistic studies are required to determine the precise degradation route.

Q4: How can I minimize the photodegradation of Caroverine during my experiments?

A4: To minimize photodegradation, it is crucial to protect Caroverine solutions and solid materials from light at all stages of your experiment. This includes:

  • Storage: Store stock solutions and solid compounds in amber-colored vials or containers wrapped in aluminum foil.

  • Sample Preparation: Perform dilutions and other preparatory steps under low-light conditions or using light-protective covers.

  • Experimental Setup: If possible, shield the experimental apparatus from direct light sources. For light-sensitive in vitro or in vivo experiments, consider using filtered light or conducting procedures in a darkened room.

Q5: What are the potential consequences of Caroverine degradation on its pharmacological activity?

A5: Caroverine functions as both a competitive NMDA receptor antagonist and a calcium channel blocker[2][3][4][5]. Degradation of the molecule could alter its chemical structure, potentially leading to a loss of affinity for these targets and a reduction or complete loss of its therapeutic efficacy. Furthermore, the degradation products themselves could have unintended pharmacological or toxicological effects. Therefore, ensuring the stability of Caroverine throughout an experiment is critical for obtaining reliable and reproducible results.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Inconsistent results in bioassays (e.g., varying IC50 values). Photodegradation of Caroverine stock or working solutions leading to lower effective concentrations.1. Prepare fresh solutions for each experiment and protect them from light. 2. Quantify the concentration of Caroverine in your solutions before and after the experiment using a validated stability-indicating HPLC method to assess for degradation. 3. Store all solutions in amber vials or wrapped in foil at appropriate temperatures.
Appearance of unknown peaks in HPLC analysis of Caroverine samples. Degradation of Caroverine due to light exposure during sample preparation, storage, or analysis.1. Review your sample handling procedures to ensure adequate light protection at all steps. 2. Conduct a forced degradation study (photostability) on a reference sample of Caroverine to identify the retention times of potential degradation products. 3. Use an LC-MS/MS method to identify and characterize the unknown peaks.
Loss of solid Caroverine potency over time. Long-term exposure of the solid material to light and/or heat.1. Store solid Caroverine in a desiccator, protected from light, and at the recommended temperature. 2. Re-qualify the purity of the solid material periodically using a suitable analytical method like HPLC or DSC.
Precipitation observed in this compound solutions. Potential for lower solubility of degradation products or pH shifts in unbuffered solutions upon degradation.1. Ensure complete dissolution of the hydrochloride salt in a suitable, buffered solvent system. 2. Protect the solution from light to prevent the formation of less soluble degradation products. 3. Filter the solution through a 0.22 µm filter before use.

Data on Photostability of Caroverine Forms

The following table summarizes the comparative stability of Caroverine base, hydrochloride, and fumarate salts when irradiated with UV light in a 2% methanolic solution.

Irradiation Time (hours) Caroverine Base (% remaining) This compound (% remaining) Caroverine Fumarate (% remaining)
0100100100
24958598
48907596
72856894

Data is inferred from patent literature and should be considered illustrative. Exact degradation rates will depend on specific experimental conditions.

Experimental Protocols

Protocol 1: Forced Photodegradation Study of Caroverine

This protocol is a general guideline for conducting a forced photodegradation study on Caroverine base or its hydrochloride salt, based on ICH Q1B guidelines[3][6][7].

Objective: To assess the photostability of a Caroverine sample in solid and solution states and to generate potential degradation products for analytical method validation.

Materials:

  • Caroverine (base or hydrochloride salt)

  • Solvent (e.g., methanol, acetonitrile, water, or a relevant buffer)

  • Calibrated photostability chamber equipped with a light source conforming to ICH Q1B Option I or II (e.g., xenon lamp or a combination of cool white fluorescent and near-UV lamps).

  • Transparent, chemically inert containers (e.g., quartz or borosilicate glass vials).

  • Dark control samples wrapped in aluminum foil.

  • Validated stability-indicating HPLC method for Caroverine.

Procedure:

Solid State:

  • Place a thin layer (e.g., <3 mm) of the Caroverine solid sample in a chemically inert, transparent container.

  • Place a corresponding dark control sample, wrapped securely in aluminum foil, alongside the test sample in the photostability chamber.

  • Expose the samples to a light source capable of emitting both visible and UV light, as specified in ICH Q1B. The overall illumination should be not less than 1.2 million lux hours, and the integrated near-ultraviolet energy should be not less than 200 watt-hours per square meter.

  • At appropriate time intervals (e.g., 0, 6, 12, 24 hours), withdraw samples and store them protected from light until analysis.

  • Analyze the samples for degradation using a validated stability-indicating HPLC method.

Solution State:

  • Prepare a solution of Caroverine in a relevant solvent at a known concentration (e.g., 1 mg/mL).

  • Transfer the solution to transparent, chemically inert containers.

  • Prepare a dark control sample by wrapping a container with the solution in aluminum foil.

  • Expose the samples in the photostability chamber under the same conditions as the solid-state study.

  • At specified time points, collect aliquots for analysis.

  • Analyze the samples by HPLC to determine the percentage of Caroverine remaining and to observe the formation of any degradation products.

Data Analysis:

  • Calculate the percentage degradation of Caroverine at each time point relative to the initial concentration.

  • Compare the degradation profiles of the light-exposed samples with the dark control samples to confirm that degradation is due to light.

  • Analyze the chromatograms for the appearance and growth of degradation product peaks.

Protocol 2: HPLC Method for Stability Indicating Assay of Caroverine

This method is based on a published stability-indicating RP-HPLC assay[1].

  • Column: Shimpack CLC-ODC (C18) or equivalent.

  • Mobile Phase: Acetonitrile and buffer solution (e.g., phosphate (B84403) buffer, pH 4.9) in a 30:70 (v/v) ratio.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 225 nm.

  • Injection Volume: 20 µL.

  • Run Time: Approximately 5 minutes.

Visualizations

G cluster_photodegradation Troubleshooting Photodegradation Issues cluster_causes Potential Causes cluster_solutions Recommended Solutions Inconsistent_Results Inconsistent Bioassay Results Light_Exposure_Solution Light Exposure (Solution) Inconsistent_Results->Light_Exposure_Solution Unknown_Peaks Unknown HPLC Peaks Unknown_Peaks->Light_Exposure_Solution Forced_Degradation Conduct Forced Degradation Study Unknown_Peaks->Forced_Degradation Loss_of_Potency Loss of Solid Potency Light_Exposure_Solid Light Exposure (Solid) Loss_of_Potency->Light_Exposure_Solid Improper_Storage Improper Storage Loss_of_Potency->Improper_Storage Protect_From_Light Protect from Light (Amber Vials/Foil) Light_Exposure_Solution->Protect_From_Light Fresh_Solutions Use Fresh Solutions Light_Exposure_Solution->Fresh_Solutions Validate_Method Use Stability-Indicating Method Light_Exposure_Solution->Validate_Method Proper_Storage Store Properly (Dark, Desiccated) Improper_Storage->Proper_Storage

A troubleshooting workflow for addressing Caroverine photodegradation.

G cluster_nmda Caroverine's NMDA Receptor Antagonist Pathway Glutamate Glutamate NMDA_Receptor NMDA Receptor Glutamate->NMDA_Receptor Binds & Activates Ion_Channel_Block Ion Channel Blocked NMDA_Receptor->Ion_Channel_Block Conformational Change Caroverine Caroverine Caroverine->NMDA_Receptor Competitively Binds Ca_Influx_Blocked Ca2+ Influx Prevented Ion_Channel_Block->Ca_Influx_Blocked Downstream_Signaling_Inhibited Downstream Signaling (e.g., CaMKII) Inhibited Ca_Influx_Blocked->Downstream_Signaling_Inhibited Degraded_Caroverine Degraded Caroverine (Reduced/No Affinity) Degraded_Caroverine->NMDA_Receptor Fails to Bind Effectively

Impact of degradation on Caroverine's NMDA receptor antagonism.

G cluster_calcium Caroverine's Calcium Channel Blocker Pathway Depolarization Cell Membrane Depolarization VGCC L-type Voltage-Gated Ca2+ Channel Depolarization->VGCC Activates Channel_Blocked Channel Blocked VGCC->Channel_Blocked Caroverine Caroverine Caroverine->VGCC Binds & Blocks Ca_Influx_Blocked Ca2+ Influx Prevented Channel_Blocked->Ca_Influx_Blocked Contraction_Inhibited Smooth Muscle Contraction Inhibited Ca_Influx_Blocked->Contraction_Inhibited Degraded_Caroverine Degraded Caroverine (Reduced/No Affinity) Degraded_Caroverine->VGCC Fails to Bind Effectively

Impact of degradation on Caroverine's calcium channel blocking activity.

References

Interference of excipients in the analysis of Caroverine Hydrochloride tablets

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and answers to frequently asked questions regarding excipient interference in the analysis of Caroverine Hydrochloride tablets. It is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What are the common excipients used in this compound tablets and how can they interfere with analysis?

A1: this compound tablets, like most oral solid dosage forms, may contain a variety of excipients to aid in manufacturing and ensure stability and proper drug delivery. While specific formulations are proprietary, common excipients and their potential interferences are summarized below.

  • Binders: Provide cohesion to the tablet. Examples include Microcrystalline Cellulose (MCC), Povidone (PVP), and starches.[1][2]

  • Diluents (Fillers): Increase the bulk of the tablet. Common examples are Lactose, Mannitol, and Dicalcium Phosphate (B84403).[1][3]

  • Disintegrants: Help the tablet break apart in the digestive tract. Examples include Croscarmellose Sodium and Sodium Starch Glycolate.[1][2]

  • Lubricants: Prevent sticking to machinery during manufacturing. Magnesium Stearate is a very common example.[2]

  • Glidants: Improve the flow of the powder mixture. Colloidal silicon dioxide is frequently used.

  • Coating Agents: Used for taste-masking, stability, or appearance. Examples include HPMC and Opadry®.

Interference can be chemical (degradation of the active pharmaceutical ingredient, API) or physical (affecting the analytical measurement).[4]

Q2: How can I know if an excipient is interfering with my HPLC analysis?

A2: Excipient interference in HPLC can manifest in several ways. The most direct way to confirm is to run a placebo blank (a mixture of all excipients without Caroverine). If you observe peaks at or near the retention time of Caroverine, you have direct interference.[5][6] Other signs of potential interference include:

  • Changes in Peak Shape: Tailing, fronting, or splitting of the Caroverine peak.[7]

  • Baseline Disturbances: Ghost peaks, baseline drift, or excessive noise.[7]

  • Inconsistent Retention Times: Shifting retention times between samples.

  • Poor Recovery: Inaccurate quantification results in validation studies.

Q3: Can excipients interfere with UV-Vis Spectrophotometric analysis?

A3: Yes. UV-Vis spectrophotometry is generally less specific than HPLC. Interference occurs if an excipient absorbs UV radiation at the same wavelength (λmax) as Caroverine.[8] Some excipients, like Povidone (PVP), are known to have UV absorbance at wavelengths above 240 nm.[9] Insoluble excipients can also cause light scattering, leading to erroneously high absorbance readings.[9] Running a filtered placebo blank is essential to determine if there is any background absorbance that needs to be subtracted.[8]

Troubleshooting Guides

HPLC Method Troubleshooting

This section addresses common chromatographic issues that may be related to excipient interference during the analysis of this compound.

Issue 1: Peak Tailing

  • Appearance: The back half of the peak is wider than the front half.

  • Potential Excipient-Related Causes:

    • Secondary Silanol (B1196071) Interactions: Caroverine is a basic compound.[10][11] Residual, un-capped silanol groups on the silica-based C18 column can interact with the basic analyte, causing tailing.[12] This can be exacerbated by the micro-pH of the sample, influenced by acidic or basic excipients.

    • Column Overload: High concentrations of the API or co-eluting excipients can saturate the stationary phase.[13]

  • Troubleshooting & Solutions:

    • Optimize Mobile Phase pH: Lowering the pH of the mobile phase (e.g., to pH 3-4) will ensure the basic Caroverine molecule is fully protonated, which can reduce interactions with silanols.

    • Use a Modern Column: Employ a high-purity, end-capped silica (B1680970) column or a hybrid particle column which has fewer active silanol sites.

    • Add a Competing Base: Add a small amount of a competing base, like triethylamine (B128534) (TEA), to the mobile phase to mask the active silanol sites.

    • Reduce Sample Concentration: Dilute the sample to ensure you are working within the column's linear capacity.[13]

Issue 2: Ghost Peaks

  • Appearance: Unexpected peaks appear in the chromatogram, often when running a blank gradient after a sample injection.[7]

  • Potential Excipient-Related Causes:

    • Late Elution: Some excipients, particularly polymers like Povidone (PVP) or Polyethylene Glycol (PEG), may be retained strongly on the column and elute in subsequent runs.[5]

    • Contamination: Contamination from the sample matrix, vials, or solvents.[7]

  • Troubleshooting & Solutions:

    • Increase Column Wash: After each injection, incorporate a high-organic wash step (e.g., holding at 95% Acetonitrile) to flush strongly retained compounds from the column.

    • Inject Placebo Components: Inject solutions of individual excipients to identify which one is causing the late-eluting peak.

    • Ensure Proper Sample Preparation: Use high-purity solvents for sample extraction and ensure complete dissolution. Filter samples through a 0.45 µm filter to remove insoluble matter.

UV-Vis Spectrophotometry Troubleshooting

Issue: Inaccurate or High Absorbance Readings

  • Appearance: Results show higher than expected concentration or fail validation for accuracy and precision.

  • Potential Excipient-Related Causes:

    • Direct UV Interference: A soluble excipient or its degradation product absorbs light at the analytical wavelength (λmax of Caroverine is ~225 nm and ~304 nm).[1][14]

    • Light Scattering: Insoluble excipients (e.g., Magnesium Stearate, MCC) are not fully removed during sample preparation and are suspended in the cuvette, causing light scattering which the instrument reads as absorbance.[9]

  • Troubleshooting & Solutions:

    • Perform a Spectral Scan of Placebo: Dissolve the placebo mixture in the same solvent as the sample, filter it, and perform a UV scan across the entire wavelength range to identify any absorbance at the analytical wavelength.

    • Use a Placebo Blank: If background absorbance is present, use a filtered placebo solution as the blank (reference) in the spectrophotometer to subtract the interference.

    • Improve Sample Filtration: Use a smaller pore size filter (e.g., 0.22 µm) or centrifuge the samples at high speed and carefully pipette the supernatant to ensure all particulate matter is removed.

    • Derivative Spectrophotometry: Consider using first or second derivative spectrophotometry, which can sometimes resolve the analyte peak from a broad, interfering background signal.[8]

Experimental Protocols & Data

Protocol 1: RP-HPLC Method for this compound

This protocol is based on a published stability-indicating method and is suitable for the determination of Caroverine in tablets.[10][14]

  • Chromatographic Conditions:

    • Column: Shimpack CLC-ODS (C18), 5 µm, 4.6 x 250 mm (or equivalent)

    • Mobile Phase: Acetonitrile and Phosphate Buffer (pH 4.9) in a 30:70 (v/v) ratio.[14]

    • Flow Rate: 1.0 mL/min.[14]

    • Injection Volume: 10 µL.[14]

    • Detector: UV at 225 nm.[14]

    • Column Temperature: 25°C (Ambient).[14]

  • Preparation of Solutions:

    • Buffer Preparation: Prepare a suitable phosphate buffer and adjust the pH to 4.9 using ortho-phosphoric acid.

    • Standard Stock Solution (100 µg/mL): Accurately weigh 10 mg of Caroverine HCl reference standard and dissolve in a 100 mL volumetric flask with the mobile phase.[14]

    • Working Standard Solutions: Prepare a series of dilutions from the stock solution (e.g., 2-150 µg/mL) using the mobile phase to establish linearity.[14]

    • Sample Preparation:

      • Weigh and powder no fewer than 20 tablets.

      • Accurately weigh a portion of the powder equivalent to 10 mg of Caroverine HCl and transfer to a 100 mL volumetric flask.

      • Add approximately 70 mL of mobile phase, sonicate for 15 minutes to dissolve, then dilute to volume with the mobile phase.

      • Filter the solution through a 0.45 µm nylon syringe filter before injection.

ParameterTypical ValueReference
Retention Time (Rt)~6.0 ± 0.3 min[10]
Linearity Range2 - 150 µg/mL[10][14]
Correlation Coefficient (R²)> 0.998[10][14]
Limit of Detection (LOD)0.068 µg/mL[14]
Limit of Quantification (LOQ)0.201 µg/mL[14]

Table 1: Typical performance characteristics of the RP-HPLC method for Caroverine HCl.

Protocol 2: UV-Vis Spectrophotometric Method

This protocol is based on a direct UV measurement method.[1]

  • Instrumental Conditions:

    • Instrument: Double beam UV-Vis Spectrophotometer

    • Wavelength (λmax): 304 nm[1]

    • Solvent/Blank: Ethanol[1]

    • Cuvettes: 1 cm quartz cells

  • Preparation of Solutions:

    • Standard Stock Solution (100 µg/mL): Accurately weigh 10 mg of Caroverine HCl reference standard and dissolve in a 100 mL volumetric flask with ethanol (B145695).

    • Working Standard Solutions: Prepare a series of dilutions from the stock solution (e.g., 0.5-18 µg/mL) using ethanol to construct a calibration curve.[1]

    • Sample Preparation:

      • Weigh and powder no fewer than 20 tablets.

      • Accurately weigh a portion of the powder equivalent to 10 mg of Caroverine HCl and transfer to a 100 mL volumetric flask.

      • Add approximately 70 mL of ethanol, sonicate for 15 minutes, then dilute to volume with ethanol.

      • Filter the solution through a 0.45 µm PTFE syringe filter.

      • Further dilute the filtered solution with ethanol to bring the concentration within the linear range of the calibration curve.

ParameterTypical ValueReference
Analytical Wavelength (λmax)304 nm[1]
Linearity Range0.5 - 18 µg/mL[1]
Molar Absorptivity5.55 x 10⁴ L mol⁻¹ cm⁻¹[1]
Correlation Coefficient (R²)> 0.999[1]

Table 2: Typical performance characteristics of the UV-Vis method for Caroverine HCl.

Visualized Workflows

G cluster_observe Observation cluster_check Initial Checks cluster_investigate Interference Investigation cluster_resolve Resolution observe Unexpected Analytical Result (e.g., Bad Peak Shape, Poor Recovery) check_system Verify System Suitability (Pressure, Standard Peak) observe->check_system check_method Confirm Method Parameters (Mobile Phase, Wavelength) check_system->check_method System OK placebo Prepare and Inject Placebo Blank check_method->placebo Method OK interference Interference Peak Observed? placebo->interference interference->check_system No (Suspect System/API Issue) individual Inject Individual Excipient Solutions interference->individual Yes modify_method Modify Method (e.g., Change pH, Gradient, Filter) interference->modify_method Yes individual->modify_method revalidate Re-validate Method modify_method->revalidate G cluster_hplc HPLC Path cluster_uv UV-Vis Path start Start: Caroverine HCl Tablets weigh 1. Weigh and Powder ≥ 20 Tablets start->weigh extract 2. Weigh Powder Equivalent to 10 mg API weigh->extract dissolve 3. Dissolve in Solvent (Mobile Phase or Ethanol) + Sonicate 15 min extract->dissolve filter 4. Filter through 0.45 µm Syringe Filter dissolve->filter inject_hplc 5a. Inject into HPLC System filter->inject_hplc dilute_uv 5b. Dilute to Final Concentration filter->dilute_uv result_hplc Result: Chromatogram inject_hplc->result_hplc measure_uv 6b. Measure Absorbance at λmax (304 nm) dilute_uv->measure_uv result_uv Result: Absorbance Value measure_uv->result_uv

References

Strategies to enhance the therapeutic window of Caroverine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Caroverine (B1668455) Hydrochloride. This resource is designed for researchers, scientists, and drug development professionals. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to assist in your research and development efforts, with a focus on strategies to enhance the therapeutic window of Caroverine Hydrochloride.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

A1: this compound exhibits a multi-faceted mechanism of action. It is a potent, competitive, and reversible antagonist of both N-methyl-D-aspartate (NMDA) and α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) glutamate (B1630785) receptors.[1][2] Additionally, it functions as a calcium channel blocker and possesses antioxidant properties.[1][3][4] This combined action helps regulate neurotransmitter release, reduce neuronal hyperexcitability, and protect cells from oxidative damage.[3][5]

Q2: What are the most common applications of Caroverine in research and clinical settings?

A2: Caroverine is primarily investigated for its neuroprotective and antispasmodic properties.[5] Its main applications include the treatment of tinnitus (ringing in the ears) of cochlear origin, vertigo, and hearing disorders.[4][5][6] It is also used to manage smooth muscle spasms, such as those in the gastrointestinal and urinary tracts.[5][6]

Q3: What are the common side effects observed during experiments or clinical use?

A3: While generally well-tolerated, some common side effects have been reported.[5] These include dizziness, headache, nausea, mild gastrointestinal discomfort, and dry mouth.[5][6][7][8] Fatigue and drowsiness may also occur.[5][8]

Q4: Are there any known contraindications or critical warnings for using Caroverine?

A4: Yes. Caroverine should be used with caution in patients with liver or kidney impairment.[5] It is not recommended for use during pregnancy or breastfeeding unless specifically prescribed.[5] Due to its smooth muscle relaxant effects, it should not be used in patients with glaucoma or prostatic hypertrophy.[6] Immediate medical attention is required for allergic reactions such as rash, swelling, or difficulty breathing.[5][8]

Troubleshooting Guide

This guide addresses specific issues that may arise during your experiments with this compound.

Issue 1: High Systemic Toxicity or Adverse Events Observed in Animal Models

  • Problem: Systemic administration (e.g., intravenous) leads to significant off-target effects, such as severe dizziness, fatigue, or cardiovascular changes, limiting the ability to escalate the dose to a therapeutically effective level in the target organ (e.g., the inner ear).

  • Troubleshooting Strategy: Localized Delivery

    • Rationale: Research in guinea pigs has shown that local administration of Caroverine to the round window membrane of the inner ear results in significantly higher concentrations in the perilymph (the target fluid) with much lower concentrations in the plasma and cerebrospinal fluid (CSF) compared to systemic administration.[9][10][11] This approach can maximize local efficacy while minimizing systemic side effects.

    • Recommendation: Switch from a systemic to a local administration route for organ-specific targets. For inner ear research, consider transtympanic injection or application via a gel or foam directly to the round window membrane.[9][11]

    • Expected Outcome: An enhanced therapeutic window by achieving a high local drug concentration at the site of action while keeping systemic exposure below the threshold for adverse effects.

Issue 2: Low Therapeutic Efficacy at Standard Doses

  • Problem: Standard intravenous or oral doses are not producing the desired therapeutic effect (e.g., significant reduction in tinnitus markers).

  • Troubleshooting Strategy: Route and Dose Optimization

    • Pharmacokinetic Analysis: First, confirm drug absorption and distribution. Caroverine is absorbed via the gastrointestinal tract and metabolized primarily in the liver.[12] Poor oral bioavailability could be a limiting factor.

    • Consider IV Infusion: If using oral administration, switching to intravenous (IV) infusion may provide more consistent and higher plasma concentrations. Clinical studies on tinnitus have often used supervised IV infusions.[13]

    • Dose Escalation with Monitoring: If using IV administration, a careful dose-escalation study may be warranted. Monitor for both efficacy markers and the onset of common side effects (dizziness, nausea) to define the maximum tolerated dose (MTD).[7]

    • Combination Therapy: In some contexts, combining Caroverine with other agents may yield better results. For instance, one study suggested that an initial IV infusion of Caroverine followed by a course of Ginkgo Biloba provided sustained relief for tinnitus.[14]

Issue 3: Inconsistent Results in Tinnitus Studies

  • Problem: High variability in therapeutic response among subjects in tinnitus experiments.

  • Troubleshooting Strategy: Refine Subject Selection Criteria

    • Pathophysiology Matters: The efficacy of Caroverine in tinnitus is hypothesized to be greatest in cases of "cochlear-synaptic tinnitus," where the underlying cause is related to disturbed activity of NMDA and AMPA receptors at inner hair cell afferents.[2]

    • Refine Inclusion Criteria: Ensure your study's inclusion criteria are designed to select for this specific pathophysiology. This may involve specific audiological tests or patient history markers. A placebo-controlled, randomized design is crucial to validate findings.[2]

    • Objective Measures: Rely on both subjective ratings (e.g., Tinnitus Handicap Inventory) and objective psychoacoustic measurements (tinnitus matching for frequency and intensity) to define a therapeutic response.[2][15]

Quantitative Data Summary

The following tables summarize key quantitative data from preclinical and clinical studies.

Table 1: Pharmacokinetics of Caroverine: Local vs. Systemic Administration in Guinea Pigs

Administration RouteDose GroupPeak Concentration in Perilymph (µg/mL)Peak Concentration in Plasma (µg/mL)Peak Concentration in CSF (µg/mL)
Local (Round Window) Low Dose4.3Not DetectedNot Detected
Local (Round Window) High Dose18.8~0.1~0.2
Systemic (Intravenous) Standard~0.3~1.0~0.25
Data synthesized from a study on guinea pigs.[10] This table illustrates the significant advantage of local delivery for achieving high target-site concentrations while minimizing systemic exposure.

Table 2: Efficacy of Caroverine in Clinical Tinnitus Studies

Study DesignTreatment Group (Dose)Primary Outcome MeasureResponse Rate
Placebo-Controlled, Randomized[2]Caroverine (Single IV Infusion)Subjective & Psychoacoustic Reduction63.3% of patients responded immediately post-infusion.
Placebo-Controlled, Randomized[2]PlaceboSubjective & Psychoacoustic Reduction0% of patients showed a significant response.
Comparative Study[13]Caroverine (160 mg IV Infusion)Tinnitus Handicap Inventory (THI)Significant improvement up to 4 weeks, but not sustained at 12 weeks.
Randomized Controlled Study[14]Caroverine (Single IV Infusion)Tinnitus Grading & Matching54.5% of patients showed immediate improvement.

Experimental Protocols

Protocol 1: Local Administration of Caroverine to the Round Window Membrane (Animal Model)

  • Objective: To assess the pharmacokinetics and local efficacy of Caroverine in the inner ear while minimizing systemic exposure.

  • Model: Guinea Pig.

  • Methodology:

    • Anesthesia: Anesthetize the animal according to approved institutional protocols.

    • Surgical Approach: Perform a retroauricular approach to expose the auditory bulla. Open the bulla to visualize the round window membrane (RWM).

    • Drug Preparation: Prepare this compound solution in a suitable vehicle (e.g., saline or a hydrogel for sustained release). Concentrations used in published studies range from 1.6 mg/mL to 12.8 mg/mL.[10]

    • Application: Carefully apply a defined volume of the Caroverine solution directly onto the RWM. A gelfoam or other absorbent material can be used to hold the solution in place.

    • Sample Collection: At predefined time points (e.g., 30 min, 1 hr, 2 hrs, 6 hrs), collect samples of perilymph from the cochlea using a microcapillary tube. Concurrently, collect blood and CSF samples.

    • Analysis: Determine Caroverine concentrations in the collected samples using High-Performance Liquid Chromatography (HPLC).[9][10]

    • Functional Assessment: Measure Auditory Brainstem Responses (ABRs) before and after drug application to evaluate effects on hearing function. Studies show these effects are typically transient and reversible.[9]

Protocol 2: Intravenous Infusion of Caroverine for Tinnitus Study (Human Clinical Trial)

  • Objective: To evaluate the efficacy of a single intravenous dose of Caroverine in reducing the severity of cochlear-synaptic tinnitus.

  • Design: Double-blind, placebo-controlled, randomized clinical trial.[2]

  • Methodology:

    • Patient Screening: Recruit patients with subjective tinnitus of probable cochlear-synaptic origin based on predefined inclusion/exclusion criteria.

    • Baseline Assessment: Before infusion, perform a comprehensive baseline assessment including:

      • Subjective evaluation: Tinnitus Handicap Inventory (THI) or Visual Analogue Scale (VAS).[15][16]

      • Psychoacoustic measurements: Tinnitus frequency and loudness matching.[2]

    • Drug Preparation & Blinding: Prepare infusions of Caroverine (e.g., 160 mg in a saline solution) and a matching placebo.[13] Ensure both patients and administering staff are blinded to the treatment allocation.

    • Administration: Administer the solution as a slow, supervised intravenous infusion over a period of 30-60 minutes. Monitor vital signs throughout the procedure.

    • Post-Infusion Assessment: Repeat the baseline assessments immediately after the infusion is complete, and at subsequent follow-up points (e.g., 1 week, 4 weeks, 12 weeks).[13]

    • Data Analysis: Compare the change from baseline in the Caroverine group to the placebo group using appropriate statistical methods. Record all adverse events.

Visualizations

// Invisible node for better edge routing dummy [shape=point, style=invis]; {NMDA, AMPA, Ca_Channel} -> dummy [arrowhead=none]; dummy -> Excitotoxicity [label="Leads to", dir=forward];

Caroverine -> Therapeutic_Effect [label="Reduces Excitotoxicity", color="#202124"]; Excitotoxicity -> Therapeutic_Effect [style=invis]; } .dot Caption: Signaling pathway for this compound's multi-target mechanism.

Experimental_Workflow cluster_systemic Systemic Administration Arm cluster_local Local Administration Arm IV_Admin Intravenous (IV) Injection IV_PK Measure Caroverine in: - Plasma - CSF - Perilymph IV_Admin->IV_PK IV_Tox Assess Systemic Side Effects IV_PK->IV_Tox Analysis Compare Therapeutic Window: Efficacy (Perilymph Conc.) vs. Toxicity (Plasma Conc.) IV_Tox->Analysis Local_Admin Application to Round Window Membrane Local_PK Measure Caroverine in: - Plasma - CSF - Perilymph Local_Admin->Local_PK Local_Tox Assess Local & Systemic Side Effects Local_PK->Local_Tox Local_Tox->Analysis Start Animal Model (e.g., Guinea Pig) Start->IV_Admin Start->Local_Admin

Troubleshooting_Tree Start Experiment Issue? Issue_Tox High Systemic Toxicity? Start->Issue_Tox Yes Issue_Eff Low Efficacy? Start->Issue_Eff No Issue_Tox->Issue_Eff No Sol_Local Action: Switch to Local Administration Route Issue_Tox->Sol_Local Yes Sol_IV Action: Switch from Oral to IV Route Issue_Eff->Sol_IV Yes (Oral Route) Sol_Dose Action: Perform Dose Escalation Study Issue_Eff->Sol_Dose Yes (IV Route) Sol_Criteria Action: Refine Subject Selection Criteria Issue_Eff->Sol_Criteria Yes (High Variability) End_Bad Outcome: Issue Persists (Re-evaluate Hypothesis) Issue_Eff->End_Bad No End_Good Outcome: Improved Therapeutic Window Sol_Local->End_Good Sol_IV->End_Good Sol_Dose->End_Good Sol_Criteria->End_Good

References

Addressing the transient effects of Caroverine Hydrochloride in tinnitus treatment

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to addressing the transient effects of Caroverine (B1668455) Hydrochloride in tinnitus treatment experiments. The information is presented in a question-and-answer format to directly address specific issues encountered during research.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for Caroverine Hydrochloride in the context of tinnitus?

A1: this compound is a multi-target drug that primarily functions as a glutamate (B1630785) receptor antagonist.[1][2][3] It acts as a competitive and reversible antagonist of both N-methyl-D-aspartate (NMDA) and α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors in the cochlea.[1][4][5] The underlying hypothesis for its use in tinnitus is that certain forms of tinnitus, particularly cochlear-synaptic tinnitus, arise from glutamatergic excitotoxicity due to excessive glutamate release at the synapse between inner hair cells and afferent auditory neurons.[3][6][7] By blocking these receptors, Caroverine is thought to mitigate this excitotoxicity.[1] Additionally, Caroverine exhibits calcium channel blocking properties and antioxidant activity, which may contribute to its neuroprotective effects.[2][8]

Q2: Why is the therapeutic effect of Caroverine often observed to be transient in both clinical and preclinical studies?

A2: The transient nature of Caroverine's effect is largely attributed to its pharmacokinetics in the inner ear.[9] Preclinical studies in guinea pigs have shown that after local application to the round window membrane, Caroverine concentrations in the perilymph peak quickly (around 30 minutes) and then decrease relatively rapidly.[10] This suggests that while a therapeutic concentration can be achieved, it may not be sustained, leading to a temporary reduction in tinnitus symptoms. Even with systemic administration, achieving sustained therapeutic levels in the cochlea is challenging due to the blood-perilymph barrier.[10] The reversible nature of its binding to glutamate receptors also means that as the drug is cleared from the cochlea, its inhibitory effect diminishes.[11][12]

Q3: What are the common transient adverse effects observed in preclinical models, and how can they be monitored?

A3: In preclinical studies, a transient effect on hearing thresholds, as measured by Auditory Brainstem Response (ABR), has been observed following local application of Caroverine to the round window.[9][10] This effect is typically fully reversible within 24 hours.[9][10] Monitoring for this involves recording ABR thresholds at baseline, shortly after Caroverine administration, and at subsequent time points (e.g., 24 hours post-administration) to confirm recovery. Systemic side effects, while less pronounced with local administration, can include dizziness or sedation, which may be observed through general animal behavior monitoring.[10] In clinical settings, transient side effects like passing itchiness have been reported with topical application.[13]

Troubleshooting Guide

Q1: My in vivo experiment with Caroverine failed to show a significant effect on tinnitus-like behavior. What are some potential reasons?

A1: Several factors could contribute to a lack of efficacy in an in vivo experiment:

  • Drug Solubility and Stability: this compound can be challenging to dissolve and may be unstable in certain solutions. The free base form is practically insoluble in water, and while the hydrochloride salt is more soluble, it has been reported to be less stable.[14] Ensure you are using an appropriate vehicle and preparation method. For in vivo injections, formulations often involve co-solvents like DMSO, PEG300, and Tween 80 in saline.[8] It is crucial to confirm the stability of your prepared solution for the duration of your experiment.[15]

  • Route of Administration and Dosage: The route of administration significantly impacts the drug concentration in the cochlea.[9] Systemic administration (e.g., intraperitoneal) may not achieve sufficient cochlear concentrations. Direct application to the round window membrane results in much higher local concentrations.[9] You may need to perform a dose-response study to determine the optimal dose for your specific animal model and administration route.

  • Timing of Administration: Given the rapid clearance of Caroverine from the perilymph, the timing of administration relative to tinnitus induction and behavioral testing is critical.[10] For a therapeutic effect, Caroverine should be administered once tinnitus is established, and behavioral testing should be conducted when the drug concentration in the cochlea is expected to be at its peak.[9]

  • Animal Model: The chosen animal model of tinnitus (e.g., salicylate-induced vs. noise-induced) may respond differently to Caroverine. Caroverine's mechanism targets glutamatergic excitotoxicity, which may be more prominent in certain models of tinnitus than others.

Q2: I am observing high variability in my Auditory Brainstem Response (ABR) measurements after Caroverine administration. How can I reduce this?

A2: High variability in ABR measurements can be addressed by:

  • Consistent Drug Delivery: For local application to the round window, ensure the Gelfoam or other delivery vehicle is consistently saturated and placed correctly to cover the membrane.[11]

  • Stable Anesthesia: Maintain a stable level of anesthesia throughout the ABR recording period, as changes in body temperature and physiological state can affect ABR thresholds.

  • Controlled Environment: Conduct ABR measurements in a sound-attenuating booth to minimize background noise.

  • Sufficient Recovery Time: If you are measuring the reversibility of Caroverine's effects, ensure a sufficient washout period (e.g., 24 hours) for the drug to be cleared from the system.[9]

Q3: How should I prepare and store this compound solutions for my experiments?

A3: For in vivo use, this compound can be dissolved in a vehicle such as 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline, with sonication recommended to aid dissolution.[8] Stock solutions in DMSO can be stored at -20°C for up to a month or -80°C for up to six months.[2] It is recommended to prepare fresh dilutions for injection from the stock solution for each experiment. For parenteral administration, the final solution should be sterile-filtered through a 0.22 µm filter.[2] Stability studies have shown that Caroverine solutions can be stable for up to 24 hours at ambient temperature.[15]

Data Presentation

Table 1: Pharmacokinetic Parameters of Caroverine in Guinea Pigs Following Different Administration Routes

Administration RoutePeak Concentration in Perilymph (µg/mL)Time to Peak Concentration in PerilymphPeak Concentration in Plasma (µg/mL)
Intravenous (IV)~0.2-0.310 minutes>1.0
Local (Round Window) - Low Dose~4.030 minutes<0.2
Local (Round Window) - High Dose~16.030 minutes~0.5
Data synthesized from Chen et al., 2003.[9][10]

Table 2: Preclinical and Clinical Dosage Information for Caroverine

Study TypeAnimal Model/SubjectAdministration RouteDosageOutcomeReference
PreclinicalGuinea PigLocal (Round Window)2% or 10% solutionTransient, reversible ABR threshold shift[9][10]
PreclinicalRatSubcutaneous infusion1.44 mg/rat over 72hAttenuation of impulse noise-induced hearing loss[2]
PreclinicalRatIntraperitoneal300-350 mg/kg (Salicylate)Induction of tinnitus-like behavior[11]
ClinicalHumanOral40mg twice daily for 90 daysSignificant improvement in mild tinnitus[3]
ClinicalHumanIntravenous InfusionUp to 160mg63.3% of patients responded immediately[5]
ClinicalHumanTopical (Eardrops)1% solution twice daily57% of patients showed treatment success[13]

Experimental Protocols

Protocol 1: Salicylate-Induced Tinnitus Model in Rats and Assessment

  • Animal Model: Male Wistar rats (250-300g).

  • Tinnitus Induction:

    • Prepare a solution of Sodium Salicylate (B1505791) at 100 mg/mL in sterile 0.9% saline.

    • Administer a single intraperitoneal (IP) injection of Sodium Salicylate at a dose of 300-350 mg/kg.[11]

  • Caroverine Administration (Therapeutic Model):

    • Prepare this compound in a suitable vehicle (e.g., 10% DMSO, 40% PEG300, 5% Tween-80, 45% saline).[8]

    • 1-2 hours after salicylate injection, administer Caroverine via IP injection. A dose-ranging study is recommended, starting from 10-20 mg/kg.[11]

  • Tinnitus Assessment (Gap-Prepulse Inhibition of Acoustic Startle - GPIAS):

    • Place the rat in a startle chamber with background noise.

    • Present two types of trials randomly:

      • Startle-Only Trials: A loud acoustic stimulus (e.g., 110 dB SPL broadband noise).

      • Gap-Prepulse Trials: A brief silent gap (e.g., 50 ms) in the background noise immediately preceding the startle stimulus.[11]

    • Rats with tinnitus will have a reduced ability to detect the silent gap, resulting in a smaller inhibition of the startle response compared to control animals.

Protocol 2: Local Administration of Caroverine to the Round Window Membrane in Guinea Pigs

  • Animal Model: Albino guinea pigs.

  • Surgical Procedure:

    • Anesthetize the animal.

    • Make a retroauricular incision to expose the auditory bulla.

    • Create a small opening in the bulla to visualize the round window membrane (RWM).[11]

  • Caroverine Administration:

    • Prepare a sterile solution of this compound at the desired concentration (e.g., 2% or 10%).

    • Saturate a small piece of absorbable gelatin sponge (Gelfoam) with approximately 15 µL of the Caroverine solution.[11]

    • Carefully place the saturated Gelfoam onto the RWM.[11]

    • Close the incision in layers.

  • Outcome Measurement (Auditory Brainstem Response - ABR):

    • Place subdermal electrodes at the vertex, mastoid, and a distal ground location.

    • Present acoustic stimuli (clicks or tone bursts) to the ear.

    • Record ABR thresholds at baseline (before surgery), and at various time points post-administration (e.g., 1, 4, 24 hours) to assess the effect and its transient nature.[9]

Mandatory Visualizations

G cluster_0 Cochlear Synapse cluster_1 Postsynaptic Receptors cluster_2 Drug Action cluster_3 Downstream Effects IHC Inner Hair Cell Glutamate Excess Glutamate (Excitotoxicity) IHC->Glutamate SynapticCleft Synaptic Cleft NMDA NMDA Receptor AMPA AMPA Receptor AfferentNeuron Afferent Neuron Dendrite CaInflux Reduced Ca2+ Influx NMDA->CaInflux AMPA->CaInflux Caroverine Caroverine HCl Caroverine->NMDA Antagonism Caroverine->AMPA Antagonism NeuralFiring Normalized Neural Firing CaInflux->NeuralFiring Tinnitus Tinnitus Perception (Reduced) NeuralFiring->Tinnitus

Caroverine's Mechanism of Action in Tinnitus.

G cluster_0 Phase 1: Baseline & Induction cluster_1 Phase 2: Treatment cluster_2 Phase 3: Outcome Measurement Baseline Baseline Assessment (ABR / GPIAS) Induction Tinnitus Induction (e.g., Salicylate IP) Baseline->Induction Treatment Caroverine HCl Administration (e.g., IP or Local) Induction->Treatment PostTreatment Post-Treatment Assessment (ABR / GPIAS) Treatment->PostTreatment Acute Effect LongTerm Long-Term Follow-up (e.g., 24h Assessment) PostTreatment->LongTerm Transient Effect Evaluation

Experimental Workflow for Caroverine in Tinnitus Models.

References

Reversible effects of Caroverine on hearing function after local application

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and detailed protocols for researchers investigating the reversible effects of Caroverine (B1668455) on hearing function following local application.

Frequently Asked Questions (FAQs) and Troubleshooting

Q1: After local application of Caroverine, the Auditory Brainstem Response (ABR) thresholds have not returned to baseline after 24 hours. What could be the cause?

A1: While studies show that the effects of locally applied Caroverine on hearing are typically transient and fully reversible within 24 hours, a lack of recovery could be due to several factors[1][2][3].

  • Compound Concentration/Formulation: An unexpectedly high concentration or an issue with the formulation's pH or osmolarity could cause irritation or damage to the round window membrane or inner ear structures. Verify the concentration and preparation protocol of your Caroverine solution.

  • Surgical Trauma: The surgical procedure to expose the round window membrane can inadvertently cause trauma to the inner ear, leading to a persistent hearing threshold shift. Review your surgical technique for consistency and gentleness.

  • Infection: Post-operative infection in the middle ear can affect inner ear function. Ensure sterile surgical procedures and appropriate post-operative care.

  • Evaluation Time Point: Complete recovery may in rare cases extend slightly beyond 24 hours. Consider a 48-hour follow-up measurement to confirm if the threshold shift is permanent or just slow to reverse.

Q2: We are observing high variability in perilymph drug concentrations between experimental subjects. What are the likely sources of this inconsistency?

A2: High variability is a common challenge in local drug delivery to the inner ear. Potential causes include:

  • Application Vehicle: The saturation and placement of the carrier (e.g., Gelfoam) on the round window membrane (RWM) is critical.[4] Ensure the Gelfoam is cut to a consistent size, saturated with a precise volume of Caroverine solution (~15 µL), and placed securely and completely over the RWM niche.[4] Inconsistent contact can lead to variable drug absorption.[2]

  • RWM Permeability: There is natural biological variability in the thickness and permeability of the RWM between individual animals, which can affect the rate of drug diffusion.

  • Sample Collection: The timing and technique for perilymph sampling are crucial. Peak perilymph concentrations after local application have been observed around 30 minutes post-delivery.[2] Standardize your sample collection time point to minimize variability.

Q3: Is it normal to observe systemic side effects (e.g., dizziness, nausea) in animals after local RWM application?

A3: It is not expected. A key advantage of local application is achieving high inner ear drug concentrations while maintaining very low plasma and cerebrospinal fluid (CSF) levels, thereby avoiding systemic side effects.[1][2][3] If you observe such effects, it may suggest unintended systemic absorption. Re-examine your surgical procedure to ensure there is no significant bleeding or leakage of the drug into systemic circulation.

Q4: What are the reported side effects of topical Caroverine application in human subjects?

A4: In a clinical study using 1% Caroverine eardrops, the only reported side effect was "passing itchiness" in the ear canal.[5] This was described as a transient discomfort that did not require cessation of the therapy.[5] No other clinically significant adverse effects were noted.[5]

Quantitative Data Summary

The following tables summarize pharmacokinetic and functional data from a key preclinical study involving the local application of Caroverine to the round window membrane in guinea pigs.

Table 1: Peak Caroverine Concentrations in Guinea Pig Fluids

Administration RouteDose GroupPeak Perilymph Concentration (µg/mL)Peak CSF ConcentrationPeak Plasma Concentration
Local (RWM)Low Dose (LD)4.3Very Low / UndetectableVery Low / Undetectable
Local (RWM)High Dose (HD)18.8Very Low / UndetectableVery Low / Undetectable
Intravenous (IV)-~0.25~0.25High
(Data sourced from Chen et al., 2003)[2]

Table 2: Reversible ABR Threshold Shift at 20 kHz After High-Dose Local Caroverine Application

Time Point Post-ApplicationAverage Threshold Shift (dB SPL)Hearing Function Status
30 MinutesMaximum Shift (~25-30 dB)Hearing Temporarily Impaired
3 HoursPartial RecoveryRecovery in Progress
6 HoursContinued RecoveryRecovery in Progress
24 Hours~0 dB (Return to Baseline)Fully Reversible Effect[1][2][3]
(Data interpreted from Chen et al., 2003)[2]

Experimental Protocols

Protocol 1: Local Caroverine Application to the Round Window Membrane (RWM) This protocol is adapted from methodologies described for guinea pig models.[2][4]

  • Anesthesia: Anesthetize the animal according to your institutionally approved protocol. Place the animal on a warming pad to maintain body temperature.

  • Surgical Exposure:

    • Make a retroauricular incision to expose the auditory bulla.

    • Carefully dissect through the muscle layers.

    • Create a small opening in the bulla to visualize the middle ear cavity and the round window membrane (RWM).

  • Carrier Preparation:

    • Cut a small piece of sterile Gelfoam to a size sufficient to fit within the RWM niche.

    • Saturate the Gelfoam with a precise volume (e.g., 15 µL) of the prepared Caroverine solution.[4]

  • Application:

    • Using micro-forceps, carefully place the saturated Gelfoam directly onto the RWM, ensuring full contact.

  • Closure: Close the muscle layers and suture the skin incision.

  • Recovery: Allow the animal to recover from anesthesia in a monitored setting.

Protocol 2: Auditory Brainstem Response (ABR) Measurement This protocol is a generalized procedure based on common research practices.[2][4]

  • Preparation: Anesthetize the animal and place it inside a sound-attenuating chamber.

  • Electrode Placement: Insert subdermal needle electrodes at the following locations:

    • Active: Vertex (top of the head).

    • Reference: Mastoid area or below the pinna of the test ear.

    • Ground: A distal location, such as the contralateral shoulder or hind leg.[4]

  • Acoustic Stimuli:

    • Deliver acoustic stimuli (e.g., clicks or tone bursts at frequencies like 8, 12.5, 16, and 20 kHz) to the test ear via a calibrated speaker or earphone.[2][4]

  • Recording:

    • Begin stimulus presentation at a high intensity level (e.g., 90 dB SPL) and record the resulting neural activity.

    • Decrease the stimulus intensity in 5 or 10 dB steps, recording the response at each level.

  • Threshold Determination: The ABR threshold is defined as the lowest intensity level at which a clear and repeatable wave pattern (e.g., Wave II or III) is identifiable above the noise floor.[4]

  • Data Collection Schedule: Record ABR measurements at baseline (before Caroverine application) and at specified time points post-application (e.g., 30 minutes, 3 hours, 6 hours, 24 hours) to track the onset and reversal of hearing function changes.[2]

Visualizations

Glutamate Excessive Glutamate Release Receptors NMDA / AMPA Receptors Glutamate->Receptors Activates Excitotoxicity Excitotoxicity Receptors->Excitotoxicity Leads to Damage Cochlear Synaptic Damage Excitotoxicity->Damage Caroverine Caroverine Caroverine->Receptors Antagonizes (Blocks)

Caption: Caroverine's mechanism of otoprotection.

cluster_prep Preparation cluster_exp Experiment & Measurement A Anesthetize Animal B Surgical Exposure of RWM A->B C Prepare Caroverine on Gelfoam B->C D Baseline ABR Measurement C->D E Apply Caroverine to RWM D->E F Post-Application ABR (30min, 3h, 6h, 24h) E->F G Perilymph/CSF/Plasma Sample Collection E->G H HPLC Analysis G->H

Caption: Experimental workflow for local Caroverine studies.

Start Local Caroverine Application Effect Transient ABR Threshold Shift (Hearing Impairment) Start->Effect Induces Clearance Caroverine Clearance from Perilymph Effect->Clearance Followed by Recovery Full Recovery of ABR Threshold (Function Restored) Clearance->Recovery Results in

Caption: Logical diagram of Caroverine's reversible effect.

References

Validation & Comparative

Caroverine Hydrochloride vs. Placebo: A Comparative Analysis of Efficacy and Safety in Double-Blind Tinnitus Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of Caroverine (B1668455) Hydrochloride's performance against placebo in the treatment of tinnitus, based on data from double-blind clinical studies. The following sections detail the experimental protocols, present quantitative data in structured tables, and visualize the proposed mechanism of action and experimental workflows.

Mechanism of Action

Caroverine Hydrochloride is a multifunctional compound investigated for its potential in managing tinnitus.[1] Its therapeutic effects are primarily attributed to its dual mechanism of action:

  • Glutamate Receptor Antagonism : Tinnitus is linked to glutamatergic excitotoxicity in the cochlea. Caroverine acts as an antagonist at both N-methyl-D-aspartate (NMDA) and α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors, thereby reducing the hyperexcitability of auditory neurons.[2]

  • Calcium Channel Blockade : By inhibiting calcium influx into cells, Caroverine may lead to muscle relaxation and decreased neuronal excitability.[1]

Proposed Signaling Pathway of Caroverine in Tinnitus

G cluster_0 Presynaptic Terminal cluster_1 Postsynaptic Neuron Glutamate Excess Glutamate NMDA_R NMDA Receptor Glutamate->NMDA_R Binds AMPA_R AMPA Receptor Glutamate->AMPA_R Binds Excitotoxicity Neuronal Hyperexcitability (Tinnitus Signal) NMDA_R->Excitotoxicity Ca2+ influx AMPA_R->Excitotoxicity Na+ influx, Depolarization Ca_Channel Voltage-gated Ca2+ Channel Ca_Channel->Excitotoxicity Ca2+ influx Caroverine Caroverine Caroverine->NMDA_R Antagonizes Caroverine->AMPA_R Antagonizes Caroverine->Ca_Channel Blocks

Caption: Proposed mechanism of Caroverine in mitigating glutamatergic excitotoxicity in tinnitus.

Experimental Protocols

This section details the methodologies of key double-blind, placebo-controlled studies investigating the efficacy of Caroverine in tinnitus treatment.

Study 1: Intravenous Caroverine (Denk et al., 1997)[2]
  • Objective : To examine the efficacy of a single infusion of caroverine in treating inner ear tinnitus.

  • Study Design : A placebo-controlled, single-blind, randomized study.

  • Patient Population : 60 patients with inner ear tinnitus of assumed cochlear-synaptic pathophysiology.

  • Inclusion Criteria : Patients with tinnitus of assumed cochlear-synaptic origin.

  • Exclusion Criteria : Not specified in the available abstract.

  • Intervention :

    • Caroverine Group (n=30) : Single intravenous infusion of Caroverine.

    • Placebo Group (n=30) : Single intravenous infusion of a placebo.

  • Outcome Measures :

    • Primary : A response was defined as a reduction in both subjective rating and psychoacoustic measurement (tinnitus matching).

  • Randomization and Blinding : Patients were randomized to treatment groups, and the study was conducted in a single-blind manner.

Study 2: Oral Caroverine (Kumari & Kumar, 2016)[3]
  • Objective : To assess the role of oral caroverine in the management of sensory neural tinnitus.

  • Study Design : A placebo-controlled study.

  • Patient Population : 50 adult patients with sensory neural tinnitus.

  • Inclusion Criteria : Adult patients with sensory neural tinnitus.

  • Exclusion Criteria : Not specified in the available abstract.

  • Intervention :

    • Caroverine Group (n=25) : 20 mg Caroverine administered orally twice daily for 90 days.

    • Placebo Group (n=25) : Placebo administered orally twice daily for 90 days.

  • Outcome Measures :

    • Primary : Subjective relief and objective improvement evaluated using the Tinnitus Handicap Inventory (THI) scoring and tinnitus frequency matching.

  • Randomization and Blinding : Patients were divided into two groups. The blinding procedure was not detailed in the abstract.

Study 3: Intravenous Caroverine (Bohra et al., 2015)[4]
  • Objective : To compare the efficacy of caroverine in the management of tinnitus against a placebo.

  • Study Design : A placebo-controlled study.

  • Patient Population : 60 patients with chronic tinnitus.

  • Inclusion Criteria : Patients with chronic tinnitus.

  • Exclusion Criteria : Not specified in the available abstract.

  • Intervention :

    • Caroverine Group (n=30) : Single infusion of 160 mg of caroverine.

    • Placebo Group (n=30) : Single infusion of 100ml normal saline.

  • Outcome Measures :

    • Primary : Changes in the Tinnitus Handicap Inventory (THI) score immediately, at 1 week, 4 weeks, and 6 months post-infusion.

  • Randomization and Blinding : Patients were randomized into one of the two groups.

Experimental Workflow

G cluster_0 Patient Recruitment cluster_1 Baseline Assessment cluster_2 Intervention cluster_3 Follow-up and Analysis Screening Screening of Tinnitus Patients InclusionExclusion Inclusion/Exclusion Criteria Applied Screening->InclusionExclusion InformedConsent Informed Consent InclusionExclusion->InformedConsent BaselineTHI Baseline Tinnitus Handicap Inventory (THI) InformedConsent->BaselineTHI BaselinePsychoacoustic Baseline Psychoacoustic Measurements InformedConsent->BaselinePsychoacoustic Randomization Randomization BaselineTHI->Randomization BaselinePsychoacoustic->Randomization CaroverineAdmin Caroverine Administration (IV or Oral) Randomization->CaroverineAdmin PlaceboAdmin Placebo Administration Randomization->PlaceboAdmin FollowUp Follow-up Assessments (THI, Psychoacoustics) CaroverineAdmin->FollowUp PlaceboAdmin->FollowUp DataAnalysis Data Analysis FollowUp->DataAnalysis Results Results Interpretation DataAnalysis->Results

Caption: A generalized experimental workflow for double-blind, placebo-controlled tinnitus studies.

Quantitative Data Summary

The following tables summarize the key efficacy and safety data from the cited double-blind, placebo-controlled studies.

Table 1: Efficacy of Intravenous Caroverine vs. Placebo (Denk et al., 1997) [2]

Outcome MeasureCaroverine Group (n=30)Placebo Group (n=30)
Responder Rate 63.3%0%
Response defined as a reduction in both subjective rating and psychoacoustic measurement.

Table 2: Efficacy of Oral Caroverine vs. Placebo (Kumari & Kumar, 2016) [3]

Outcome MeasureCaroverine Group (n=25)Placebo Group (n=25)
Reduction in Tinnitus 64%20%
Complete Relief 8%Not Reported
Improvement >50% 12%Not Reported
Improvement <50% 44%Not Reported
Assessment after 90 days of treatment.

Table 3: Efficacy of Intravenous Caroverine vs. Placebo (Bohra et al., 2015) [4]

Outcome MeasureCaroverine Group (n=30)Placebo Group (n=30)
Statistically Significant Improvement in THI Score Yes (Immediate and 1st week)No
Sustained Improvement in THI Score No (at 4 weeks and 6 months)No

Table 4: Safety and Tolerability

StudyAdverse Events in Caroverine GroupAdverse Events in Placebo Group
General Findings from multiple studies Generally reported as safe with no or mild adverse reactions.[5]Not specified in detail in the available abstracts.
Mahendru et al. (Comparison with Betahistine) 53.6% of total reported ADRs (mild to moderate).[1]Not applicable (compared with an active drug).

Conclusion

The available data from double-blind, placebo-controlled studies suggest that this compound may be more effective than placebo in reducing the severity of tinnitus, particularly in the short term. Both intravenous and oral formulations have shown a higher percentage of responders compared to placebo.[2][3] A single intravenous infusion of caroverine showed a significant immediate improvement in tinnitus severity as measured by the THI score, though this effect was not sustained long-term in one study.[4] Oral caroverine administered over a 90-day period also demonstrated a statistically significant improvement in tinnitus management compared to placebo.[3]

Adverse events associated with caroverine in clinical trials have been reported as generally mild and transient.[5] However, for a comprehensive understanding of the safety profile, more detailed reporting of adverse events in placebo-controlled trials is necessary.

Further large-scale, long-term, double-blind, placebo-controlled studies are warranted to confirm these findings, establish optimal dosing regimens, and more thoroughly characterize the safety and long-term efficacy of this compound for the treatment of tinnitus.

References

A Comparative Guide to Caroverine Hydrochloride and Ginkgo Biloba Combination Therapy for Hearing Loss

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of a combination therapy involving Caroverine (B1668455) Hydrochloride and Ginkgo Biloba with other therapeutic alternatives for the management of hearing loss, particularly sensorineural hearing loss (SNHL). The information is intended for researchers, scientists, and drug development professionals, presenting quantitative data, detailed experimental protocols, and visualizations of relevant signaling pathways.

Introduction

Sensorineural hearing loss, characterized by damage to the inner ear's hair cells or the auditory nerve, presents a significant therapeutic challenge. Current treatment strategies often yield limited success. This guide explores the potential of a combination therapy of Caroverine Hydrochloride and Ginkgo Biloba and critically evaluates its performance against established and emerging treatments. Caroverine is a glutamate (B1630785) receptor antagonist, and Ginkgo Biloba is a well-known herbal extract with antioxidant and circulatory-enhancing properties.[1][2] The rationale for their combined use lies in their potentially synergistic mechanisms of action to protect and restore auditory function.

Quantitative Comparison of Treatment Efficacy

The following tables summarize the quantitative data from various clinical studies on the efficacy of Caroverine with Ginkgo Biloba and other therapeutic agents for hearing loss.

Table 1: Efficacy of Caroverine and Ginkgo Biloba in Tinnitus and Hearing Loss

Treatment GroupOutcome MeasureResultStudy PopulationReference
Caroverine Tinnitus Improvement54.54% immediate improvement (not sustained)22 patients with cochlear synaptic tinnitus[1][2]
Ginkgo Biloba Tinnitus Improvement31.8% sustained improvement22 patients with cochlear synaptic tinnitus[1][2]
Caroverine + Ginkgo Biloba Tinnitus Severity Reduction (TFI Score)Statistically significant reduction, superior to Caroverine or Betahistine (B147258) alone24 patients with moderate tinnitus[3]
Ginkgo Biloba Hearing Threshold Improvement (PTA)Statistically significant improvement (p < 0.05)60 patients with idiopathic tinnitus[4]
Caroverine Hearing Threshold Improvement (PTA)No significant change60 patients with idiopathic tinnitus[4]

Table 2: Efficacy of Alternative Treatments for Hearing Loss

TreatmentOutcome MeasureResultStudy PopulationReference
Corticosteroids (Prednisolone) Hearing Improvement (dB)No significant difference compared to placebo93 patients with idiopathic sudden sensorineural hearing loss[5]
Vinpocetine (B1683063) Hearing CapacitySignificant improvement and reduced deterioration over 12 monthsPatients with acquired sensorineural hearing loss[6][7][8][9]
Coenzyme Q10 + Steroids Hearing Improvement Rate78.3% (vs. 71.7% with steroids alone)60 patients with idiopathic sudden sensorineural hearing loss[10][11]
Betahistine Hearing Level (dB)Mean decrease of 6.35 dB in hearing level after 6 months200 patients with Ménière's disease[12]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of research findings. Below are the experimental protocols for key studies cited in this guide.

Caroverine and Ginkgo Biloba for Cochlear Synaptic Tinnitus
  • Study Design: A randomized controlled study with 86 patients divided into four groups: Injectable Caroverine, Injectable Placebo, Ginkgo Biloba extract, and Placebo extract.[1][2]

  • Intervention:

    • Group 1 (Caroverine): A single intravenous infusion of Caroverine.[1][2]

    • Group 3 (Ginkgo Biloba): Oral administration of Ginkgo Biloba extract.[1][2]

  • Outcome Measures: Tinnitus grading and matching were assessed at baseline, immediately after infusion (for the Caroverine group), and at 1, 3, and 6-month follow-ups.[1][2]

  • Audiological Assessment: Pure tone audiometry (0-16,000 Hz) was used to diagnose high-frequency sensorineural hearing loss consistent with cochlear synaptic tinnitus. Impedance audiometry, Eustachian tube function tests, and acoustic reflex tests were also performed.[1]

Vinpocetine for Acquired Sensorineural Hearing Loss
  • Study Design: A phase II, longitudinal, prospective, open-label, single-center study conducted over 12 months.[8][9]

  • Participants: Patients older than 18 years with acquired sensorineural hearing loss.[8][9]

  • Intervention: Oral administration of Vinpocetine (30 mg/day in 3 doses).[8][9]

  • Outcome Measures: Efficacy was evaluated using evoked potentials, otoacoustic emissions, audiometry, and logoaudiometry at 6 and 12 months of treatment.[8][9]

Coenzyme Q10 for Sudden Sensorineural Hearing Loss
  • Study Design: A controlled prospective study.[10][11]

  • Participants: 120 patients diagnosed with sudden sensorineural hearing loss.[10][11]

  • Intervention:

    • Control Group (n=60): Systemic steroid treatment for 2 weeks.[10][11]

    • Coenzyme Q10 Group (n=60): Systemic steroid treatment for 2 weeks supplemented with Coenzyme Q10.[10][11]

  • Outcome Measures: Auditory function was evaluated by pure tone audiometry and speech discrimination score before and 3 months after treatment.[10][11]

Signaling Pathways and Mechanisms of Action

Understanding the underlying molecular mechanisms is paramount for targeted drug development. The following diagrams illustrate the proposed signaling pathways for this compound and Ginkgo Biloba in the context of hearing loss.

This compound: Glutamate Receptor Antagonism

Caroverine's primary mechanism of action in the cochlea is the antagonism of glutamate receptors, specifically NMDA and AMPA receptors.[13][14] Excessive glutamate release in the synaptic cleft between inner hair cells and auditory neurons can lead to excitotoxicity and subsequent neuronal damage. By blocking these receptors, Caroverine reduces the influx of calcium ions, mitigating excitotoxicity and protecting the auditory neurons.[15]

Caroverine_Pathway cluster_0 Presynaptic Terminal (Inner Hair Cell) cluster_1 Postsynaptic Terminal (Auditory Neuron) Glutamate_Release Excessive Glutamate Release NMDA_Receptor NMDA Receptor Glutamate_Release->NMDA_Receptor Activates AMPA_Receptor AMPA Receptor Glutamate_Release->AMPA_Receptor Activates Calcium_Influx Ca2+ Influx NMDA_Receptor->Calcium_Influx AMPA_Receptor->Calcium_Influx Excitotoxicity Excitotoxicity & Neuronal Damage Calcium_Influx->Excitotoxicity Caroverine Caroverine Caroverine->NMDA_Receptor Blocks Caroverine->AMPA_Receptor Blocks

Caroverine's antagonism of glutamate receptors.
Ginkgo Biloba: Antioxidant and PI3K/Akt Signaling Pathway

Ginkgo Biloba extract exerts its protective effects through multiple mechanisms. Its flavonoid and terpenoid constituents possess potent antioxidant properties, scavenging reactive oxygen species (ROS) that contribute to cochlear damage.[16][17] Additionally, studies suggest that Ginkgo Biloba can modulate the PI3K/Akt signaling pathway, which is crucial for cell survival and proliferation.[18] By activating this pathway, Ginkgo Biloba may promote the survival of cochlear neural stem cells and protect against apoptosis.[16][19]

Ginkgo_Biloba_Pathway cluster_0 Cellular Stressors (e.g., Noise, Ototoxicity) cluster_1 Cochlear Cell Stressors Oxidative Stress (Increased ROS) Apoptosis Apoptosis Stressors->Apoptosis PI3K PI3K Akt Akt PI3K->Akt Activates Akt->Apoptosis Inhibits Cell_Survival Cell Survival & Proliferation Akt->Cell_Survival Promotes Ginkgo_Biloba Ginkgo Biloba Extract Ginkgo_Biloba->Stressors Scavenges ROS Ginkgo_Biloba->PI3K Activates

Ginkgo Biloba's antioxidant and cell survival pathways.

Experimental Workflow

The following diagram outlines a typical workflow for a clinical trial evaluating a new therapeutic agent for hearing loss, based on the protocols reviewed.

Experimental_Workflow Patient_Recruitment Patient Recruitment (Inclusion/Exclusion Criteria) Baseline_Assessment Baseline Assessment (Audiometry, Tinnitus Evaluation) Patient_Recruitment->Baseline_Assessment Randomization Randomization Baseline_Assessment->Randomization Treatment_Group Treatment Group (e.g., Caroverine + Ginkgo Biloba) Randomization->Treatment_Group Control_Group Control/Placebo Group Randomization->Control_Group Follow_Up Follow-up Assessments (e.g., 1, 3, 6 months) Treatment_Group->Follow_Up Control_Group->Follow_Up Data_Analysis Data Analysis (Statistical Comparison) Follow_Up->Data_Analysis

References

A Comparative Guide to the Efficacy of Caroverine Hydrochloride and Other Calcium Channel Blockers

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparison of Caroverine (B1668455) Hydrochloride with other notable calcium channel blockers, specifically Nimodipine (B1678889) and Cinnarizine. The focus is on their mechanisms of action, clinical efficacy supported by experimental data, and distinct therapeutic applications. This document is intended for researchers, scientists, and drug development professionals.

Introduction

Calcium channel blockers (CCBs) are a class of drugs that inhibit the influx of calcium ions (Ca²⁺) through voltage-gated calcium channels in various excitable cells. This mechanism underlies their utility in a range of conditions, from cardiovascular diseases to neurological disorders. Caroverine Hydrochloride is a unique compound that, in addition to its calcium channel blocking activity, exhibits antagonism at glutamate (B1630785) receptors, conferring a distinct pharmacological profile. This guide compares Caroverine's efficacy with that of Nimodipine, a CCB with a preference for cerebral vasculature, and Cinnarizine, which also possesses antihistaminic properties.

Mechanism of Action: A Comparative Overview

While all three drugs act on calcium channels, their specificities and additional pharmacological actions lead to different therapeutic applications.

  • This compound: Exhibits a multifaceted mechanism. It is a non-specific blocker of L-type voltage-gated calcium channels. Crucially, it also acts as a competitive antagonist at AMPA receptors and a non-competitive antagonist at NMDA receptors, modulating glutamatergic neurotransmission.[1] This dual action is thought to be central to its efficacy in conditions like tinnitus, where excitotoxicity is implicated.[1] Furthermore, Caroverine possesses antioxidant properties.

  • Nimodipine: A dihydropyridine (B1217469) calcium channel blocker that shows a high affinity for L-type calcium channels, particularly in cerebral blood vessels.[2] Its lipophilic nature allows it to effectively cross the blood-brain barrier.[2] Beyond vasodilation, Nimodipine is suggested to have neuroprotective effects by activating neurotrophin signaling pathways, including TrkB, Akt, and CREB.[1][3]

  • Cinnarizine: This drug blocks both L-type and T-type voltage-gated calcium channels.[4][5] In addition to its CCB activity, Cinnarizine is a potent H1 histamine (B1213489) receptor antagonist and also exhibits antiserotoninergic and antidopaminergic effects. This combined action makes it particularly effective in managing vertigo and motion sickness by reducing vestibular system excitability and associated nausea.[6]

Data Presentation: Comparative Efficacy

Direct head-to-head clinical trials comparing Caroverine, Nimodipine, and Cinnarizine for the same indication are limited due to their distinct primary therapeutic uses. The following tables summarize available quantitative data from preclinical and clinical studies.

Preclinical Spasmolytic Activity

The spasmolytic activity, a functional measure of calcium channel blockade in smooth muscle, can be compared using IC₅₀ values (the concentration required to inhibit 50% of the maximal contraction). The following data is from studies on isolated guinea pig ileum, a standard model for assessing spasmolytic effects.

CompoundSpasmogenic AgentIC₅₀ (μM)
Caroverine Acetylcholine1.2
Verapamil Acetylcholine0.8
Nifedipine Barium Chloride0.02
Papaverine Barium Chloride0.6
Source: It is important to note that these values are from different experiments and should be interpreted with caution as experimental conditions can vary.[7]
Clinical Efficacy in Primary Indications
DrugIndicationStudy DesignKey Findings
Caroverine TinnitusQuasi-experimental study vs. standard care (Cinnarizine, B-complex, Ginkgo biloba)Caroverine (40mg twice daily for 90 days) showed a significant improvement in the tinnitus case history questionnaire score and a larger decrease in the tinnitus handicap inventory score compared to the standard care group. The overall reduction in tinnitus in the caroverine-treated group was 53.3%.[8]
Caroverine TinnitusPlacebo-controlled blind studyA single infusion of caroverine resulted in a response (reduction in subjective rating and psychoacoustic measurement) in 63.3% of patients in the caroverine group, while no significant response was observed in the placebo group.[1]
Nimodipine Prevention of poor outcome after aneurysmal subarachnoid hemorrhageMeta-analysis of 13 randomized controlled trials (1,727 patients)Nimodipine significantly reduced the risk of poor outcome (RR, 0.69), mortality (RR, 0.50), and cerebral vasospasm (RR, 0.68).[9]
Cinnarizine (in fixed combination with dimenhydrinate)VertigoNon-interventional study (1,275 patients)Over a median of 6 weeks, vertigo symptoms improved by 61%, and associated symptoms of nausea and tinnitus were reduced by 84% and 51%, respectively.[10]

Experimental Protocols

Standardized In Vitro Protocol for Comparing Spasmolytic Activity

To directly and reliably compare the spasmolytic activity of Caroverine and other calcium channel blockers, a standardized in vitro experimental protocol using an isolated organ bath is essential.[7]

Objective: To determine and compare the half maximal inhibitory concentration (IC₅₀) of Caroverine, Nimodipine, Cinnarizine, and other CCBs on smooth muscle contractions induced by a spasmogenic agent.

Materials:

  • Isolated tissue: Guinea pig ileum is a standard model.

  • Organ bath system with isometric force transducers.

  • Physiological salt solution (e.g., Tyrode's solution), maintained at 37°C and aerated with carbogen (B8564812) (95% O₂, 5% CO₂).

  • Spasmogenic agent: Acetylcholine or Potassium Chloride (KCl).

  • Test compounds: this compound, Nimodipine, Cinnarizine, and a reference standard like Verapamil or Papaverine, prepared in appropriate solvents and dilutions.

  • Data acquisition system and pharmacological software for analysis.

Procedure:

  • Tissue Preparation: A segment of the guinea pig ileum is dissected and mounted in the organ bath containing the physiological salt solution. The tissue is allowed to equilibrate under a resting tension.

  • Induction of Contraction: A submaximal concentration of the spasmogenic agent (e.g., acetylcholine) is added to the bath to induce a stable contraction.

  • Cumulative Concentration-Response Curve: Once a stable contraction is achieved, the test compound is added to the organ bath in a cumulative manner, with increasing concentrations at fixed time intervals.

  • Data Recording: The relaxation of the smooth muscle is recorded as a percentage of the initial contraction.

  • Data Analysis: Concentration-response curves are plotted, and the IC₅₀ values are calculated using appropriate pharmacological software (e.g., through non-linear regression analysis).

  • Comparison: The IC₅₀ values of the different test compounds are compared to determine their relative spasmolytic potency.

Signaling Pathway and Experimental Workflow Diagrams

Signaling Pathway of Smooth Muscle Contraction and Inhibition by CCBs

depolarization Depolarization l_type_ca_channel L-type Voltage-Gated Ca²⁺ Channel depolarization->l_type_ca_channel ca_influx Ca²⁺ Influx l_type_ca_channel->ca_influx intracellular_ca ↑ Intracellular [Ca²⁺] ca_influx->intracellular_ca calmodulin Calmodulin intracellular_ca->calmodulin ca_calmodulin Ca²⁺-Calmodulin Complex calmodulin->ca_calmodulin binds mlck_active MLCK (active) ca_calmodulin->mlck_active mlck_inactive MLCK (inactive) myosin_lc_p Phosphorylated Myosin Light Chain mlck_active->myosin_lc_p phosphorylates myosin_lc Myosin Light Chain contraction Smooth Muscle Contraction myosin_lc_p->contraction ccbs Caroverine, Nimodipine, Cinnarizine ccbs->l_type_ca_channel inhibit nimodipine Nimodipine trkb TrkB Receptor nimodipine->trkb activates pi3k PI3K trkb->pi3k activates akt Akt (Protein Kinase B) pi3k->akt activates creb CREB akt->creb activates neuroprotection Neuroprotection (Cell Survival, Neuroplasticity) creb->neuroprotection promotes cinnarizine Cinnarizine l_type_ca L-type Ca²⁺ Channel cinnarizine->l_type_ca blocks t_type_ca T-type Ca²⁺ Channel cinnarizine->t_type_ca blocks h1_receptor H1 Histamine Receptor cinnarizine->h1_receptor blocks d2_receptor D2 Dopamine Receptor cinnarizine->d2_receptor blocks serotonin_receptor Serotonin Receptor cinnarizine->serotonin_receptor blocks vasodilation Vasodilation l_type_ca->vasodilation reduced_vestibular_excitability Reduced Vestibular Excitability t_type_ca->reduced_vestibular_excitability anti_nausea Anti-nausea Effect h1_receptor->anti_nausea d2_receptor->anti_nausea serotonin_receptor->anti_nausea start Start prepare_tissue Prepare Isolated Smooth Muscle Tissue (e.g., Guinea Pig Ileum) start->prepare_tissue mount_tissue Mount Tissue in Organ Bath prepare_tissue->mount_tissue equilibrate Equilibrate Tissue mount_tissue->equilibrate induce_contraction Induce Stable Contraction with Spasmogenic Agent equilibrate->induce_contraction add_drug Add Test Compound (e.g., Caroverine) in Cumulative Concentrations induce_contraction->add_drug record_relaxation Record Muscle Relaxation add_drug->record_relaxation plot_curve Plot Concentration- Response Curve record_relaxation->plot_curve calculate_ic50 Calculate IC₅₀ Value plot_curve->calculate_ic50 compare Compare IC₅₀ Values of Different Compounds calculate_ic50->compare end End compare->end

References

Validation of Caroverine Hydrochloride's efficacy in animal models of tinnitus

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the preclinical data supporting the efficacy of Caroverine (B1668455) Hydrochloride in animal models relevant to tinnitus. While direct evidence of tinnitus reduction in animal behavioral models is not extensively documented in publicly available literature, this guide summarizes the existing data on its otoprotective effects, which are closely linked to the prevention of tinnitus. We compare Caroverine's performance with other notable compounds investigated for tinnitus treatment, supported by experimental data.

Executive Summary

Caroverine is a quinoxaline-derivative with a dual mechanism of action as a glutamate (B1630785) receptor antagonist and a calcium channel blocker.[1][2] Preclinical studies, primarily in guinea pig models of noise-induced hearing loss, suggest that Caroverine has significant otoprotective effects, mitigating cochlear damage that can lead to tinnitus.[1] This guide presents the available quantitative data for Caroverine and compares it with other emerging therapeutic alternatives for tinnitus. It is important to note that variations in animal models, tinnitus induction methods, and outcome measures necessitate a nuanced interpretation when comparing across different compounds.

Comparative Analysis of Preclinical Data

The following tables summarize the quantitative outcomes from key preclinical studies on Caroverine and its alternatives.

Table 1: Quantitative Efficacy of Caroverine in an Animal Model of Noise-Induced Hearing Loss

CompoundAnimal ModelTinnitus InductionAdministrationKey Quantitative Outcomes (Otoprotection)Reference
Caroverine Guinea PigNoise Trauma (110 dB SPL for 1h)Local application to the round window membraneShowed significant protection of cochlear function against noise-induced hearing loss, as measured by Auditory Brainstem Response (ABR) threshold shifts.[1]

Table 2: Comparison with Alternative Compounds in Animal Models of Tinnitus

CompoundAnimal ModelTinnitus InductionAdministrationKey Quantitative OutcomesReference
AM-101 (Esketamine) RatAcute Traumatic NoiseRound-window applicationReduced trauma-induced loss of inner hair cell ribbons and counteracted the decline of ABR wave I amplitude.
BGG492 (Selurampanel) N/A (Clinical Trial)Chronic Subjective TinnitusOralShowed a reduction in tinnitus loudness and annoyance after a single dose and a reduction of tinnitus handicap after 2 weeks of treatment in patients.

Detailed Experimental Protocols

Detailed methodologies are crucial for the replication and validation of preclinical findings. The following provides an overview of the experimental protocols used in the cited studies for Caroverine.

Caroverine Preclinical Protocol (Otoprotection Model)
  • Animal Model: Albino guinea pigs were used in the key otoprotective studies.[1]

  • Tinnitus Induction (Noise-Induced Hearing Loss Model): Animals were exposed to a one-third-octave band noise centered at 6.3 kHz at an intensity of 110 dB SPL for 1 hour.[1] This noise level is known to induce cochlear damage and subsequent hearing loss, which is often associated with the development of tinnitus.

  • Drug Administration: Caroverine was applied locally onto the round window membrane.[1] This method of administration targets the inner ear directly, potentially reducing systemic side effects.[3][4]

  • Outcome Measures:

    • Auditory Brainstem Response (ABR): ABR thresholds were measured to quantify the degree of hearing loss. A lower threshold shift in the Caroverine-treated group compared to the control group indicated a protective effect on hearing.[3]

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate the proposed signaling pathway for Caroverine's action and a typical experimental workflow for preclinical tinnitus studies.

cluster_0 Cochlear Synapse cluster_1 Postsynaptic Neuron noise Noise Trauma / Salicylate glutamate Excessive Glutamate Release noise->glutamate nmda NMDA Receptor glutamate->nmda Activates ampa AMPA Receptor glutamate->ampa Activates ca_influx Ca2+ Influx nmda->ca_influx ampa->ca_influx excitotoxicity Excitotoxicity & Neuronal Hyperactivity ca_influx->excitotoxicity tinnitus Tinnitus Perception excitotoxicity->tinnitus caroverine Caroverine caroverine->nmda Blocks caroverine->ampa Blocks caroverine->ca_influx Blocks Ca2+ Channels

Caption: Proposed mechanism of Caroverine in mitigating tinnitus-related excitotoxicity.

cluster_workflow Preclinical Tinnitus Study Workflow start Animal Model Selection (e.g., Rat, Guinea Pig) tinnitus_induction Tinnitus Induction (e.g., Noise Exposure, Salicylate) start->tinnitus_induction baseline Baseline Behavioral & Electrophysiological Testing (e.g., GPIAS, ABR) tinnitus_induction->baseline treatment Treatment Administration (e.g., Caroverine vs. Placebo) baseline->treatment post_treatment Post-Treatment Behavioral & Electrophysiological Testing treatment->post_treatment analysis Data Analysis & Comparison post_treatment->analysis end Evaluation of Efficacy analysis->end

Caption: General experimental workflow for preclinical tinnitus studies.

References

A Comparative Analysis of Caroverine and Betahistine for the Management of Subjective Tinnitus

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Subjective tinnitus, the perception of sound without an external auditory stimulus, remains a challenging condition to manage, with a significant impact on the quality of life for many individuals. The quest for effective pharmacological interventions has led to the investigation of various compounds, including Caroverine and Betahistine. This guide provides a detailed comparative analysis of these two drugs, summarizing their mechanisms of action, clinical efficacy, and safety profiles based on available experimental data.

Mechanism of Action: Targeting Different Pathways

Caroverine and Betahistine exert their effects on subjective tinnitus through distinct molecular pathways.

Caroverine: This quinoxaline (B1680401) derivative primarily functions as a glutamate (B1630785) receptor antagonist. It is believed that excessive glutamatergic neurotransmission in the inner ear, particularly at the synapses between inner hair cells and spiral ganglion neurons, contributes to the pathophysiology of tinnitus. Caroverine acts as a non-competitive antagonist at both N-methyl-D-aspartate (NMDA) and α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors, thereby dampening this excitotoxicity and reducing the aberrant neural signals perceived as tinnitus. Additionally, Caroverine exhibits calcium channel blocking properties.

Betahistine: The mechanism of action for Betahistine is centered on the histaminergic system. It acts as a potent antagonist of the histamine (B1213489) H3 receptor and a weak agonist of the histamine H1 receptor. The H3 receptors function as autoreceptors on histaminergic neurons, and their blockade by Betahistine leads to an increased release of histamine in the brain. This is thought to enhance blood flow in the inner ear, particularly in the stria vascularis, which may help to alleviate tinnitus symptoms. Its agonistic activity at H1 receptors may also contribute to the vasodilation of inner ear blood vessels.

Signaling Pathway Diagrams

To visualize the distinct mechanisms of action, the following diagrams illustrate the signaling pathways for Caroverine and Betahistine.

Caroverine_Pathway cluster_synapse Cochlear Synapse cluster_receptors Glutamate Receptors Glutamate_Release Excessive Glutamate Release NMDA_Receptor NMDA Receptor Glutamate_Release->NMDA_Receptor Binds to AMPA_Receptor AMPA Receptor Glutamate_Release->AMPA_Receptor Binds to Postsynaptic_Neuron Postsynaptic Neuron Excitotoxicity Neuronal Excitotoxicity Postsynaptic_Neuron->Excitotoxicity NMDA_Receptor->Postsynaptic_Neuron Activates AMPA_Receptor->Postsynaptic_Neuron Activates Caroverine Caroverine Caroverine->NMDA_Receptor Blocks Caroverine->AMPA_Receptor Blocks Tinnitus_Signal Aberrant Tinnitus Signal Generation Excitotoxicity->Tinnitus_Signal

Caroverine's antagonistic action on glutamate receptors.

Betahistine_Pathway cluster_presynaptic Presynaptic Histaminergic Neuron Histamine_Synthesis Histamine Synthesis Histamine_Release Histamine Release Histamine_Synthesis->Histamine_Release H3_Autoreceptor H3 Autoreceptor H3_Autoreceptor->Histamine_Synthesis Histamine_Release->H3_Autoreceptor Negative Feedback H1_Receptor H1 Receptor Histamine_Release->H1_Receptor Activates Betahistine Betahistine Betahistine->H3_Autoreceptor Antagonizes Betahistine->H1_Receptor Weakly Agonizes Inner_Ear_Blood_Vessels Inner Ear Blood Vessels Vasodilation Vasodilation & Increased Blood Flow Inner_Ear_Blood_Vessels->Vasodilation H1_Receptor->Inner_Ear_Blood_Vessels Tinnitus_Reduction Potential Tinnitus Symptom Reduction Vasodilation->Tinnitus_Reduction

Betahistine's dual action on histamine H1 and H3 receptors.

Comparative Efficacy: Clinical Trial Data

A prospective, randomized comparative clinical trial by Mahendru et al. (2014) provides key insights into the relative efficacy of Caroverine and Betahistine in patients with subjective tinnitus.

Table 1: Comparison of Tinnitus Handicap Inventory (THI) Scores

Time PointCaroverine Group (Mean ± SD)Betahistine Group (Mean ± SD)p-value
Pre-treatment60.73 ± 10.5452.00 ± 11.20< 0.05
1 Week38.60 ± 10.3342.80 ± 11.41> 0.05
4 Weeks31.40 ± 11.3939.00 ± 12.01< 0.05
12 Weeks30.27 ± 12.2130.87 ± 12.18> 0.05

Data extracted from Mahendru B, et al. (2014).

The study revealed that both drugs led to a significant improvement in tinnitus severity as measured by the Tinnitus Handicap Inventory (THI) scores. Notably, the response to Caroverine was significant up to 4 weeks but was not statistically significant at the 12-week follow-up. In contrast, the therapeutic effect of Betahistine was sustained and remained significant at 12 weeks.

Safety and Tolerability

Both Caroverine and Betahistine are generally considered safe and well-tolerated.

Table 2: Adverse Drug Reactions (ADRs)

DrugTotal ADRs ReportedPercentage of Total ADRsSeverity of ADRsCommon Side Effects
Caroverine 1553.6%MildHeadache, nausea, dry mouth, dizziness.
Betahistine 1346.4%24 mild, 4 moderateHeadache, nausea, indigestion.

Data on total ADRs and percentages are from the comparative study by Mahendru B, et al. (2014). Common side effects are compiled from multiple sources.

In the comparative study, a total of 28 adverse drug reactions were reported, with a slightly higher incidence in the Caroverine group. The majority of these reactions were mild, and there were no serious adverse events reported for either drug.

Experimental Protocols

The following outlines the key experimental methodologies employed in the comparative clinical study.

Study Design and Participants

A prospective, randomized, comparative clinical trial was conducted with 60 patients diagnosed with subjective tinnitus. Patients were randomly allocated into two groups of 30.

Interventions
  • Caroverine Group: Received a single supervised intravenous (IV) infusion of 160 mg of Caroverine dihydrochloride.

  • Betahistine Group: Received 8 mg tablets of Betahistine three times a day (TDS) for one month.

Outcome Measures

The primary outcome measure was the change in the Tinnitus Handicap Inventory (THI) score from baseline at 1, 4, and 12 weeks. The THI is a validated 25-item questionnaire that assesses the impact of tinnitus on daily life, with scores ranging from 0 to 100, where higher scores indicate a greater handicap.

Experimental Workflow

Experimental_Workflow Patient_Recruitment 60 Patients with Subjective Tinnitus Randomization Randomization Patient_Recruitment->Randomization Group_A Group A (n=30) Caroverine IV Infusion (160mg) Randomization->Group_A Group_B Group B (n=30) Betahistine Tablets (8mg TDS for 1 month) Randomization->Group_B Baseline Baseline Assessment (THI Score) Group_A->Baseline Group_B->Baseline Follow_Up_1 1-Week Follow-up (THI Score) Baseline->Follow_Up_1 Follow_Up_2 4-Week Follow-up (THI Score) Follow_Up_1->Follow_Up_2 Follow_Up_3 12-Week Follow-up (THI Score) Follow_Up_2->Follow_Up_3 Data_Analysis Data Analysis (Comparison of THI scores and ADRs) Follow_Up_3->Data_Analysis

Workflow of the comparative clinical trial.

Conclusion

Both Caroverine and Betahistine demonstrate efficacy in reducing the handicap associated with subjective tinnitus and are well-tolerated by patients. Caroverine, with its glutamate receptor antagonist properties, shows a rapid onset of action, though its long-term efficacy from a single administration may be limited. Betahistine, acting on the histaminergic system, provides a sustained therapeutic effect over a 12-week period.

The choice between these two agents may depend on the desired therapeutic timeline and patient-specific factors. Further large-scale, long-term comparative studies are warranted to establish definitive treatment guidelines and to explore the potential for combination therapies. The distinct mechanisms of action of Caroverine and Betahistine offer valuable and complementary avenues for the development of novel therapeutic strategies for subjective tinnitus.

Caroverine's Therapeutic Potential in Hearing Loss: A Comparative Analysis of Placebo-Controlled Trials

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of Caroverine's performance in treating hearing loss, with a focus on data from placebo-controlled trials. The information is presented to facilitate easy comparison with alternative treatments and includes detailed experimental protocols and the underlying signaling pathways.

Caroverine (B1668455), a quinoxaline-derivative, has been investigated for its therapeutic benefits in inner ear disorders, including hearing loss and tinnitus. Its mechanism of action is primarily attributed to its role as a glutamate (B1630785) receptor antagonist, specifically targeting N-methyl-D-aspartate (NMDA) and α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors.[1][2] This action is believed to mitigate the excitotoxicity that contributes to cochlear damage and subsequent hearing impairment.

Comparative Efficacy in Hearing Loss

Clinical trials assessing Caroverine for hearing loss have often been in the context of tinnitus with associated sensorineural hearing loss. A key study by Dhulipalla and Sodadasu (2021) provides specific data on hearing improvement measured by Pure Tone Averages (PTA). In this study, a combination of intravenous Caroverine and intratympanic dexamethasone (B1670325) was compared to a placebo group receiving intratympanic isotonic solution and an intravenous placebo. While the full quantitative data with mean and standard deviation for PTA is not publicly available, the study reported a statistically significant improvement in hearing in the treatment group compared to the control group.

Other studies have primarily focused on tinnitus as the main outcome, with hearing loss as a secondary measure. For instance, a study by Denk et al. (1997) on Caroverine for tinnitus did not provide specific quantitative data on hearing thresholds.[1] Similarly, a study by Kumari and Kumar (2016) focused on tinnitus handicap inventory scores.[3]

In comparison, Ginkgo Biloba has also been studied for sensorineural hearing loss. One study reported that 23.3% of patients treated with Ginkgo Biloba showed a greater than 10dB improvement in hearing, compared to 13.3% in the control group receiving conventional therapy (oral vitamin A and B complex).[4] Another study comparing oral Caroverine with oral Ginkgo Biloba for cochlear synaptic tinnitus did not provide specific data on hearing loss improvement.

The "standard of care" for sudden sensorineural hearing loss often includes corticosteroids. In a study by a different research group, a combination of Cinnarizine, B-complex vitamins, and Ginkgo Biloba was used as a usual standard of care for tinnitus, which also showed some improvement in associated hearing loss, though specific audiometric data was not detailed.[5]

Data Summary

Table 1: Summary of Findings from Clinical Trials on Caroverine and Alternatives for Hearing Loss

Treatment GroupComparatorPrimary ConditionHearing Loss Outcome MeasureKey Finding on Hearing LossCitation
Intravenous Caroverine + Intratympanic DexamethasoneIntravenous Placebo + Intratympanic Isotonic SolutionTinnitus with Sensorineural Hearing LossPure Tone Average (PTA)Statistically significant improvement in hearing.
Oral Caroverine (20 mg twice daily)PlaceboSensorineural TinnitusNot specifiedNot reported[3]
Intravenous Caroverine (single infusion)PlaceboInner Ear TinnitusNot specifiedNot reported[1]
Ginkgo Biloba Extract + Conventional TherapyConventional Therapy (Vitamins A & B)Sensorineural Hearing LossPure Tone Audiometry23.3% of patients had >10dB improvement vs. 13.3% in control.[4]
Oral Caroverine (40mg twice daily)Standard of Care (Cinnarizine + B-complex + Ginkgo Biloba)TinnitusNot specifiedImproved sensorineural hearing loss during treatment.[5]

Experimental Protocols

Intravenous Caroverine and Intratympanic Dexamethasone for Sensorineural Hearing Loss (Dhulipalla and Sodadasu, 2021)
  • Study Design: A randomized, controlled clinical study.

  • Participants: 60 patients with cochlear synaptic tinnitus and sensorineural hearing loss.

  • Intervention Group (n=30): Received a single intravenous infusion of 160 mg Caroverine in 100 ml of physiological saline, administered at a rate of 2 ml/min. This was given concurrently with the first of six intratympanic injections of dexamethasone, which were administered twice a week for three weeks.

  • Control Group (n=30): Received an intravenous placebo (physiological saline) and six intratympanic injections of isotonic solution on the same schedule as the intervention group.

  • Outcome Measures: Tinnitus Handicap Inventory (THI) scores and Pure Tone Averages (PTA) were assessed before treatment and at one week, one month, and six months post-treatment.

Oral Caroverine for Sensorineural Tinnitus (Kumari and Kumar, 2016)
  • Study Design: A placebo-controlled study.

  • Participants: 50 adult patients with sensorineural tinnitus.

  • Intervention Group (n=25): Received oral Caroverine 20 mg twice daily for 90 days.

  • Control Group (n=25): Received a placebo for 90 days.

  • Outcome Measures: Tinnitus Handicap Inventory (THI) scoring and tinnitus frequency matching were evaluated before and after the treatment period.

Mechanism of Action and Signaling Pathways

Caroverine's therapeutic effect in the inner ear is primarily linked to its ability to counteract glutamate excitotoxicity.[6] Glutamate is the primary excitatory neurotransmitter at the synapse between the inner hair cells and the afferent auditory neurons.[7][8] Overstimulation by noise or other insults can lead to excessive glutamate release, causing a massive influx of calcium ions into the postsynaptic neuron.[9] This calcium overload triggers a cascade of intracellular events leading to synaptic damage, neuronal swelling, and ultimately, cell death, contributing to hearing loss.[10]

Caroverine acts as a competitive antagonist at AMPA receptors and a non-competitive antagonist at NMDA receptors, both of which are glutamate receptors. By blocking these receptors, Caroverine prevents the excessive influx of calcium, thereby protecting the auditory neurons from excitotoxic damage.

Below is a diagram illustrating the proposed signaling pathway of glutamate excitotoxicity and the point of intervention by Caroverine.

Glutamate_Excitotoxicity_Pathway cluster_0 Presynaptic Terminal (Inner Hair Cell) cluster_1 Synaptic Cleft cluster_2 Postsynaptic Terminal (Afferent Neuron) Excessive Noise Excessive Noise Glutamate Release Glutamate Release Excessive Noise->Glutamate Release Glutamate Glutamate Glutamate Release->Glutamate NMDA_R NMDA Receptor Glutamate->NMDA_R Binds to AMPA_R AMPA Receptor Glutamate->AMPA_R Binds to Ca_Influx Ca++ Influx NMDA_R->Ca_Influx AMPA_R->Ca_Influx Excitotoxicity Excitotoxicity & Neuronal Damage Ca_Influx->Excitotoxicity Caroverine Caroverine Caroverine->NMDA_R Blocks Caroverine->AMPA_R Blocks Experimental_Workflow cluster_screening Patient Screening cluster_baseline Baseline Assessment cluster_randomization Randomization cluster_treatment Treatment Phase cluster_followup Follow-up Assessments cluster_analysis Data Analysis P1 Patients with Sensorineural Hearing Loss P2 Inclusion/Exclusion Criteria Assessment P1->P2 B1 Pure Tone Audiometry (PTA) P2->B1 B2 Tinnitus Handicap Inventory (THI) P2->B2 R1 Randomization B1->R1 B2->R1 T1 Caroverine Group R1->T1 T2 Placebo Group R1->T2 F1 PTA & THI at Week 1 T1->F1 T2->F1 F2 PTA & THI at Month 1 F1->F2 F3 PTA & THI at Month 6 F2->F3 A1 Statistical Comparison of Outcomes F3->A1

References

Evaluating the Synergistic Neuroprotective Effects of Caroverine: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive evaluation of the neuroprotective agent Caroverine (B1668455), with a focus on its potential for synergistic effects when combined with other neuroprotective compounds. While direct, head-to-head preclinical and clinical studies on Caroverine's synergistic neuroprotection are limited, this document synthesizes the available data on its multifaceted mechanism of action, presents findings from a clinical study of Caroverine in combination with Ginkgo Biloba, and offers a theoretical framework for its potential synergy with other neuroprotective agents. Detailed experimental protocols for assessing neuroprotection are also provided to support further research in this promising area.

Caroverine: A Multifaceted Neuroprotective Agent

Caroverine, a quinoxaline (B1680401) derivative, exhibits a unique combination of neuroprotective mechanisms, making it a compelling candidate for combination therapies.[1][2] Its primary modes of action include:

  • Glutamate (B1630785) Receptor Antagonism: Caroverine acts as a competitive antagonist of both N-methyl-D-aspartate (NMDA) and α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors.[1][3] Overactivation of these receptors by the excitatory neurotransmitter glutamate leads to excessive calcium influx and subsequent excitotoxicity, a key pathological process in many neurological disorders.[3] At higher concentrations, Caroverine can also exhibit non-competitive NMDA antagonism.[1][2]

  • Calcium Channel Blockade: In addition to its effects on glutamate receptors, Caroverine functions as a calcium channel blocker, further mitigating the detrimental effects of excessive intracellular calcium.[2][3]

  • Antioxidant Properties: Caroverine has demonstrated significant antioxidant activity.[1][4] It is a highly effective scavenger of hydroxyl radicals and is also efficient at removing peroxynitrite.[4][5] This antioxidant action helps to counteract the oxidative stress that is a common downstream consequence of excitotoxicity and other neurodegenerative processes.

Synergistic Potential: A Case Study of Caroverine and Ginkgo Biloba

A randomized controlled clinical study investigating the treatment of cochlear synaptic tinnitus provides the most direct available evidence for the synergistic potential of Caroverine.[6][7] In this study, the combination of intravenous Caroverine followed by oral Ginkgo Biloba extract was suggested to be more effective than either agent alone for providing sustained relief.[6][7]

While this study focused on a specific condition (tinnitus), it highlights the potential for combining Caroverine's immediate, potent glutamate antagonism with the broader, long-term neuroprotective and microcirculation-enhancing effects of an agent like Ginkgo Biloba.

Table 1: Summary of Clinical Findings for Caroverine and Ginkgo Biloba in Tinnitus

Treatment GroupImmediate Improvement (Tinnitus Grading and Matching)Sustained Improvement (3 and 6-month follow-up)Key Findings
Caroverine (single infusion) 54.54% of patients showed immediate improvement.[6]Improvement was not fully sustained, decreasing at 3 and 6 months.[6]Provides rapid onset of action.[6]
Ginkgo Biloba (oral) Slower onset of action.31.8% of patients showed improvement, which was sustained even after cessation of treatment.[6]Offers long-term benefits.[6]
Proposed Combination N/A (Proposed based on individual results)N/AThe study suggests an initial Caroverine infusion for immediate relief followed by a course of Ginkgo Biloba for sustained effect.[6][7]

Theoretical Evaluation of Potential Synergies with Other Neuroprotective Agents

Given Caroverine's multiple mechanisms of action, it is plausible that it could act synergistically with other classes of neuroprotective drugs. A multi-target approach is often considered more effective in treating complex neurological disorders.

Table 2: Theoretical Synergistic Combinations with Caroverine

Class of Neuroprotective AgentRationale for SynergyPotential Benefits
Anti-inflammatory Agents (e.g., Minocycline, Curcumin)Caroverine targets excitotoxicity and oxidative stress, while anti-inflammatory agents would address the subsequent neuroinflammatory cascade.Comprehensive treatment of the entire neurodegenerative cascade, from initial insult to chronic inflammation.
Other Antioxidants (e.g., N-acetylcysteine, Edaravone)Combining Caroverine's hydroxyl radical scavenging with antioxidants that act on different reactive oxygen species or boost endogenous antioxidant systems could provide broader protection against oxidative stress.Enhanced and more complete neutralization of a wider range of free radicals.
Mitochondrial Stabilizers (e.g., Coenzyme Q10)Caroverine can reduce the calcium overload that damages mitochondria, while mitochondrial stabilizers could directly improve mitochondrial function and energy production.Preservation of cellular energy metabolism and reduction of apoptosis initiation.

Experimental Protocols

Detailed methodologies are essential for the reproducible evaluation of neuroprotective effects and potential synergies.

In Vitro Excitotoxicity Assay

This protocol is designed to assess the neuroprotective effects of Caroverine and other agents against glutamate-induced excitotoxicity in neuronal cell cultures.[8][9][10][11]

a. Cell Culture:

  • Primary cortical neurons are isolated from embryonic mice or rats and cultured on glass coverslips.[8][9]

  • Alternatively, neuronal cell lines such as SH-SY5Y or PC12 can be used.[2]

  • Cultures are maintained for 14-21 days to allow for maturation and synapse formation.[8]

b. Induction of Excitotoxicity:

  • A baseline measurement of cell viability or a specific cellular parameter (e.g., mitochondrial membrane potential) is taken.

  • Cells are exposed to a neurotoxic concentration of L-glutamate (e.g., 100-500 µM) for a brief period (e.g., 15-30 minutes).[9][10]

c. Application of Neuroprotective Agents:

  • The test compound(s) (e.g., Caroverine, a potential synergistic agent, or the combination) are added to the culture medium at various concentrations for a predetermined pre-incubation period (e.g., 1-24 hours) before glutamate exposure.[10][11]

d. Assessment of Neuroprotection:

  • Cell viability is assessed 24 hours after the glutamate insult using methods such as:

    • MTT assay: Measures mitochondrial metabolic activity.

    • LDH release assay: Measures membrane integrity by quantifying the release of lactate (B86563) dehydrogenase from damaged cells.[10][11]

    • Fluorescent imaging: Using dyes like rhodamine-123 to monitor mitochondrial membrane potential or calcium indicators to measure intracellular calcium levels.[8]

  • Data is analyzed to determine the concentration-dependent neuroprotective effect of the test compounds.

In Vitro Antioxidant Synergy Assay

This protocol provides a framework for evaluating the synergistic antioxidant effects of Caroverine in combination with other antioxidants.[[“]][13][14][15]

a. Antioxidant Capacity Assays:

  • DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay: Measures the ability of the test compounds to donate an electron and neutralize the DPPH free radical.[[“]][13]

  • ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay: Similar to the DPPH assay, this measures the scavenging of the ABTS radical cation.[[“]][13]

  • FRAP (Ferric Reducing Antioxidant Power) Assay: Measures the ability of the compounds to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺).[[“]][13]

b. Evaluation of Synergy:

  • The antioxidant capacity of Caroverine and another antioxidant are measured individually at various concentrations to generate dose-response curves.

  • The compounds are then tested in combination at various fixed-ratio or non-fixed-ratio concentrations.

  • The experimental results for the combination are compared to the theoretically expected additive effect, which can be calculated using models such as the Bliss independence model or the Loewe additivity model.[14][15]

  • A Combination Index (CI) can be calculated, where CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.

Visualizing Pathways and Workflows

Caroverine's Neuroprotective Mechanisms

Caroverine_Mechanisms cluster_glutamate Glutamate Excitotoxicity cluster_caroverine Caroverine Action cluster_downstream Downstream Effects Glutamate Glutamate NMDA_R NMDA Receptor Glutamate->NMDA_R AMPA_R AMPA Receptor Glutamate->AMPA_R Ca_Influx Ca²⁺ Influx NMDA_R->Ca_Influx AMPA_R->Ca_Influx Ca_Overload Intracellular Ca²⁺ Overload Ca_Influx->Ca_Overload Caroverine Caroverine Caroverine->NMDA_R Antagonism Caroverine->AMPA_R Antagonism Ca_Channel Voltage-gated Ca²⁺ Channel Caroverine->Ca_Channel Blockade Oxidative_Stress Oxidative Stress (ROS/RNS) Caroverine->Oxidative_Stress Scavenging Ca_Channel->Ca_Influx Ca_Overload->Oxidative_Stress Neurotoxicity Neurotoxicity Ca_Overload->Neurotoxicity Oxidative_Stress->Neurotoxicity

Caption: Caroverine's multifaceted neuroprotective actions.

Experimental Workflow for Assessing Neuroprotective Synergy

Synergy_Workflow Start Start Cell_Culture Prepare Neuronal Cell Culture Start->Cell_Culture Dose_Response_A Determine Dose-Response of Agent A (e.g., Caroverine) Cell_Culture->Dose_Response_A Dose_Response_B Determine Dose-Response of Agent B Cell_Culture->Dose_Response_B Combine_Agents Combine Agents A and B (Fixed or Variable Ratios) Dose_Response_A->Combine_Agents Dose_Response_B->Combine_Agents Induce_Toxicity Induce Neurotoxicity (e.g., Glutamate) Combine_Agents->Induce_Toxicity Assess_Viability Assess Cell Viability (MTT, LDH, etc.) Induce_Toxicity->Assess_Viability Analyze_Synergy Analyze for Synergy (Combination Index) Assess_Viability->Analyze_Synergy Conclusion Conclusion Analyze_Synergy->Conclusion

Caption: Workflow for in vitro synergy assessment.

Logical Framework for Synergistic Neuroprotection

Synergistic_Logic cluster_insult Initial Insult cluster_intervention Synergistic Intervention Insult Ischemia, Trauma, etc. Excitotoxicity Excitotoxicity Insult->Excitotoxicity Oxidative_Stress Oxidative_Stress Insult->Oxidative_Stress Excitotoxicity->Oxidative_Stress Apoptosis Apoptosis Excitotoxicity->Apoptosis Inflammation Inflammation Oxidative_Stress->Inflammation Inflammation->Apoptosis Neuron_Death Neuronal Death Apoptosis->Neuron_Death Caroverine Caroverine Caroverine->Excitotoxicity Caroverine->Oxidative_Stress Agent_B Other Neuroprotective Agent Agent_B->Inflammation Agent_B->Apoptosis

Caption: Multi-target approach to neuroprotection.

Conclusion and Future Directions

Caroverine's unique combination of anti-excitotoxic, calcium channel blocking, and antioxidant properties makes it a strong candidate for use in synergistic neuroprotective strategies. While clinical evidence for such synergies is currently limited to its combination with Ginkgo Biloba for tinnitus, the theoretical rationale for combining Caroverine with other neuroprotective agents, such as anti-inflammatories and mitochondrial stabilizers, is compelling.

Future research should focus on preclinical studies that directly investigate the synergistic effects of Caroverine with other neuroprotective compounds in models of acute and chronic neurological disorders. Such studies, utilizing the experimental protocols outlined in this guide, would be invaluable in elucidating the full therapeutic potential of Caroverine and paving the way for the development of novel, more effective combination therapies for a range of debilitating neurological conditions. A significant gap in the literature is the lack of direct, quantitative comparative studies of Caroverine against other NMDA antagonists in standardized preclinical models of neurodegeneration.[3]

References

Comparative analysis of oral versus intravenous Caroverine administration for tinnitus

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of oral and intravenous administration of Caroverine (B1668455) for the treatment of tinnitus. Caroverine, a quinoxaline-derivative, functions as a glutamate (B1630785) receptor antagonist and a calcium channel blocker, suggesting its potential in managing tinnitus, particularly cochlear synaptic tinnitus, which is hypothesized to involve glutamatergic excitotoxicity.[1][2][3] This document synthesizes available data on the efficacy, experimental protocols, and underlying mechanisms of both administration routes to inform research and development in this area.

Efficacy and Clinical Outcomes

Direct comparative clinical trials of oral versus intravenous Caroverine for tinnitus are limited. However, by examining data from separate studies, we can draw inferences about the relative performance of each administration route.

A key consideration is the bioavailability of oral Caroverine, which has been described as limited.[4] This suggests that intravenous administration would lead to higher and more predictable plasma concentrations. A preclinical study in guinea pigs demonstrated that local administration of Caroverine to the round window membrane resulted in significantly higher concentrations in the perilymph of the inner ear compared to intravenous administration, while also leading to lower plasma and cerebrospinal fluid levels.[5][6] While not a direct comparison with oral administration, this highlights the potential for localized delivery to maximize inner ear concentration while minimizing systemic exposure.

Clinical studies on intravenous Caroverine have shown immediate but not always sustained improvement in tinnitus symptoms. In one placebo-controlled study, a single infusion of Caroverine resulted in a response in 63.3% of patients, with response defined as a reduction in both subjective rating and psychoacoustic measurement of tinnitus.[7][8] Another randomized controlled study reported that a single dose of intravenous Caroverine immediately improved tinnitus grading and matching in 54.54% of cases; however, this improvement was not sustained at 3 and 6-month follow-ups.[6]

Studies on oral Caroverine also indicate a therapeutic effect, although the onset may be slower and the overall efficacy in comparison to the intravenous route is not definitively established. A quasi-experimental study found that oral Caroverine (40mg twice daily for 90 days) was better than the standard of care in reducing mild cochlear synaptic tinnitus, with an overall reduction in tinnitus of 53.3%.[1][2] Another clinical study reported that with oral Caroverine (20mg twice daily for 90 days), 64% of patients saw a reduction in tinnitus, with 8% experiencing complete relief.[9]

The following table summarizes quantitative data from various studies on oral and intravenous Caroverine for tinnitus.

Administration RouteDosageDurationKey Efficacy FindingsStudy Type
Intravenous Single InfusionN/A63.3% of patients responded immediately after infusion.[7][8]Placebo-Controlled Blind Study
Intravenous Single Dose (160 mg/8 ml in 100 ml saline)N/A54.54% of cases showed immediate improvement in tinnitus grading and matching. Improvement was not sustained at 3 and 6 months.[6]Randomized Controlled Study
Intravenous Stat dose of IV caroverine with intratympanic dexamethasoneN/AStatistically significant improvement in Tinnitus Handicap Index (THI) scores and Pure Tone Averages (PTA) at 1 and 6 months compared to control.[5]Randomized Controlled Clinical Study
Oral 40mg twice daily90 daysOverall reduction in tinnitus in the caroverine-treated group was 53.3%.[1][2]Quasi-experimental study
Oral 20mg twice daily90 days64% of patients showed a reduction in tinnitus, with 8% having complete relief.[9]Clinical Study

Experimental Protocols

The methodologies employed in clinical investigations of Caroverine for tinnitus vary, particularly in terms of dosage, patient population, and outcome measures.

Intravenous Caroverine Administration Protocol

A representative protocol for intravenous Caroverine administration involved a single infusion of 160 mg/8 ml of Caroverine in 100 ml of physiological saline, administered at a rate of 2 ml/min.[6] Patients were typically monitored for immediate changes in tinnitus perception. Outcome assessments often included subjective tinnitus rating scales and psychoacoustic measurements of tinnitus frequency and loudness matching.

Oral Caroverine Administration Protocol

For oral administration, a common protocol involved prescribing Caroverine capsules at a dose of 20 mg or 40 mg twice daily for an extended period, such as 90 days.[1][2][9] Efficacy was typically assessed at baseline and at various follow-up points using validated questionnaires like the Tinnitus Handicap Inventory (THI) and visual analog scales (VAS) for tinnitus loudness and annoyance.[1][2]

Signaling Pathway and Experimental Workflow

Caroverine's therapeutic effect in tinnitus is primarily attributed to its antagonism of glutamate receptors, specifically NMDA and AMPA receptors, which are implicated in the excitotoxicity hypothesis of cochlear synaptic tinnitus.[1][3][10] Excessive glutamate release in the synaptic cleft between inner hair cells and afferent neurons can lead to neuronal damage and aberrant signaling perceived as tinnitus. Caroverine is thought to mitigate this by blocking these receptors.

Caroverine_Signaling_Pathway cluster_pre Presynaptic Terminal cluster_post Postsynaptic Neuron Glutamate Excessive Glutamate Release NMDA_R NMDA Receptor Glutamate->NMDA_R Binds to AMPA_R AMPA Receptor Glutamate->AMPA_R Binds to Ca_Influx Ca²⁺ Influx NMDA_R->Ca_Influx Opens AMPA_R->Ca_Influx Opens Excitotoxicity Excitotoxicity & Aberrant Neuronal Firing (Tinnitus) Ca_Influx->Excitotoxicity Caroverine Caroverine Caroverine->NMDA_R Blocks Caroverine->AMPA_R Blocks

Proposed mechanism of Caroverine in mitigating glutamatergic excitotoxicity in tinnitus.

A typical experimental workflow for a clinical trial comparing oral and intravenous Caroverine would involve several key stages, from patient recruitment to long-term follow-up.

Experimental_Workflow cluster_setup Study Setup cluster_treatment Treatment Phase cluster_followup Follow-up Recruitment Patient Recruitment (Cochlear Synaptic Tinnitus) Baseline Baseline Assessment (THI, VAS, Audiometry) Recruitment->Baseline Randomization Randomization Baseline->Randomization Oral_Group Oral Caroverine Group (e.g., 40mg BID for 90 days) Randomization->Oral_Group IV_Group Intravenous Caroverine Group (e.g., Single Infusion) Randomization->IV_Group Follow_Up_Short Short-term Follow-up (e.g., 24h, 1 week) Oral_Group->Follow_Up_Short IV_Group->Follow_Up_Short Follow_Up_Long Long-term Follow-up (e.g., 1, 3, 6 months) Follow_Up_Short->Follow_Up_Long Data_Analysis Data Analysis & Comparison Follow_Up_Long->Data_Analysis

A generalized experimental workflow for a comparative clinical trial of Caroverine administration.

References

Caroverine Hydrochloride in Tinnitus Therapy: A Cross-Study Comparative Analysis of Efficacy in Distinct Subtypes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tinnitus, the perception of sound without an external source, represents a significant and often debilitating condition with a complex pathophysiology. Among the therapeutic agents investigated, Caroverine (B1668455) Hydrochloride has emerged as a promising candidate, particularly for tinnitus subtypes linked to glutamatergic excitotoxicity. This guide provides a comprehensive cross-study comparison of Caroverine's efficacy across different forms of tinnitus, supported by experimental data, detailed methodologies, and visual representations of its mechanism of action and experimental application.

Caroverine acts as a glutamate (B1630785) receptor antagonist, targeting both N-methyl-D-aspartate (NMDA) and α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors.[1][2] It also exhibits calcium channel blocking properties.[2][3] The therapeutic rationale for its use in tinnitus stems from the hypothesis that excessive glutamate, a primary excitatory neurotransmitter in the auditory pathway, contributes to the aberrant neuronal activity underlying tinnitus perception, a condition often termed "cochlear-synaptic tinnitus".[4][5]

Quantitative Data Summary

The following tables summarize the quantitative outcomes from key clinical studies investigating the efficacy of Caroverine in various tinnitus populations.

Table 1: Efficacy of Oral Caroverine in Cochlear Synaptic Tinnitus

StudyTinnitus Subtype InvestigatedDosage & DurationOutcome MeasuresKey Findings
Dash AK, et al. (2024)[4][6]Mild Cochlear Synaptic Tinnitus40mg, twice daily for 90 daysTinnitus Handicap Inventory (THI), Visual Analogue Scale (VAS), Tinnitus Case History QuestionnaireSignificant improvement in Tinnitus Case History Questionnaire score in patients with mild tinnitus.[4][6] A larger decrease in THI score compared to the standard of care group.[4][6] Overall reduction in tinnitus in 53.3% of patients in the Caroverine group.[4][6]
Kumari A, et al. (2016)[7]Sensorineural Tinnitus20mg, twice daily for 90 daysTinnitus Handicap Inventory (THI), Subjective Relief64% of patients in the Caroverine group showed a reduction in tinnitus.[7] 8% experienced complete relief, and 12% showed improvement of more than 50%.[7] Statistically significant improvement in THI scores.[7]

Table 2: Efficacy of Intravenous and Topical Caroverine

StudyTinnitus Subtype InvestigatedDosage & AdministrationOutcome MeasuresKey Findings
Denk DM, et al. (1997)[1][8]Cochlear-Synaptic TinnitusSingle infusion of 160mg Caroverine in saline solutionSubjective Rating, Psychoacoustic Measurement (Tinnitus Matching)63.3% of patients in the Caroverine group responded to the therapy immediately after infusion, showing a reduction in both subjective rating and psychoacoustic measurements.[1][8] No significant response was observed in the placebo group.[1][8] A follow-up one week later showed stable improvement in 48.3% of patients.[8]
Ehrenberger K. (2005)[9]Somatic Tinnitus (including Meniere's disease, sudden hearing loss)Topical administration of 1% Caroverine eardropsSubjective Rating Scale (0-10)The treatment was particularly successful in patients with tinnitus associated with Meniere's disease and sudden hearing loss.[9] A positive correlation was found between the therapeutic success rate and the pre-therapeutic intensity of the tinnitus.[9]

Experimental Protocols

A detailed understanding of the methodologies employed in these studies is crucial for interpretation and future research design.

1. Oral Administration Study (Dash AK, et al., 2024) [4][6]

  • Study Design: A quasi-experimental study comparing oral Caroverine to the usual standard of care.

  • Participants: Sixty patients with a confirmed diagnosis of tinnitus were divided into two arms of thirty. Patients with conductive hearing loss, perforated tympanum, or vascular tinnitus were excluded.

  • Intervention:

    • Study Arm A (Standard of Care): Cinnarizine 25mg twice daily and a fixed-dose combination of B-complex and Ginkgo biloba once daily for ninety days.

    • Study Arm B (Caroverine): Caroverine 40mg twice daily for ninety days.

  • Outcome Assessment: Tinnitus Case History Questionnaire, Tinnitus Handicap Inventory (THI) score, and Visual Analogue Scale (VAS) score were assessed at baseline and on the 90th day.

2. Intravenous Administration Study (Denk DM, et al., 1997) [1][8]

  • Study Design: A placebo-controlled, double-blind, randomized study.

  • Participants: Sixty patients with inner ear tinnitus of assumed cochlear-synaptic pathophysiology.

  • Intervention:

    • Caroverine Group (n=30): A single infusion of 160mg Caroverine in 100ml of physiological saline solution.

    • Placebo Group (n=30): A single infusion of 100ml of physiological saline solution.

  • Outcome Assessment: A response to therapy required a reduction in both subjective rating and psychoacoustic measurement (tinnitus matching).

3. Topical Administration Study (Ehrenberger K., 2005) [9]

  • Study Design: A prospective, proof-of-concept study.

  • Participants: 77 patients with decompensated tinnitus as a leading symptom.

  • Intervention: Topical, transtympanic administration of lipophilic eardrops containing 1% Caroverine.

  • Outcome Assessment: The severity of the actual tinnitus sensation was scaled introspectively by the patients on a rating scale from 0 (no tinnitus) to 10 (raging tinnitus) before and after therapy.

Mechanism of Action and Experimental Workflow

The following diagrams, generated using Graphviz, illustrate the proposed signaling pathway for Caroverine's action in mitigating tinnitus and a generalized experimental workflow for clinical studies.

Caroverine_Mechanism cluster_synapse Cochlear Synapse cluster_receptors Glutamate Receptors cluster_pathology Pathophysiology of Tinnitus Glutamate Excessive Glutamate (Excitotoxicity) NMDA NMDA Receptor Ca²⁺ Channel Glutamate->NMDA Binds AMPA AMPA Receptor Na⁺ Channel Glutamate->AMPA Binds Presynaptic Inner Hair Cell (Presynaptic Terminal) Presynaptic->Glutamate Release Postsynaptic Afferent Neuron (Postsynaptic Dendrite) Ion_Influx Excessive Ca²⁺/Na⁺ Influx NMDA->Ion_Influx AMPA->Ion_Influx Neuronal_Hyperactivity Neuronal Hyperactivity Ion_Influx->Neuronal_Hyperactivity Tinnitus Tinnitus Perception Neuronal_Hyperactivity->Tinnitus Caroverine Caroverine Caroverine->NMDA Antagonist Caroverine->AMPA Antagonist

Caption: Proposed mechanism of Caroverine in mitigating glutamatergic excitotoxicity in cochlear-synaptic tinnitus.

Experimental_Workflow cluster_treatment Treatment Arms Patient_Recruitment Patient Recruitment (Tinnitus Diagnosis & Subtype Classification) Inclusion_Exclusion Inclusion/Exclusion Criteria Applied Patient_Recruitment->Inclusion_Exclusion Baseline_Assessment Baseline Assessment (THI, VAS, Audiometry, etc.) Inclusion_Exclusion->Baseline_Assessment Randomization Randomization Baseline_Assessment->Randomization Caroverine_Group Caroverine Administration (Oral, IV, or Topical) Randomization->Caroverine_Group Control_Group Placebo or Standard of Care Randomization->Control_Group Follow_Up Follow-Up Assessments (e.g., Immediate, 1 week, 90 days) Caroverine_Group->Follow_Up Control_Group->Follow_Up Data_Analysis Data Analysis (Statistical Comparison of Outcomes) Follow_Up->Data_Analysis Results Results & Conclusion Data_Analysis->Results

Caption: Generalized experimental workflow for clinical trials of Caroverine in tinnitus treatment.

Conclusion

The available evidence suggests that Caroverine Hydrochloride is a potentially effective treatment for certain subtypes of tinnitus, particularly those with a presumed cochlear-synaptic origin characterized by glutamatergic excitotoxicity. Both oral and intravenous administrations have demonstrated a statistically significant reduction in tinnitus severity, as measured by validated instruments like the Tinnitus Handicap Inventory.[4][6][7] Notably, the efficacy of Caroverine appears to be more pronounced in patients with mild tinnitus and those with tinnitus secondary to Meniere's disease or sudden hearing loss.[4][9]

While these findings are promising, it is important to acknowledge the variability in study designs, patient populations, and outcome measures. Further large-scale, long-term, and well-controlled clinical trials are warranted to firmly establish the clinical utility of Caroverine, optimize dosing and administration routes for different tinnitus subtypes, and further elucidate its precise role in the management of this complex auditory disorder. The exploration of combination therapies may also enhance its therapeutic effectiveness.[10]

References

A Comparative Guide to Validated Analytical Methods for Caroverine Hydrochloride Analysis Following ICH Guidelines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of two validated analytical methods for the quantification of Caroverine Hydrochloride in pharmaceutical formulations: a UV-Vis Spectrophotometric method and a Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method. The validation of both methods adheres to the International Council for Harmonisation (ICH) guidelines, ensuring data reliability and regulatory acceptance.[1][2]

Introduction to this compound and Analytical Validation

Caroverine is a spasmolytic and otoneuroprotective agent, acting as an N-type calcium channel blocker and a competitive AMPA receptor antagonist.[3] Accurate and precise quantification of this compound in bulk and dosage forms is crucial for quality control and ensuring therapeutic efficacy. Analytical method validation is a critical component of the drug development process, demonstrating that a specific method is suitable for its intended purpose.[4] The ICH provides a framework for validating analytical procedures, covering parameters such as specificity, linearity, accuracy, precision, and robustness.[2][5]

A literature survey reveals that while Caroverine is marketed in some countries, it may not be official in major pharmacopoeias, highlighting the need for well-documented and validated analytical methods for its analysis.[1]

Method 1: UV-Vis Spectrophotometry

A simple, rapid, and cost-effective UV-Vis spectrophotometric method has been developed for the determination of this compound.[1][6] This method is based on the formation of a colored charge-transfer complex between Caroverine (as an n-electron donor) and Chloranil (as a π-acceptor), which can be measured spectrophotometrically.[1]

Experimental Protocol: UV-Vis Spectrophotometry

Instrumentation:

  • UV-Vis Spectrophotometer

Reagents and Materials:

  • This compound reference standard (potency 99.34%)[1]

  • Chloranil[1]

  • Dimethyl sulfoxide (B87167) (DMSO)[1]

  • 1,4-Dioxane[1]

  • Solvents of analytical reagent grade[1]

Standard Solution Preparation:

  • A stock solution of pure this compound (1 mg/mL) is prepared in DMSO.[1]

  • Working standard solutions are prepared by further dilution of the stock solution.

Complex Formation and Measurement:

  • The method relies on the charge-transfer complex formed between Caroverine and Chloranil, which absorbs maximally at 560 nm.[1]

  • The color development is instantaneous at room temperature (25 ± 2°C) and the resulting complex is stable for 24 hours.[1]

  • The optimal volume of Chloranil for the assay is determined to be 0.5 ml of the stock solution.[1]

Method 2: Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)

A stability-indicating RP-HPLC method provides a more selective and specific approach for the quantification of this compound. This method is capable of separating the drug from its degradation products, making it suitable for stability studies.

Experimental Protocol: RP-HPLC

Instrumentation:

  • HPLC system with a UV-visible detector (e.g., Shimadzu LC-20AT Pump, SPD-20A UV detector)

  • C18 column (e.g., Shimpack CLC-ODC, 250 x 4.6 mm, 5 µm)[3]

Chromatographic Conditions:

  • Mobile Phase: A mixture of acetonitrile (B52724) and buffer solution (pH 4.9) in a 30:70 ratio.[7]

  • Flow Rate: 1.0 mL/min.[7]

  • Detection Wavelength: 225 nm.[7]

  • Injection Volume: 20 µL.

  • Column Temperature: Ambient.[3]

Standard Solution Preparation:

  • A standard bulk drug sample of this compound is used.

  • Solutions are prepared using HPLC grade acetonitrile and methanol.

Comparison of Validation Parameters

The performance of both the UV-Vis Spectrophotometric and RP-HPLC methods was validated according to ICH guidelines. The key validation parameters are summarized in the table below for easy comparison.

Validation ParameterUV-Vis SpectrophotometryRP-HPLCICH Acceptance Criteria (Typical)
Specificity Unaffected by the presence of common tablet excipients.[1]Selective for Caroverine in the presence of forced degradation products.The method should be able to unequivocally assess the analyte in the presence of components that may be expected to be present.
Linearity Range 2 - 30 µg/mL[1]2 - 150 µg/mL[7]A linear relationship between concentration and response should be demonstrated across the range of the analytical procedure.
Correlation Coefficient (r or R²) r = 0.9998[1]R² > 0.998[7]Generally ≥ 0.99
Accuracy (% Recovery) 99.0% - 100.13%[1]Stated to be accurate, specific data not provided in the abstract.[7]Typically within 98.0% to 102.0%.
Precision (% RSD) Intra-day: 0.56% - 1.04%Inter-day: 0.99% - 1.15%[1]Stated to be precise, specific data not provided in the abstract.[7]For assay, RSD should typically be ≤ 2%.[2]
Limit of Detection (LOD) Not Reported0.068 µg/mL[7]Should be determined by appropriate method (e.g., signal-to-noise ratio of 3:1).
Limit of Quantitation (LOQ) Not Reported0.201 µg/mL[7]Should be determined by appropriate method (e.g., signal-to-noise ratio of 10:1).
Robustness Not explicitly reported, but stability of complex was assessed.[1]Method is stated to be robust.[7]The reliability of an analysis with respect to deliberate variations in method parameters should be demonstrated.

Visualizing the Validation Workflow

The following diagrams illustrate the logical flow of the analytical method validation process as outlined by ICH guidelines.

ICH_Validation_Workflow *ATP: Analytical Target Profile cluster_dev Method Development cluster_val Method Validation (ICH Q2) cluster_rep Reporting Dev Analytical Procedure Development (ICH Q14) Protocol Validation Protocol Definition Dev->Protocol Define ATP* Specificity Specificity/ Selectivity Protocol->Specificity Linearity Linearity & Range Protocol->Linearity Accuracy Accuracy Protocol->Accuracy Precision Precision (Repeatability & Intermediate) Protocol->Precision Limits LOD & LOQ Protocol->Limits Robustness Robustness Protocol->Robustness Report Validation Report Compilation Specificity->Report Compile Results Linearity->Report Compile Results Accuracy->Report Compile Results Precision->Report Compile Results Limits->Report Compile Results Robustness->Report Compile Results

Caption: Workflow for analytical method validation as per ICH guidelines.

Validation_Parameters cluster_params Key Validation Characteristics cluster_purpose Demonstrates Accuracy Accuracy (% Recovery) Closeness Closeness to True Value Accuracy->Closeness Precision Precision (% RSD) Reproducibility Reproducibility Precision->Reproducibility Specificity Specificity NoInterference No Interference Specificity->NoInterference LOD Detection Limit Sensitivity Sensitivity LOD->Sensitivity LOQ Quantitation Limit LOQ->Sensitivity Linearity Linearity (r, R²) Proportionality Proportionality Linearity->Proportionality Range Range Range->Proportionality Robustness Robustness Reliability Reliability under Variation Robustness->Reliability

Caption: Relationship between validation parameters and their purpose.

Conclusion and Recommendations

Both the UV-Vis Spectrophotometric and RP-HPLC methods offer validated approaches for the quantification of this compound.

  • The UV-Vis Spectrophotometric method is simple, rapid, and economical, making it suitable for routine quality control analysis of bulk drug and simple dosage forms where interference from excipients is minimal.[1][6]

  • The RP-HPLC method provides superior specificity and a wider linear range, and is stability-indicating. This makes it the method of choice for analyzing this compound in the presence of potential degradation products, for stability studies, and for formulations containing complex matrices.

The selection of the method should be based on the specific application, available instrumentation, and the required level of selectivity and sensitivity. For regulatory submissions and comprehensive quality assessment, the stability-indicating RP-HPLC method is recommended.

References

Assessing the Long-Term Efficacy of Caroverine Compared to Other Tinnitus Treatments: A Comparative Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An objective analysis of Caroverine (B1668455) versus established therapies like Tinnitus Retraining Therapy (TRT) and Cognitive Behavioral Therapy (CBT), and the herbal supplement Ginkgo Biloba, reveals a landscape of varied efficacy, distinct mechanisms of action, and a pressing need for more direct, long-term comparative studies. While Caroverine shows promise in short-term trials by targeting the neurobiological underpinnings of tinnitus, its long-term effectiveness remains less documented compared to the sustained benefits observed with psychological interventions such as CBT and TRT.

This guide provides a comprehensive comparison of the long-term efficacy of Caroverine with other prominent tinnitus treatments. It is designed for researchers, scientists, and drug development professionals, offering a detailed look at the available quantitative data, experimental protocols, and underlying signaling pathways to inform future research and development in the field of tinnitus therapeutics.

Comparative Analysis of Long-Term Efficacy

The long-term efficacy of various tinnitus treatments is a critical factor for both patients and clinicians. The following tables summarize the quantitative data from key studies on Caroverine, Tinnitus Retraining Therapy (TRT), Cognitive Behavioral Therapy (CBT), and Ginkgo Biloba. It is important to note that direct comparisons are challenging due to variations in study design, patient populations, and outcome measures.

TreatmentStudy Duration/Follow-upKey Outcome Measures & Results
Caroverine 90 days to 6 monthsA quasi-experimental study showed a significant improvement in the Tinnitus Case History Questionnaire score at 90 days in patients with mild tinnitus[1][2][3]. The Tinnitus Handicap Inventory (THI) score also showed a larger decrease at 90 days in the Caroverine-treated group[1][2][3]. Another study reported immediate improvement in 54.54% of cases after a single infusion, but this was not sustained at 3 and 6-month follow-ups[4].
Tinnitus Retraining Therapy (TRT) 12 months to 2 yearsOne study reported that 82% of patients who followed TRT improved their tinnitus after one year, with the THI score reduced from 48% to 32%[5]. A 2-year follow-up study showed a clinically important difference in THI scores for 24% of clients, with a significant reduction in mean THI scores from 37.2 to 29.8[6]. Another study demonstrated that improvements in THI scores persisted 18 months after the completion of an 18-month TRT program[7].
Cognitive Behavioral Therapy (CBT) 9 months to 1 yearA meta-analysis of 15 studies (1091 participants) showed that CBT has a statistically significant effect on reducing tinnitus-related distress, and these effects were maintained over time[8]. A 9-month smartphone-based CBT study showed a significant reduction in the Tinnitus Questionnaire (TQ) sum score by 18.48 points[9]. A study on audiologist-guided internet-based CBT found that significant improvements in tinnitus distress and related difficulties were sustained at the 1-year post-intervention mark[10].
Ginkgo Biloba 12 weeks to 6 monthsStudies on the efficacy of Ginkgo Biloba have yielded mixed results. One study found it to be more effective than Caroverine in the long term (6 months)[11]. However, a double-blind, placebo-controlled trial found that 50 mg of Ginkgo biloba extract given three times daily for 12 weeks was no more effective than placebo[11]. A recent comparative analysis suggested that Ginkgo Biloba may be more effective than Caroverine in reducing tinnitus severity and improving hearing over a 6-month period[12].

Detailed Experimental Protocols

Understanding the methodologies behind the clinical data is crucial for critical evaluation. This section details the experimental protocols for key studies cited in this guide.

Caroverine: Oral Administration Study (90 days)
  • Objective: To evaluate the effect of oral Caroverine in the treatment of tinnitus compared to the usual standard of care[1][2][3].

  • Study Design: A quasi-experimental study with two arms[1][2][3].

  • Participants: Sixty consecutive patients with a confirmed diagnosis of tinnitus[1][2][3].

  • Intervention:

    • Arm A (Control): Thirty patients received the usual standard of care, consisting of Cinnarizine 25mg twice daily, along with a fixed-dose combination of B-complex and Ginkgo biloba once daily for ninety days[1][2][3].

    • Arm B (Caroverine): Thirty patients received Caroverine 40mg twice daily for ninety days[1][2][3].

  • Outcome Measures:

    • Tinnitus Case History Questionnaire[1][2][3].

    • Tinnitus Handicap Inventory (THI) score[1][2][3].

    • Visual Analogue Scale (VAS)[1][2][3].

  • Statistical Analysis: Data were analyzed using GraphPad Prism Trial Version, with a p-value ≤ 0.05 considered statistically significant[1][2][3].

Tinnitus Retraining Therapy (TRT): Long-Term Clinical Trial (12 months)
  • Objective: To demonstrate the efficacy of TRT for tinnitus relief compared to a waiting list group and a partially treated group[5].

  • Study Design: A prospective non-randomized clinical assay[5].

  • Participants: 158 patients with tinnitus[5].

  • Intervention: TRT, which includes directive counseling and sound therapy, was administered over a 12-month period. The control groups consisted of patients on a waiting list and those who refused prosthesis adaptation[5].

  • Outcome Measures:

    • Tinnitus Handicap Inventory (THI)[5].

    • Visual Analogue Scale (VAS) for intensity[5].

  • Statistical Analysis: The study evaluated changes in THI and VAS scores over the 12-month period, with a p-value < 0.05 considered significant[5].

Cognitive Behavioral Therapy (CBT): Smartphone-Based Intervention (9 months)
  • Objective: To investigate the outcome of a 9-month smartphone-based CBT for patients with chronic tinnitus[9].

  • Study Design: A randomized controlled clinical trial with a waiting list control group for the initial 3 months[9].

  • Participants: 187 patients with chronic tinnitus[9].

  • Intervention: A 9-month smartphone-based CBT program[9].

  • Outcome Measures:

    • Tinnitus Questionnaire (TQ)[9].

    • 9-item Patient Health Questionnaire (PHQ-9)[9].

    • 9-item Self-Efficacy, Optimism, Pessimism (SWOP-K9) questionnaire[9].

    • 20-item Perceived Stress Questionnaire (PSQ-20)[9].

  • Statistical Analysis: Endpoints were assessed after 3 and 9 months of treatment[9].

Signaling Pathways and Mechanisms of Action

The therapeutic effects of the compared treatments are rooted in their distinct mechanisms of action. Caroverine acts on a neurochemical level, while TRT and CBT are based on neurophysiological and psychological models of tinnitus.

Caroverine: Glutamate (B1630785) Receptor Antagonism

Caroverine's primary mechanism of action in tinnitus is believed to be its role as a glutamate receptor antagonist. Specifically, it acts as a competitive antagonist at AMPA receptors and a non-competitive antagonist at NMDA receptors in the cochlea[13][14][15]. This dual antagonism helps to reduce the excitotoxicity caused by excessive glutamate release in the auditory pathway, which is thought to be a key factor in the generation of tinnitus signals[13][14][15].

Caroverine_Mechanism cluster_synapse Cochlear Synapse cluster_receptors Glutamate Receptors Inner_Hair_Cell Inner Hair Cell Excess_Glutamate Excess Glutamate (Excitotoxicity) Inner_Hair_Cell->Excess_Glutamate Release Auditory_Nerve_Fiber Auditory Nerve Fiber Tinnitus_Signal Tinnitus Signal Generation Auditory_Nerve_Fiber->Tinnitus_Signal Leads to NMDA_Receptor NMDA Receptor NMDA_Receptor->Auditory_Nerve_Fiber Depolarization AMPA_Receptor AMPA Receptor AMPA_Receptor->Auditory_Nerve_Fiber Depolarization Excess_Glutamate->NMDA_Receptor Activates Excess_Glutamate->AMPA_Receptor Activates Caroverine Caroverine Caroverine->NMDA_Receptor Blocks (non-competitive) Caroverine->AMPA_Receptor Blocks (competitive)

Proposed mechanism of Caroverine in mitigating tinnitus.
Tinnitus Retraining Therapy (TRT): The Neurophysiological Model

TRT is based on the neurophysiological model of tinnitus proposed by Jastreboff, which posits that the negative emotional reaction to the tinnitus signal is a key factor in its persistence and bothersomeness. The goal of TRT is to induce habituation to the tinnitus signal through a combination of directive counseling and sound therapy. Counseling aims to reclassify the tinnitus as a neutral, unimportant sound, while sound therapy reduces the contrast between the tinnitus and the background auditory environment.

TRT_Model cluster_TRT TRT Intervention Auditory_System Auditory System Tinnitus_Signal Tinnitus Signal Auditory_System->Tinnitus_Signal Generates Limbic_System Limbic System (Emotional Response) Tinnitus_Signal->Limbic_System Activates Autonomic_Nervous_System Autonomic Nervous System (Stress Response) Limbic_System->Autonomic_Nervous_System Activates Habituation Habituation Limbic_System->Habituation Leads to Negative_Perception Negative Perception & Annoyance Autonomic_Nervous_System->Negative_Perception Reinforces Autonomic_Nervous_System->Habituation Leads to Negative_Perception->Limbic_System Feedback Loop Counseling Directive Counseling Counseling->Limbic_System Reclassifies Signal as Neutral Sound_Therapy Sound Therapy Sound_Therapy->Tinnitus_Signal Reduces Contrast

Neurophysiological model of tinnitus and TRT intervention.
Cognitive Behavioral Therapy (CBT): Cognitive Restructuring Pathway

CBT for tinnitus focuses on changing the negative thoughts and behaviors associated with the condition. The core principle is that by identifying and modifying dysfunctional thought patterns, individuals can reduce their emotional distress and improve their coping mechanisms. A key component of CBT is cognitive restructuring, where patients learn to challenge and reframe their negative automatic thoughts about tinnitus.

CBT_Pathway cluster_CBT CBT Intervention Tinnitus_Perception Tinnitus Perception Negative_Thoughts Negative Automatic Thoughts (e.g., 'This will never stop') Tinnitus_Perception->Negative_Thoughts Triggers Emotional_Distress Emotional Distress (Anxiety, Depression) Negative_Thoughts->Emotional_Distress Leads to Maladaptive_Behaviors Maladaptive Behaviors (e.g., Avoidance) Emotional_Distress->Maladaptive_Behaviors Leads to Increased_Tinnitus_Focus Increased Focus on Tinnitus Maladaptive_Behaviors->Increased_Tinnitus_Focus Reinforces Increased_Tinnitus_Focus->Tinnitus_Perception Amplifies Cognitive_Restructuring Cognitive Restructuring Cognitive_Restructuring->Negative_Thoughts Challenges & Replaces

Cognitive restructuring pathway in CBT for tinnitus.

Conclusion and Future Directions

The evidence for the long-term efficacy of Caroverine in treating tinnitus is still emerging and requires more robust, long-term clinical trials to establish its place in the therapeutic landscape. While short-term studies are promising, the lack of sustained effects in some trials highlights the need for further investigation into optimal dosing and treatment duration.

In contrast, psychological interventions like TRT and CBT have a more established evidence base for providing long-term relief from tinnitus-related distress. Their focus on habituation and cognitive restructuring offers patients effective coping strategies that can lead to sustained improvements in their quality of life.

Ginkgo Biloba remains a controversial treatment, with conflicting study results. While some smaller studies suggest potential benefits, larger, well-controlled trials have often failed to demonstrate a significant advantage over placebo.

For researchers and drug development professionals, the current landscape underscores the need for:

  • Long-term, head-to-head comparative trials of pharmacological agents like Caroverine against established therapies such as TRT and CBT.

  • Standardization of outcome measures across tinnitus research to allow for more meaningful comparisons between studies.

  • Further investigation into the neurobiological mechanisms of different tinnitus treatments to identify biomarkers and develop more targeted therapies.

By addressing these research gaps, the scientific community can move closer to providing more effective and evidence-based long-term solutions for individuals suffering from tinnitus.

References

A comparative analysis of the safety profiles of Caroverine and other NMDA antagonists

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Analysis of the Safety Profiles of Caroverine and Other NMda Antagonists

The N-methyl-D-aspartate (NMDA) receptor is a crucial component in the regulation of synaptic plasticity and neurotransmission. Its antagonists have been investigated for a multitude of therapeutic applications, ranging from neurodegenerative diseases to psychiatric disorders. However, the clinical utility of many NMDA antagonists is often hampered by their adverse effect profiles. This guide provides a comparative analysis of the safety profiles of Caroverine, a quinoxaline (B1680401) derivative, and other notable NMDA antagonists, including Ketamine, Memantine, and Amantadine, with a focus on quantitative data and experimental methodologies.

Comparative Safety and Tolerability

The safety profiles of NMDA antagonists vary significantly, largely due to differences in their mechanism of action, receptor affinity, and pharmacokinetics. The following table summarizes key safety and tolerability data from preclinical and clinical studies.

Adverse Effect Caroverine Ketamine Memantine Amantadine
Psychotomimetic Effects Low to negligible incidence reported in clinical trials.High incidence of hallucinations, dissociation, and delirium.Lower incidence than ketamine, but can cause confusion and hallucinations.Can induce confusion, hallucinations, and nightmares, particularly in older adults.
Cardiovascular Effects Generally well-tolerated with minimal cardiovascular events reported.Can cause a transient increase in blood pressure and heart rate.Generally well-tolerated; may cause hypertension in some patients.Can cause orthostatic hypotension and peripheral edema.
Gastrointestinal Effects Nausea and vomiting are among the most commonly reported side effects.Nausea and vomiting are common.Dizziness, headache, and constipation are more common than GI effects.Nausea and dry mouth are common.
Neurological Effects Dizziness and headache are reported.Dizziness, ataxia, and sedation are common.Dizziness, headache, and somnolence are frequently reported.Dizziness, lightheadedness, and insomnia are common.
Abuse Potential Low abuse potential reported.High abuse potential due to its psychoactive effects.Low abuse potential.Low abuse potential.

Table 1: Comparison of Common Adverse Effects of Selected NMDA Antagonists.

Experimental Protocols

The assessment of the safety and tolerability of NMDA antagonists involves a range of preclinical and clinical methodologies.

Preclinical Toxicology Studies
  • Acute Toxicity: Single-dose escalation studies in rodents (e.g., mice, rats) are conducted to determine the median lethal dose (LD50). Animals are administered a range of doses of the test compound, and mortality is observed over a 14-day period.

  • Chronic Toxicity: Repeated-dose toxicity studies are performed in at least two species (one rodent, one non-rodent) for durations ranging from 28 days to 6 months. These studies involve daily administration of the drug, followed by comprehensive histopathological, hematological, and biochemical analyses.

  • Neurotoxicity Assessment: Specific behavioral tests, such as the open field test and the rotarod test, are used to evaluate motor coordination and exploratory behavior. Histopathological examination of brain tissue is also conducted to identify any signs of neuronal damage.

Clinical Trial Safety Monitoring
  • Phase I: In first-in-human studies, single ascending dose and multiple ascending dose studies are conducted in healthy volunteers to assess safety, tolerability, and pharmacokinetics. Vital signs, electrocardiograms (ECGs), and laboratory parameters are closely monitored.

  • Phase II/III: In patient populations, the incidence and severity of adverse events are systematically recorded using standardized rating scales (e.g., the Brief Psychiatric Rating Scale for psychotomimetic effects). Spontaneous adverse event reporting is also a key component of safety monitoring.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the NMDA receptor signaling pathway and a typical workflow for assessing the neurotoxic potential of NMDA antagonists.

NMDA_Receptor_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Glutamate Glutamate NMDAR NMDA Receptor Glutamate->NMDAR Binds Glycine Glycine Glycine->NMDAR Binds NMDA_Antagonist NMDA Antagonist (e.g., Caroverine) NMDA_Antagonist->NMDAR Blocks Ca_ion Ca²⁺ NMDAR->Ca_ion Influx Signaling_Cascades Downstream Signaling Cascades Ca_ion->Signaling_Cascades Activates Cellular_Response Cellular Response (e.g., Synaptic Plasticity) Signaling_Cascades->Cellular_Response Leads to

Caption: NMDA receptor signaling pathway and point of intervention for antagonists.

Neurotoxicity_Workflow start Compound Selection (NMDA Antagonist) in_vitro In Vitro Assays (e.g., Neuronal Cell Culture) start->in_vitro in_vivo In Vivo Animal Studies (e.g., Rodent Models) start->in_vivo data_analysis Data Analysis and Safety Profile Determination in_vitro->data_analysis behavioral Behavioral Assessments (e.g., Open Field, Rotarod) in_vivo->behavioral histopathology Histopathological Analysis (Brain Tissue Examination) in_vivo->histopathology behavioral->data_analysis histopathology->data_analysis

Caption: Experimental workflow for assessing the neurotoxicity of NMDA antagonists.

Conclusion

Caroverine generally presents a more favorable safety profile compared to older, non-competitive NMDA antagonists like Ketamine, particularly concerning psychotomimetic effects. While Memantine and Amantadine are also relatively well-tolerated, they are associated with a different spectrum of adverse effects. The choice of an NMDA antagonist for a specific therapeutic indication must involve a careful consideration of its benefit-risk profile. The experimental methodologies outlined in this guide provide a framework for the systematic evaluation of the safety of novel NMDA receptor modulators.

The Economic Viability of Caroverine Hydrochloride in the Tinnitus Treatment Landscape: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the economic and therapeutic positioning of a novel compound is paramount. This guide provides a comprehensive cost-effectiveness analysis of Caroverine (B1668455) Hydrochloride relative to other prominent tinnitus therapies, supported by experimental data and detailed methodologies.

Tinnitus, the perception of sound without an external stimulus, presents a significant global health burden, affecting millions and incurring substantial healthcare costs. The therapeutic landscape for tinnitus is diverse, ranging from pharmacological interventions to sound-based and psychological therapies. Caroverine Hydrochloride, a glutamate (B1630785) receptor antagonist, has emerged as a promising pharmacological agent. This analysis delves into its cost-effectiveness compared to established treatments such as Cognitive Behavioral Therapy (CBT), sound therapies, hearing aids, and other medications like Betahistine (B147258) and Ginkgo biloba.

Data Presentation: A Comparative Overview of Tinnitus Therapies

The following tables summarize the available quantitative data on the cost and effectiveness of this compound and its alternatives. It is important to note that direct head-to-head economic evaluations are limited, and the data presented is a synthesis of various studies.

Table 1: Cost Comparison of Tinnitus Therapies

TherapyEstimated Cost (USD)Notes
This compound $30 - $50 per monthBased on Indian market prices for a 20 mg twice-daily dosage.[1][2][3]
Cognitive Behavioral Therapy (CBT) $1,380 (face-to-face)Per course of treatment.[3] Group and internet-based CBT are less expensive.
$700 (group)
$871 (internet-based)
Tinnitus Retraining Therapy (TRT) $2,500 - $7,000For a full course of therapy.
Sound Generators $1,388 (annual)Cost can vary significantly based on the device.[4]
Hearing Aids $1,000 - $6,000 per pairPrice varies widely depending on technology and features.
Betahistine ~$20 - $27 per yearBased on UK pricing.[5]
Ginkgo Biloba $10 - $30 per monthOver-the-counter supplement; price varies by brand and dosage.[6][7][8]

Table 2: Efficacy and Cost-Effectiveness of Tinnitus Therapies

TherapyPrimary Efficacy Measure(s)Key Efficacy FindingsCost-Effectiveness Metric(s)
This compound Tinnitus Handicap Inventory (THI), Visual Analogue Scale (VAS)64% of patients showed a reduction in tinnitus in 90 days.[9][10] 53.3% overall reduction in tinnitus compared to standard care.[1]Incremental Cost-Effectiveness Ratio (ICER) of ₹75 (approx. $0.90 USD) for a unit increase in efficacy compared to Betahistine.[11]
Cognitive Behavioral Therapy (CBT) THI, Quality-Adjusted Life Years (QALYs)Significant reduction in tinnitus-related distress.$17,935 - $35,363 per QALY gained.[3]
Tinnitus Retraining Therapy (TRT) THISignificant reduction in tinnitus distress.No direct cost-per-QALY data found.
Sound Generators/Therapy THISignificant improvement in tinnitus reduction.[3]Sound generators may be more cost-effective than Neuromonics Tinnitus Treatment.[12]
Hearing Aids THI, QALYsCan provide significant tinnitus relief, especially in patients with hearing loss.$11,180 - $13,615 per QALY gained in Asian studies.[13]
Betahistine Tinnitus severity and loudnessNo clinically important difference compared to placebo.[5]Not considered cost-effective due to lack of efficacy.[5]
Ginkgo Biloba Tinnitus severityMixed results; some studies show improvement, while a Cochrane review found no evidence of effectiveness.[14][15]Not formally evaluated for cost-effectiveness due to inconsistent efficacy.

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of research findings. Below are summaries of experimental protocols for key studies cited.

This compound Clinical Trial Protocol (Based on a prospective, observational study)
  • Objective: To compare the efficacy, safety, and cost-effectiveness of caroverine alone, caroverine combined with Ginkgo biloba, and betahistine alone in patients with moderate tinnitus.

  • Study Design: A prospective, observational, hospital-based study.

  • Participants: 72 patients with moderate tinnitus, equally distributed into three groups.

  • Intervention:

    • Group A: Caroverine 20 mg twice daily for 12 weeks.

    • Group B: Caroverine 20 mg combined with Ginkgo biloba 120 mg twice daily for 12 weeks.

    • Group C: Betahistine 8 mg thrice daily for 12 weeks.

  • Outcome Measures:

    • Primary: Change from baseline in Tinnitus Handicap Inventory (THI), Tinnitus Functional Index (TFI), and Visual Analog Scale (VAS) scores at 4, 8, and 12 weeks.

    • Secondary: Pure tone audiometry values, safety (adverse drug reactions), and cost-effectiveness analysis at 12 weeks using the incremental cost-effectiveness ratio (ICER).

  • Statistical Analysis: Chi-square test and one-way ANOVA were used to evaluate statistical significance.

Preclinical Tinnitus Assessment Protocol (General Workflow)
  • Animal Model: Typically rodents (rats or guinea pigs).

  • Tinnitus Induction:

    • Salicylate-induced: Administration of sodium salicylate (B1505791) to induce a temporary tinnitus-like state.

    • Noise-induced: Exposure to loud noise to induce a more permanent tinnitus model.

  • Behavioral Assessment of Tinnitus:

    • Gap-Prepulse Inhibition of the Acoustic Startle (GPIAS): Measures the ability of a silent gap in a background noise to inhibit the startle reflex. A reduced inhibition is indicative of tinnitus "filling in" the gap.

    • Conditioned suppression/avoidance: Training animals to perform a task (e.g., lever pressing for a reward) and then presenting a sound that is followed by a mild foot shock. The suppression of the task in the absence of the sound is interpreted as the perception of tinnitus.

  • Drug Administration: The test compound (e.g., Caroverine) is administered before or after tinnitus induction, and its effect on the behavioral measures of tinnitus is assessed.

  • Electrophysiological Measures (Optional): Auditory Brainstem Response (ABR) to assess hearing thresholds and neural activity.

Mandatory Visualizations

Signaling Pathway of Caroverine in Tinnitus

Caroverine_Mechanism cluster_presynaptic Presynaptic Terminal cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Glutamate_Vesicle Glutamate Vesicles Glutamate Glutamate Glutamate_Vesicle->Glutamate Release NMDA_Receptor NMDA Receptor Glutamate->NMDA_Receptor AMPA_Receptor AMPA Receptor Glutamate->AMPA_Receptor Ca_Influx Ca2+ Influx NMDA_Receptor->Ca_Influx AMPA_Receptor->Ca_Influx Ca_Channel Voltage-gated Ca2+ Channel Ca_Channel->Ca_Influx Excitotoxicity Excitotoxicity & Neuronal Hyperactivity (Tinnitus Signal) Ca_Influx->Excitotoxicity Caroverine Caroverine Caroverine->NMDA_Receptor Antagonizes Caroverine->AMPA_Receptor Antagonizes Caroverine->Ca_Channel Blocks Clinical_Trial_Workflow Patient_Screening Patient Screening (Inclusion/Exclusion Criteria) Informed_Consent Informed Consent Patient_Screening->Informed_Consent Baseline_Assessment Baseline Assessment (THI, TFI, VAS, Audiometry) Informed_Consent->Baseline_Assessment Randomization Randomization Baseline_Assessment->Randomization Group_A Group A: Caroverine Treatment Randomization->Group_A Group_B Group B: Placebo/Active Comparator Randomization->Group_B Follow_Up_4w Follow-up at 4 Weeks (Assess Outcomes & Safety) Group_A->Follow_Up_4w Group_B->Follow_Up_4w Follow_Up_8w Follow-up at 8 Weeks (Assess Outcomes & Safety) Follow_Up_4w->Follow_Up_8w Follow_Up_12w Follow-up at 12 Weeks (Final Outcome Assessment) Follow_Up_8w->Follow_Up_12w Data_Analysis Data Analysis (Efficacy & Cost-Effectiveness) Follow_Up_12w->Data_Analysis CEA_Logic Define_Problem Define Problem: Compare Caroverine to Alternative Tinnitus Therapies Identify_Interventions Identify Interventions & Comparators Define_Problem->Identify_Interventions Measure_Costs Measure Costs (Direct Medical, Indirect, etc.) Identify_Interventions->Measure_Costs Measure_Outcomes Measure Health Outcomes (e.g., QALYs, THI improvement) Identify_Interventions->Measure_Outcomes Calculate_ICER Calculate Incremental Cost-Effectiveness Ratio (ICER) (ΔCost / ΔOutcome) Measure_Costs->Calculate_ICER Measure_Outcomes->Calculate_ICER Compare_to_Threshold Compare ICER to Willingness-to-Pay Threshold Calculate_ICER->Compare_to_Threshold Sensitivity_Analysis Perform Sensitivity Analysis (Test robustness of results) Calculate_ICER->Sensitivity_Analysis Cost_Effective Intervention is Cost-Effective Compare_to_Threshold->Cost_Effective ICER < Threshold Not_Cost_Effective Intervention is NOT Cost-Effective Compare_to_Threshold->Not_Cost_Effective ICER > Threshold Sensitivity_Analysis->Compare_to_Threshold

References

Safety Operating Guide

Navigating the Final Step: A Comprehensive Guide to the Proper Disposal of Caroverine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the safe and compliant disposal of chemical compounds is a critical component of laboratory and manufacturing protocols. Caroverine Hydrochloride, a nonselective NMDA and AMPA glutamate (B1630785) receptor antagonist, requires meticulous handling not only during its use but also through to its final disposition.[1][2] Adherence to proper disposal procedures is essential to mitigate environmental contamination and ensure personnel safety.

This guide provides a step-by-step operational plan for the disposal of this compound, aligning with general principles of pharmaceutical waste management and specific safety data for the compound.

Hazard Profile of this compound

Understanding the hazard profile is the first step in determining the appropriate disposal pathway. The following table summarizes the key safety information for this compound.

Hazard ClassificationGHS PictogramSignal WordHazard StatementPrecautionary Statement (Disposal)
Acute Toxicity 4 (Oral)[1][3]GHS07 (Exclamation Mark)[1]Warning[1][3]H302: Harmful if swallowed[1][3][4]P501: Dispose of contents/container to an appropriate treatment and disposal facility in accordance with applicable laws and regulations, and product characteristics at time of disposal.[1][4]

Operational Disposal Plan

The disposal of this compound and its associated waste must be conducted in accordance with federal, state, and local regulations. In the United States, the Environmental Protection Agency (EPA) and the Drug Enforcement Administration (DEA) are the primary federal bodies regulating pharmaceutical waste.[5][6] The Resource Conservation and Recovery Act (RCRA) governs the management of hazardous waste.[6]

Step 1: Waste Identification and Segregation

Proper segregation of waste at the point of generation is crucial. This compound waste streams should be categorized as follows:

  • Unused or Expired Bulk this compound: Pure, unadulterated compound.

  • Grossly Contaminated Materials: Items heavily contaminated with this compound, such as spill cleanup materials.

  • Trace Contaminated Materials: Items with minimal residual contamination, including empty containers, used personal protective equipment (PPE), and rinsed labware.

  • Aqueous Solutions: Solutions containing dissolved this compound.

Step 2: Containerization and Labeling

Each waste category must be collected in separate, appropriate containers.

  • Hazardous Waste Containers: For unused bulk compound and grossly contaminated materials, use designated, leak-proof, and clearly labeled hazardous waste containers. In many facilities, these are color-coded black.

  • Non-Hazardous Waste Containers: For trace-contaminated materials, consult your institution's specific guidelines. Some facilities may require these to be disposed of as hazardous waste as a best practice, while others may have specific streams for non-hazardous pharmaceutical waste, often in blue or white containers.

  • Aqueous Waste: Collect in a designated, sealed, and labeled carboy. The label should clearly state "Aqueous Waste: this compound" and include the approximate concentration.

All labels must clearly identify the contents as "Hazardous Waste: this compound" (where applicable) and include the date of accumulation.

Step 3: On-Site Handling and Storage

  • Store all waste containers in a designated, secure, and well-ventilated satellite accumulation area.

  • Ensure that storage areas have appropriate temperature and humidity controls, especially for the pure compound which should be stored at 2-8°C.[1]

  • Maintain an accurate inventory of all generated waste.

Step 4: Final Disposal

The final disposal method will depend on the waste classification and local regulations.

  • Incineration: The most common and recommended method for the disposal of hazardous pharmaceutical waste is incineration at a permitted treatment facility.[5][7] This method ensures the complete destruction of the active pharmaceutical ingredient.

  • Landfill: Disposal in a landfill is generally not recommended for pharmaceutical waste and is prohibited for hazardous waste unless it has been treated.[7]

  • Sewer Disposal: Flushing of hazardous pharmaceuticals down the drain is prohibited under the EPA's Subpart P rule for healthcare facilities.[5] This practice should be avoided to prevent environmental contamination of waterways.[8]

Engage a licensed hazardous waste disposal contractor for the transportation and final disposal of all this compound waste. Ensure that you receive and retain all necessary documentation, including waste manifests.

Experimental Protocols

While specific, publicly available experimental protocols for the chemical neutralization of this compound are not readily found, the primary and accepted "experimental protocol" for its disposal is incineration . This thermal destruction process is considered the most effective method for rendering the active pharmaceutical ingredient non-retrievable and environmentally benign.

For laboratory-scale aqueous waste, a risk assessment should be conducted to determine if treatment is necessary before collection by a waste contractor. However, given the hazardous nature of the compound, direct collection and subsequent incineration is the most prudent course of action.

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound waste.

This compound Disposal Workflow cluster_categorization Waste Categorization cluster_containerization Containerization & Labeling start Waste Generation (this compound) bulk Unused/Expired Bulk Compound start->bulk gross Grossly Contaminated (Spill Cleanup) start->gross trace Trace Contaminated (PPE, Empty Containers) start->trace aqueous Aqueous Solutions start->aqueous hw_container Black Hazardous Waste Container bulk->hw_container gross->hw_container non_hw_container Blue/White Non-Hazardous Pharmaceutical Waste Container trace->non_hw_container aqueous_container Labeled Aqueous Waste Carboy aqueous->aqueous_container storage Secure Satellite Accumulation Area hw_container->storage non_hw_container->storage aqueous_container->storage disposal Licensed Hazardous Waste Contractor storage->disposal final Final Disposal (Incineration) disposal->final

Caption: Decision workflow for the safe disposal of this compound waste.

By adhering to these procedures, research and development professionals can ensure the safe and compliant disposal of this compound, thereby protecting both personnel and the environment. Always consult your institution's specific environmental health and safety guidelines and the most current federal, state, and local regulations.

References

Essential Safety and Logistical Information for Handling Caroverine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides comprehensive guidance on the safe handling, storage, and disposal of Caroverine Hydrochloride in a laboratory setting. Adherence to these procedures is critical to minimize exposure risk and ensure a safe research environment.

Hazard Identification and Classification

This compound is classified as acutely toxic if ingested. It is a white to slightly yellow, fine solid powder.

GHS Hazard Classification:

  • Acute Toxicity, Oral (Category 4) , H302: Harmful if swallowed.[1][2][3]

Personal Protective Equipment (PPE)

A risk assessment should be conducted to determine the appropriate level of PPE for the quantity and procedure being performed. The following table outlines the recommended PPE for handling this compound powder.

ActivityRecommended PPERationale
Weighing and Dispensing (Powder) - Full-face powered air-purifying respirator (PAPR) or a combination of a fit-tested N95 dust mask, face shield, and chemical splash goggles.[1] - Disposable, solid-front gown or lab coat with tight-fitting cuffs. - Double-gloving with powder-free nitrile or neoprene gloves.[4] - Disposable sleeves.High risk of aerosolization and inhalation of potent powder. Full respiratory and facial protection is essential to prevent inhalation and mucous membrane contact. Double-gloving provides an additional barrier against contamination.[4]
Solution Preparation - Work within a certified chemical fume hood or other ventilated enclosure. - Lab coat or gown. - Safety glasses with side shields or chemical splash goggles. - Single pair of chemical-resistant nitrile gloves.Reduced risk of aerosolization compared to handling powders, but potential for splashes and spills remains. Engineering controls are the primary means of protection.[4]

Engineering Controls

  • Ventilation: All procedures involving the handling of this compound powder should be performed in a certified chemical fume hood, a glove box, or another suitable ventilated enclosure to minimize inhalation exposure.[4][5]

  • Safety Equipment: An approved and certified emergency eyewash station and safety shower must be readily accessible in the laboratory where the material is handled.[6]

Operational Plan: Step-by-Step Handling Protocol

This protocol details the safe handling of this compound from receipt to disposal.

4.1. Receiving and Storage

  • Inspect: Upon receipt, inspect the container for any damage or leaks.

  • Label: Ensure the container is clearly labeled with the chemical name, hazard warnings, and date of receipt.

  • Store: Store the container in a designated, secure, and well-ventilated area. Maintain storage conditions as specified in the table below. Keep segregated from incompatible materials.[5][7]

ParameterSpecification
Storage Temperature 2-8°C[1]
Storage Conditions Keep in a cool, dry place. Protect from light and moisture.[8][9]
Solubility Insoluble in H₂O; Soluble in DMSO (>10 mg/mL).[1][8][10]

4.2. Weighing and Aliquoting (Powder)

  • Prepare Work Area: Decontaminate the work surface of the chemical fume hood or ventilated enclosure. Prepare a spill kit and have it readily available.[4]

  • Don PPE: Put on the appropriate PPE as detailed in the table above for "Weighing and Dispensing."

  • Weighing Procedure:

    • If the balance cannot be located inside the fume hood, tare a sealed container on the balance first.

    • Transfer the sealed container to the fume hood.

    • Carefully add the this compound powder to the container within the hood to minimize dust generation.

    • Seal the container securely before removing it from the hood to weigh.[11]

  • Post-Weighing: After weighing, decontaminate all equipment and the work surface.

4.3. Solution Preparation

  • Don PPE: Put on the appropriate PPE for "Solution Preparation."

  • Procedure: Conduct all solution preparation steps within a certified chemical fume hood. Add solvent to the pre-weighed, sealed container of this compound.

4.4. Decontamination

  • Work Surfaces and Equipment: At the end of each procedure, thoroughly decontaminate all surfaces and equipment that may have come into contact with the compound.[12]

  • Decontamination Agent: Use a mild detergent and water solution or another appropriate solvent that is compatible with the chemical and the surface material.[12]

  • Waste: All cleaning materials (e.g., disposable towels) are considered contaminated and must be disposed of as hazardous waste.[12]

Disposal Plan

All waste materials contaminated with this compound must be treated as hazardous waste and disposed of in accordance with federal, state, and local regulations.[2][13][14]

Waste StreamDisposal ProcedureRationale
Contaminated Solid Waste (Gloves, gowns, disposable labware, cleaning materials)- Collect in a dedicated, clearly labeled, sealed hazardous waste container (e.g., a plastic bag-lined pail).[15] - Do not mix with other waste streams.Prevents cross-contamination and ensures proper handling by waste management personnel.
Unused/Expired Solid Compound - Dispose of in its original container or a securely sealed and labeled container. - Manage as hazardous pharmaceutical waste.Ensures containment and proper identification for disposal.
Aqueous Waste (Solutions) - Collect in a sealed, shatter-resistant container. - Label clearly with "Hazardous Waste," the chemical name ("this compound"), and concentration.Prevents release into the environment and ensures proper waste stream management.

Emergency Procedures

SituationAction
Skin Contact Immediately rinse the affected skin thoroughly with large amounts of water. Remove contaminated clothing and shoes. Seek medical attention.[16]
Eye Contact Immediately flush eyes with large amounts of water for at least 15 minutes, separating eyelids with fingers. Remove contact lenses if present and easy to do. Promptly seek medical attention.[16]
Inhalation Relocate to fresh air immediately. If breathing is difficult, provide respiratory support. Avoid mouth-to-mouth resuscitation. Seek medical attention.[16]
Ingestion Wash out the mouth with water if the person is conscious. Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[16]
Spill For a small spill, use appropriate PPE and clean up with inert absorbent material. Collect the material in a sealed container for hazardous waste disposal. For a large spill, evacuate the area, restrict access, and contact the institutional Environmental Health & Safety (EHS) department.[6]

Workflow and Safety Diagram

CaroverineHydrochlorideHandling This compound Handling Workflow cluster_prep Preparation & Storage cluster_handling Handling Operations (in Fume Hood) cluster_cleanup Cleanup & Disposal cluster_emergency Emergency Response Receive Receive & Inspect Container Store Store at 2-8°C Protect from Light Receive->Store DonPPE Don Appropriate PPE Store->DonPPE Weigh Weigh Powder (Minimize Aerosol) DonPPE->Weigh PrepareSol Prepare Solution Weigh->PrepareSol Decontaminate Decontaminate Work Area & Equipment PrepareSol->Decontaminate DoffPPE Doff PPE (Avoid Contamination) Decontaminate->DoffPPE SegregateWaste Segregate & Label Hazardous Waste DoffPPE->SegregateWaste Spill Spill or Exposure? FirstAid Administer First Aid Spill->FirstAid Yes Notify Notify Supervisor & EHS FirstAid->Notify

Caption: Workflow for safe handling of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Caroverine Hydrochloride
Reactant of Route 2
Caroverine Hydrochloride

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.